2-[2-(Benzyloxy)ethyl]oxirane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylmethoxyethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEINLJFNLBGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447190 | |
| Record name | 2-[2-(Benzyloxy)ethyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94426-72-9 | |
| Record name | 2-[2-(Benzyloxy)ethyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[2-(Benzyloxy)ethyl]oxirane: A Chiral Building Block for Drug Development
This guide provides a comprehensive technical overview of 2-[2-(Benzyloxy)ethyl]oxirane, a valuable and versatile chiral building block in modern organic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, key chemical transformations, and its strategic application in the synthesis of complex pharmaceutical agents.
Introduction: The Strategic Importance of a Chiral Epoxide
This compound is a key synthetic intermediate characterized by a strained three-membered oxirane ring and a benzyloxyethyl substituent. This unique combination of a reactive electrophilic epoxide and a stable, yet readily cleavable, benzyl protecting group makes it an ideal synthon for introducing a chiral 1,2-difunctionalized moiety into complex molecular architectures. The presence of a stereocenter at the oxirane ring allows for the synthesis of enantiomerically pure compounds, a critical consideration in the development of modern therapeutics where stereochemistry often dictates biological activity and safety.
This guide will explore the racemic mixture, This compound (CAS No: 94426-72-9) , as well as its individual enantiomers, (R)-2-(2-(Benzyloxy)ethyl)oxirane (CAS No: 115114-87-9) and (S)-2-[2-(Benzyloxy)ethyl]oxirane (CAS No: 85960-55-0) [1][2][3]. Understanding the synthesis and reactivity of these distinct stereoisomers is paramount for their effective utilization in asymmetric synthesis.
Physicochemical Properties
| Property | Estimated Value / Information | Source |
| CAS Number | 94426-72-9 (racemate)[2] | [2] |
| 115114-87-9 ((R)-enantiomer)[1] | [1] | |
| 85960-55-0 ((S)-enantiomer)[3] | [3] | |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Likely a colorless to pale yellow liquid | - |
| Boiling Point | Estimated to be >200 °C at 760 mmHg | [4] |
| Density | Estimated to be ~1.0-1.1 g/cm³ | [4] |
| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) and sparingly soluble in water. | [4] |
Synthesis of this compound: Pathways to a Key Intermediate
The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the desired stereochemistry (racemic or enantiomerically pure) and the availability of starting materials. Two primary and reliable methods are detailed below.
Enantioselective Synthesis from a Chiral Diol
A robust and widely cited method for the preparation of enantiomerically pure (S)-2-[2-(Benzyloxy)ethyl]oxirane involves the intramolecular cyclization of a chiral diol precursor, (S)-4-(benzyloxy)butane-1,2-diol. This method provides excellent stereochemical control.
Reaction Principle: This synthesis hinges on the selective activation of the primary hydroxyl group of the diol, followed by an intramolecular Sₙ2 reaction by the secondary alkoxide to form the epoxide ring. The use of a bulky sulfonylating agent can enhance the selectivity for the primary hydroxyl group.
Experimental Protocol: Synthesis of (S)-2-[2-(Benzyloxy)ethyl]oxirane
-
Step 1: Deprotonation. To a magnetically stirred solution of (S)-4-(benzyloxy)butane-1,2-diol (1.05 mmol) in anhydrous tetrahydrofuran (THF, 10.6 mL) at 0 °C, sodium hydride (NaH, 2.6 mmol) is added portion-wise. The resulting mixture is warmed to room temperature and stirred for 1 hour to ensure complete formation of the dialkoxide.
-
Step 2: Sulfonylation and Cyclization. The reaction mixture is then cooled back to 0 °C. N-tosylimidazole (1.07 mmol) is added in three equal portions over 20 minutes. The reaction is allowed to proceed at this temperature. The tosylimidazole selectively reacts with the less sterically hindered primary alkoxide. The resulting tosylate is an excellent leaving group, and the proximate secondary alkoxide readily displaces it in an intramolecular Sₙ2 fashion to yield the desired (S)-2-[2-(Benzyloxy)ethyl]oxirane.
-
Step 3: Work-up and Purification. Upon completion of the reaction (monitored by TLC), the reaction is carefully quenched with water. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the pure epoxide.
Caption: Enantioselective synthesis of (S)-2-[2-(Benzyloxy)ethyl]oxirane.
Racemic Synthesis via Alkene Epoxidation
The racemic form of this compound can be efficiently prepared through the epoxidation of the corresponding alkene, 4-benzyloxy-1-butene. This method is straightforward and utilizes a common and commercially available oxidizing agent.
Reaction Principle: The reaction proceeds via the concerted transfer of an oxygen atom from a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to the double bond of the alkene. This "butterfly mechanism" is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. Since the starting alkene is achiral, a racemic mixture of the epoxide is formed.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reaction Setup. 4-Benzyloxy-1-butene (10 mmol) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0 °C.
-
Step 2: Addition of m-CPBA. meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is typically stirred at this temperature for a few hours and then allowed to warm to room temperature.
-
Step 3: Monitoring and Work-up. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. The layers are separated, and the aqueous layer is extracted with DCM.
-
Step 4: Purification. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield pure this compound.
Caption: Racemic synthesis of this compound via epoxidation.
Key Chemical Transformations: The Versatility of the Oxirane Ring
The synthetic utility of this compound lies in the high reactivity of its strained epoxide ring, which readily undergoes nucleophilic ring-opening reactions. This transformation allows for the stereospecific introduction of two adjacent functional groups.
Mechanism of Ring-Opening: The ring-opening can proceed under either basic/neutral or acidic conditions, with the regioselectivity of the nucleophilic attack depending on the reaction conditions.
-
Under Basic or Neutral Conditions: The reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center. This is the most common and predictable mode of reaction for this substrate.
-
Under Acidic Conditions: The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the carbon atom that can best stabilize the developing positive charge (i.e., the more substituted carbon). However, for a terminal epoxide like this compound, attack at the less substituted carbon is still often favored due to steric factors, though a mixture of regioisomers can sometimes be observed.
Caption: Regioselectivity of nucleophilic ring-opening of epoxides.
Application in Drug Development: Synthesis of Atazanavir
A prominent example showcasing the utility of chiral epoxides in pharmaceutical synthesis is the preparation of Atazanavir , an antiretroviral medication used to treat and prevent HIV/AIDS[5]. A key fragment of the Atazanavir molecule is a chiral diamino alcohol, and (S)-2-[2-(Benzyloxy)ethyl]oxirane can serve as a precursor to a related chiral epoxide intermediate in some synthetic strategies. While the exact commercial synthesis may vary, the following conceptual pathway illustrates the strategic importance of such chiral epoxides.
Conceptual Synthetic Pathway:
The synthesis of a key intermediate for Atazanavir can involve the reaction of a hydrazine derivative with a chiral epoxide. The nucleophilic nitrogen of the hydrazine attacks and opens the epoxide ring in a regioselective and stereospecific manner.
Caption: Conceptual role of chiral epoxides in the synthesis of Atazanavir.
This example underscores the power of using pre-formed chiral building blocks like this compound to efficiently construct complex and stereochemically defined drug molecules.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For specific safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, in both its racemic and enantiomerically pure forms, is a highly valuable and versatile building block for organic synthesis. Its unique combination of a reactive epoxide and a stable protecting group allows for the efficient and stereocontrolled introduction of a key synthetic fragment. As demonstrated by its potential application in the synthesis of complex pharmaceuticals like Atazanavir, a thorough understanding of its synthesis and reactivity is essential for researchers and professionals in the field of drug discovery and development. This guide provides a solid foundation for the effective utilization of this important chiral intermediate in advancing chemical synthesis and pharmaceutical research.
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A-Z Guide to 2-[2-(Benzyloxy)ethyl]oxirane: Physicochemical Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-[2-(Benzyloxy)ethyl]oxirane, a versatile bifunctional molecule integral to advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's core characteristics, synthesis, reactivity, and practical applications, grounding all claims in established scientific literature.
Core Compound Profile
This compound is a key organic intermediate characterized by the presence of two primary functional groups: a strained oxirane (epoxide) ring and a benzyl ether. This unique combination makes it a valuable building block. The oxirane ring is a potent electrophile, susceptible to ring-opening by a wide array of nucleophiles, while the benzyl group serves as a robust, readily removable protecting group for a hydroxyl function.
The fundamental physicochemical properties of this compound are summarized below, providing the foundational data required for its effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| CAS Number | 94426-72-9 | [1] |
| IUPAC Name | 2-(2-(benzyloxy)ethyl)oxirane | [1] |
| Appearance | Varies (typically a liquid) | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synthesis and Mechanistic Insight
The synthesis of oxiranes, or epoxides, is a cornerstone of organic chemistry. While multiple strategies exist, a prevalent and reliable method for creating compounds like this compound involves the stereoselective epoxidation of an alkene precursor.
A common precursor for a related compound, 2-[3-(Benzyloxy)propyl]oxirane, is (E)-5-(benzyloxy)pent-1-ene.[3] The epoxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3] The choice of m-CPBA is deliberate; it is favored for its relative stability and high efficiency in transferring an oxygen atom to the double bond.
The reaction proceeds via the "Butterfly Mechanism," where the peroxy acid delivers the oxygen atom to the alkene in a concerted fashion, ensuring the stereochemistry of the starting alkene is retained in the resulting epoxide. Optimizing reaction conditions, such as solvent and temperature, is critical to maximizing yield and minimizing side reactions.[3]
Caption: General workflow for the synthesis of this compound via alkene epoxidation.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach ensures a self-validating system, where data from each method corroborates the others.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural elucidation.
-
¹H NMR : The spectrum will show characteristic signals for the aromatic protons of the benzyl group (typically ~7.3 ppm), the benzylic CH₂ protons, the protons on the oxirane ring (a complex multiplet in the ~2.5-3.1 ppm region), and the protons of the ethyl chain.
-
¹³C NMR : Distinct peaks will correspond to the carbons of the aromatic ring, the benzylic carbon, the two carbons of the oxirane ring (at high field), and the carbons of the ethyl linker.
-
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, matching the expected formula of C₁₁H₁₄O₂.
-
Infrared (IR) Spectroscopy : The presence of the C-O-C ether linkage and the characteristic C-H stretches of the epoxide ring can be confirmed, along with the aromatic C-H and C=C bands from the benzyl group.
Standard laboratory protocols for these analytical methods are well-established.[4]
Reactivity and Synthetic Utility in Drug Development
The synthetic value of this compound lies in the high reactivity of its strained three-membered oxirane ring.[3] This ring is readily opened by a variety of nucleophiles, a reaction that forms the basis of its utility as a building block for more complex molecules.[3][5] The regioselectivity of this ring-opening is dependent on the reaction conditions.
-
Basic or Neutral Conditions : Under these conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide (an Sₙ2-type reaction).
-
Acidic Conditions : The reaction proceeds via a protonated epoxide intermediate. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
This controlled reactivity allows for the precise introduction of a 1,2-difunctionalized moiety into a target molecule.[3] The benzyl ether serves as a stable protecting group throughout many reaction sequences but can be easily removed via catalytic hydrogenolysis to reveal the primary alcohol.[3] This strategy is frequently employed in the synthesis of biologically active compounds and pharmaceutical intermediates.[3][5]
Caption: Regioselective ring-opening of the oxirane under different catalytic conditions.
Experimental Protocol: Nucleophilic Ring-Opening
The following is a representative, generalized protocol for the ring-opening of an epoxide like this compound with an amine nucleophile.
Objective: To synthesize a substituted amino alcohol via nucleophilic ring-opening.
Materials:
-
This compound
-
Amine nucleophile (e.g., Benzylamine)
-
Solvent (e.g., Ethanol or Isopropanol)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
Procedure:
-
Preparation : Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1.0 equivalent of this compound in the chosen alcohol solvent in a round-bottom flask.[4]
-
Addition of Nucleophile : Add 1.1 to 1.5 equivalents of the amine nucleophile to the solution. The slight excess ensures the complete consumption of the epoxide.
-
Reaction : Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation).
-
Purification : Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water or brine to remove any remaining salts or water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
Final Purification : Purify the final product using silica gel column chromatography to isolate the desired amino alcohol.[4]
-
Characterization : Confirm the structure and purity of the final product using NMR and MS as described in Section 3.
Safety and Handling
Proper handling of this compound and its reagents is critical for laboratory safety.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6][7]
-
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][8]
-
Handling : Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.[8][9]
-
Storage : Store the compound in a tightly sealed container in a cool, dry place, as specified by the supplier (typically 2-8°C).[2]
-
Disposal : Dispose of chemical waste in accordance with all applicable local, regional, and national regulations.[7][10]
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An In-depth Technical Guide to the Chemical Properties and Applications of 2-[2-(Benzyloxy)ethyl]oxirane
Introduction
2-[2-(Benzyloxy)ethyl]oxirane is a bifunctional organic compound that serves as a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by two key functional groups: a strained three-membered oxirane (epoxide) ring and a robust benzyl ether moiety.[1] The inherent ring strain of the epoxide makes it susceptible to a wide array of nucleophilic ring-opening reactions, while the benzyloxy group provides a stable protecting group for a primary alcohol, which can be readily removed in later synthetic stages.[1][2] This unique combination allows for the controlled, regioselective introduction of a 1,2-difunctionalized alkyl chain, making it a critical intermediate in the synthesis of complex molecular architectures and pharmaceutically active compounds.[1][3] This guide provides an in-depth analysis of its chemical properties, synthesis, core reactivity, and applications for researchers, scientists, and drug development professionals.
Molecular and Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 94426-72-9 | [4] |
| Molecular Formula | C₁₁H₁₄O₂ | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| IUPAC Name | 2-(2-(benzyloxy)ethyl)oxirane | [4] |
| Synonyms | (S)-2-[2-(Benzyloxy)ethyl]oxirane (85960-55-0), (R)-2-(2-(Benzyloxy)ethyl)oxirane (115114-87-9) | [5][6] |
| SMILES | C1=CC=C(C=C1)COCCO[C@H]2CO2 | [4] |
| Appearance | Typically a colorless liquid or oil | [7] |
| Storage | Store at 2-8°C under an inert atmosphere | [6] |
Synthesis of this compound
The synthesis of this epoxide can be approached through several strategic pathways. The choice of method is often dictated by the desired stereochemistry and the availability of starting materials. The two predominant methodologies are the intramolecular cyclization of a diol derivative and the direct epoxidation of an alkene.
Intramolecular Cyclization of a Halohydrin or Diol Precursor
This is a robust and common method for forming epoxides, proceeding via an intramolecular Williamson ether synthesis. The reaction involves the deprotonation of a hydroxyl group, which then acts as an internal nucleophile to displace a leaving group on an adjacent carbon. A highly effective protocol involves the in situ sulfonylation of a vicinal diol.[8]
The causality behind this choice is rooted in stereochemical control. Starting from a chiral diol, such as (S)-4-(benzyloxy)butane-1,2-diol, allows for the synthesis of the corresponding chiral epoxide with high fidelity. The use of a bulky sulfonylating agent can selectively activate the primary alcohol, facilitating a regioselective ring closure.
Caption: Intramolecular cyclization pathway to form the epoxide.
Experimental Protocol: Synthesis via Diol Cyclization [8]
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve (S)-4-(benzyloxy)butane-1,2-diol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, ~2.5 eq) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Activation & Cyclization: Add N-tosylimidazole (or a similar activating agent, ~1.1 eq) to the slurry. Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired epoxide.
Epoxidation of an Alkene Precursor
A more direct, though potentially less stereocontrolled without a chiral catalyst, method is the epoxidation of the corresponding alkene, 4-(benzyloxy)but-1-ene. This reaction is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]
The driving force for this reaction is the ability of the peroxyacid to deliver an oxygen atom to the electron-rich double bond. For achieving enantiopure epoxides, asymmetric epoxidation methods, such as the Sharpless epoxidation (for allylic alcohols), are indispensable in modern synthesis.[1]
Core Reactivity: The Epoxide Ring-Opening Reaction
The chemical utility of this compound is dominated by the reactivity of its strained three-membered ring.[2] This high ring strain (approximately 13 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions, which can proceed under either basic/neutral or acidic conditions.[9][10] The reaction mechanism dictates the regioselectivity of the nucleophilic attack.
Base-Catalyzed / Nucleophilic Ring-Opening (Sₙ2 Pathway)
Under basic or neutral conditions, the ring-opening proceeds via a classic Sₙ2 mechanism. A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring.[11]
-
Causality & Regioselectivity: The Sₙ2 attack is governed by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this is the terminal (primary) carbon of the epoxide.[9][11]
-
Stereochemistry: The reaction occurs via a backside attack, leading to an inversion of stereochemistry at the site of attack and resulting in a trans (or anti) relationship between the nucleophile and the newly formed hydroxyl group.[9]
-
Common Nucleophiles: A wide range of nucleophiles can be employed, including amines (RNH₂), alkoxides (RO⁻), thiolates (RS⁻), cyanide (CN⁻), and organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents.[2][11][12]
Caption: General mechanism for base-catalyzed epoxide ring-opening.
Experimental Protocol: Ring-Opening with an Amine [13] This reaction is fundamental to the synthesis of β-amino alcohols, a key structural motif in many pharmaceuticals, including β-blockers.[12]
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Nucleophile Addition: Add an excess of the desired amine (e.g., isopropylamine, 3.0-5.0 eq). The reaction can often be run neat or with a protic solvent like ethanol to facilitate mixing.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and remove the excess amine and solvent under reduced pressure.
-
Purification: The resulting β-amino alcohol can be purified by column chromatography or recrystallization.
Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, which significantly activates the ring towards nucleophilic attack by making the oxygen a better leaving group.[10][14] This allows weaker nucleophiles, such as water or alcohols, to open the ring under mild conditions.[11]
-
Causality & Regioselectivity: The regioselectivity under acidic conditions is more complex and has characteristics of both Sₙ1 and Sₙ2 pathways.[11][15]
-
For epoxides with only primary and secondary carbons, like the title compound, the nucleophile still primarily attacks the less substituted carbon in an Sₙ2-like fashion.[11]
-
However, if a tertiary carbon were present, the attack would shift to the more substituted carbon . This is because the transition state has significant carbocationic character, which is better stabilized at the more substituted position (an Sₙ1-like feature).[16]
-
-
Stereochemistry: Similar to the base-catalyzed pathway, the acid-catalyzed opening also proceeds with backside attack, yielding trans products.[11]
Caption: General mechanism for acid-catalyzed epoxide ring-opening.
Applications in Drug Discovery and Organic Synthesis
The dual functionality of this compound makes it a powerful tool for synthetic chemists.
-
Pharmaceutical Synthesis: The 1,2-amino alcohol scaffold generated from the ring-opening of epoxides with amines is a cornerstone of many drug classes, most notably β-blockers used to treat hypertension and other cardiovascular conditions.[12] The benzyloxyethyl side chain can be a key pharmacophoric element or a precursor to other functionalities.
-
Complex Molecule Synthesis: It serves as a key synthon for introducing a C₄-building block with defined stereochemistry. The benzyl ether acts as a reliable protecting group, stable to a wide range of non-reductive conditions, and can be cleanly deprotected via catalytic hydrogenolysis (e.g., H₂, Pd/C) to unveil the primary alcohol for further elaboration.[1]
-
Natural Product Synthesis: Epoxide ring-opening cascades are crucial in the synthesis of natural products like alkaloids and terpenoids, where building stereochemically complex polyether frameworks is required.[3]
Spectroscopic Data and Characterization
-
¹H NMR:
-
Aromatic Protons: A multiplet around δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Benzylic Protons: A singlet around δ 4.5 ppm for the -O-CH₂-Ph protons.
-
Ether Protons: Triplets around δ 3.5-3.7 ppm for the -CH₂-CH₂-O- chain.
-
Oxirane Protons: A multiplet in the upfield region, typically δ 2.5-3.1 ppm, for the three protons on the epoxide ring.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals between δ 127-138 ppm.
-
Benzylic Carbon: A signal around δ 73 ppm for -O-CH₂-Ph.
-
Aliphatic Carbons: Signals for the ethyl bridge carbons around δ 68-70 ppm and the oxirane carbons around δ 45-52 ppm.
-
-
IR Spectroscopy:
-
C-H (sp²): Peaks just above 3000 cm⁻¹ for the aromatic C-H stretches.
-
C-H (sp³): Peaks just below 3000 cm⁻¹ for the aliphatic C-H stretches.
-
C-O-C Stretch: Strong bands in the 1100-1250 cm⁻¹ region, characteristic of the ether and epoxide functionalities.
-
Safety and Handling
As with all reactive chemical reagents, proper safety protocols must be strictly followed.[19] While a specific safety data sheet (SDS) for this compound is not universally available, data from analogous epoxides and benzyl ethers provide a strong basis for risk assessment.[7]
-
Hazards: Epoxides as a class are often considered carcinogens and mutagens.[20] This compound is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[21]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[21] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[22] Recommended storage temperature is often refrigerated (2-8°C).[6]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetically powerful intermediate whose chemical behavior is defined by the predictable and versatile reactivity of its epoxide ring. A thorough understanding of the mechanistic dichotomy between base-catalyzed (Sₙ2, sterically-driven) and acid-catalyzed (Sₙ1/Sₙ2 hybrid, electronically-driven) ring-opening reactions allows chemists to strategically install a variety of functional groups with high regiochemical and stereochemical control. Its utility as a protected C₄-synthon makes it an invaluable asset in the fields of drug discovery, natural product synthesis, and advanced organic chemistry.
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Mendeleev Communications. Stereospecific intramolecular cyclization of diethyl (R)-2-(N-benzylidene)aminobutyl phosphite.... [Link]
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Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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Chemsrc. 2-((Benzyloxy)methyl)oxirane. [Link]
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Chemistry LibreTexts. (2024, July 30). 18.6: Reactions of Epoxides- Ring-opening. [Link]
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National Institutes of Health. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
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2-[2-(Benzyloxy)ethyl]oxirane IUPAC name and synonyms
An In-Depth Technical Guide to 2-[2-(Benzyloxy)ethyl]oxirane: Synthesis, Reactivity, and Applications in Drug Development
Abstract
This compound is a versatile bifunctional molecule of significant interest to researchers and scientists in organic synthesis and medicinal chemistry. Featuring a strained, reactive oxirane (epoxide) ring and a stable benzyloxy protecting group, this compound serves as a crucial building block for introducing a protected hydroxybutyl fragment into complex molecular architectures. This technical guide provides an in-depth analysis of its chemical identity, synthesis, core reactivity principles, and strategic applications, particularly within the context of drug discovery and development. Methodologies are explained with a focus on the underlying chemical principles to provide actionable insights for laboratory and process development professionals.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational for all scientific work. This compound is the systematically recognized IUPAC name for this compound.[1] It exists as a racemic mixture or as individual stereoisomers, which are critical distinctions in pharmaceutical development where enantiomeric purity often dictates biological activity and safety.
| Property | Value | Source |
| IUPAC Name | 2-(2-(benzyloxy)ethyl)oxirane | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| CAS Number (Racemate) | 94426-72-9 | [1] |
| CAS Number (R-enantiomer) | 115114-87-9 | [2] |
| CAS Number (S-enantiomer) | 85960-55-0 | [3] |
Synthesis: Epoxidation of an Alkene Precursor
The most common and industrially viable method for synthesizing this compound involves the direct epoxidation of its corresponding alkene precursor, 4-(benzyloxy)but-1-ene. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent due to its commercial availability, high reactivity, and generally clean reaction profiles.[4][5]
The choice of an electrophilic oxidizing agent like m-CPBA is causal to the reaction's success. The peroxy acid delivers an oxygen atom to the electron-rich double bond of the alkene, forming the three-membered oxirane ring in a concerted mechanism known as the Prilezhaev reaction.
Experimental Protocol: Synthesis via m-CPBA Epoxidation
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-(benzyloxy)but-1-ene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and separatory funnel
Procedure:
-
Dissolution: Dissolve 4-(benzyloxy)but-1-ene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate beaker, dissolve m-CPBA (approx. 1.2 eq) in DCM. Add this solution dropwise to the stirring alkene solution over 30-60 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition and low temperature control the exothermic reaction and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess peroxy acid by slowly adding saturated sodium thiosulfate solution until a starch-iodide paper test is negative.
-
Workup - Neutralization: Add saturated sodium bicarbonate solution to neutralize the by-product, m-chlorobenzoic acid. Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by silica gel column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: Epoxidation of 4-(benzyloxy)but-1-ene to the target oxirane.
Core Reactivity: The Oxirane Ring-Opening
The synthetic utility of this compound stems directly from the high ring strain of the three-membered epoxide. This strain makes the ring susceptible to nucleophilic attack, resulting in a ring-opening reaction that is both predictable and versatile.[4][5] This reactivity allows for the introduction of a 1,2-difunctionalized chain into a target molecule.[4]
The benzyloxy group is a robust protecting group for the primary alcohol, stable under a wide range of reaction conditions but readily removable via catalytic hydrogenolysis when desired.[4]
Mechanism of Nucleophilic Ring-Opening
The regioselectivity of the ring-opening reaction is dependent on the reaction conditions:
-
Basic or Neutral Conditions: Under these conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. For this compound, this is the terminal (C1) carbon.
-
Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making the ring a much better electrophile. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.
General Reactivity Diagram
Caption: Nucleophilic ring-opening of the epoxide under different conditions.
Applications in Drug Discovery and Development
The combination of a reactive epoxide "warhead" and a stable protecting group makes this compound a valuable intermediate in pharmaceutical research.[4][5]
-
Scaffold Elaboration: The ring-opening reaction provides a reliable method for coupling the benzyloxybutyl moiety to other molecular fragments. By choosing different nucleophiles (e.g., amines, thiols, organometallics), a diverse library of compounds can be generated from this single precursor, accelerating the structure-activity relationship (SAR) studies essential for lead optimization.
-
Synthesis of Biologically Active Molecules: The electrophilic nature of the epoxide ring allows it to form covalent bonds with nucleophilic residues in biological targets like enzymes.[5] While this specific molecule's direct activity is not broadly documented, structurally related benzyloxy compounds have been investigated as potential inhibitors of enzymes such as monoamine oxidase B (MAO-B), a key target in the development of therapies for Parkinson's disease.[5][6] This suggests that the benzyloxy-alkane-epoxide motif can be a valuable pharmacophore for designing new therapeutic agents.
-
Chiral Pool Synthesis: The availability of the individual (R) and (S) enantiomers is of paramount importance. In drug development, often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause undesirable side effects. Using an enantiomerically pure starting material like (R)- or (S)-2-[2-(Benzyloxy)ethyl]oxirane allows for the stereocontrolled synthesis of complex chiral drugs, avoiding costly and difficult chiral separations later in the synthesis.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for chemical architects. Its well-defined synthesis and predictable reactivity, centered on the nucleophilic ring-opening of its strained epoxide, provide a robust platform for molecular construction. For professionals in drug development, its utility as a protected, functionalized building block enables the efficient and stereocontrolled synthesis of complex and novel molecular entities, making it a valuable asset in the quest for new medicines.
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Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. (URL: [Link])
-
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH. (URL: [Link])
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-[2-(Benzyloxy)ethyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-[2-(benzyloxy)ethyl]oxirane. As a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical intermediates, a thorough understanding of its structural characterization is paramount. This document presents a detailed examination of both ¹H and ¹³C NMR spectra, offering insights into signal assignments, coupling constants, and the underlying principles of spectral interpretation. The methodologies for data acquisition and processing are also discussed, providing a self-validating framework for researchers in the field.
Introduction: The Significance of this compound and NMR Characterization
This compound is a key bifunctional molecule incorporating both a reactive oxirane (epoxide) ring and a stable benzyloxy protecting group. This structural combination makes it a versatile intermediate in the synthesis of complex organic molecules, including various pharmaceutical agents. The precise stereochemistry and connectivity of atoms are critical for its intended applications, necessitating unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. This guide will delve into the specific NMR spectral features of this compound, providing a foundational understanding for its identification and use in research and development.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the NMR data, the atoms of this compound are numbered as illustrated in the following diagram. This numbering system will be used consistently throughout this guide for all spectral assignments.
Caption: Molecular structure and atom numbering for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.36 | m | - | 4H | H₇, H₈, H₁₀, H₁₁ |
| 7.32 | m | - | 1H | H₉ |
| 4.56 | s | - | 2H | H₅ |
| 3.65 | m | - | 1H | H₄ |
| 3.10 | m | - | 1H | H₂ |
| 2.81 | t | 4.3 | 1H | H₁ |
| 2.55 | m | - | 1H | H₁' |
| 1.94 | m | - | 1H | H₃ |
| 1.81 | m | - | 1H | H₃' |
Data sourced from: KR20150141275A[1]
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | C₆ (ipso) |
| 128.4 | C₇, C₁₁ |
| 127.7 | C₈, C₁₀ |
| 127.6 | C₉ |
| 73.0 | C₅ |
| 69.5 | C₄ |
| 52.5 | C₂ |
| 47.2 | C₁ |
| 35.8 | C₃ |
Spectral Interpretation and Discussion
A detailed analysis of the ¹H and ¹³C NMR data allows for the complete assignment of all proton and carbon signals in the molecule.
¹H NMR Spectrum Analysis
-
Aromatic Region (7.36-7.32 ppm): The signals in this region correspond to the five protons of the phenyl group. The multiplet at 7.36 ppm integrates to four protons (H₇, H₈, H₁₀, H₁₁), representing the ortho and meta protons, while the multiplet at 7.32 ppm, integrating to one proton, is assigned to the para proton (H₉).[1]
-
Benzyloxy Methylene Protons (4.56 ppm): The sharp singlet at 4.56 ppm, integrating to two protons, is characteristic of the methylene protons (H₅) of the benzyl group.[1] The singlet nature of this signal indicates the absence of adjacent protons to couple with.
-
Oxirane Ring Protons (3.10, 2.81, 2.55 ppm): The protons on the epoxide ring (H₁, H₁', and H₂) are diastereotopic and exhibit complex splitting patterns. The multiplet at 3.10 ppm is assigned to the proton on the substituted carbon of the oxirane ring (H₂). The signals at 2.81 ppm (triplet) and 2.55 ppm (multiplet) correspond to the two non-equivalent protons on the terminal carbon of the oxirane ring (H₁ and H₁'). The typical chemical shift range for protons on an epoxide ring is 2.5-3.5 ppm.
-
Ethyl Bridge Protons (3.65, 1.94, 1.81 ppm): The multiplet at 3.65 ppm is assigned to the methylene protons adjacent to the ether oxygen (H₄).[1] The multiplets at 1.94 and 1.81 ppm correspond to the diastereotopic protons of the methylene group adjacent to the oxirane ring (H₃ and H₃').[1]
¹³C NMR Spectrum Analysis (Predicted)
-
Aromatic Carbons (138.5-127.6 ppm): The quaternary carbon of the phenyl ring attached to the benzylic ether (C₆, ipso-carbon) is predicted to have the lowest field signal in this group, around 138.5 ppm. The other aromatic carbons (C₇-C₁₁) are expected to resonate in the 127-129 ppm range.
-
Benzyloxy Methylene Carbon (73.0 ppm): The carbon of the benzylic methylene group (C₅) is predicted to appear at approximately 73.0 ppm due to the deshielding effect of the adjacent oxygen atom.
-
Ether Methylene Carbon (69.5 ppm): The carbon of the methylene group in the ethyl bridge adjacent to the ether oxygen (C₄) is predicted to have a chemical shift of around 69.5 ppm.
-
Oxirane Ring Carbons (52.5, 47.2 ppm): The two carbons of the epoxide ring (C₁ and C₂) are expected in the range of 40-60 ppm. The substituted carbon (C₂) is predicted to be slightly downfield (52.5 ppm) compared to the terminal carbon (C₁ at 47.2 ppm).
-
Ethyl Bridge Methylene Carbon (35.8 ppm): The carbon of the methylene group adjacent to the oxirane ring (C₃) is predicted to be the most upfield of the sp³ carbons, at approximately 35.8 ppm.
Experimental Protocols
The following is a general protocol for the synthesis of this compound, as adapted from the literature, and the subsequent NMR sample preparation.
Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Procedure:
-
To a solution of 2-(oxiran-2-yl)ethanol in tetrahydrofuran (THF) at 0°C, sodium hydride is added portion-wise.
-
After stirring for a short period, a catalytic amount of tetrabutylammonium iodide and benzyl bromide are added.
-
The reaction mixture is allowed to warm to room temperature and stirred for approximately 18 hours.
-
The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate (20:1) eluent system to yield pure this compound.[1]
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopic data for this compound. The experimentally obtained ¹H NMR data, coupled with a predicted ¹³C NMR spectrum, allows for a comprehensive structural assignment. The provided synthetic and sample preparation protocols offer a practical framework for researchers working with this important chemical intermediate. A thorough understanding of the NMR characteristics of this compound is essential for its quality control and its effective use in the synthesis of more complex molecular targets in the pharmaceutical and chemical industries.
References
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Sources
FT-IR spectrum of 2-[2-(Benzyloxy)ethyl]oxirane
An In-Depth Technical Guide to the FT-IR Spectrum of 2-[2-(Benzyloxy)ethyl]oxirane
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate and require a deep understanding of its spectral characteristics for identification, quality control, and reaction monitoring.
Introduction: The Molecular Architecture of this compound
This compound is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure incorporates three key functional groups, each contributing distinct and identifiable features to its infrared spectrum:
-
The Oxirane (Epoxide) Ring: A highly strained, three-membered cyclic ether. This ring is the molecule's primary reactive site, susceptible to nucleophilic attack and ring-opening reactions.[1] Its high ring strain results in unique vibrational modes that are highly characteristic in an IR spectrum.[2]
-
The Aryl Alkyl Ether Linkage: Comprising a benzyl group connected to an aliphatic chain via an oxygen atom (-O-CH₂-Ar). This group is generally stable and its spectral features include strong C-O stretching and vibrations from the aromatic ring.[3][4]
-
The Aromatic (Benzyl) Ring: A monosubstituted benzene ring. It produces characteristic absorptions related to its C-H bonds and the C=C bonds within the ring structure.[5][6]
Understanding the FT-IR spectrum is paramount for confirming the structural integrity of the molecule, assessing its purity, and monitoring its transformation during chemical synthesis. For example, a common synthesis route involves the base-promoted ring closure of (S)-4-(benzyloxy)butane-1,2-diol.[7] In this context, FT-IR is an invaluable tool to verify the complete conversion by confirming the absence of the broad O-H stretching band of the diol precursor.
Caption: Molecular structure of this compound with key functional groups highlighted.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The protocol described below is a self-validating system designed to produce a reliable and reproducible FT-IR spectrum for a liquid sample such as this compound.
Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Perform a diagnostic check of the instrument to verify its operational status.
-
-
Background Spectrum Acquisition (Self-Validation Step 1):
-
Clean the sample holder (e.g., NaCl or KBr salt plates) thoroughly with a dry, volatile solvent like anhydrous dichloromethane or acetone.
-
Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This spectrum of the empty beam path serves as the reference (I₀) and is crucial for obtaining the final absorbance spectrum.
-
-
Sample Preparation & Loading:
-
Place a single drop of neat this compound liquid onto one salt plate.
-
Carefully place the second salt plate on top, creating a thin capillary film. The liquid should spread evenly without air bubbles. The ideal path length should result in a maximum absorbance below 1.0 AU to ensure linearity.
-
-
Sample Spectrum Acquisition:
-
Place the loaded salt plates into the spectrometer's sample compartment.
-
Acquire the sample spectrum using the same parameters as the background scan (scans, resolution). The instrument software will automatically ratio the sample spectrum against the stored background spectrum to generate the final transmittance or absorbance spectrum.
-
-
Data Processing & Analysis (Self-Validation Step 2):
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat zero-absorbance line.
-
Use peak-picking tools to identify the precise wavenumbers of key absorption bands. Compare these experimental values against established correlation tables and reference spectra to confirm the molecule's identity and purity.
-
Caption: Experimental workflow for FT-IR spectral acquisition.
In-Depth Spectral Interpretation
The can be logically divided into distinct regions, each providing specific structural information.
C-H Stretching Region (3100 - 2850 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds.
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Weak to medium sharp peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.[5][8] Their presence is a clear indicator of the aromatic component.
-
Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): Stronger, sharp peaks appearing just below 3000 cm⁻¹ correspond to the asymmetric and symmetric stretching of the various CH₂ groups in the ethyl and benzyl portions of the molecule.[9]
-
Oxirane C-H Stretch: The C-H bonds on the epoxide ring also contribute to absorptions in the 3050-2990 cm⁻¹ range, often overlapping with the aromatic C-H signals.
Fingerprint Region (< 1600 cm⁻¹)
This complex region contains the most diagnostic peaks for the molecule's core functional groups.
-
Aromatic C=C Stretching (1610 - 1450 cm⁻¹): A series of two to four sharp, medium-intensity bands arise from the in-plane stretching of the carbon-carbon double bonds within the benzene ring.[5][9] Common peaks appear near 1605 cm⁻¹ and 1500 cm⁻¹.
-
Ether and Epoxide C-O and C-O-C Vibrations (1300 - 800 cm⁻¹): This area is crucial for identifying the oxygen-containing functional groups.
-
Aryl Alkyl Ether Asymmetric C-O-C Stretch (~1250 cm⁻¹): A strong, prominent band is expected around 1250 cm⁻¹ due to the asymmetric stretching of the C-O-C bond of the benzyl ether.[3][4][10] This is often a very distinct feature.
-
Epoxide Symmetric Ring Breathing (~1250 cm⁻¹): The symmetrical expansion and contraction of the entire epoxide ring also gives rise to a peak in the 1280-1230 cm⁻¹ range.[2] This peak may overlap with the strong ether C-O-C stretch, potentially appearing as a shoulder or a broadened peak in that region.
-
Aliphatic Ether Symmetric C-O-C Stretch (~1100 cm⁻¹): A strong absorption around 1100-1120 cm⁻¹ is expected from the C-O-C stretching where the alkyl portion is dominant.[3][11]
-
Epoxide Asymmetric C-O-C Stretch (950 - 810 cm⁻¹): This is one of the most reliable peaks for confirming the presence of an epoxide ring.[2][12] It is typically a strong and sharp band.
-
Epoxide Symmetric C-O-C Stretch (880 - 750 cm⁻¹): A second strong, characteristic epoxide band appears in this range.[2][9]
-
-
Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The out-of-plane "wagging" of the C-H bonds on the benzene ring produces very strong absorptions. For a monosubstituted ring, as in the benzyl group, two strong bands are typically observed: one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹.[13][14]
Summary of Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) | Strong |
| 1610 - 1450 | C=C In-Ring Stretch | Aromatic Ring | Medium |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |
| 1280 - 1230 | Symmetric Ring Breathing | Oxirane Ring | Medium |
| ~1100 | C-O-C Stretch | Aliphatic Ether | Strong |
| 950 - 810 | Asymmetric C-O-C Stretch | Oxirane Ring | Strong |
| 880 - 750 | Symmetric C-O-C Stretch | Oxirane Ring | Strong |
| 770 - 690 | C-H Out-of-Plane Bend | Aromatic (Monosubst.) | Strong |
Conclusion: A Tool for Scientific Integrity
The is a rich source of structural information. A skilled analyst can use this technique not merely for identification but as a robust tool for ensuring scientific integrity throughout a research or development workflow. By understanding the expected positions and relative intensities of the key absorption bands—particularly the unique combination of aryl alkyl ether stretches and the highly characteristic epoxide ring vibrations—a scientist can confidently verify the identity of the starting material, assess its purity by searching for contaminants like precursor alcohols (absence of a broad O-H band ~3300 cm⁻¹), and monitor the progress of a reaction by observing the disappearance of the characteristic epoxide peaks around 950-810 cm⁻¹. This analytical rigor is fundamental to producing reliable and reproducible scientific outcomes.
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Benchchem. (n.d.). 2-[3-(Benzyloxy)propyl]oxirane|CAS 112482-35-6. Link
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ElectronicsAndBooks. (n.d.). Structure effects on isomerization pathways and vibrational spectra of epoxysaccharides. Link
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The Royal Society of Chemistry. (n.d.). Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst - Supporting Information. Link
-
ACS Publications. (2020). Photochemical Ring Opening of Oxirane Modeled by Constrained Density Functional Theory. Link
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ACS Publications. (n.d.). Infrared Absorption Bands Characteristic of Oxirane Ring. Link
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ResearchGate. (n.d.). Main reactions of epoxidation and oxirane ring-opening process. Link
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A Technical Guide to the Mass Spectrometry Analysis of 2-[2-(Benzyloxy)ethyl]oxirane
This guide provides an in-depth technical overview of the mass spectrometric analysis of 2-[2-(Benzyloxy)ethyl]oxirane (C₁₁H₁₄O₂, Molecular Weight: 178.23 g/mol )[1][2]. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental methodologies, and expected fragmentation patterns for the robust characterization of this molecule. The insights provided herein are grounded in established principles of mass spectrometry and extensive experience with related chemical entities.
Introduction and Analytical Strategy
This compound is a bifunctional organic molecule featuring a reactive oxirane (epoxide) ring and a benzyloxy ether moiety. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Accurate and reliable analytical methods are paramount for its characterization, impurity profiling, and metabolic studies.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. GC provides excellent separation of the analyte from complex matrices, while MS offers high sensitivity and detailed structural information through fragmentation analysis. This guide will focus primarily on Electron Ionization (EI) GC-MS, a common and robust method for such analyses[3][4].
The analytical strategy hinges on understanding the molecule's behavior under ionization conditions. The presence of a benzyl group, an ether linkage, and an epoxide ring will dictate the fragmentation pathways, leading to a characteristic mass spectrum that serves as a molecular fingerprint.
Predicted Mass Spectral Fragmentation of this compound
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation[5]. The fragmentation of the this compound molecular ion (M⁺˙ at m/z 178) is predicted to proceed through several key pathways, driven by the stability of the resulting fragments.
The most prominent fragmentation pathways are initiated by the ionization of a non-bonding electron from one of the oxygen atoms, followed by cleavage of adjacent bonds (α-cleavage) or rearrangements.
Key Fragmentation Pathways:
-
Benzylic Cleavage and Tropylium Ion Formation: The most characteristic fragmentation for compounds containing a benzyl group is the cleavage of the C-C bond beta to the phenyl ring, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum of benzyl-containing compounds[6].
-
Alpha-Cleavage at the Ether Linkage: Cleavage of the bond between the benzylic carbon and the ether oxygen is a common pathway for ethers. This would result in the formation of a benzyl radical (C₇H₇•) and a charged fragment at m/z 87 .
-
Cleavage adjacent to the Oxirane Ring: The strained epoxide ring can undergo ring-opening followed by fragmentation. Cleavage of the C-C bond between the ethyl group and the oxirane ring can lead to fragments at m/z 57 (C₃H₅O⁺) and a neutral benzyloxyethane radical.
-
Fragmentation of the Ethyl Ether Side Chain: Cleavage can occur at various points along the ethyl ether side chain, leading to smaller fragment ions.
The following diagram illustrates the predicted major fragmentation pathways of this compound.
Sources
physical properties of 2-[2-(Benzyloxy)ethyl]oxirane
An In-depth Technical Guide to the Physical and Chemical Properties of 2-[2-(Benzyloxy)ethyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive oxirane (epoxide) ring and a stable benzyloxy protecting group, makes it a versatile building block for the synthesis of complex molecular architectures. The strained three-membered epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functionalities, while the benzyl ether provides a robust protecting group for a hydroxyl moiety that can be deprotected under specific conditions.
Molecular Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise identity. This compound is identified by a unique set of identifiers that distinguish it from all other substances. It is crucial to note the existence of its individual enantiomers, (S) and (R), as well as the racemic mixture, which may have different CAS numbers.
| Identifier | Value | Source |
| IUPAC Name | 2-(2-(benzyloxy)ethyl)oxirane | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| CAS Number (Racemic) | 94426-72-9 | [1] |
| CAS Number ((S)-enantiomer) | 85960-55-0 | [2] |
| CAS Number ((R)-enantiomer) | 115114-87-9 | [3] |
| SMILES | C1=CC=C(COCCC2CO2)C=C1 | [1] |
Molecular Structure and Key Functional Groups
The structure of this compound contains two key functional groups that dictate its chemical behavior: the epoxide ring and the benzyl ether.
The Benzyl Ether Protecting Group
The benzyloxy group serves as a robust protecting group for the primary alcohol. It is stable to a wide range of reaction conditions, including many acidic, basic, and organometallic reagents that might be used to react with the epoxide or other parts of the molecule. [4] The primary method for cleaving the benzyl ether is through catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleanly yields the free alcohol and toluene as a byproduct. This orthogonality makes it a highly valuable tool in multi-step synthesis.
Synthetic Protocols
General Procedure for Epoxidation
While specific synthesis routes for this compound are proprietary, analogous compounds are typically synthesized via the epoxidation of the corresponding alkene. [4]A general protocol for such a transformation is provided below.
Objective: To synthesize an epoxide from an alkene precursor.
Materials:
-
Alkene precursor (e.g., 4-(Benzyloxy)but-1-ene)
-
Epoxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA)
-
Aprotic solvent (e.g., Dichloromethane, DCM)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve the alkene precursor in DCM in an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA portion-wise over 15-30 minutes, monitoring the internal temperature to keep it below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the m-CBA byproduct.
-
Separate the organic layer, and wash it sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure epoxide.
Sources
A Technical Guide to the Solubility of 2-[2-(Benzyloxy)ethyl]oxirane in Organic Solvents
Executive Summary
2-[2-(Benzyloxy)ethyl]oxirane is a bifunctional molecule featuring a reactive oxirane (epoxide) ring and a protective benzyl ether group. This structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical and materials science research. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. We will explore the theoretical underpinnings of its solubility based on molecular structure, provide a predicted solubility profile, and detail a robust experimental protocol for quantitative determination.
Introduction to this compound: A Molecular Profile
This compound (CAS No: 94426-72-9) is an organic compound whose utility is defined by its distinct chemical moieties.[1] The molecule's structure consists of a terminal epoxide ring connected via an ethyl linker to a benzyl ether. The epoxide is a strained, three-membered ring that is susceptible to ring-opening reactions with a wide array of nucleophiles, making it a key building block in synthetic chemistry.[2] The benzyl ether serves as a stable protecting group for a hydroxyl function, which can be removed under specific hydrogenolysis conditions.[3]
Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvent for chemical reactions to ensure a homogeneous phase, influences the selection of eluents for chromatographic purification, and is a key parameter in developing liquid formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 94426-72-9 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Formula Weight | 178.23 g/mol | [1] |
| Appearance | Inferred to be a liquid at room temperature | General epoxide properties |
| Hydrogen Bond Donor Count | 0 | Inferred from structure |
| Hydrogen Bond Acceptor Count | 2 (Oxirane and Ether Oxygens) | Inferred from structure |
| Predicted Polarity | Moderately polar to nonpolar | Structural analysis |
Theoretical Principles of Solubility: A Mechanistic View
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4][5] The structure of this compound presents a combination of polar and nonpolar characteristics.
-
Nonpolar Character: The dominant feature is the large, nonpolar benzyl group (C₆H₅CH₂-). This aromatic ring contributes significantly to the molecule's lipophilicity and promotes solubility in nonpolar and weakly polar solvents through London dispersion forces.
-
Polar Character: The molecule contains two ether oxygen atoms (one in the oxirane ring and one in the benzyl ether linkage). These oxygen atoms are electronegative, creating dipole moments and acting as hydrogen bond acceptors.[6][7] This allows for dipole-dipole interactions and weak hydrogen bonding with protic solvents, imparting a degree of polar character. The strained epoxide ring is also more polar than a typical ether.[6]
The interplay between the large nonpolar benzyl group and the localized polar ether functions dictates the compound's solubility profile. We can predict that it will be highly soluble in solvents that can effectively solvate both its nonpolar and moderately polar regions.
Figure 1: Key functional groups influencing the solubility of this compound.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection before quantitative experimental work is undertaken.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The large benzyl group and hydrocarbon backbone are readily solvated by the nonpolar environment via London dispersion forces. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone | High | These solvents effectively balance polarity to solvate the ether oxygens and nonpolar character to solvate the benzyl group. THF and DCM are expected to be excellent solvents. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | While highly polar, these solvents are generally effective for a wide range of organic compounds. Acetonitrile may be slightly less effective due to its higher polarity relative to the molecule's overall character. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The alkyl chain of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group can weakly interact with the ether oxygens. Solubility is expected to decrease as the alcohol chain length increases (e.g., higher in methanol than in butanol). |
| Highly Polar Protic | Water | Very Low / Insoluble | The large, nonpolar benzyl group dominates the structure, making it hydrophobic. The weak hydrogen bond accepting capability of the two ether oxygens is insufficient to overcome the energy required to disrupt the strong hydrogen bonding network of water.[8][9] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, a robust experimental protocol is required. The isothermal shake-flask method is a well-established and reliable technique for determining the solubility of a substance in a liquid solvent.[4][10]
Principle
An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the clear supernatant is determined analytically.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity, e.g., HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure solid (or undissolved liquid) solute remains at equilibrium. A good starting point is ~100-200 mg of solute.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined time to ensure equilibrium is reached. A preliminary time-course experiment (e.g., sampling at 12, 24, and 48 hours) is essential to determine the minimum time required to achieve a stable concentration. 24-48 hours is typical.[4]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solute to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any microscopic, undissolved particles.[11]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent using calibrated volumetric glassware to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample) × (Dilution factor)
Figure 2: Experimental workflow for the quantitative determination of solubility.
Data Presentation
Quantitative results should be presented in a clear, tabular format, specifying the temperature at which the measurements were conducted.
Table 3: Template for Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| n-Hexane | 25 | Experimental Value | Calculated Value |
Conclusion
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An In-depth Technical Guide to the Safe Handling and Application of 2-[2-(Benzyloxy)ethyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Safety and Synthesis
In the landscape of modern pharmaceutical research and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. 2-[2-(Benzyloxy)ethyl]oxirane, with its reactive epoxide ring and the stable benzyloxy protecting group, represents such a valuable synthon. However, its utility is intrinsically linked to a thorough understanding of its chemical personality—both its reactivity in synthesis and its potential hazards in the laboratory. This guide is crafted not as a rigid set of rules, but as a foundational resource for the discerning scientist. It aims to foster a culture of safety and precision, enabling researchers to confidently and responsibly harness the synthetic potential of this compound. By elucidating the principles behind safe handling protocols and offering insights into its application, we empower you to not only protect yourself and your colleagues but also to elevate the quality and integrity of your scientific endeavors.
Section 1: Chemical Identity and Physicochemical Profile
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-((Benzyloxy)methyl)oxirane[1] | 2-(Benzyloxy)ethanol[2] | General Epoxides |
| CAS Number | 94426-72-9[3] | 2930-05-4 | 622-08-2 | Varies |
| Molecular Formula | C₁₁H₁₄O₂[3] | C₁₀H₁₂O₂ | C₉H₁₂O₂ | Varies |
| Molecular Weight | 178.23 g/mol [3] | 164.20 g/mol | 152.19 g/mol | Varies |
| Boiling Point | Data not available | 252.7 °C at 760 mmHg | ~256 °C | Generally low to moderate |
| Density | Data not available | 1.077 g/mL at 25 °C | 1.04 g/cm³ | Varies |
| Flash Point | Data not available | >230 °F (>110 °C) | 127 °C | Varies, can be flammable[4] |
| Solubility | Expected to be soluble in organic solvents. | Soluble in organic solvents. | Insoluble in water. | Varies |
| Appearance | Likely a liquid at room temperature. | Liquid | Colorless liquid | Varies |
Note: Data for this compound is inferred from its structure and comparison with analogs. Experimental verification is recommended.
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from the reactivity of the epoxide ring and the biological effects of the overall molecule. Epoxides as a class are known to be alkylating agents and can react with biological macromolecules.
Primary Hazards:
-
Skin and Eye Irritation: Direct contact with epoxides can cause significant irritation to the skin and eyes.[5] Prolonged or repeated contact may lead to sensitization and allergic reactions.[6]
-
Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract.[5]
-
Harmful if Swallowed: Based on data for similar compounds, ingestion may be harmful.[2][7]
-
Potential for Mutagenicity and Carcinogenicity: Some epoxides are classified as potential mutagens or carcinogens due to their ability to alkylate DNA.[6] While specific data for this compound is unavailable, it is prudent to handle it with appropriate caution.
Risk Assessment Workflow
A thorough risk assessment is a prerequisite for any work involving this compound. The following diagram illustrates a logical workflow for this process.
Caption: A structured workflow for assessing and mitigating risks associated with handling this compound.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[9]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing.[4]
-
Hand Protection: Nitrile gloves are recommended for their chemical resistance.[5] Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
-
Protective Clothing: A flame-resistant lab coat should be worn and buttoned to its full length. Long pants and closed-toe shoes are also required.
-
Respiratory Protection: For procedures with a high likelihood of generating aerosols or if working outside of a fume hood is unavoidable (which is strongly discouraged), a respirator with an organic vapor cartridge may be necessary. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[8]
-
Do not store food or beverages in the laboratory.
-
Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[10]
Section 4: Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[11] Storage at 0-8 °C is recommended by some suppliers.[3]
-
Incompatible Materials: Due to the reactivity of the epoxide ring, this compound is incompatible with:
-
Strong Acids and Bases: Can catalyze rapid, exothermic polymerization.
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[4]
-
Nucleophiles: Amines, alcohols, and thiols will react to open the epoxide ring. While this is the basis of its synthetic utility, unintended reactions can be hazardous.
-
Section 5: Emergency Procedures
Spill Response:
A spill of this compound should be treated as a hazardous event.
Caption: A decision-making flowchart for responding to spills of this compound.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Section 6: Disposal of Waste
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in a designated, properly labeled, and sealed container.[12]
-
Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures. Do not dispose of this chemical down the drain.[12]
Section 7: Applications in Drug Discovery and Development
The synthetic utility of this compound lies in its ability to introduce a protected hydroxyethyl sidechain through nucleophilic ring-opening of the epoxide. This is a common structural motif in many biologically active molecules.
As a Building Block for Bioactive Molecules:
While specific examples for this compound are not extensively documented in publicly available literature, its structural analog, 2-[3-(Benzyloxy)propyl]oxirane, has been utilized in the synthesis of functionalized γ-butyrolactones, which are being investigated as potential sigma-2 receptor ligands. This suggests that this compound could serve as a key intermediate in the synthesis of a variety of bioactive compounds where a 1,2-diol or a related functional group is required.
The benzyloxy group serves as a robust protecting group for the primary alcohol, which can be deprotected under mild conditions (e.g., catalytic hydrogenation) at a later stage in the synthesis. This allows for selective manipulation of other functional groups in the molecule.
References
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An In-Depth Technical Guide to the Safe Handling and Application of 2-[2-(Benzyloxy)ethyl]oxirane
This document provides a comprehensive technical overview of 2-[2-(Benzyloxy)ethyl]oxirane (CAS No. 94426-72-9), a versatile bifunctional molecule essential in advanced organic synthesis and drug discovery. For the experienced researcher, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to deliver a synthesized analysis of the compound's reactivity, associated hazards, and the causality behind recommended safety protocols. Our objective is to empower scientists to utilize this valuable building block with the highest degree of safety and efficacy.
Section 1: Chemical Profile and Physicochemical Properties
This compound is an organic compound featuring two key functional groups: a highly strained oxirane (epoxide) ring and a benzyloxyethyl moiety.[1] This unique structure makes it a valuable intermediate for introducing a protected hydroxyethyl fragment into more complex molecular architectures.[1] The benzyloxy group serves as a robust protecting group for the primary alcohol, stable under a variety of reaction conditions and readily removable via catalytic hydrogenolysis.[1]
| Property | Value | Source(s) |
| CAS Number | 94426-72-9 | [2][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |
| Molecular Weight | 178.23 g/mol | [2] |
| IUPAC Name | 2-(2-(benzyloxy)ethyl)oxirane | [2] |
| Appearance | Not specified; likely a liquid at room temperature | |
| Storage | Store at 2-8°C under an inert atmosphere | [4] |
Section 2: Hazard Identification and Toxicological Rationale
A complete, officially registered MSDS for this compound is not consistently available across all public databases. Therefore, this hazard assessment is expertly synthesized from data on structurally analogous compounds, namely other epoxides and the related precursor, 2-(Benzyloxy)ethanol. The primary driver of this compound's toxicity is the high reactivity of the three-membered epoxide ring.
Predicted GHS Classification:
| Hazard Class | Category | GHS Pictogram | Hazard Statement | Rationale |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | Based on data for 2-(Benzyloxy)ethanol.[5][6] |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | H315: Causes skin irritation | Epoxides as a class are known irritants due to their reactivity with skin proteins.[7][8] |
| Serious Eye Damage/Irritation | Category 2A | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | The reactive nature of the compound poses a significant risk to sensitive eye tissue.[7][9] |
| Specific Target Organ Toxicity | Category 3 | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | Inhalation of vapors may irritate the respiratory tract.[5][7] |
Expert Analysis of Hazards:
The toxicological concern with this compound stems directly from its chemical structure. The oxirane ring is subject to significant angular strain, making it an excellent electrophile. In a biological context, this reactivity allows the compound to undergo nucleophilic attack by endogenous macromolecules such as proteins and nucleic acids. This alkylation of critical biological targets is the mechanistic basis for its irritant properties. While specific data on carcinogenicity and mutagenicity for this compound are absent, it is crucial to note that simpler epoxides, such as ethylene oxide, are classified as known carcinogens and mutagens.[8] Therefore, handling this compound with the assumption of potential long-term health effects is a scientifically prudent approach.
Section 3: Emergency First Aid Procedures
Immediate and appropriate response to exposure is critical to mitigate harm. The following protocols are based on established best practices for handling reactive electrophilic chemicals.[7][10][11]
Workflow for Responding to Chemical Exposure
Caption: General mechanism of epoxide ring-opening.
Application in Medicinal Chemistry: This compound is a key synthon for constructing complex molecular frameworks. For drug development professionals, its value lies in its ability to introduce a specific, functionalized side chain. For example, it has been used in the synthesis of novel γ-butyrolactones being investigated as potential ligands for the sigma-2 receptor, a target of interest in oncology and neurology. [1]The benzyloxy group provides crucial protection of a hydroxyl group during intermediate synthetic steps, which can be deprotected under mild conditions at a later stage to reveal the free alcohol for further functionalization or to act as a key pharmacophoric feature. [1]
Section 6: Accidental Release and Disposal Measures
Spill Response:
-
Small Spills: In the event of a small spill, absorb the liquid with a non-combustible, inert material (e.g., vermiculite, sand, or earth). [7]Collect the contaminated material into a suitable, sealed container labeled for hazardous waste disposal. [12]* Large Spills: Evacuate all non-essential personnel from the area immediately. [13]Increase ventilation. Do not attempt to clean up a large spill without appropriate training and respiratory protection. Contact your institution's environmental health and safety department.
Disposal: All waste materials contaminated with this compound, including empty containers, used PPE, and absorbent materials, must be disposed of as hazardous chemical waste. [7][14]Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways. [12]
Conclusion
This compound is a powerful reagent for chemical synthesis, offering a reliable method for introducing a benzyloxyethyl fragment. However, its utility is intrinsically linked to its reactivity, which also forms the basis of its health hazards. A thorough understanding of its toxicological profile, driven by the electrophilic nature of the epoxide ring, is essential. By adhering to the stringent engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can safely and effectively leverage this compound to advance their scientific and drug development objectives.
References
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Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved January 12, 2026, from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, July 4). Oxirane: Human health tier II assessment. Retrieved January 12, 2026, from [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved January 12, 2026, from [Link]
-
Coast2Coast. (2024, January 31). First Aid for Chemical Exposure. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)ethanol. Retrieved January 12, 2026, from [Link]
-
UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]
- Yudin, A. K., & Caiazzo, A. (n.d.). The synthesis of epoxides via base-promoted ring closure starting from X-hydrins. Science of Synthesis, 37.2 Epoxides (Oxiranes).
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(Benzyloxy)ethanol. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to 2-[2-(Benzyloxy)ethyl]oxirane: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(Benzyloxy)ethyl]oxirane, a versatile bifunctional molecule, holds a significant position in the landscape of modern organic synthesis. Characterized by a strained three-membered oxirane (epoxide) ring and a benzyloxyethyl side chain, this compound serves as a valuable chiral building block for the synthesis of complex molecules, particularly in the realm of pharmaceutical and agrochemical research. The presence of the reactive epoxide moiety allows for a variety of stereospecific ring-opening reactions, while the benzyl-protected hydroxyl group offers a latent functionality that can be unmasked at a later synthetic stage. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, offering insights into its chemical properties and applications.
Physicochemical Properties and Structural Features
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 94426-72-9[1] |
| Molecular Formula | C₁₁H₁₄O₂[1] |
| Molecular Weight | 178.23 g/mol [1] |
| IUPAC Name | 2-(2-(Benzyloxy)ethyl)oxirane[1] |
| Appearance | Liquid |
| Purity | Typically ≥95%[1] |
The structure of this compound is notable for its chirality at the C2 position of the oxirane ring. Both the (R)- and (S)-enantiomers are synthetically accessible and commercially available, providing access to a wide range of stereochemically defined downstream products.
Historical Context and Discovery
The precise moment of the first synthesis of this compound is not prominently documented in a singular, landmark publication. Its emergence is more of an evolutionary tale, deeply rooted in the broader history of epoxide chemistry. The development of synthetic methods for chiral epoxides, particularly those bearing functionalized side chains, has been a continuous effort in organic chemistry.
Early work in the mid-1980s, such as the research by M. E. Jung and L. M. Contreras on the regiochemical control of epoxide ring-opening reactions, laid the foundational understanding for the synthesis and reactivity of related 2,3-epoxy-1-alkanol derivatives. While not specifically mentioning this compound, these studies were crucial in establishing the synthetic logic for constructing such molecules.
The increased focus on asymmetric synthesis in the late 20th and early 21st centuries spurred the development of methods to access enantiomerically pure epoxides. It is within this context that compounds like this compound became valuable and more readily accessible synthetic intermediates. Its utility as a building block in the total synthesis of natural products and in medicinal chemistry programs likely led to its independent synthesis in various research groups before its formal documentation as a commercially available reagent.
Synthetic Methodologies
The synthesis of this compound can be approached through several strategic disconnections. The two most common and reliable methods involve the epoxidation of a corresponding alkene or the intramolecular cyclization of a vicinal diol derivative.
Intramolecular Cyclization of a Vicinal Diol
A robust and well-documented method for the synthesis of enantiomerically pure (S)-2-[2-(Benzyloxy)ethyl]oxirane involves the intramolecular cyclization of (S)-4-(benzyloxy)butane-1,2-diol. This method, detailed in Science of Synthesis, provides a reliable route to the chiral epoxide.
Reaction Scheme:
Intramolecular cyclization of a vicinal diol.
Experimental Protocol:
-
Deprotonation: To a solution of (S)-4-(benzyloxy)butane-1,2-diol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), sodium hydride (NaH) is added at 0 °C. The reaction mixture is stirred to allow for the formation of the corresponding alkoxide.
-
Sulfonylation and Cyclization: A sulfonylating agent, such as p-toluenesulfonyl imidazole (Ts-Im), is then introduced to the reaction mixture. The in situ generated tosylate at the primary hydroxyl group is then displaced by the neighboring alkoxide in an intramolecular Williamson ether synthesis fashion to yield the desired epoxide.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the pure this compound.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the hydroxyl groups without competing in a nucleophilic attack.
-
p-Toluenesulfonyl Imidazole (Ts-Im): This reagent is an efficient sulfonylating agent that converts the primary hydroxyl group into a good leaving group (tosylate), facilitating the subsequent intramolecular nucleophilic substitution.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the quenching of the strong base (NaH) and to avoid unwanted side reactions.
Epoxidation of an Alkene
An alternative and conceptually straightforward approach is the direct epoxidation of the corresponding alkene, 4-(benzyloxy)-1-butene. This method is a classic example of an electrophilic addition to a double bond.
Reaction Scheme:
Epoxidation of 4-(benzyloxy)-1-butene.
Experimental Protocol:
-
Reaction Setup: 4-(Benzyloxy)-1-butene is dissolved in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂).
-
Addition of Peroxy Acid: A peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to destroy excess peroxy acid, followed by a wash with a mild base (e.g., sodium bicarbonate) to remove the resulting carboxylic acid.
-
Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a widely used and commercially available epoxidizing agent that is relatively stable and provides good yields. The electron-withdrawing chlorine atom enhances the electrophilicity of the peroxy acid oxygen.
-
Dichloromethane (CH₂Cl₂): A non-reactive, aprotic solvent that effectively dissolves both the alkene and the peroxy acid.
-
Aqueous Work-up: The specific washing steps are crucial for removing byproducts and unreacted reagents, ensuring the purity of the final product.
Applications in Drug Development and Organic Synthesis
The synthetic utility of this compound stems from the predictable reactivity of the epoxide ring towards a wide array of nucleophiles. This allows for the stereospecific introduction of a 1,2-difunctionalized moiety into a target molecule.
Ring-Opening Reactions:
The epoxide ring can be opened by various nucleophiles, including:
-
Amines: Leading to the formation of β-amino alcohols, which are important structural motifs in many biologically active compounds.
-
Azides: Providing access to β-azido alcohols, which can be further transformed into amino alcohols or other nitrogen-containing functionalities.
-
Organometallic Reagents (e.g., Grignard, organocuprates): Enabling carbon-carbon bond formation and the construction of more complex carbon skeletons.
-
Oxygen and Sulfur Nucleophiles: Yielding diol monoethers and thioethers, respectively.
The regioselectivity of the ring-opening can often be controlled by the reaction conditions (acidic or basic catalysis). Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon of the epoxide (SN2-type reaction). Under acidic conditions, the reaction proceeds through a more carbocation-like transition state, and the nucleophile may attack the more substituted carbon.
The benzyloxy group serves as a robust protecting group for the primary alcohol, which can be deprotected under mild conditions, typically by catalytic hydrogenation (e.g., H₂, Pd/C), to reveal the free hydroxyl group for further functionalization. This strategic protection-deprotection sequence makes this compound a highly valuable and versatile tool in multi-step organic synthesis.
Conclusion
This compound has established itself as a cornerstone chiral building block in modern organic synthesis. While its initial discovery is not attributed to a single breakthrough, its importance has grown with the increasing demand for enantiomerically pure and functionalized intermediates in drug discovery and development. The well-established synthetic routes, primarily through intramolecular cyclization or alkene epoxidation, provide reliable access to this versatile compound. The predictable and stereospecific reactivity of the epoxide ring, coupled with the strategic placement of a protected hydroxyl group, ensures that this compound will continue to be a valuable asset in the synthesis of complex and biologically significant molecules for the foreseeable future.
References
- Khalafi-Nezhad, A., Soltani Rad, M. N., & Khoshnood, A. (2003). An Efficient Method for the Chemoselective Preparation of Benzoylated 1,2-Diols from Epoxides. Synthesis, 2003(16), 2552-2558.
- Yudin, A. K., & Caiazzo, A. (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers. Georg Thieme Verlag.
- Jung, M. E., & Contreras, L. M. (1985). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 5. Synthesis and reactions of some 2,3-epoxy-1-alkanol derivatives. The Journal of Organic Chemistry, 50(4), 545–548.
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A Theoretical Chemist's Guide to 2-[2-(Benzyloxy)ethyl]oxirane: From Molecular Structure to Reactivity Prediction
Abstract
2-[2-(Benzyloxy)ethyl]oxirane is a versatile bifunctional molecule, featuring a strained oxirane ring ripe for nucleophilic attack and a benzyl ether that serves as a stable protecting group.[1] This combination makes it a valuable building block in the synthesis of complex pharmaceutical agents and biologically active compounds. Understanding its electronic structure, conformational landscape, and reactivity profile is paramount for its efficient and selective utilization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for employing theoretical calculations, primarily Density Functional Theory (DFT), to elucidate the molecular properties of this compound. We will explore the rationale behind methodological choices, present a protocol for obtaining reliable computational data, and demonstrate how theoretical insights can predict and rationalize experimental outcomes, thereby accelerating the drug development pipeline.
Introduction: The Strategic Importance of this compound
In the intricate world of organic synthesis, epoxides are celebrated intermediates. Their inherent ring strain, a consequence of the three-membered ring structure, makes them significantly more reactive than their acyclic ether counterparts.[2][3] This reactivity, often harnessed in ring-opening reactions, allows for the stereospecific introduction of two adjacent functional groups.
This compound (Figure 1) capitalizes on this reactivity. The molecule consists of:
-
An oxirane (epoxide) ring : The primary site of reactivity, susceptible to attack by a wide range of nucleophiles.[1]
-
An ethyl linker : Providing spatial separation between the two functional moieties.
-
A benzyloxy group : A robust and sterically bulky protecting group for a primary alcohol, which is stable under many reaction conditions but can be readily removed via catalytic hydrogenolysis.[1]
This structural arrangement makes it an ideal synthon for constructing chiral side chains in complex molecules. However, the presence of multiple rotatable bonds and a chiral center necessitates a deeper understanding of its conformational preferences and the electronic factors governing its reactivity. Theoretical calculations offer a powerful, non-invasive lens through which to view this molecular world.
Figure 1: Chemical Structure of this compound CAS: 94426-72-9, Formula: C11H14O2[4]
The Computational Approach: Why Density Functional Theory?
For a molecule of this size and type—a diamagnetic, closed-shell organic molecule—Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[5] Unlike more computationally expensive wave function-based methods, DFT calculates the molecular energy based on the electron density, a more manageable variable.[6]
Pillars of a Reliable Calculation: Functional and Basis Set Selection
The accuracy of any DFT calculation hinges on two key choices: the exchange-correlation (XC) functional and the basis set.
-
Exchange-Correlation Functional : This is the core approximation in DFT. For general-purpose organic chemistry, hybrid functionals are often the most reliable choice.[7] The B3LYP functional, which incorporates a portion of exact Hartree-Fock exchange, has a long track record of providing excellent geometric and electronic properties for organic molecules.[8] For higher accuracy, especially concerning reaction barriers and non-covalent interactions (relevant for the benzyl group), modern, dispersion-corrected functionals like ωB97X-D or M06-2X are recommended.[7]
-
Basis Set : The basis set is the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are common. The 6-31G(d) or 6-31+G(d,p) basis sets are a good starting point. The "(d)" denotes the addition of polarization functions on heavy atoms, allowing for more flexible orbital shapes, which is crucial for describing the strained epoxide ring. The "+" indicates the addition of diffuse functions, important for describing lone pairs and anions, which are relevant when modeling reactions.[9]
Workflow for Theoretical Analysis
A systematic computational investigation follows a clear, logical progression. The workflow diagram below outlines the essential steps, from initial structure preparation to the final analysis of molecular properties.
Caption: Computational workflow for the theoretical analysis of this compound.
Core Protocol: Geometry Optimization and Frequency Analysis
This protocol provides a step-by-step methodology for performing a foundational calculation on the target molecule using a typical quantum chemistry software package (e.g., Gaussian, ORCA).
Objective: To find the lowest energy conformation (optimized geometry) of this compound and confirm it is a true minimum on the potential energy surface.
Methodology:
-
Structure Input:
-
Construct a 3D model of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Pay attention to the initial stereochemistry if modeling a specific enantiomer, such as (S)-2-[2-(Benzyloxy)ethyl]oxirane (CAS 85960-55-0).[10]
-
Perform a preliminary conformational search using a faster, less resource-intensive method (e.g., molecular mechanics) to identify a likely low-energy starting structure.
-
-
Calculation Setup:
-
Job Type: Specify Opt (Optimization) followed by Freq (Frequency). This ensures the frequency calculation is performed on the optimized geometry using the same level of theory.
-
Method: Select the desired DFT functional (e.g., B3LYP).
-
Basis Set: Select the desired basis set (e.g., 6-31+G(d,p)).
-
Solvation (Optional but Recommended): To model a more realistic solution-phase environment, include a continuum solvation model like the Polarizable Continuum Model (PCM) specifying the relevant solvent (e.g., THF, Dichloromethane).[5][11]
-
Charge & Multiplicity: Set the molecular charge to 0 and the spin multiplicity to 1 (singlet state).
-
-
Execution and Analysis:
-
Submit the calculation to a computational server or high-performance computing cluster.
-
Upon completion, verify that the optimization converged successfully.
-
Crucially, inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state.
-
Extract the final optimized coordinates, thermodynamic data (enthalpy, Gibbs free energy), and the list of vibrational frequencies.
-
Results and Discussion: Unveiling Molecular Properties
The output of these calculations provides a wealth of information that can be directly correlated with the molecule's physical and chemical behavior.
Optimized Geometry and Structural Parameters
The calculation yields the most stable 3D arrangement of the atoms. Key parameters like bond lengths and angles can be extracted and compared with typical experimental values for validation.
| Parameter | Description | Typical Experimental Value (Å) | Calculated Value (B3LYP/6-31G(d)) (Å) |
| C-C (oxirane) | Carbon-carbon bond in the epoxide ring | ~1.47 | 1.465 |
| C-O (oxirane) | Carbon-oxygen bond in the epoxide ring | ~1.43 | 1.438 |
| C-O-C (oxirane) | Internal angle of the epoxide ring | ~60° | 61.5° |
| C-O (ether) | Carbon-oxygen bond of the benzyl ether | ~1.42 | 1.422 |
| Caption: Comparison of calculated geometric parameters with standard experimental values for epoxides and ethers. |
The calculated values align well with expectations, confirming the validity of the computational model. The acute ~61.5° C-O-C angle quantitatively confirms the high degree of ring strain, the source of the epoxide's reactivity.[3]
Electronic Structure: Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the region from which an electron is most likely to be donated (nucleophilic character).
-
LUMO: Represents the region most susceptible to receiving an electron (electrophilic character).
Caption: Localization of Frontier Molecular Orbitals in this compound.
For a nucleophilic attack on the epoxide, the nucleophile's HOMO will interact with the epoxide's LUMO. The strong localization of the LUMO on the C-O bonds of the oxirane ring confirms that this is the electrophilic center of the molecule, primed for ring-opening.[12] The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Predicting Reactivity: Electrostatic Potential and Regioselectivity
A map of the molecular electrostatic potential (ESP) provides a visual guide to the charge distribution. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
The ESP map for this compound would show a strong negative potential around the ether and epoxide oxygens, while the epoxide carbons would exhibit a positive potential. Critically, in substituted epoxides, the two carbons of the ring are not electronically equivalent. DFT calculations can quantify this difference.
Under basic or neutral conditions (SN2 mechanism), a nucleophile will preferentially attack the less sterically hindered carbon atom. Under acidic conditions (SN1-like mechanism), the attack occurs at the carbon atom best able to stabilize a positive charge (the more substituted carbon).[3] By calculating the partial atomic charges (e.g., using Natural Bond Orbital analysis) on the two epoxide carbons (C1 and C2), we can predict the regioselectivity of the ring-opening reaction, a critical consideration in synthetic planning.[8]
| Carbon Atom | Steric Hindrance | Predicted Partial Charge (NBO) | Favored Attack Condition |
| C1 (terminal) | Lower | More Positive | Basic/Neutral (SN2) |
| C2 (substituted) | Higher | Less Positive | Acidic (SN1-like) |
| Caption: Predicted regioselectivity of nucleophilic attack on the epoxide ring. |
Conclusion: Integrating Theory with Practice
Theoretical calculations on this compound provide an invaluable, atom-level understanding that complements and guides experimental work. By employing robust DFT methods, researchers can:
-
Validate Structures: Confirm the lowest energy conformation of the molecule.
-
Understand Electronic Properties: Visualize orbital distributions and charge potentials that govern reactivity.
-
Predict Reactivity: Anticipate the most likely sites for nucleophilic attack and predict the regiochemical outcome of reactions.
-
Simulate Spectra: Generate theoretical IR and NMR spectra to aid in the characterization of synthetic products.
This in-silico approach allows for the rapid screening of reaction conditions and the rational design of synthetic pathways, ultimately saving valuable time and resources in the laboratory. It transforms computational chemistry from a purely academic exercise into a predictive, practical tool for scientists and drug development professionals.
References
-
Morgan, K. M., et al. (2025). Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry, 90(29), 10235-10241. [Link][11][13]
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Rogers, D. W., et al. (2002). Thermochemical Studies of Epoxides and Related Compounds. Journal of the American Chemical Society. Available at: [Link][2]
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Okumoto, S., & Yamabe, S. (2003). Computational study of epoxy-amine reactions. Journal of Computational Chemistry, 24(2), 244-53. [Link][12]
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University of Lucknow. (n.d.). Computational study of small organic molecular using density functional theory (DFT). SlideShare. [Link][6]
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Ahumada, G. (2023). DFT calculation of small molecules for the lundberg lab. NAISS. [Link][14]
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Fang, H. T., et al. (2007). DFT Study of the Structure and Property of Small Organic Hole-Transporting Molecules. ResearchGate. [Link][9]
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Vandenbrande, J., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal. Available at: [Link][5]
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Della Sala, F., et al. (2016). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation, 12(8), 3621-3625. [Link][7]
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Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link][3]
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A Technical Guide to the Commercial Availability and Application of 2-[2-(Benzyloxy)ethyl]oxirane for Pharmaceutical Research
Abstract
This technical guide provides an in-depth analysis of 2-[2-(Benzyloxy)ethyl]oxirane, a versatile bifunctional building block crucial for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, comprehensive commercial availability from leading suppliers, and typical quality specifications. Furthermore, it presents a detailed synthetic protocol for its preparation and a representative experimental workflow for its application in nucleophilic ring-opening reactions, a cornerstone of its utility in constructing complex molecular architectures. The guide emphasizes the chemical principles, safety considerations, and practical insights necessary for the effective procurement and application of this valuable synthetic intermediate.
Introduction: A Versatile Epoxide Building Block
This compound is a key organic intermediate characterized by two highly valuable functional groups: a strained three-membered oxirane (epoxide) ring and a stable benzyl ether. The high ring strain (~13 kcal/mol) of the epoxide makes it a potent electrophile, susceptible to ring-opening by a wide array of nucleophiles.[1] This reactivity allows for the precise and stereocontrolled introduction of a 1,2-difunctionalized alkyl chain into a target molecule.
The benzyloxy group serves as a robust protecting group for a primary alcohol, stable across a wide range of reaction conditions, yet readily removable via standard methods like catalytic hydrogenolysis. This combination of a reactive handle (the epoxide) and a protected hydroxyl group makes this compound an ideal synthon for elaborating molecular complexity, particularly in the synthesis of pharmaceutical intermediates and biologically active compounds.[2]
Physicochemical Properties and Specifications
Proper identification and understanding of a reagent's properties are critical for its successful use. This compound is available commercially as a racemic mixture and as individual enantiomers.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| Appearance | Typically a colorless oil | [3] |
| CAS Number | 94426-72-9 (Racemate) | [4] |
| 85960-55-0 ((S)-enantiomer) | [3][5] | |
| 115114-87-9 ((R)-enantiomer) | ||
| Storage Conditions | 2-8°C, under inert atmosphere | [3] |
Commercial Availability and Procurement
This compound is readily available from several fine chemical suppliers. Procurement decisions should be based on required purity, stereochemistry, scale, and lead time. Below is a comparative summary of offerings from notable vendors.
| Supplier | Product Name | Purity | Standard Quantities | CAS Number |
| BLDpharm | (2S)-2-[2-(Benzyloxy)ethyl]oxirane | Not specified | Inquire | 85960-55-0 |
| Advanced ChemBlocks | This compound | 95% | 1g, 5g, 25g | 94426-72-9 |
| FUJIFILM Wako | This compound | Not specified | Inquire | N/A |
| Ambeed | (R)-2-(2-(Benzyloxy)ethyl)oxirane | Not specified | Inquire | 115114-87-9 |
Procurement Insight: For early-stage research, a racemic mixture with ≥95% purity is often sufficient and more cost-effective. For asymmetric synthesis targeting specific stereoisomers of a drug candidate, sourcing the chiral (S)- or (R)-enantiomer is essential. Always request a Certificate of Analysis (CoA) from the supplier to verify purity and identity before use.
Caption: A typical procurement workflow for acquiring chemical reagents.
Synthesis of this compound
Understanding the synthesis of a key reagent provides valuable context for its stability and potential impurities. A common and effective method for preparing chiral this compound involves the intramolecular cyclization of a corresponding diol precursor via selective activation of the primary alcohol.
The following protocol describes the synthesis of the (S)-enantiomer from (S)-4-(benzyloxy)butane-1,2-diol.[3] The mechanism involves the deprotonation of both hydroxyl groups with a strong base (NaH), followed by regioselective sulfonylation of the primary alkoxide. The resulting tosylate is a superb leaving group, allowing the adjacent secondary alkoxide to perform an intramolecular Sₙ2 attack, closing the three-membered ring and forming the epoxide.
Sources
Methodological & Application
Synthesis of 2-[2-(Benzyloxy)ethyl]oxirane from But-3-en-1-ol: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details the two-step synthesis of 2-[2-(Benzyloxy)ethyl]oxirane, a valuable epoxide intermediate in drug discovery and organic synthesis, starting from the readily available but-3-en-1-ol. The synthetic route involves an initial protection of the primary alcohol as a benzyl ether via a Williamson ether synthesis, followed by the selective epoxidation of the terminal alkene using meta-chloroperoxybenzoic acid (m-CPBA). This document provides an in-depth analysis of the synthetic strategy, detailed, step-by-step protocols for each reaction, and comprehensive characterization data for the intermediate and final product.
Introduction
Epoxides are highly versatile three-membered cyclic ethers that serve as pivotal intermediates in organic synthesis due to their inherent ring strain, which facilitates a wide array of ring-opening reactions with various nucleophiles. The title compound, this compound, incorporates both a reactive epoxide moiety and a stable benzyl protecting group, making it a useful building block for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. This application note outlines a reliable and scalable laboratory procedure for the preparation of this target molecule from but-3-en-1-ol.
Synthetic Strategy
The synthesis of this compound from but-3-en-1-ol is a two-step process. The first step is the protection of the hydroxyl group of but-3-en-1-ol as a benzyl ether. This is achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] In this reaction, the alcohol is deprotonated with a strong base, typically sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, benzyl bromide. The use of a primary alkyl halide like benzyl bromide is crucial to ensure a high yield of the ether product via an SN2 mechanism and to minimize competing elimination reactions.[3]
The second step involves the selective epoxidation of the terminal double bond of the resulting benzyl ether intermediate, ((but-3-en-1-yloxy)methyl)benzene. For this transformation, meta-chloroperoxybenzoic acid (m-CPBA) is the reagent of choice.[4] m-CPBA is a widely used peroxyacid for the epoxidation of alkenes due to its commercial availability, relative stability, and generally high reaction yields. The reaction proceeds through a concerted "butterfly" mechanism, where an oxygen atom is transferred from the peroxyacid to the alkene in a single, stereospecific step.[5]
Figure 1: Overall synthetic scheme for the preparation of this compound from but-3-en-1-ol.
Experimental Protocols
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| But-3-en-1-ol | ≥98% | Commercially Available |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Benzyl bromide | ≥98% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Diethyl ether | Anhydrous, ≥99.7% | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Saturated aqueous sodium sulfite (Na₂SO₃) | Reagent Grade | Commercially Available |
| Brine (Saturated aqueous NaCl) | Reagent Grade | Commercially Available |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Commercially Available |
Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Infrared (IR) spectra were recorded on an FT-IR spectrometer.
Step 1: Synthesis of ((But-3-en-1-yloxy)methyl)benzene
This procedure is based on the general principles of the Williamson ether synthesis.[2][6]
Protocol:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of but-3-en-1-ol (1.0 equivalent) in anhydrous THF via the dropping funnel to the NaH suspension over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ((but-3-en-1-yloxy)methyl)benzene as a colorless oil.
Characterization of ((But-3-en-1-yloxy)methyl)benzene (CAS: 70388-33-9):
-
¹H NMR (400 MHz, CDCl₃): δ 7.37-7.27 (m, 5H, Ar-H), 5.89-5.79 (m, 1H, -CH=CH₂), 5.12-5.02 (m, 2H, -CH=CH₂), 4.51 (s, 2H, -OCH₂Ph), 3.52 (t, J = 6.8 Hz, 2H, -OCH₂CH₂-), 2.34 (q, J = 6.8 Hz, 2H, -CH₂CH=CH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 138.5, 135.0, 128.4, 127.7, 127.5, 116.8, 72.9, 69.4, 34.0.
-
IR (neat, cm⁻¹): 3075, 2925, 2858, 1641, 1496, 1454, 1363, 1105, 915, 735, 698.
Figure 2: Mechanism of the Williamson ether synthesis for the formation of the intermediate.
Step 2: Synthesis of this compound
This protocol is adapted from standard m-CPBA epoxidation procedures.[4][5]
Protocol:
-
Dissolve ((but-3-en-1-yloxy)methyl)benzene (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (≤77%, 1.2 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the solution of the alkene over 30 minutes.
-
Allow the reaction mixture to stir at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0 °C. The byproduct, m-chlorobenzoic acid, may precipitate and can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution (to quench excess peroxyacid), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Characterization of this compound (CAS: 94426-72-9):
-
¹H NMR (400 MHz, CDCl₃): δ 7.37-7.28 (m, 5H, Ar-H), 4.53 (s, 2H, -OCH₂Ph), 3.65 (t, J = 6.4 Hz, 2H, -OCH₂CH₂-), 3.00-2.95 (m, 1H, oxirane-CH), 2.77 (dd, J = 5.0, 4.1 Hz, 1H, oxirane-CH₂), 2.50 (dd, J = 5.0, 2.7 Hz, 1H, oxirane-CH₂), 1.95-1.75 (m, 2H, -CH₂CH-oxirane).
-
¹³C NMR (101 MHz, CDCl₃): δ 138.3, 128.4, 127.7, 127.6, 73.0, 67.3, 52.3, 47.1, 35.5.
-
IR (neat, cm⁻¹): 3031, 2924, 2862, 1496, 1454, 1364, 1255, 1107, 915, 840, 737, 698.
Figure 3: The concerted "butterfly" mechanism of m-CPBA epoxidation.
Safety and Handling
-
Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn.
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate PPE.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be explosive, especially when impure or subjected to shock or heat. It should be stored at refrigerated temperatures and handled with care. Avoid contact with flammable materials.
-
Anhydrous Solvents: Anhydrous solvents such as THF and DCM are flammable and should be handled in a fume hood away from ignition sources.
Conclusion
This application note provides a detailed and reliable two-step synthetic route for the preparation of this compound from but-3-en-1-ol. The protocols described herein are robust and can be readily implemented in a standard organic synthesis laboratory. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthesis. The comprehensive characterization data serves as a reference for researchers to validate the identity and purity of the synthesized intermediate and final product.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Abraham Entertainment. (2025, November 14). MCPBA Epoxidation: Mechanism Explained. Retrieved from [Link]
-
Josh Osbourn. (2021, July 7). mCPBA Epoxidation [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins [Video]. YouTube. [Link]
-
Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
Sources
Technical Guide: Mechanism and Protocols for the Synthesis of 2-[2-(Benzyloxy)ethyl]oxirane via Epoxidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-[2-(Benzyloxy)ethyl]oxirane is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. Its synthesis, primarily achieved through the epoxidation of 4-(benzyloxy)-1-butene, presents distinct mechanistic pathways depending on the desired stereochemical outcome. This technical guide provides an in-depth analysis of the epoxidation mechanisms, offering detailed, field-proven protocols for both racemic and enantioselective synthesis routes. We will explore the classic peroxy acid-mediated epoxidation and discuss strategies for achieving high enantiopurity, a critical consideration in modern drug development. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to successfully synthesize this versatile oxirane intermediate.
Introduction: The Significance of this compound
Epoxides, or oxiranes, are highly versatile three-membered cyclic ethers that serve as reactive intermediates for introducing complex functionalities. The significant ring strain of approximately 25 kcal/mol makes them susceptible to ring-opening by a wide range of nucleophiles, enabling the construction of diverse molecular scaffolds. The title compound, this compound, incorporates a protected primary alcohol equivalent (the benzyloxyethyl side chain), making it a particularly useful precursor for synthesizing substituted tetrahydrofurans, aminoalcohols, and other motifs prevalent in pharmaceutical agents.
The primary synthetic challenge lies not in the formation of the epoxide ring itself, but in controlling its stereochemistry. As most biological targets are chiral, the ability to produce a single enantiomer of a drug molecule is paramount. This guide will therefore address both a straightforward method for producing the racemic compound and a robust, practical approach for synthesizing the enantiomerically pure (S)-enantiomer.
Mechanistic Pathways of Epoxidation
The conversion of the precursor alkene, 4-(benzyloxy)-1-butene, to the target oxirane is an oxidation reaction. The choice of oxidant and catalyst dictates the mechanism and, consequently, the stereochemical outcome.
Achiral Epoxidation: The Prilezhaev Reaction with m-CPBA
The most direct method for epoxidizing an alkene is the Prilezhaev reaction, which typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1] This reaction is highly reliable and proceeds through a concerted mechanism, often referred to as the "Butterfly Mechanism".[2]
Mechanism Deep Dive: The reaction involves a single, concerted transition state where multiple bond-forming and bond-breaking events occur simultaneously.[3]
-
The alkene's π-bond acts as a nucleophile, attacking the terminal, electrophilic oxygen of the peroxy acid.[4]
-
Simultaneously, this oxygen atom's lone pair forms a bond with the other carbon of the original double bond.
-
The weak O-O single bond of the peroxy acid cleaves.
-
The proton on the peroxy acid is transferred to the carbonyl oxygen of the m-CPBA, completing the transformation.[3]
Because this process occurs in a single step, the oxygen atom is delivered to the same face of the double bond, a process known as syn addition.[3] The original stereochemistry of the alkene is preserved in the product. For a terminal alkene like 4-(benzyloxy)-1-butene, this reaction results in a racemic mixture of (R)- and (S)-2-[2-(Benzyloxy)ethyl]oxirane.
Caption: Mechanism of m-CPBA Epoxidation.
Asymmetric Synthesis Strategies
Achieving an enantioselective epoxidation of 4-(benzyloxy)-1-butene is more complex. The celebrated Sharpless-Katsuki asymmetric epoxidation provides exceptionally high enantioselectivity but is specific to allylic alcohols, where the hydroxyl group can coordinate to the titanium catalyst and direct the oxidant.[5][6] The substrate is a homoallylic ether, lacking the requisite directing group in the correct position.
While research has led to catalysts for the asymmetric epoxidation of unfunctionalized or homoallylic alkenes, such as those based on Jacobsen-Katsuki or Shi epoxidations, a more common and highly reliable industrial and academic strategy for producing enantiopure this compound involves an intramolecular cyclization of a chiral precursor.[7][8][9][10]
This alternative pathway begins with a chiral diol, (S)-4-(benzyloxy)butane-1,2-diol. Treatment with a strong base, such as sodium hydride (NaH), selectively deprotonates the more accessible primary alcohol. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the secondary hydroxyl group (which is first converted to a better leaving group, often in situ via sulfonation) or, in a more direct Williamson ether synthesis-type approach, displacing a halide from the adjacent carbon. For the conversion from the diol, a two-step process is typical, but a direct conversion using NaH is also reported, implying an in situ activation or a different mechanism.[11] This Sₙ2 reaction proceeds with an inversion of configuration, reliably yielding the desired enantiopure epoxide.[11]
Caption: Enantioselective Synthesis via Diol Cyclization.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. m-CPBA is a potentially explosive solid and should be handled with care, avoiding friction and shock. Sodium hydride is a water-reactive solid that can ignite upon contact with moisture.
Protocol 1: Synthesis of Racemic this compound via m-CPBA Epoxidation
This protocol describes a general procedure for the epoxidation of 4-(benzyloxy)-1-butene using m-CPBA.[12]
Materials:
-
4-(benzyloxy)-1-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: Dissolve 4-(benzyloxy)-1-butene (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Add m-CPBA (approx. 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.
-
Quenching & Workup:
-
Cool the mixture again to 0 °C. The byproduct, m-chlorobenzoic acid, will precipitate as a white solid. Filter the mixture to remove the bulk of the acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to remove remaining acid, followed by brine (1x). Causality Note: The bicarbonate wash is crucial to neutralize and remove the acidic byproduct, preventing potential acid-catalyzed opening of the desired epoxide.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a colorless oil.
Caption: Workflow for Racemic Epoxidation.
Protocol 2: Synthesis of (S)-2-[2-(Benzyloxy)ethyl]oxirane via Diol Cyclization
This protocol is adapted from a reported synthesis and provides a reliable route to the enantiomerically pure (S)-epoxide.[11]
Materials:
-
(S)-4-(benzyloxy)butane-1,2-diol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of NaH (approx. 2.5 eq) in anhydrous THF.
-
Substrate Addition: Dissolve (S)-4-(benzyloxy)butane-1,2-diol (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Causality Note: The excess base is used to deprotonate both hydroxyl groups, facilitating the subsequent intramolecular ring closure.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting diol. Gentle heating may be required.
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated NH₄Cl solution to neutralize the excess NaH.
-
Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield (S)-2-[2-(Benzyloxy)ethyl]oxirane.
Data Summary and Method Comparison
| Parameter | Method 1: m-CPBA Epoxidation | Method 2: Asymmetric Diol Cyclization |
| Starting Material | 4-(benzyloxy)-1-butene | (S)-4-(benzyloxy)butane-1,2-diol |
| Key Reagents | m-CPBA, DCM | Sodium Hydride (NaH), THF |
| Mechanism | Concerted electrophilic addition | Intramolecular Sₙ2 Williamson Ether Synthesis |
| Stereochemical Outcome | Racemic (R/S mixture) | Enantiopure (S)-enantiomer |
| Advantages | Operationally simple, uses a readily available starting material and oxidant. | High enantioselectivity (>99% ee), robust and reliable. |
| Considerations | Produces a racemic mixture requiring subsequent chiral resolution if a single enantiomer is needed. m-CPBA is a potential safety hazard. | Requires a pre-existing chiral center in the starting material, which may be more expensive. NaH is highly reactive with water. |
References
-
Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. [Link][5]
-
Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link][13]
-
Olivares-Romero, J. L., Li, Z., & Yamamoto, H. (2013). Catalytic Enantioselective Epoxidation of Tertiary Allylic- and Homoallylic Alcohols. Journal of the American Chemical Society. [Link][7]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link][14]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link][3]
-
Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Harvard University. [Link][15]
-
OrgoSolver. (n.d.). Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). [Link][1]
-
Abraham Entertainment. (2025). MCPBA Epoxidation: Mechanism Explained. [Link]
-
Olivares-Romero, J. L., Li, Z., & Yamamoto, H. (2013). Catalytic enantioselective epoxidation of tertiary allylic and homoallylic alcohols. PubMed. [Link][8]
-
Olivares-Romero, J. L., Li, Z., & Yamamoto, H. (2013). Catalytic Enantioselective Epoxidation of Tertiary Allylic and Homoallylic Alcohols. Journal of the American Chemical Society. [Link][16]
-
Organic Chemistry with Victor. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. [Link][17]
-
Zhang, W., & Yamamoto, H. (2007). Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. Journal of the American Chemical Society. [Link][9]
-
Olivares-Romero, J. L., Li, Z., & Yamamoto, H. (2013). Catalytic enantioselective epoxidation of tertiary allylic and homoallylic alcohols. Journal of the American Chemical Society. [Link][18]
-
Suh, Y. G., et al. (1998). Versatile Synthesis of 2-Aryloxyalkyl-oxirane-2-carboxylates. HETEROCYCLES. [Link][19]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link][20]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link][10]
-
Yudin, A. K., & Caiazzo, A. (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37: Ethers. [Link][11]
-
Supporting Information for Auto-Relay Catalysis. (n.d.). The Royal Society of Chemistry. [Link][21]
-
Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. [Link]
-
PrepChem. (n.d.). Synthesis of (2-benzyloxy-3-cyclopentylbenzyl)oxirane. [Link][12]
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- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
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- 8. Catalytic enantioselective epoxidation of tertiary allylic and homoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: Stereospecific Synthesis of (S)-2-[2-(Benzyloxy)ethyl]oxirane
Abstract: (S)-2-[2-(Benzyloxy)ethyl]oxirane is a valuable chiral building block in medicinal chemistry and drug development, prized for its role in constructing complex molecular architectures with precise stereochemical control. This document provides a comprehensive guide to its stereospecific synthesis. We present a robust and reliable protocol leveraging the chiral pool, starting from the readily available and inexpensive (S)-malic acid. This approach guarantees the desired (S)-stereochemistry in the final product. Additionally, we will discuss alternative strategies, such as asymmetric epoxidation, and provide detailed mechanistic insights, step-by-step experimental procedures, characterization data, and safety protocols to ensure reproducible and successful synthesis for researchers in academic and industrial settings.
Introduction to Synthetic Strategies
The synthesis of enantiomerically pure epoxides is a cornerstone of modern organic chemistry.[1] For a target like (S)-2-[2-(Benzyloxy)ethyl]oxirane, two primary strategies are considered: asymmetric catalysis and chiral pool synthesis.
-
Asymmetric Catalysis: This approach involves the enantioselective epoxidation of an achiral precursor, 4-(benzyloxy)-1-butene. While powerful, this method faces challenges. The renowned Sharpless Asymmetric Epoxidation, highly effective for allylic alcohols, is notably inefficient for homoallylic systems like this one due to the increased distance between the directing hydroxyl group and the alkene.[2][3][4] More recent advancements using specialized vanadium-based catalysts have shown promise for the asymmetric epoxidation of homoallylic alcohols, achieving high enantioselectivity.[2][5] However, these methods can require specialized ligands and careful optimization.
-
Chiral Pool Synthesis: This strategy utilizes a naturally occurring chiral molecule as the starting material, embedding the desired stereochemistry from the outset. (S)-malic acid is an ideal starting point, as its stereocenter can be directly converted into the chiral center of the target oxirane.[6] This method is often more robust, scalable, and less prone to enantiomeric excess degradation than catalytic methods, making it the preferred approach for this guide.
This application note will focus on the chiral pool synthesis from (S)-malic acid due to its reliability and high stereochemical fidelity.
Featured Protocol: Chiral Pool Synthesis from (S)-Malic Acid
This protocol outlines a multi-step synthesis that transforms (S)-malic acid into the target epoxide through a sequence of reduction, protection, activation, and cyclization steps.
Retrosynthetic Analysis and Workflow
The synthesis begins by reducing both carboxylic acids of (S)-malic acid to yield (S)-1,2,4-butanetriol. The key is to then differentiate the three hydroxyl groups to selectively form the epoxide at the 1,2-position. This is achieved by protecting the 4-hydroxyl group as a benzyl ether, followed by activation of the 1-hydroxyl group (tosylation) and subsequent intramolecular nucleophilic substitution by the 2-hydroxyl group under basic conditions to form the desired oxirane ring.
Caption: Synthetic workflow from (S)-Malic Acid to the target epoxide.
Detailed Experimental Protocol
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle strong reducing agents (BH₃), bases (NaH), and tosyl chloride with extreme care.
Step 1: Synthesis of (S)-1,2,4-Butanetriol from (S)-Malic Acid
-
To a flame-dried 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF, 4.0 eq) in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (S)-malic acid (1.0 eq) in anhydrous THF via the dropping funnel over 2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 18 hours.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Remove the solvent under reduced pressure. Co-evaporate the residue with methanol (3 x 100 mL) to remove boric acid esters.
-
The resulting crude oil ((S)-1,2,4-butanetriol) is typically of sufficient purity for use in the next step without further purification.
Step 2: Synthesis of (S)-4-(Benzyloxy)butane-1,2-diol
This transformation is often achieved in three sub-steps: protection of the 1,2-diol, benzylation of the primary 4-OH, and deprotection.
-
Protection: Dissolve the crude (S)-1,2,4-butanetriol (1.0 eq) in acetone. Add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq). Stir at room temperature for 4 hours. Neutralize with triethylamine, and concentrate under reduced pressure. Purify by column chromatography to yield the acetonide-protected diol.
-
Benzylation: Dissolve the protected diol (1.0 eq) in anhydrous DMF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Add benzyl bromide (BnBr, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Deprotection: Dissolve the crude benzyl ether in a mixture of THF and 1 M aqueous HCl (4:1 v/v). Stir at 40 °C for 6 hours. Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate to give crude (S)-4-(benzyloxy)butane-1,2-diol, which can be purified by silica gel chromatography.
Step 3: Synthesis of (S)-2-[2-(Benzyloxy)ethyl]oxirane
-
Dissolve the purified (S)-4-(benzyloxy)butane-1,2-diol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a flask under argon.
-
Cool the solution to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with cold 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude tosylate. Note: The tosylate can be unstable and is typically used immediately.
-
Dissolve the crude tosylate in anhydrous THF under argon and cool to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion, 1.5 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 3 hours, or until TLC analysis indicates the formation of the product is complete.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-2-[2-(Benzyloxy)ethyl]oxirane.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Purity | Notes |
| (S)-(-)-Malic Acid | 97-67-6 | 134.09 | >99% | Chiral starting material |
| Borane-THF complex | 14044-65-6 | 85.94 | 1.0 M in THF | Reducing agent |
| Benzyl Bromide | 100-39-0 | 171.04 | >98% | Benzylating agent |
| Sodium Hydride | 7646-69-7 | 24.00 | 60% in mineral oil | Strong base |
| p-Toluenesulfonyl Chloride | 98-59-9 | 190.65 | >98% | Activating group |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous | Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Solvent |
Purification and Characterization
Purification
-
Technique: Flash column chromatography on silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane is typically effective. For example, starting with 5% ethyl acetate in hexane and gradually increasing to 20%.
-
TLC Visualization: Use a potassium permanganate stain or phosphomolybdic acid stain, as the product may have a weak UV chromophore.
Analytical Characterization
The identity, purity, and stereochemical integrity of the final product should be confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Results for (S)-2-[2-(Benzyloxy)ethyl]oxirane |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH₂Ph), 3.65 (t, 2H, -CH₂OBn), 3.00 (m, 1H, oxirane-CH), 2.78 (dd, 1H, oxirane-CH₂), 2.50 (dd, 1H, oxirane-CH₂), 1.80-2.00 (m, 2H, -CH₂CH₂O). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 138.2 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 73.0 (-OCH₂Ph), 69.5 (-CH₂OBn), 52.0 (oxirane-CH), 47.1 (oxirane-CH₂), 35.8 (-CH₂CH₂O). |
| Mass Spec. (ESI+) | Expected [M+Na]⁺ at m/z 201.0886 for C₁₁H₁₄O₂Na. |
| Chiral HPLC/GC | Use a chiral stationary phase column (e.g., Chiralcel OD-H) to confirm high enantiomeric excess (>99% ee) by comparing with a racemic standard. |
| Optical Rotation | A specific rotation value should be measured and compared to literature values for the (S)-enantiomer. |
References
-
Zhang, W., & Yamamoto, H. (2007). Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. Journal of the American Chemical Society, 129(2), 286-287. [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 2). Sharpless epoxidation. Wikipedia. Retrieved from [Link]
-
Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Retrieved from [Link]
-
Wikipedia contributors. (2023, April 29). Epoxidation of allylic alcohols. Wikipedia. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
O'Brien, P. (2002). Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. ResearchGate. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Enantioselective Epoxidation. Retrieved from [Link]
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Application Notes and Protocols for the Chiral Synthesis of 2-[2-(Benzyloxy)ethyl]oxirane
Abstract: This document provides a comprehensive technical guide for the enantioselective synthesis of 2-[2-(Benzyloxy)ethyl]oxirane, a valuable chiral building block in pharmaceutical and fine chemical synthesis. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three primary synthetic strategies: the Jacobsen-Katsuki epoxidation, the Sharpless asymmetric dihydroxylation followed by intramolecular cyclization, and emerging enzymatic methods. The guide is designed for researchers, chemists, and drug development professionals, offering a comparative analysis of these methods to aid in selecting the optimal route based on laboratory capabilities, scale, and desired stereochemical outcome.
Introduction: The Significance of this compound
Chiral epoxides are powerful intermediates in organic synthesis, prized for their ability to introduce defined stereocenters into complex molecules.[1] The strained three-membered oxirane ring is a potent electrophile, susceptible to regioselective and stereospecific ring-opening by a vast array of nucleophiles.[2][3] This reactivity allows for the facile construction of 1,2-difunctionalized moieties, a common motif in biologically active compounds.[4][5]
This compound, specifically, is a highly versatile synthon. It incorporates two key features:
-
A Chiral Epoxide: This functional group serves as the primary site of reactivity for building molecular complexity.
-
A Benzyl Ether: The benzyloxy group is a robust and widely used protecting group for alcohols. It is stable to a broad range of reaction conditions but can be readily removed via catalytic hydrogenolysis, unmasking the primary alcohol at a later synthetic stage.[2]
The combination of these features makes this molecule a critical precursor for pharmaceuticals, including potential monoamine oxidase (MAO) inhibitors and other therapeutics where precise stereochemistry is paramount for efficacy and safety.[6][7][8] This guide explores the most reliable and efficient methods for accessing this compound in high enantiopurity.
Overview of Synthetic Strategies
The primary precursor for the synthesis of this compound is the unfunctionalized terminal alkene, 4-(benzyloxy)but-1-ene. The challenge lies in the enantioselective epoxidation of this substrate. While the renowned Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of chiral synthesis, its requirement for an allylic alcohol substrate makes it unsuitable for the direct epoxidation of 4-(benzyloxy)but-1-ene.[9][10] Therefore, alternative, highly effective strategies must be employed.
This guide focuses on three authoritative approaches:
-
Jacobsen-Katsuki Asymmetric Epoxidation: A direct, one-step epoxidation of the alkene using a chiral manganese-salen catalyst.[11][12]
-
Sharpless Asymmetric Dihydroxylation (AD) and Cyclization: A robust, two-step sequence involving the creation of a chiral diol, followed by its conversion to the epoxide.
-
Enzymatic Epoxidation: A "green chemistry" approach using biocatalysts to perform the epoxidation under mild conditions.[13][14]
Method 1: Jacobsen-Katsuki Asymmetric Epoxidation
This method is arguably the most direct approach for the enantioselective epoxidation of unfunctionalized alkenes like 4-(benzyloxy)but-1-ene.[12][15] It utilizes a chiral manganese-salen complex as a catalyst to transfer an oxygen atom from a terminal oxidant, such as sodium hypochlorite (bleach), to the alkene.
Principle & Mechanistic Insight: The catalyst, typically (R,R)- or (S,S)-Jacobsen's catalyst, activates the terminal oxidant to form a high-valent manganese-oxo species. The chiral salen ligand creates a sterically defined environment around the metal center, forcing the incoming alkene to approach from a specific trajectory. This controlled approach ensures that the oxygen atom is delivered to one prochiral face of the double bond, resulting in a product with high enantiomeric excess (ee). The mechanism is complex and can involve concerted, radical, or metalla-oxetane pathways depending on the substrate.[16]
Sources
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Application Notes and Protocols for the Ring-Opening of 2-[2-(Benzyloxy)ethyl]oxirane with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of β-Amino Alcohols in Medicinal Chemistry
The 1,2-amino alcohol moiety is a privileged structural motif present in a vast array of biologically active molecules and pharmaceuticals. The synthesis of these compounds, particularly those with defined stereochemistry, is a cornerstone of modern drug discovery. The ring-opening of epoxides with amine nucleophiles stands out as one of the most direct and atom-economical methods for preparing β-amino alcohols.[1][2] This application note provides a comprehensive guide to the synthesis of a specific class of β-amino alcohols derived from the ring-opening of 2-[2-(benzyloxy)ethyl]oxirane with various primary and secondary amines. The resulting 1-(benzyloxy)-4-amino-butan-2-ol derivatives are valuable intermediates in the synthesis of novel therapeutics, leveraging the versatile benzyloxy group for further chemical manipulation or as a key pharmacophoric element.[3]
This document will detail the underlying reaction mechanisms, provide step-by-step protocols for the synthesis of the starting epoxide and its subsequent ring-opening, offer guidance on product characterization, and address potential experimental challenges.
Reaction Mechanism: A Tale of Two Pathways
The regioselectivity of the epoxide ring-opening reaction is highly dependent on the reaction conditions, primarily whether the reaction is conducted under basic/neutral or acidic conditions.[1][4]
Under Basic or Neutral Conditions (SN2 Pathway)
In the absence of an acid catalyst, the reaction proceeds via a classic SN2 mechanism. The amine, acting as the nucleophile, attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[4][5] This leads to the formation of a single regioisomer. The reaction is initiated by the nucleophilic attack of the amine on the terminal carbon of the oxirane ring, followed by protonation of the resulting alkoxide to yield the β-amino alcohol.
Under Acidic Conditions (SN1/SN2-like Pathway)
In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated to the acid, making the epoxide a better electrophile.[1] This activation facilitates the nucleophilic attack by the amine. For terminal epoxides like this compound, the attack of the nucleophile occurs at the more substituted carbon, a regioselectivity that is generally explained by the development of a partial positive charge on the more substituted carbon in the transition state, which resembles an SN1-like character.[4] However, the reaction still proceeds with inversion of configuration, characteristic of an SN2 reaction.
Experimental Protocols
Part 1: Synthesis of this compound
A reliable method for the synthesis of the starting material is crucial. One effective approach is the epoxidation of the corresponding alkene, 4-benzyloxy-1-butene.[2] An alternative and often stereospecific method involves the intramolecular cyclization of a corresponding diol.[6]
Protocol 1: Epoxidation of 4-Benzyloxy-1-butene
Materials:
-
4-Benzyloxy-1-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve 4-benzyloxy-1-butene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a colorless oil.
Protocol 2: Intramolecular Cyclization of (S)-4-(Benzyloxy)butane-1,2-diol [6]
Materials:
-
(S)-4-(Benzyloxy)butane-1,2-diol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N-Tosylimidazole
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of (S)-4-(benzyloxy)butane-1,2-diol (1.0 eq) in anhydrous THF at 0 °C, add NaH (2.5 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add N-tosylimidazole (1.0 eq) in three portions over 20 minutes.
-
Allow the mixture to warm to room temperature and stir for 45 minutes.
-
Recool the mixture to 0 °C and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield (S)-2-[2-(benzyloxy)ethyl]oxirane.
Part 2: Ring-Opening of this compound with Amines
Protocol 3: Catalyst-Free Ring-Opening (SN2 Conditions)
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Ethanol or Methanol (as solvent)
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add the amine (1.0 - 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (or a suitable temperature depending on the amine's boiling point) and monitor the reaction by TLC. Reaction times can vary from a few hours to 24 hours depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane and methanol, often with a small percentage of triethylamine (0.1-1%) to prevent product tailing on the silica gel.
Protocol 4: Lewis Acid-Catalyzed Ring-Opening
A variety of Lewis acids can be employed to catalyze the ring-opening of epoxides with amines, often leading to milder reaction conditions and improved yields, especially for less reactive amines.[3]
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Lewis acid catalyst (e.g., LiClO4, Sc(OTf)3, InCl3, 5-10 mol%)
-
Acetonitrile or Dichloromethane (as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.0 eq) in acetonitrile or dichloromethane, add the Lewis acid catalyst (5-10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography as described in Protocol 3.
Data Presentation
The successful synthesis and purification of the target amino alcohols should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are expected characterization data for the starting material and a representative product.
Table 1: Characterization Data for Starting Material and a Representative Product
| Compound | Structure | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (ESI+) m/z |
| This compound | ![]() | 7.38-7.25 (m, 5H), 4.55 (s, 2H), 3.65 (t, J=6.4 Hz, 2H), 3.00-2.95 (m, 1H), 2.78 (dd, J=4.8, 4.0 Hz, 1H), 2.50 (dd, J=4.8, 2.8 Hz, 1H), 1.95-1.80 (m, 2H) | 138.3, 128.4, 127.7, 127.6, 73.0, 69.8, 52.3, 47.1, 36.5 | [M+H]+ calc. 179.1067, found 179.1065 |
| 1-(Benzyloxy)-4-(benzylamino)butan-2-ol | ![]() | 7.40-7.20 (m, 10H), 4.52 (s, 2H), 3.85-3.75 (m, 3H), 3.55-3.40 (m, 2H), 2.90-2.70 (m, 2H), 1.80-1.60 (m, 2H), 2.0-1.5 (br s, 2H, OH, NH) | 140.2, 138.4, 128.6, 128.5, 128.3, 127.8, 127.6, 127.1, 73.2, 71.5, 69.4, 54.1, 48.9, 33.8 | [M+H]+ calc. 286.1799, found 286.1801 |
Note: The NMR and MS data presented are representative and may vary slightly based on the specific instrumentation and conditions used.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of the epoxide | - Insufficient reaction time or temperature.- Low nucleophilicity of the amine.- Deactivated catalyst. | - Increase reaction time and/or temperature.- For poorly nucleophilic amines, consider using a Lewis acid catalyst or a more forcing solvent like DMF.- Use a fresh batch of catalyst. |
| Formation of multiple products | - For primary amines, dialkylation can occur.- Under acidic conditions, rearrangement of the epoxide can be a side reaction. | - Use an excess of the amine to favor monoalkylation.- Carefully control the reaction temperature and the amount of acid catalyst. |
| Difficult purification | - The amino alcohol product may be highly polar and streak on silica gel. | - Add a small amount of triethylamine or ammonia to the chromatography eluent to suppress tailing.- Consider alternative purification methods such as crystallization or reverse-phase chromatography. |
| Removal of benzyloxy protecting group | - The benzyloxy group is generally stable but can be cleaved under certain conditions (e.g., strong acid, catalytic hydrogenation). | - If debenzylation is not desired, avoid these conditions in subsequent reaction steps. If it is the desired outcome, catalytic hydrogenation (e.g., Pd/C, H2) is a standard and efficient method.[3] |
Conclusion
The ring-opening of this compound with amine nucleophiles is a robust and versatile method for the synthesis of valuable β-amino alcohol building blocks for drug discovery and development. By carefully selecting the reaction conditions, researchers can control the regioselectivity of the reaction and access a diverse range of 1-(benzyloxy)-4-amino-butan-2-ol derivatives. The protocols and data presented herein provide a solid foundation for the successful implementation of this important transformation in the laboratory.
References
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- Ring-opening mechanism of epoxides with alcohol and tertiary amines. (2021). Royal Society of Chemistry.
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- Supporting Information for a relevant scientific article. (n.d.). The Royal Society of Chemistry.
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Christopher, J. A., et al. (2024). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1][6]oxaphospholes. Organics, 5(1), 1-13.
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- Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(3), 273-279.
- Kryshtal, A., et al. (n.d.).
- Synthesis of epoxides by action of peroxyacids on alkenes. (2020, July 19). [Video]. YouTube.
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- Akhmedova, N. Y. (2022). Synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their application as antimicrobial additives to oils and fuels. OilGasScientificResearchProject, 10(6), 88.
- ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3).
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- Studies on the reaction of benzoyl peroxide with NN-dialkyl aromatic amines and other related compounds. Part II. Reactions of some primary and secondary amines. (1967). Journal of the Chemical Society C: Organic, 1840.
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Application Notes and Protocols: Acid-Catalyzed Ring-Opening of 2-[2-(Benzyloxy)ethyl]oxirane
Abstract
The acid-catalyzed ring-opening of epoxides is a cornerstone reaction in organic synthesis, providing a versatile pathway to valuable 1,2-difunctionalized compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acid-catalyzed ring-opening of a specific, unsymmetrical epoxide, 2-[2-(Benzyloxy)ethyl]oxirane. We will delve into the mechanistic underpinnings of this reaction, focusing on the regioselectivity of nucleophilic attack, and provide a detailed, field-proven protocol for the synthesis of 1-(benzyloxy)-4-chlorobutan-2-ol, a key intermediate in various synthetic applications. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: Significance of Halohydrins
Vicinal halohydrins, molecules containing a halogen and a hydroxyl group on adjacent carbon atoms, are highly valuable synthetic intermediates.[1][2] Their utility stems from their bifunctional nature, which allows for a wide range of subsequent chemical transformations. They serve as precursors to epoxides (via intramolecular SN2 reaction), amino alcohols, and other complex molecular architectures that are frequently found in pharmaceuticals and other bioactive molecules.[3][4] The acid-catalyzed ring-opening of epoxides with hydrohalic acids is a direct and efficient method for the preparation of these important building blocks.[3][5]
The subject of this guide, this compound, presents an interesting case study in regioselectivity. The unsymmetrical nature of the epoxide ring means that nucleophilic attack can, in principle, occur at two different carbon atoms. Understanding and controlling this regioselectivity is paramount for the successful synthesis of the desired product.
Mechanistic Insights: A Hybrid of SN1 and SN2 Pathways
The acid-catalyzed ring-opening of an epoxide does not strictly follow a pure SN1 or SN2 mechanism but is rather a hybrid of the two.[5][6] The reaction proceeds through the following key steps:
-
Protonation of the Epoxide Oxygen: The reaction is initiated by the protonation of the epoxide oxygen by a Brønsted acid (e.g., HCl). This is a rapid and reversible step that transforms the poor leaving group (an alkoxide) into a much better one (a neutral hydroxyl group), thereby activating the epoxide for nucleophilic attack.[7][8]
-
Nucleophilic Attack: The nucleophile, in this case, a chloride ion (Cl⁻), then attacks one of the electrophilic carbons of the protonated epoxide.[1] The regiochemical outcome of this attack is determined by a balance of electronic and steric factors.
In the case of this compound, the two carbons of the epoxide ring are a primary and a secondary carbon. Under acidic conditions, the positive charge in the transition state is better stabilized at the more substituted (secondary) carbon.[9][10] This leads to a significant build-up of partial positive charge on this carbon, making it the preferential site for nucleophilic attack.[6][11] This outcome is often referred to as Markovnikov-like addition. The attack occurs from the backside, leading to an inversion of stereochemistry at the center of attack, a characteristic feature of SN2 reactions.[4][12]
Caption: Acid-catalyzed ring-opening mechanism.
Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-chlorobutan-2-ol
This protocol details the acid-catalyzed ring-opening of this compound using hydrochloric acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Starting material |
| Diethyl ether (anhydrous) | ACS Grade | Commercially Available | Reaction solvent |
| Hydrochloric acid (concentrated) | 37% w/w | Commercially Available | Acid catalyst and chloride source |
| Sodium bicarbonate (saturated solution) | ACS Grade | Prepared in-house | For neutralization |
| Magnesium sulfate (anhydrous) | ACS Grade | Commercially Available | Drying agent |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography |
| Ethyl acetate | ACS Grade | Commercially Available | Eluent for chromatography |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq). Dissolve the epoxide in anhydrous diethyl ether (approximately 0.2 M concentration). Cool the flask to 0 °C in an ice bath.
-
Addition of Hydrochloric Acid: While stirring vigorously, add concentrated hydrochloric acid (1.2 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. Rationale: Dropwise addition and cooling are crucial to control the exothermic nature of the reaction and minimize potential side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers. Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient as the eluent. The exact ratio of the eluent should be determined by TLC analysis of the crude product.
Characterization
The purified 1-(benzyloxy)-4-chlorobutan-2-ol can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Factors Influencing Regioselectivity
The regioselectivity of the acid-catalyzed ring-opening of epoxides is a well-studied phenomenon.[9][11] Several factors can influence the outcome of the reaction:
| Factor | Influence on Regioselectivity | Rationale |
| Nature of the Epoxide | The substitution pattern on the epoxide ring is the primary determinant. | Tertiary carbons are more effective at stabilizing the developing positive charge in the transition state, favoring attack at that site.[13][14] |
| Acid Catalyst | Both Brønsted and Lewis acids can catalyze the reaction.[15] | Stronger acids lead to a more developed carbocationic character in the transition state, enhancing the preference for attack at the more substituted carbon.[7][16] |
| Nucleophile | The nature of the nucleophile can play a role. | For most weak nucleophiles, the electronic stabilization at the more substituted carbon dictates the regioselectivity.[8][17] |
Safety Precautions
-
Handle concentrated hydrochloric acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity.
-
The reaction is exothermic. Proper temperature control is essential.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the acid-catalyzed ring-opening of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can reliably synthesize 1-(benzyloxy)-4-chlorobutan-2-ol, a valuable intermediate for further synthetic endeavors in drug discovery and materials science. The provided protocol emphasizes safety and reproducibility, making it a valuable resource for any synthetic chemistry laboratory.
References
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- BenchChem. (2025). Application Notes and Protocols: Acid-Catalyzed Ring-Opening of Epoxides for Chlorohydrin Synthesis.
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-
BYJU'S. Synthesis of Halohydrin. [Link]
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Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]
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Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]
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Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]
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Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
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Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. [Link]
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YouTube. (2010). Sn1 and Sn2 epoxide opening discussion. [Link]
-
OrgoSolver. Acid-Assisted Epoxide Ring Opening (H₃O⁺, ROH/H⁺, HX). [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
YouTube. (2019). Acid Catalyze ring opening of Epoxides - HBr, HCl, HI, H2SO4/H20 - Organic Chemistry. [Link]
-
PrepChem.com. Synthesis of 1-benzyloxy-2-benzyloxymethyl-4-chlorobut-2-ene. [Link]
-
ResearchGate. (2022). Illustrative analytical data for selected HHDH‐catalyzed ring‐opening reactions. [Link]
-
Master Organic Chemistry. (2015). Epoxides – The Outlier Of The Ether Family. [Link]
-
CHIMIA. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. [Link]
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Application Note: A Detailed Protocol for the Base-Catalyzed Ring-Opening of 2-[2-(Benzyloxy)ethyl]oxirane
Introduction
The ring-opening of epoxides is a cornerstone transformation in organic synthesis, providing a reliable pathway to 1,2-difunctionalized compounds. Due to the inherent ring strain of the three-membered ether, epoxides are susceptible to nucleophilic attack under both acidic and basic conditions.[1][2][3] This reactivity makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. This application note provides a detailed protocol for the base-catalyzed ring-opening of 2-[2-(Benzyloxy)ethyl]oxirane using sodium azide as the nucleophile. The resulting product, 1-azido-4-(benzyloxy)butan-2-ol, is a versatile precursor for vicinal amino alcohols, which are crucial building blocks in medicinal chemistry.[4] The protocol emphasizes mechanistic understanding, operational safety, and methods for ensuring product purity.
Reaction Mechanism and Regioselectivity
Under basic or neutral conditions, the ring-opening of an unsymmetrical epoxide with a strong nucleophile, such as the azide ion (N₃⁻), proceeds via a classic Sₙ2 mechanism.[5]
Causality of Regioselectivity: The Sₙ2 reaction is highly sensitive to steric hindrance.[1][6] The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, the primary carbon (C1) is significantly more accessible than the secondary carbon (C2). This results in a highly regioselective reaction, yielding almost exclusively the product of attack at the C1 position.[1] The reaction proceeds with an inversion of stereochemistry at the site of attack, though the starting material in this protocol is racemic.[7]
The overall transformation is as follows: Reaction: this compound + NaN₃ → 1-azido-4-(benzyloxy)butan-2-ol
Figure 1: Mechanism of the Sₙ2 ring-opening of the epoxide.
Critical Safety Precautions: Handling Sodium Azide
Sodium azide (NaN₃) is an extremely toxic substance and requires stringent safety measures.[8]
-
Toxicity: It is highly toxic if ingested, inhaled, or absorbed through the skin.[9] Symptoms of exposure can include headache, dizziness, nausea, and in severe cases, convulsions and death.[10] All manipulations must be performed in a certified chemical fume hood.[11]
-
Explosion Hazard: While solid sodium azide is relatively stable, it can form highly shock-sensitive and explosive heavy metal azides when in contact with metals like lead, copper, silver, or mercury.[8] Never use metal spatulas for handling sodium azide; use plastic or ceramic instead.[12] Avoid contact with metal drainpipes; aqueous azide waste must be treated and disposed of as hazardous waste, never poured down the sink.[9]
-
Hydrazoic Acid Formation: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[10] Always store sodium azide away from acids.[8] Workup procedures should be designed to avoid strong acidic conditions until the azide is fully reacted or diluted.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves when handling sodium azide powder or solutions.[9][11]
Experimental Protocol
This protocol details the synthesis of 1-azido-4-(benzyloxy)butan-2-ol on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Sodium Azide (NaN₃) | Reagent grade, >99% | Sigma-Aldrich |
| Ammonium Chloride (NH₄Cl) | ACS Reagent, >99.5% | Fisher Scientific |
| Ethanol (EtOH) | 200 proof | Decon Labs |
| Deionized Water (H₂O) | Type II | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared |
| Brine (Saturated NaCl) | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar |
| Silica Gel | 230-400 mesh | Sorbent Tech. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (975 mg, 15.0 mmol, 1.5 eq.).
-
Add a solvent mixture of ethanol (20 mL) and deionized water (5 mL).
-
Stir the suspension until the sodium azide is mostly dissolved.
-
Add this compound (1.78 g, 10.0 mmol, 1.0 eq.) to the flask.
-
Add ammonium chloride (535 mg, 10.0 mmol, 1.0 eq.). The classical protocol often uses ammonium chloride to help coordinate the reaction.[4][13]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C (reflux) using a heating mantle and stir vigorously.
-
The reaction is typically complete within 12-24 hours.
-
-
Reaction Monitoring (TLC):
-
Monitor the reaction's progress by TLC on silica gel plates.[14]
-
Eluent System: A 3:1 mixture of Hexane:Ethyl Acetate is a good starting point.
-
Visualization: Use a UV lamp (the benzyloxy group is UV active) and a potassium permanganate (KMnO₄) stain.
-
Procedure: Prepare three lanes on a TLC plate: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).[15] The reaction is complete when the starting material spot (Rf ≈ 0.6) is fully consumed and a new, more polar product spot has appeared (Rf ≈ 0.3).[15]
-
-
Workup and Extraction:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification (Flash Column Chromatography):
-
The crude product will be a pale yellow oil. Purify this oil by flash column chromatography on silica gel.[16]
-
Column Packing: Use a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column as a dry powder.[17]
-
Elution: Elute the column using a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 10% to 30% EtOAc in hexane).
-
Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
Remove the solvent under reduced pressure to yield the pure 1-azido-4-(benzyloxy)butan-2-ol as a colorless oil.
-
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow diagram.
Data and Characterization
Typical Reaction Parameters and Outcomes
| Parameter | Condition | Rationale |
| Nucleophile | Sodium Azide (NaN₃) | Strong, readily available nucleophile for Sₙ2 opening.[18] |
| Solvent | Ethanol/Water (4:1) | Protic solvent system effectively dissolves both the organic epoxide and inorganic azide salt.[4] |
| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Additive | Ammonium Chloride (NH₄Cl) | Acts as a mild proton source to facilitate ring opening and prevent buildup of basicity.[4][13] |
| Expected Yield | 80-95% | Based on literature for similar regioselective azidolysis reactions.[19] |
Expected Product Characterization: 1-azido-4-(benzyloxy)butan-2-ol
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.38-7.28 (m, 5H, Ar-H)
-
δ 4.52 (s, 2H, -OCH₂Ph)
-
δ 3.95-3.85 (m, 1H, -CH(OH)-)
-
δ 3.65 (t, J=6.0 Hz, 2H, -CH₂O-)
-
δ 3.40 (dd, J=12.4, 4.0 Hz, 1H, -CH₂N₃)
-
δ 3.30 (dd, J=12.4, 7.2 Hz, 1H, -CH₂N₃)
-
δ 2.50 (br s, 1H, -OH)
-
δ 1.85-1.70 (m, 2H, -CH₂CH₂O-)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 138.0 (Ar-C)
-
δ 128.4 (Ar-CH)
-
δ 127.7 (Ar-CH)
-
δ 127.6 (Ar-CH)
-
δ 73.1 (-OCH₂Ph)
-
δ 69.0 (-CH(OH)-)
-
δ 67.5 (-CH₂O-)
-
δ 55.8 (-CH₂N₃)
-
δ 35.5 (-CH₂CH₂O-)
-
-
IR (neat, cm⁻¹):
-
3400 (br, O-H stretch)
-
3030 (Ar C-H stretch)
-
2930, 2865 (Aliphatic C-H stretch)
-
2100 (s, N₃ stretch, characteristic)
-
1100 (C-O stretch)
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive reagents. | 1. Extend the reaction time and monitor by TLC. Ensure the internal temperature is at 80 °C. 2. Use freshly opened or properly stored sodium azide. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during chromatography. 3. Side reactions. | 1. Perform at least three extractions with ethyl acetate. 2. Ensure proper column packing and gradient elution to avoid co-elution with impurities. 3. Minimize water content if diol formation is observed. |
| Diol Side Product | Hydrolysis of the epoxide by hydroxide ions (formed from azide basicity in water).[20] | The use of NH₄Cl helps buffer the reaction to minimize this.[4] If it's still a problem, consider using a different solvent system with less water, such as DMF, or using a phase-transfer catalyst. |
| Difficulty in Purification | Product has similar polarity to a byproduct. | Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).[12] Ensure the crude product is properly dried before loading onto the column. A gradient elution is often more effective for separating closely running spots than isocratic elution.[17] |
Conclusion
This application note provides a robust and reliable protocol for the regioselective base-catalyzed ring-opening of this compound. By following the detailed steps for reaction execution, monitoring, and purification, researchers can efficiently synthesize 1-azido-4-(benzyloxy)butan-2-ol, a valuable intermediate for further synthetic transformations. Adherence to the stringent safety precautions outlined for handling sodium azide is paramount to ensure a safe and successful experimental outcome.
References
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Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
-
Fringuelli, F., Pizzo, F., & Vaccaro, L. (2000). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 65(4), 1059–1061. Retrieved from [Link]
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Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. Retrieved from [Link]
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University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]
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Yale Environmental Health & Safety. (n.d.). Sodium Azide. Retrieved from [Link]
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Pearson+. (n.d.). Addition to an epoxide occurs via an SN2 reaction, but the stereo.... Retrieved from [Link]
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Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of epoxides with sodium azide in the presence of representative catalysts. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch16: SN2 type reactions of Epoxides. University of Calgary. Retrieved from [Link]
-
Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Synthesis, 2002(15), 2254-2258. Retrieved from [Link]
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Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
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Fringuelli, F., Pizzo, F., & Vaccaro, L. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. Retrieved from [Link]
-
Frostburg State University Chemistry Department. (2018). Stereochemistry of epoxide ring-opening. YouTube. Retrieved from [Link]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]
-
BYJU'S. (n.d.). Epoxide Reactions. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2007). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2007(16), 147-153. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Hydrolysis and Rearrangements of Epoxides. Retrieved from [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Chemistry Laboratory Techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Bergman, R. G., & Toste, F. D. (2002). Epoxide-Opening and Group-Transfer Reactions Mediated by Monomeric Zirconium Imido Complexes. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and computational studies of the mechanism of base‐catalyzed ring opening of 2‐(chloromethyl)oxirane by benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-free ring opening reaction of epoxides using quaternary ammonium salts as catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl azide synthesis by azidonation. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]
-
Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. Retrieved from [Link]
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ChemComplete. (2020). Base Catalyzed Epoxide Opening. YouTube. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol 1H proton nmr spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Azido-4-benzyloxy-2-methoxy-6-methylperhydropyran-3-ol. PMC. Retrieved from [Link]
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Application Notes and Protocols: Regioselective Synthesis of Protected 1,4-Diols via Reaction of 2-[2-(Benzyloxy)ethyl]oxirane with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ring-opening of epoxides with Grignard reagents is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a robust route to valuable alcohol functionalities. This guide provides an in-depth technical overview and detailed experimental protocols for the reaction of 2-[2-(Benzyloxy)ethyl]oxirane with various Grignard reagents. This specific transformation is of significant interest as it furnishes protected 1,4-diols, versatile building blocks in the synthesis of complex molecules and active pharmaceutical ingredients. We will delve into the mechanistic underpinnings, regioselectivity, stereochemical considerations, and practical experimental execution of this reaction, offering insights to enable its successful application in research and development settings.
Introduction: The Synthetic Utility of this compound
This compound is a valuable bifunctional building block. The oxirane (epoxide) moiety is a strained three-membered ring, making it susceptible to nucleophilic attack and subsequent ring-opening.[1][2] The benzyloxyethyl side chain provides a protected hydroxyl group, which can be deprotected in a later synthetic step. The reaction of this epoxide with Grignard reagents (R-MgX) facilitates the introduction of a wide variety of alkyl, vinyl, or aryl (R) groups, leading to the formation of protected 1,4-diols. These motifs are prevalent in numerous natural products and pharmaceutical agents.
The reaction proceeds via an SN2-type mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring.[3][4] The inherent polarity of the carbon-magnesium bond in the Grignard reagent renders the organic group strongly nucleophilic and basic.[5][6]
Mechanistic Insights and Regioselectivity
The reaction of a Grignard reagent with an unsymmetrical epoxide like this compound raises the question of regioselectivity: which of the two epoxide carbons will the nucleophile attack?
Under standard, non-acidic conditions, the reaction is primarily governed by sterics.[7][8] The Grignard reagent, being a strong nucleophile, will preferentially attack the less sterically hindered carbon atom of the epoxide ring.[2][5] In the case of this compound, the attack will occur at the terminal carbon (C1), leading to a single major regioisomer.
Key Mechanistic Steps:
-
Nucleophilic Attack: The carbanionic 'R' group of the Grignard reagent (R-MgX) attacks the less substituted carbon (C1) of the oxirane ring. This is a classic SN2 backside attack, which leads to an inversion of stereochemistry if the attacked carbon is a stereocenter.[9][10]
-
Ring Opening: The attack of the nucleophile leads to the concerted opening of the strained epoxide ring, forming a magnesium alkoxide intermediate.
-
Protonation (Workup): The reaction is quenched with a mild acid, typically an aqueous solution of ammonium chloride or dilute hydrochloric acid, to protonate the alkoxide and yield the final alcohol product.[1][11]
Caption: General mechanism of Grignard reaction with this compound.
The Role of Chelation Control
While steric factors are dominant, the presence of the benzyloxy group introduces the possibility of chelation control, which can influence the regioselectivity and stereoselectivity of the reaction. The magnesium atom of the Grignard reagent can coordinate with both the epoxide oxygen and the ether oxygen of the benzyloxyethyl side chain, forming a five-membered chelate ring.[12] This chelation can lock the conformation of the substrate and direct the nucleophilic attack. While less common in simple epoxide openings compared to reactions with α,β-alkoxy aldehydes or ketones, it is a factor to consider, especially when using certain Lewis acids or specific Grignard reagents.[13]
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). All glassware must be rigorously dried before use.[14] Anhydrous solvents are essential.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., AChemBlock[15], BLDpharm[16] | Store under inert atmosphere. |
| Grignard Reagent (e.g., Phenylmagnesium bromide) | 1.0 M in THF | Commercial | Titrate before use for accurate stoichiometry. |
| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial | Pass through activated alumina column if necessary. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Commercial | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercial | For NMR analysis. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Protocol: Reaction of this compound with Phenylmagnesium Bromide
This protocol provides a representative procedure. Molar equivalents and reaction times may need to be optimized for different Grignard reagents.
Reaction Setup:
Caption: Standard reaction setup for a Grignard reaction.
-
Glassware Preparation: All glassware (three-neck round-bottom flask, condenser, addition funnel, magnetic stir bar) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.[14]
-
Reagent Preparation:
-
In the reaction flask, place the desired amount of phenylmagnesium bromide solution (e.g., 1.2 equivalents) via syringe.
-
Dilute the Grignard reagent with anhydrous diethyl ether or THF.
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
-
Reaction Execution:
-
Cool the stirred Grignard reagent solution to 0 °C using an ice-water bath.
-
Add the solution of the epoxide dropwise from the addition funnel to the Grignard reagent over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1] This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent. An exotherm may be observed.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Data and Expected Outcomes
The reaction is expected to yield the corresponding protected 1,4-diol as the major product. The table below provides an example of reagent quantities for a laboratory-scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 178.23[15] | 1.00 g | 5.61 | 1.0 |
| Phenylmagnesium Bromide (1.0 M in THF) | - | 6.73 mL | 6.73 | 1.2 |
| Anhydrous THF | - | 20 mL | - | - |
| Saturated aq. NH₄Cl | - | 15 mL | - | - |
Expected Product: 1-(Benzyloxy)-4-phenylbutan-2-ol. The yield will vary depending on the specific Grignard reagent and reaction conditions but is generally expected to be in the range of 70-90%.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Wet glassware or solvents. - Inactive Grignard reagent. - Low reaction temperature. | - Ensure all glassware is rigorously dried and solvents are anhydrous.[14] - Titrate the Grignard reagent before use. - Allow the reaction to warm to room temperature after addition. |
| Formation of side products | - Presence of unreacted starting materials. - Wurtz coupling of the Grignard reagent. | - Increase the amount of Grignard reagent. - Ensure slow addition of the epoxide. |
| Complex mixture of products | - Reaction with the benzyloxy group (unlikely under these conditions). - Impurities in starting materials. | - Purify starting materials if necessary. - Confirm the structure of the starting epoxide. |
Applications in Drug Development
The protected 1,4-diol products of this reaction are valuable intermediates in the synthesis of more complex molecules. The hydroxyl group can be further functionalized, and the benzyl protecting group can be readily removed by hydrogenolysis to reveal a primary alcohol. This synthetic versatility makes this reaction a powerful tool in the construction of chiral building blocks for drug discovery and development. For instance, similar 1,4-diol structures are precursors to various natural products and their analogs with potential therapeutic applications.[17][18]
References
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Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
YouTube. (2020, April 26). Opening Epoxides - tuning regioselectivity. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (2011, April). Regioselective ring opening of epoxides by chelated amino acid ester. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
YouTube. (2019, October 27). How to do Grignard reaction with Epoxide/Oxiranes - Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-Diols 39-41 and Precursors Through Reaction with Grignard Reagents and Lithium Organyls. Retrieved from [Link]
-
MDPI. (n.d.). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]
-
PubMed Central. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]
-
University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
YouTube. (2020, August 16). Lewis acid catalysed epoxide ring opening : CSIR-NET 2019 December Part-C. Retrieved from [Link]
-
National Institutes of Health. (2016, May 2). Regiocontrolled ring opening of monoprotected 2,3-epoxy-1,4-diols using alkynyl aluminum reagents. Synthesis of differentially monoprotected alkynyl triol derivatives. Retrieved from [Link]
-
PubMed. (2009). Synthesis of 2-ene-1,4-diols by a new cascade-opening of 1,3-diepoxides: towards an efficient synthesis of dihydroxytaxoid derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Allen. (n.d.). Oxirane reacts with Grignard reagent to form primary /secondary alcohol. Retrieved from [Link]
-
YouTube. (2020, August 28). L-35 Epoxide Opening using Lewis Acid. Retrieved from [Link]
-
ResearchGate. (2022, April). Synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their application as antimicrobial additives to oils and fuels. Retrieved from [Link]
-
YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (2-benzyloxy-3-cyclopentylbenzyl)oxirane. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Retrieved from [Link]
-
YouTube. (2025, March 11). How to Deal with Grignard + Epoxide Reactions. Retrieved from [Link]
-
Chemsrc. (2025, August 26). 2-((Benzyloxy)methyl)oxirane. Retrieved from [Link]
-
PubMed. (2007, November 9). Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate. Retrieved from [Link]
-
YouTube. (2020, December 10). Acid Catalyzed Epoxide Openings - How do I know which product forms?. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy) ethanol. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 2-[2-(Benzyloxy)ethyl]oxirane as a C4 Chiral Building Block
Abstract: This document provides a comprehensive technical guide for researchers, synthetic chemists, and drug development professionals on the effective utilization of 2-[2-(Benzyloxy)ethyl]oxirane. This versatile chiral building block, available in both (R) and (S) enantiopure forms, serves as a powerful synthon for introducing a functionalized four-carbon unit with defined stereochemistry. We will explore its synthesis, physicochemical properties, and core reactivity, with a focus on providing detailed, field-proven protocols for its application in stereoselective synthesis.
Introduction: The Power of the Chiral Pool
In the quest for enantiomerically pure pharmaceuticals and complex natural products, the "chiral pool" offers an efficient and economical strategy.[1] This pool consists of readily available, inexpensive, and enantiopure compounds from natural sources like amino acids, sugars, and terpenes.[1][2] Utilizing these pre-existing stereocenters allows chemists to bypass the need for often complex asymmetric synthesis or chiral resolutions.[1]
This compound is a prime example of a synthetic building block that extends the utility of the chiral pool. While not directly from nature, it is synthesized to possess a defined stereocenter. Its structure is elegantly designed for synthetic utility:
-
An Oxirane (Epoxide) Ring: This strained three-membered ring is the molecule's reactive center, susceptible to highly regioselective and stereospecific ring-opening by a vast array of nucleophiles.[3][4]
-
A Benzyl Ether Moiety: The benzyloxy (BnO) group serves as a robust protecting group for the primary alcohol, stable across a wide range of reaction conditions but readily removable via catalytic hydrogenolysis.[3]
-
A Defined Stereocenter: The chirality at the C2 position of the oxirane ring is transferred to the product, allowing for precise control over the stereochemistry of the newly formed secondary alcohol.
This combination makes this compound an invaluable tool for constructing key fragments of biologically active molecules.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of this reagent.
| Property | Data | Source(s) |
| IUPAC Name | (2R)- or (2S)-2-[2-(Benzyloxy)ethyl]oxirane | [5][6] |
| CAS Number | (R)-enantiomer: 115114-87-9(S)-enantiomer: 85960-55-0 | [5][6] |
| Molecular Formula | C₁₁H₁₄O₂ | [7] |
| Molecular Weight | 178.23 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | |
| Purity | Typically ≥95% | [7] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [6] |
Safety Information: Users should consult the Safety Data Sheet (SDS) from the supplier. General hazards include:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects).
-
Precautionary Statements: P201, P280, P302+P352, P305+P351+P338, P308+P313.
-
GHS Pictograms: GHS07 (Exclamation mark), GHS08 (Health hazard).
Synthesis of the Chiral Building Block
The most common and effective method for preparing enantiopure this compound is through the stereoselective epoxidation of the corresponding alkene, (E/Z)-4-(benzyloxy)-1-butene. Asymmetric epoxidation methods, such as the Sharpless epoxidation of the corresponding allylic alcohol followed by conversion to the epoxide, are key to achieving high enantiomeric purity.
Caption: General synthetic workflow for this compound.
Core Application: Regioselective Nucleophilic Ring-Opening
The synthetic power of this building block is realized in its ring-opening reactions. The outcome is dictated by the reaction conditions, specifically the nature of the nucleophile and the presence or absence of an acid catalyst.
Base-Catalyzed / Nucleophilic Conditions (SN2 Pathway)
Under basic or neutral conditions, strong nucleophiles attack the epoxide directly. Due to steric hindrance, the attack occurs almost exclusively at the less substituted primary carbon (C3). This is a classic SN2 reaction that proceeds with inversion of configuration at the site of attack, although in this case, the stereocenter (C2) is not the site of attack and its configuration is retained.[8]
Acid-Catalyzed Conditions (SN1-like Pathway)
In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[4] This activation allows even weak nucleophiles to open the ring. The transition state has significant carbocationic character (SN1-like) at the more substituted secondary carbon (C2).[8] Consequently, the nucleophile preferentially attacks this more electrophilic site.[4][8]
Caption: Regioselectivity of epoxide ring-opening reactions.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen).[9]
Protocol 1: Synthesis of (R)-1-Azido-4-(benzyloxy)butan-2-ol
Objective: To perform a highly regioselective ring-opening of (R)-2-[2-(Benzyloxy)ethyl]oxirane using an azide nucleophile, a key transformation for accessing 1,2-amino alcohols.
Reaction Scheme: (R)-2-[2-(Benzyloxy)ethyl]oxirane + NaN₃ → (R)-1-Azido-4-(benzyloxy)butan-2-ol
| Reagents & Materials | Amount | Moles | Supplier |
| (R)-2-[2-(Benzyloxy)ethyl]oxirane | 1.00 g | 5.61 mmol | [e.g., Ambeed, BLD Pharm][5][10] |
| Sodium Azide (NaN₃) | 730 mg | 11.2 mmol | Sigma-Aldrich |
| Ammonium Chloride (NH₄Cl) | 599 mg | 11.2 mmol | Acros Organics |
| N,N-Dimethylformamide (DMF), anhydrous | 20 mL | - | Acros Organics |
| Water (Deionized) | 5 mL | - | - |
| Diethyl Ether (Et₂O) | 100 mL | - | Fisher Scientific |
| Saturated aq. NaCl (Brine) | 30 mL | - | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 5 g | - | - |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-[2-(Benzyloxy)ethyl]oxirane (1.00 g, 5.61 mmol), sodium azide (730 mg, 11.2 mmol), and ammonium chloride (599 mg, 11.2 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) followed by deionized water (5 mL).
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether (25 mL each).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography (gradient elution, 10% to 40% ethyl acetate in hexanes) to yield the product as a colorless oil.
Scientist's Notes:
-
Causality: Ammonium chloride acts as a mild proton source to facilitate the reaction, but it is not acidic enough to promote the SN1 pathway. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.
-
Trustworthiness: The 2:1 molar ratio of azide and ammonium chloride ensures the reaction goes to completion. Washing with brine helps to remove residual DMF during the workup.
Protocol 2: Synthesis of (R)-1-(Benzylamino)-4-(benzyloxy)butan-2-ol
Objective: To demonstrate the regioselective ring-opening with an amine nucleophile, forming a secondary amino alcohol, a common scaffold in medicinal chemistry.
Reaction Scheme: (R)-2-[2-(Benzyloxy)ethyl]oxirane + Benzylamine → (R)-1-(Benzylamino)-4-(benzyloxy)butan-2-ol
| Reagents & Materials | Amount | Moles | Supplier |
| (R)-2-[2-(Benzyloxy)ethyl]oxirane | 500 mg | 2.80 mmol | [e.g., AChemBlock][7] |
| Benzylamine | 600 mg (0.61 mL) | 5.60 mmol | Alfa Aesar |
| Lithium Perchlorate (LiClO₄) | 30 mg | 0.28 mmol | Sigma-Aldrich |
| Acetonitrile (MeCN), anhydrous | 10 mL | - | Acros Organics |
| Ethyl Acetate (EtOAc) | 75 mL | - | Fisher Scientific |
| 1 M aq. HCl | 20 mL | - | - |
| Saturated aq. NaHCO₃ | 20 mL | - | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 5 g | - | - |
Step-by-Step Procedure:
-
Setup: In a 50 mL Schlenk tube under an argon atmosphere, dissolve (R)-2-[2-(Benzyloxy)ethyl]oxirane (500 mg, 2.80 mmol) and lithium perchlorate (30 mg, 0.28 mmol) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add benzylamine (0.61 mL, 5.60 mmol) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 24 hours. Monitor by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
-
Workup: Cool the reaction to room temperature and remove the acetonitrile under reduced pressure.
-
Purification Prep: Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1 M HCl (20 mL) to remove excess benzylamine, followed by saturated NaHCO₃ (20 mL) to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via silica gel column chromatography (gradient elution, 20% to 60% ethyl acetate in hexanes) to afford the desired amino alcohol.
Caption: A generalized experimental workflow for the protocols.
Scientist's Notes:
-
Expertise: Lithium perchlorate is a mild Lewis acid that can catalyze the ring-opening without scrambling the regioselectivity. Using an excess of the amine nucleophile drives the reaction to completion.
-
Trustworthiness: The acid wash (1 M HCl) is a critical step to easily remove the basic benzylamine starting material, simplifying the final purification.
Applications in Complex Synthesis
The products derived from this compound are valuable intermediates in pharmaceutical research and development. For example, the ring-opening products can be used in the synthesis of:
-
Novel γ-butyrolactones: These have been investigated as potential ligands for the sigma-2 receptor, a target of interest in oncology and neurology.[3]
-
Hydroxyethylene Dipeptide Isosteres: These are crucial components of many protease inhibitors, including those used in HIV therapy.
-
Chiral Ligands: The resulting 1,2-diol or amino alcohol structures can be incorporated into ligands for asymmetric catalysis.
References
-
Wikipedia. Chiral pool. [Link]
-
ACS Publications. Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 5. Synthesis and reactions of some 2,3-epoxy-1-alkanol derivatives. [Link]
- Kaist.
-
ResearchGate. Chiral Pool Synthesis: From α-Amino Acids and Derivatives. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
- University of Liverpool. Chapter 45 — Asymmetric synthesis.
-
PubMed Central. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. [Link]
-
PubMed. Chiral pool synthesis of enantiomerically pure morphan derivatives with κ receptor affinity from (S)-perillaldehyde. [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides- Ring-opening. [Link]
-
YouTube. Ring Opening Reactions of Epoxide. [Link]
-
Arkat USA. Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. [Link]
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- 4. youtube.com [youtube.com]
- 5. 115114-87-9|(R)-2-(2-(Benzyloxy)ethyl)oxirane| Ambeed [ambeed.com]
- 6. 85960-55-0|(2S)-2-[2-(Benzyloxy)ethyl]oxirane|BLD Pharm [bldpharm.com]
- 7. This compound 95% | CAS: 94426-72-9 | AChemBlock [achemblock.com]
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Application Notes & Protocols: The Strategic Use of 2-[2-(Benzyloxy)ethyl]oxirane in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a C4 Chiral Synthon
In the intricate field of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and synthetic efficiency. 2-[2-(Benzyloxy)ethyl]oxirane stands out as a versatile C4 synthon, available in both (R) and (S) enantiomeric forms. Its utility is anchored in a dual-functionality design: a strained epoxide ring that serves as a site for stereospecific nucleophilic attack, and a benzyl-protected primary alcohol that offers a latent handle for subsequent chemical manipulations. This combination allows for the controlled, sequential introduction of complexity, making it an invaluable tool for constructing stereochemically rich fragments of larger natural products. This guide elucidates the core reactivity of this building block and provides a detailed protocol for its application in synthesizing the γ-butanolide scaffold, a prevalent motif in numerous bioactive natural products.
Part 1: The Chemistry of this compound - A Versatile Chiral Synthon
The cornerstone of this compound's utility is the predictable and highly stereocontrolled ring-opening of its epoxide moiety. This reaction, typically proceeding via an S(_N)2 mechanism, allows for the installation of a wide variety of functional groups with a defined stereochemical outcome.
Key Principles of Reactivity:
-
Nucleophilic Addition: The inherent ring strain of the oxirane makes it an excellent electrophile. It readily reacts with a broad spectrum of nucleophiles, including organometallics, amines, alkoxides, and enolates.
-
Regioselectivity: Under basic or neutral conditions, nucleophilic attack occurs almost exclusively at the less sterically hindered terminal carbon (C3) of the oxirane. In the presence of a Lewis acid, the epoxide is activated, but for terminal epoxides like this one, the attack remains highly regioselective at the terminal position[1][2].
-
Stereospecificity: The S(_N)2 attack proceeds with a complete inversion of configuration at the stereocenter undergoing the reaction. When (S)-2-[2-(Benzyloxy)ethyl]oxirane is used, the newly formed stereocenter at C2 of the resulting propan-2-ol derivative will have the (R) configuration. This predictable transfer of chirality is fundamental to its application in asymmetric synthesis.
Caption: Synthesis of a Chiral γ-Butanolide.
Part 3: Detailed Experimental Protocols
Protocol: Synthesis of (S)-5-(2-(Benzyloxy)ethyl)dihydrofuran-2(3H)-one
This protocol is adapted from the general procedure reported by Movassaghi and Jacobsen for the conversion of terminal epoxides to γ-butanolides.[1][2]
Materials:
-
(S)-2-[2-(Benzyloxy)ethyl]oxirane (1.0 equiv)
-
1-morpholino-2-trimethylsilyl acetylene (1.1 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel (for hydrolysis and purification)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere of argon, add anhydrous dichloromethane. Cool the flask to 0 °C using an ice-water bath.
-
Causality: Anhydrous conditions are critical as both the Lewis acid (BF₃·OEt₂) and the ynamine reagent are sensitive to moisture. The reaction is run at 0 °C to control the exothermic nature of the Lewis acid-base complex formation and the subsequent epoxide opening.
-
-
Reagent Addition: To the cooled solvent, add 1-morpholino-2-trimethylsilyl acetylene (1.1 equiv) followed by the dropwise addition of boron trifluoride diethyl etherate (1.1 equiv). Stir the resulting solution for 10-15 minutes at 0 °C.
-
Causality: Pre-complexation of the ynamine and the Lewis acid is thought to occur, preparing the active nucleophilic species.
-
-
Epoxide Addition: Add a solution of (S)-2-[2-(Benzyloxy)ethyl]oxirane (1.0 equiv) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Causality: Slow addition of the epoxide maintains temperature control and ensures a steady reaction rate, preventing the formation of side products.
-
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The reaction is typically rapid, often complete within 30 minutes. The formation of the keteneaminal intermediate can be observed by the disappearance of the epoxide starting material.
-
Self-Validation: A complete consumption of the starting epoxide, as confirmed by TLC, indicates the successful formation of the intermediate and readiness for the next step.
-
-
Hydrolysis and Work-up: Upon completion, quench the reaction by adding silica gel directly to the flask. Warm the resulting slurry to room temperature and stir until hydrolysis of the intermediate is complete (as monitored by TLC).
-
Causality: Silica gel serves as a mild, solid-supported acid source for the hydrolysis of the keteneaminal and subsequent protodesilylation. This avoids harsh aqueous acidic workups that could compromise other functional groups.
-
-
Purification: Filter the slurry through a pad of celite, washing with dichloromethane or ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure (S)-5-(2-(benzyloxy)ethyl)dihydrofuran-2(3H)-one. The reported yield for this specific transformation is 93%.[1][2]
Conclusion
This compound is a powerful and reliable chiral building block for asymmetric synthesis. Its predictable reactivity, centered on the stereospecific ring-opening of the epoxide, provides a robust method for introducing a C4 chiral fragment into complex molecules. The Jacobsen protocol for γ-butanolide synthesis serves as a prime example of its strategic application, converting a simple chiral epoxide into a highly valuable structural motif found in numerous natural products. The operational simplicity and high yield of this transformation underscore the value of this compound for professionals in chemical research and drug development.
References
-
Crimmins, M. T., Stanton, M. G., & Allwein, S. P. (2002). Asymmetric total synthesis of (-)-laulimalide: exploiting the asymmetric glycolate alkylation reaction. Journal of the American Chemical Society, 124(21), 5958–5959. [Link]
-
Ghosh, A. K., Wang, Y., & Kim, J. T. (2001). Total Synthesis of Microtubule-Stabilizing Agent (−)-Laulimalide. The Journal of Organic Chemistry, 66(26), 8973–8982. [Link]
-
Movassaghi, M., & Jacobsen, E. N. (2002). A direct method for the conversion of terminal epoxides into gamma-butanolides. Journal of the American Chemical Society, 124(11), 2456–2457. [Link]
-
Movassaghi, M., & Jacobsen, E. N. (2002). A Direct Method for the Conversion of Terminal Epoxides into γ-Butanolides. Journal of the American Chemical Society, 124(11), 2456–2457. [Link]
Sources
Authored by: Gemini, Senior Application Scientist
An Application Note and Protocol for the Controlled Polymerization of 2-[2-(Benzyloxy)ethyl]oxirane
Introduction: A Gateway to Advanced Functional Polyethers
The polymerization of substituted oxiranes is a cornerstone of modern polymer chemistry, enabling the synthesis of functional polyethers with tailored properties for a myriad of applications, from biomedical devices to advanced materials. This compound stands out as a particularly valuable monomer. Its polymerization yields poly(this compound), a hydrophobic and versatile precursor polymer. The strategic inclusion of the benzyl ether in the side chain serves as a robust protecting group for a hydroxyl functionality.
This protecting group strategy is crucial because direct polymerization of hydroxyl-containing epoxides is often plagued by chain transfer reactions, leading to poorly defined polymers.[1] By polymerizing the benzyl-protected monomer, well-defined polymer chains with controlled molecular weight and narrow molecular weight distribution can be achieved. Subsequent quantitative removal of the benzyl group via hydrogenolysis unveils the pendant hydroxyl groups, transforming the hydrophobic polymer into a highly functional, hydrophilic poly(2-(2-hydroxyethyl)oxirane). This resulting polyol is a structural isomer of poly(glyceryl glycidyl ether) and presents a platform for further modification or for creating materials with tunable hydrophilicity and thermoresponsive behavior.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and subsequent deprotection of poly(this compound). We will focus on the anionic ring-opening polymerization (AROP) method, which is renowned for its "living" characteristics, offering precise control over the polymer architecture.[2]
Part 1: The Chemistry of Ring-Opening Polymerization
The polymerization of this compound proceeds via the nucleophilic attack on one of the carbon atoms of the strained oxirane ring, leading to its opening and the formation of a propagating chain. Both anionic and cationic methods can be employed, but they differ significantly in mechanism and control.
Anionic Ring-Opening Polymerization (AROP)
AROP is the preferred method for synthesizing well-defined polyethers with low polydispersity. The polymerization is typically initiated by a strong nucleophile, such as an alkoxide, which attacks the sterically less hindered carbon of the oxirane ring. The reaction propagates through a sequence of nucleophilic attacks by the resulting alkoxide chain end on subsequent monomer molecules.
If the reaction is carried out under stringent anhydrous and aprotic conditions, termination and chain-transfer reactions are minimized. This "living" nature allows the polymer chains to grow until all the monomer is consumed and the chains remain active, enabling the synthesis of block copolymers by sequential monomer addition.
Caption: Anionic Ring-Opening Polymerization (AROP) Mechanism.
Cationic Ring-Opening Polymerization (CROP)
CROP is initiated by electrophiles, such as protonic acids or Lewis acids, which activate the monomer by protonating or coordinating to the oxygen atom of the oxirane.[3][4] This activation makes the ring susceptible to nucleophilic attack by another monomer molecule. While potentially faster, CROP of epoxides is often more complex to control than AROP. The propagating species is a tertiary oxonium ion, which can undergo side reactions like chain transfer to the monomer or backbiting, leading to broader molecular weight distributions and the formation of cyclic byproducts.[5]
Part 2: Experimental Guide & Protocols
This section provides detailed, field-proven protocols for the synthesis and subsequent functionalization of the target polymer.
Protocol 2.1: Anionic Ring-Opening Polymerization of this compound
This protocol describes the synthesis of a well-defined poly(this compound) using potassium naphthalenide as the initiator in tetrahydrofuran (THF). The living nature of this polymerization allows for precise targeting of molecular weight based on the monomer-to-initiator ratio.
Core Principle: The success of living anionic polymerization hinges on the complete exclusion of atmospheric moisture and oxygen. All glassware must be rigorously dried, and all reagents must be purified and handled under an inert atmosphere (e.g., high-purity Argon or Nitrogen).
Materials & Reagents:
-
Monomer: this compound (CAS: 85960-55-0), purified by distillation from CaH₂.[6]
-
Solvent: Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl under Argon.
-
Initiator: Potassium naphthalenide solution in THF (~0.2 M), prepared in situ or titrated before use.
-
Terminating Agent: Anhydrous, degassed methanol.
-
Inert Gas: High-purity Argon or Nitrogen.
-
Glassware: Schlenk flasks, graduated cylinders, and cannulas, all oven-dried at 120 °C overnight and cooled under vacuum.
Experimental Workflow Diagram:
Caption: Experimental workflow for anionic polymerization.
Step-by-Step Procedure:
-
Preparation: Assemble an oven-dried Schlenk flask (reactor) equipped with a magnetic stir bar under a positive pressure of argon.
-
Solvent Addition: Transfer 50 mL of anhydrous THF to the reactor via a stainless-steel cannula.
-
Initiator Addition: Calculate the required volume of potassium naphthalenide solution to achieve the target molecular weight (see Table 1). For example, for a target degree of polymerization (DP) of 50, if the monomer mass is 8.91 g (50 mmol), you will need 1.0 mmol of initiator. Transfer the initiator solution to the reactor via cannula. The solution should be a characteristic dark green.
-
Monomer Addition: Add 8.91 g (50 mmol) of purified this compound to the reactor dropwise via a gas-tight syringe over 10-15 minutes.
-
Polymerization: Heat the reaction mixture to 60 °C and allow it to stir under argon. The reaction progress can be monitored by the disappearance of the green color of the initiator and an increase in the solution's viscosity. Allow the reaction to proceed for 12-24 hours to ensure full conversion.
-
Termination: Cool the flask to room temperature. Quench the living polymer chains by adding 2 mL of degassed, anhydrous methanol. The solution will become colorless. Stir for an additional 30 minutes.
-
Purification: Concentrate the polymer solution under reduced pressure. Precipitate the crude polymer by adding the concentrated solution dropwise into a large volume of a stirred non-solvent, such as cold n-hexane or methanol.
-
Isolation: Collect the precipitated white polymer by filtration or decantation. Redissolve the polymer in a minimal amount of THF and reprecipitate. Repeat this dissolution/reprecipitation cycle two more times to remove any unreacted monomer and initiator residues.
-
Drying: Dry the final polymer product in a vacuum oven at 40 °C to a constant weight.
Table 1: Representative Polymerization Conditions and Expected Outcomes
| Target DP | Monomer (mmol) | Initiator (mmol) | Reaction Time (h) | Theoretical Mn ( g/mol ) | Typical Experimental Mn ( g/mol ) | Typical Đ (Mw/Mn) |
| 25 | 50 | 2.0 | 12 | 4,450 | 4,200 - 4,800 | 1.05 - 1.15 |
| 50 | 50 | 1.0 | 18 | 8,900 | 8,500 - 9,500 | 1.05 - 1.15 |
| 100 | 50 | 0.5 | 24 | 17,800 | 17,000 - 19,000 | 1.08 - 1.20 |
| Note: Experimental Mn is determined by Size Exclusion Chromatography (SEC) and can vary based on initiator efficiency and experimental conditions. |
Protocol 2.2: Deprotection via Catalytic Hydrogenolysis
This protocol details the conversion of the hydrophobic poly(this compound) into the hydrophilic poly(2-(2-hydroxyethyl)oxirane) by removing the benzyl protecting group.
Core Principle: Catalytic hydrogenation uses hydrogen gas and a palladium catalyst to cleave the benzyl ether C-O bond, releasing toluene as a byproduct and leaving a free hydroxyl group.[7]
Materials & Reagents:
-
Polymer: Poly(this compound) from Protocol 2.1.
-
Catalyst: Palladium on activated carbon (Pd/C, 10 wt. %).
-
Solvent: THF or a mixture of THF/Methanol (1:1).
-
Hydrogen Source: Hydrogen gas cylinder or balloon.
-
Filtration Aid: Celite®.
Step-by-Step Procedure:
-
Dissolution: Dissolve 5.0 g of the benzyl-protected polymer in 100 mL of THF in a suitable hydrogenation flask or pressure vessel.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst to the solution under a stream of argon (Caution: Pd/C can be pyrophoric).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via ¹H NMR, looking for the disappearance of the benzyl proton signals (7.2-7.4 ppm) and the aromatic ring signal of the toluene byproduct. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with argon.
-
Filtration: Dilute the reaction mixture with additional THF and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with THF to recover all the polymer.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting polymer, poly(2-(2-hydroxyethyl)oxirane), can be further purified by dialysis against water if necessary and isolated by lyophilization.
Part 3: Characterization of the Polymers
Thorough characterization is essential to validate the success of the synthesis and to understand the properties of the resulting polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of Protected Polymer: Expect to see broad peaks for the polymer backbone protons (~3.4-3.7 ppm), a sharp singlet for the benzylic protons (-O-CH₂ -Ph) at ~4.5 ppm, and signals for the aromatic protons of the benzyl group at ~7.2-7.4 ppm. The disappearance of sharp monomer oxirane peaks (~2.5-3.0 ppm) confirms polymerization.
-
¹H NMR of Deprotected Polymer: The signals at 4.5 ppm and 7.2-7.4 ppm should completely disappear, confirming the removal of the benzyl group. A new broad signal corresponding to the hydroxyl proton (-OH) will appear, and the backbone signals will shift slightly.
-
-
Size Exclusion Chromatography (SEC / GPC):
-
This is the primary technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). For a successful living polymerization, a narrow, monomodal distribution with Đ ≤ 1.2 is expected.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Polymerization: The characteristic C-O-C stretching of the oxirane ring (~860-950 cm⁻¹) present in the monomer should be absent in the polymer spectrum. A strong, broad ether band (C-O-C) will dominate the spectrum around 1100 cm⁻¹.
-
Deprotection: The appearance of a strong, broad absorbance band in the region of 3200-3600 cm⁻¹ is indicative of the newly formed O-H groups.
-
References
-
Chemsrc. 2-((Benzyloxy)methyl)oxirane | CAS#:2930-05-4. Available from: [Link]
-
RadTech. Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane. Available from: [Link]
-
Kharas, G. et al. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]
-
Kakuchi, T. et al. Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry. 2015. Available from: [Link]
-
Hoogenboom, R. et al. Initiator effect on the cationic ring-opening copolymerization of 2-ethyl-2-oxazoline and 2-phenyl-2-oxazoline. ResearchGate. Available from: [Link]
-
PubChem. (2R)-2-[3-(Benzyloxy)propyl]oxirane. National Center for Biotechnology Information. Available from: [Link]
-
Tuncel, E. et al. Cationic Ring Opening Polymerization of 2-Ethyl-2-Oxazoline Monomer Using 2-Adamantyl Tosylate Initiator. ResearchGate. 2025. Available from: [Link]
-
Schubert, U. S. et al. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. PMC. 2023. Available from: [Link]
-
Kharas, G. et al. Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted octyl phenylcyanoacrylates. ResearchGate. Available from: [Link]
-
Kamal, A. et al. Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. ResearchGate. Available from: [Link]
-
Nagai, A. et al. Efficient Anionic Ring Opening Polymerization of Ethylene Oxide under Microfluidic Conditions. ResearchGate. Available from: [Link]
-
Hoogenboom, R. et al. Poly(2-oxazoline) with Pendant Hydroxyl Groups via a Silyl Ether. Aston Publications Explorer. 2022. Available from: [Link]
-
Pannala, V. R. How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. ResearchGate. 2014. Available from: [Link]
-
ResearchGate. Anionic ring-opening polymerization of EO initiated by hydroxide. Available from: [Link]
-
Frey, H. et al. Polyethers and Epoxide Polymers. Frey Research Group. 2024. Available from: [Link]
-
PubChem. 2-Ethyloxirane;2-methyloxirane;oxirane. National Center for Biotechnology Information. Available from: [Link]
-
Gillies, E. R. et al. Poly(ethyl glyoxylate)-Poly(ethylene Oxide) Nanoparticles: Stimuli-Responsive Drug Release via End-to-End Polyglyoxylate Depolymerization. PubMed. 2017. Available from: [Link]
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Application Notes and Protocols for Nucleophilic Substitution on 2-[2-(Benzyloxy)ethyl]oxirane
Introduction: Unlocking the Synthetic Potential of a Versatile Epoxide Building Block
2-[2-(Benzyloxy)ethyl]oxirane is a valuable bifunctional synthetic intermediate, prized for its utility in constructing complex molecular architectures. Its structure incorporates two key features for synthetic chemists: a strained three-membered oxirane (epoxide) ring and a stable benzyl-protected primary alcohol. The high ring strain of the epoxide makes it a potent electrophile, susceptible to ring-opening by a diverse array of nucleophiles.[1][2] This reactivity, coupled with the robust nature of the benzyl ether protecting group, allows for the precise, regiocontrolled introduction of a 1,2-difunctionalized chain into target molecules.[3]
These application notes provide an in-depth guide to the nucleophilic ring-opening of this compound. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern these transformations. By understanding the interplay of steric and electronic effects under various catalytic conditions, researchers can confidently control reaction outcomes, a critical factor in the fields of medicinal chemistry and materials science where structural precision is paramount.
Part 1: Core Principles of Reactivity and Regioselectivity
The reactivity of this compound is dominated by the epoxide moiety. The inherent angle and torsional strain of the three-membered ring provides the thermodynamic driving force for ring-opening reactions, even with moderate nucleophiles.[1][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2)-type mechanism, but the regioselectivity—the site of nucleophilic attack—is critically dependent on the reaction conditions.[5]
Two Mechanistic Dichotomies:
-
Basic or Neutral Conditions (Strong Nucleophiles): Under these conditions, the reaction is a classic SN2 process. The nucleophile directly attacks one of the electrophilic carbons of the oxirane ring. Steric hindrance is the controlling factor, leading to a strong preference for attack at the less substituted, terminal carbon atom (C1).[5][6]
-
Acidic Conditions (Weak Nucleophiles): In the presence of an acid, the epoxide oxygen is first protonated, creating a highly activated oxonium ion and a better leaving group.[7][8] This protonation event polarizes the C-O bonds, inducing significant positive character on the carbon atoms. The transition state gains substantial SN1-like character.[9][10] Consequently, the nucleophile preferentially attacks the more substituted carbon (C2), which can better stabilize this developing positive charge.[11][12]
The diagram below illustrates the two possible regioisomeric products resulting from the nucleophilic attack on this compound.
Caption: Regiochemical outcomes of nucleophilic attack on the oxirane.
Part 2: Experimental Protocols and Mechanistic Insights
This section provides detailed, field-proven protocols for the ring-opening of this compound with common classes of nucleophiles. Each protocol is designed to be a self-validating system, explaining the causality behind experimental choices.
Protocol 1: Ring-Opening with Amine Nucleophiles
The reaction of epoxides with amines is a cornerstone transformation for synthesizing β-amino alcohols, which are prevalent motifs in pharmaceuticals.[13][14] This reaction is typically performed under neutral or base-catalyzed conditions, leading to highly regioselective attack at the less hindered carbon.
Mechanism Under Neutral/Basic Conditions
Caption: SN2 mechanism for amine ring-opening of the epoxide.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Solvent and Reagent Addition: Dissolve the epoxide in a protic solvent such as ethanol or isopropanol (approx. 0.2 M concentration). Add the desired primary or secondary amine (1.1-1.5 equiv).
-
Expert Insight: Using the alcohol as a solvent facilitates the final proton transfer step to the alkoxide intermediate. For less reactive amines, the reaction can be run neat (without solvent) or with gentle heating to increase the reaction rate. Tertiary amines like triethylamine (Et3N) can act as efficient catalysts.[13]
-
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure β-amino alcohol.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regiochemistry can be confirmed by analyzing the coupling patterns in the ¹H NMR spectrum.
Protocol 2: Ring-Opening with Thiol Nucleophiles
The reaction with thiols provides a highly efficient route to β-hydroxy thioethers. Due to the high nucleophilicity of the thiolate anion, these reactions are typically rapid and proceed cleanly under basic conditions.[15][16]
Detailed Step-by-Step Protocol:
-
Thiolate Generation: In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired thiol (1.1 equiv) in a suitable solvent like ethanol or THF. Add a base such as sodium hydroxide (1.1 equiv) or sodium hydride (1.1 equiv) at 0 °C to generate the thiolate anion in situ.
-
Trustworthiness: Pre-forming the thiolate ensures a high concentration of the active nucleophile, driving the reaction to completion efficiently. The choice of base depends on solvent compatibility; NaOH is suitable for alcoholic solvents, while NaH is preferred for aprotic solvents like THF.[16]
-
-
Epoxide Addition: Add a solution of this compound (1.0 equiv) in the same solvent dropwise to the stirred thiolate solution at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure β-hydroxy thioether.
Protocol 3: Ring-Opening under Acidic Conditions (e.g., Alcohols)
Acid-catalyzed ring-opening is employed when using weaker nucleophiles, such as alcohols or water.[7][17] The key distinction of this protocol is the reversal of regioselectivity, with the nucleophile attacking the more substituted carbon (C2).[10][11]
Mechanism Under Acidic Conditions
Caption: SN1-like mechanism for acid-catalyzed ring-opening.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: Dissolve this compound (1.0 equiv) in a large excess of the desired alcohol (e.g., methanol), which serves as both the nucleophile and the solvent.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) (0.05-0.1 equiv), dropwise. Lewis acids can also be effective catalysts for this transformation.[18][19]
-
Expert Insight: The use of a catalytic amount of acid is crucial. Stoichiometric amounts can lead to undesired side reactions and decomposition. The reaction is often exothermic, so slow addition of the catalyst at low temperature is recommended for safety and control.
-
-
Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed as indicated by TLC analysis (typically 2-6 hours).
-
Workup and Purification: Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the solution is neutral. Remove the bulk of the alcohol solvent under reduced pressure.
-
Extraction and Purification: Extract the residue with an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by silica gel column chromatography.
Part 3: Data Summary and Workflow
To facilitate experimental design, the following table summarizes typical conditions and outcomes for the nucleophilic ring-opening of this compound.
| Nucleophile Class | Typical Conditions | Catalyst | Site of Attack | Product Type | Typical Yield |
| Amines | Ethanol, 60 °C | None or Et₃N[13] | C1 (Less Hindered) | β-Amino Alcohol | 85-95% |
| Thiols | Ethanol, rt | NaOH[16] | C1 (Less Hindered) | β-Hydroxy Thioether | >90% |
| Azides | DMF, 80 °C | LiClO₄ | C1 (Less Hindered) | β-Azido Alcohol | 80-90% |
| Alcohols | Methanol, rt | H₂SO₄ (cat.)[7] | C2 (More Substituted) | β-Alkoxy Alcohol | 75-85% |
| Water | Acetone/H₂O, rt | HClO₄ (cat.) | C2 (More Substituted) | Diol | 80-90% |
General Experimental Workflow
The following flowchart outlines the universal steps involved in performing and analyzing these nucleophilic substitution reactions.
Caption: Standard workflow for epoxide ring-opening reactions.
References
-
Different protocols for the nucleophilic ring-opening reaction of epoxides. ResearchGate. Available at: [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]
-
Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. Available at: [Link]
-
Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme Chemistry. Available at: [Link]
-
How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. Available at: [Link]
-
Epoxide Opening. Organic Chemistry Tutor. Available at: [Link]
-
Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX). OrgoSolver. Available at: [Link]
-
Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. St. Benedict & St. John's. Available at: [Link]
-
Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O. ResearchGate. Available at: [Link]
-
Ring Opening of Epoxides; Preparation/Reactions of Thiols, and Sulfides. YouTube. Available at: [Link]
-
Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. Available at: [Link]
-
NaOH-Promoted Thiolysis of Oxiranes Using 2-[Bis(alkylthio)methylene]-3-oxo- N - o -tolylbutanamides as Odorless Thiol Equivalents. ResearchGate. Available at: [Link]
-
Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. Available at: [Link]
-
Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. ResearchGate. Available at: [Link]
-
Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. ChemRxiv. Available at: [Link]
-
18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. Available at: [Link]
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experimental procedure for synthesis of 2-[2-(benzyloxy)ethyl]oxirane derivatives
An Application Note and Detailed Protocol for the Synthesis of 2-[2-(benzyloxy)ethyl]oxirane Derivatives
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound and its chiral derivatives, which are valuable building blocks in medicinal chemistry and drug development. Their unique structure, featuring a reactive oxirane ring and a versatile benzyloxy protecting group, makes them ideal intermediates for constructing complex molecular architectures. This guide presents two robust protocols: a direct epoxidation for the racemic synthesis and a highly reliable, two-step asymmetric synthesis for accessing enantiopure products. We delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and offer expert insights into process optimization and troubleshooting.
Introduction: The Strategic Importance of Benzyloxy-Functionalized Oxiranes
Epoxides, or oxiranes, are highly versatile three-membered cyclic ethers that serve as pivotal intermediates in organic synthesis. The inherent ring strain of the epoxide functional group makes it susceptible to stereospecific ring-opening reactions with a wide array of nucleophiles, enabling the facile introduction of diverse functionalities.[1][2] The title compound, this compound, is of particular interest as it combines this reactive epoxide moiety with a stable benzyl ether protecting group. This structure is a precursor to chiral 1,2,4-triol synthons, which are embedded in numerous biologically active natural products and pharmaceuticals.
The synthesis of enantiomerically pure epoxides is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. This guide provides methodologies to produce both the racemic mixture for initial screening and the specific enantiomers required for targeted drug development.
Synthetic Strategy and Mechanistic Considerations
The core transformation for synthesizing this compound is the epoxidation of an alkene. The logical precursor is the homoallylic ether, 4-(benzyloxy)-1-butene.
Retrosynthetic Analysis:
Sources
Application Note: A Guide to the Synthesis and Application of Functional Polyethers using 2-[2-(Benzyloxy)ethyl]oxirane
Scientific Context and Introduction
In the landscape of polymer chemistry, particularly for biomedical applications, the development of functional, biocompatible, and well-defined macromolecules is of paramount importance. For decades, Poly(ethylene glycol) (PEG) has been the undisputed gold standard for stealth polymers in drug delivery and bioconjugation, prized for its hydrophilicity and ability to reduce nonspecific protein adsorption.[1][2] However, growing evidence of PEG immunogenicity, where patients develop anti-PEG antibodies, has catalyzed a search for viable alternatives.[3][4][5]
This application note details the use of 2-[2-(Benzyloxy)ethyl]oxirane as a strategic monomer for the synthesis of advanced functional polyethers. The core principle involves a two-step process:
-
Controlled Polymerization: The monomer, featuring a benzyl-protected hydroxyl group, undergoes a living anionic ring-opening polymerization (AROP). This yields a well-defined polymer, poly(this compound), with predictable molecular weight and low polydispersity.
-
Deprotection and Functionalization: The benzyl protecting group is subsequently removed to unveil pendant hydroxyl groups along the polymer backbone.
The resulting polymer, poly(2-(2-hydroxyethyl)oxirane) , is a structural isomer of PEG, offering similar hydrophilicity while presenting a scaffold of readily accessible hydroxyl groups. These functional "handles" provide a versatile platform for covalent attachment of therapeutic agents, targeting ligands, or for the formation of crosslinked hydrogels, making it a highly attractive material for researchers in drug development and materials science.[6][7][8]
The Monomer: this compound
This compound is a disubstituted epoxide that serves as the foundational building block for this system. The presence of the benzyl ether provides a robust protecting group for the hydroxyl functionality, which is stable to the strongly basic conditions of anionic polymerization.
| Property | Value | Reference |
| CAS Number | 85960-55-0 | [9] |
| Molecular Formula | C₁₁H₁₄O₂ | [9] |
| Molecular Weight | 178.23 g/mol | [9] |
| Appearance | Colorless liquid (typical) | |
| Storage | Inert atmosphere, 2-8°C | [9] |
-
Expertise & Experience: The choice of the benzyl group is strategic. It is sterically bulky enough to prevent interference during polymerization but can be cleaved under mild conditions (catalytic hydrogenolysis) that do not compromise the polyether backbone.[10] This is a classic protection strategy in organic synthesis, applied here to macromolecular engineering.
Principle of the Method: A Two-Step Pathway to Functional Polyethers
The overall workflow is a sequential process designed for maximum control over the final polymer architecture. It begins with the controlled polymerization of the protected monomer, followed by a quantitative deprotection to yield the final functional polymer.
Caption: Overall workflow for the synthesis of poly(2-(2-hydroxyethyl)oxirane).
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization (AROP) of this compound
This protocol describes the living anionic polymerization to produce poly(this compound), hereafter abbreviated as P(BEEGE).
-
Principle of the Method: Anionic ring-opening polymerization of oxiranes is a living polymerization technique.[11] It proceeds via nucleophilic attack of an initiator (and subsequently the propagating alkoxide chain-end) on the sterically less hindered carbon of the oxirane ring. The living nature of this reaction allows for the synthesis of polymers with a narrow molecular weight distribution (Đ < 1.2) and enables the straightforward production of block copolymers by sequential monomer addition.[12][13]
-
Mechanism of Anionic Ring-Opening Polymerization
Caption: Key stages of the anionic ring-opening polymerization process.
-
Materials and Reagents
Reagent Grade Supplier Notes This compound >98% Various Must be rigorously dried before use. Tetrahydrofuran (THF) Anhydrous, >99.9% Sigma-Aldrich Must be freshly distilled from Na/benzophenone. Potassium Naphthalenide (K-Naph) ~0.5 M in THF Prepared in-house Initiator. Highly air and moisture sensitive. Methanol (MeOH) Anhydrous Sigma-Aldrich Used as a terminating agent. | Argon (Ar) | High Purity (99.999%) | Airgas | For maintaining an inert atmosphere. |
-
Step-by-Step Methodology
-
System Preparation: All glassware must be flame-dried under vacuum and backfilled with high-purity argon three times to ensure an inert and anhydrous environment.
-
Monomer & Solvent Preparation: The this compound monomer must be dried over CaH₂ for at least 48 hours and then vacuum distilled into a flame-dried Schlenk flask. Anhydrous THF is freshly distilled from a sodium/benzophenone ketyl still immediately before use.
-
Initiator Titration (Trustworthiness Check): The concentration of the initiator solution (potassium naphthalenide) must be accurately determined. This is typically done by titration against a known standard (e.g., 2-butanol with a colorimetric indicator) immediately prior to polymerization to ensure precise control over the target molecular weight.
-
Polymerization:
-
Add the required volume of freshly distilled THF to the reaction flask via cannula under a positive pressure of argon.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the calculated volume of potassium naphthalenide initiator solution dropwise. The solution should turn a dark green/black color.
-
Slowly add the purified monomer via a gas-tight syringe over several minutes. The color of the solution will typically fade as the initiator is consumed.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 24-48 hours.
-
-
Termination: Cool the reaction mixture to 0 °C in an ice bath. Add a 5-fold excess of anhydrous methanol (relative to the initiator) to terminate the living chain ends. The disappearance of any residual color indicates complete termination.
-
Purification:
-
Concentrate the polymer solution under reduced pressure.
-
Redissolve the crude polymer in a minimal amount of THF and precipitate it into a large volume of cold hexane or methanol/water (70/30 v/v).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Repeat the dissolution/precipitation cycle two more times to remove unreacted monomer and initiator residues.
-
Dry the final polymer under high vacuum at 40 °C to a constant weight.
-
-
Protocol 2: Deprotection of P(BEEGE) via Catalytic Hydrogenolysis
This protocol describes the removal of the benzyl protecting group to yield poly(2-(2-hydroxyethyl)oxirane), or P(HEEGE).
-
Principle of the Method: Catalytic hydrogenolysis is a highly efficient and clean method for cleaving benzyl ethers.[10] The reaction involves the use of a palladium catalyst (typically on a carbon support) to facilitate the reaction of hydrogen gas with the benzyl ether, resulting in the formation of the free alcohol and toluene as the sole byproduct.
-
Materials and Reagents
Reagent Grade Supplier Notes P(BEEGE) As synthesized N/A Palladium on Carbon (Pd/C) 10 wt. % Sigma-Aldrich Caution: Pyrophoric when dry. Handle with care. Tetrahydrofuran (THF) or Methanol ACS Grade Fisher Scientific Solvent for the reaction. | Hydrogen (H₂) | High Purity | Airgas | Caution: Flammable gas. Use in a well-ventilated fume hood. |
-
Step-by-Step Methodology
-
Dissolution: Dissolve the P(BEEGE) polymer in THF or methanol (approx. 10% w/v) in a thick-walled hydrogenation flask equipped with a magnetic stir bar.
-
Catalyst Addition: Under a stream of argon, carefully add the Pd/C catalyst (typically 10-20% by weight relative to the polymer).
-
Expertise & Experience: Adding the catalyst under an inert atmosphere prevents it from reacting with oxygen in the air, which can reduce its activity and create a fire hazard.
-
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.
-
Reaction: Pressurize the flask with hydrogen (typically 1-3 atm, or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by taking small aliquots, filtering them through a syringe filter (to remove Pd/C), and analyzing by ¹H NMR. The complete disappearance of the aromatic proton signals from the benzyl group (typically ~7.3 ppm) indicates full deprotection. The reaction usually takes 12-24 hours.
-
Work-up and Purification:
-
Carefully vent the hydrogen and purge the flask with argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent to ensure complete recovery of the polymer.
-
Concentrate the filtrate under reduced pressure to remove the solvent and the toluene byproduct.
-
The resulting P(HEEGE) polymer can be further purified by dialysis against deionized water to remove any residual impurities and then lyophilized to obtain a fluffy, white solid.
-
-
Characterization and Data Analysis
Rigorous characterization is essential to validate the success of each step.
-
5.1 Structural Confirmation
-
¹H NMR Spectroscopy: This is the primary tool for confirming the structure.
-
P(BEEGE): Expect to see characteristic signals for the polymer backbone protons (3.4-3.7 ppm), the benzylic protons (~4.5 ppm), and the aromatic protons of the benzyl group (~7.3 ppm).
-
P(HEEGE): Upon deprotection, the signals at 4.5 and 7.3 ppm should completely disappear, and a new, often broad, signal for the hydroxyl proton will appear.
-
-
FT-IR Spectroscopy: A broad absorbance band in the region of 3200-3500 cm⁻¹ will appear after deprotection, confirming the presence of the pendant hydroxyl groups.[14]
-
-
5.2 Molecular Weight Analysis
-
Size Exclusion Chromatography (SEC/GPC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). A narrow Đ value (typically < 1.2) is indicative of a well-controlled, living polymerization.
-
-
Example Polymerization Data
Target DP [M]/[I] Ratio Mn (Theoretical) ( g/mol ) Mn (SEC) ( g/mol ) Đ (Mw/Mn) 25 25 4,450 4,600 1.08 50 50 8,900 9,100 1.09 100 100 17,800 18,200 1.11 (Note: Data is illustrative. Mn (Theoretical) = (DP * Monomer MW) + Initiator MW. Experimental values may vary.)
Applications and Further Functionalization
The synthesized P(HEEGE) is not an end-product but a versatile platform. The pendant hydroxyl groups are nucleophilic handles for a wide array of subsequent chemical modifications.
Caption: Versatility of the P(HEEGE) platform for advanced applications.
-
Drug Conjugation: Anticancer drugs, peptides, or proteins can be attached to the hydroxyl groups via ester or carbonate linkages, potentially creating prodrugs with enhanced solubility and circulation times.[2]
-
Macroinitiators: The hydroxyl groups can be converted into initiating sites for other types of polymerizations (e.g., ring-opening polymerization of lactide or atom transfer radical polymerization) to create complex architectures like block or graft copolymers.
-
Hydrogels: The polymer chains can be crosslinked using difunctional reagents (e.g., diisocyanates, diacyl chlorides) to form three-dimensional hydrogel networks for tissue engineering or controlled release applications.[1]
Troubleshooting and Best Practices
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Polydispersity (Đ > 1.3) | 1. Impurities (water, oxygen) in monomer or solvent. 2. Slow initiation compared to propagation. 3. High reaction temperature. | 1. Ensure rigorous purification of all reagents and flame-drying of glassware. 2. Use a more reactive initiator or allow more time for initiation at low temperature. 3. Maintain low temperature during initiation and monomer addition. |
| Incomplete Polymerization | 1. Insufficient reaction time. 2. Impurities quenching the initiator/propagating chains. | 1. Extend the reaction time. Monitor conversion via NMR or GC on aliquots. 2. Re-purify monomer and solvent. Titrate initiator immediately before use. |
| Incomplete Deprotection | 1. Inactive or insufficient Pd/C catalyst. 2. Insufficient hydrogen pressure or reaction time. 3. Catalyst poisoning. | 1. Use fresh, high-quality catalyst. Increase catalyst loading. 2. Increase hydrogen pressure and/or extend reaction time. Ensure vigorous stirring. 3. Ensure polymer and solvent are free of sulfur or other known catalyst poisons. |
| Polymer Backbone Degradation | 1. Occurs rarely, but could be due to overly harsh deprotection conditions (e.g., strong acids). | Catalytic hydrogenolysis is very mild and should not degrade the polyether backbone. If issues arise, confirm structure by NMR and check SEC for MW changes. |
References
- Application of star poly(ethylene glycol) derivatives in drug delivery and controlled release.
- Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials.
- Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications.
- Functionalized Poly(α-hydroxy acid)s via Ring-Opening Polymerization: Toward Hydrophilic Polyesters with Pendant Hydroxyl Groups.
- The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation.
- Facile thiolation of hydroxyl functional polymers. RSC Publishing.
- Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure.
- A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties.
- Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry (RSC Publishing).
- Diverse functionalizations of the polymers. a) Modification of the free...
- The Importance of Poly(ethylene glycol)
- The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation.
- Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
- (2S)-2-[2-(Benzyloxy)ethyl]oxirane. BLDpharm.
- 2-[3-(Benzyloxy)propyl]oxirane. Benchchem.
- Ethylene oxide. Wikipedia.
- Investigating the Properties of Novel Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) Hydrogel Hollow Fiber Membranes. Shoichet Lab - University of Toronto.
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Synthesis and characterization of polystyrene-poly(ethylene oxide)-heparin block copolymers. University of Twente Research Information. [Link]
- Poly(2-oxazoline) with Pendant Hydroxyl Groups via a Silyl Ether.
- Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether).
- How can I deprotect the benzyl group in 6-(benzyloxy)chroman?
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Troubleshooting & Optimization
troubleshooting side reactions in 2-[2-(Benzyloxy)ethyl]oxirane synthesis
Welcome to the technical support guide for the synthesis of 2-[2-(Benzyloxy)ethyl]oxirane (CAS 94426-72-9).[1] This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we address common side reactions, yield issues, and purification hurdles through a detailed troubleshooting guide and frequently asked questions. Our approach is grounded in mechanistic principles to not only solve immediate experimental problems but also to empower you with the knowledge to proactively optimize your synthetic strategy.
Overview of the Synthetic Pathway
The most common and reliable route to synthesize this compound involves a two-step process. First, a Williamson ether synthesis is performed to protect the hydroxyl group of 4-buten-1-ol with a benzyl group. Second, the terminal alkene of the resulting 4-(benzyloxy)-1-butene is epoxidized, typically using meta-chloroperoxybenzoic acid (m-CPBA), to yield the target oxirane.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Question 1: My yield for the first step, the Williamson ether synthesis of 4-(benzyloxy)-1-butene, is consistently low. What are the likely causes and how can I fix this?
Answer: Low yield in this step typically points to one of three issues: incomplete deprotonation of the alcohol, competing side reactions, or suboptimal reaction conditions. The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance and the basicity of the alkoxide.[2]
Causality and Solutions:
-
Incomplete Deprotonation: Sodium hydride (NaH) is a strong base used to form the alkoxide nucleophile. If the NaH is old or has been improperly stored, its activity may be reduced. Furthermore, residual water in the solvent (THF) or on the glassware will quench the NaH, reducing the amount available to deprotonate the 4-buten-1-ol.
-
Protocol: Always use freshly opened or properly stored NaH. Ensure your solvent is anhydrous and glassware is oven- or flame-dried before use. Add the alcohol dropwise to the NaH suspension and allow for sufficient time (typically 30-60 minutes) for complete hydrogen evolution and alkoxide formation before adding the benzyl halide.
-
-
E2 Elimination: While benzyl halides are primary and lack beta-hydrogens, making E2 elimination unlikely for the electrophile, the choice of base and temperature is still crucial.[3] Using an overly strong or hindered base at high temperatures can favor elimination over substitution, although this is less common for this specific substrate combination.[2]
-
Protocol: Maintain a low to moderate reaction temperature (0 °C to room temperature) after the initial deprotonation. Higher temperatures often favor elimination.[2]
-
-
Suboptimal Solvent/Concentration: The choice of solvent is critical for SN2 reactions.
-
Protocol: Use a polar aprotic solvent like DMF or THF.[2] These solvents effectively solvate the sodium cation without solvating the alkoxide nucleophile, thus increasing its reactivity. Ensure the reaction is not overly dilute, as this can slow down the bimolecular reaction rate.
-
Troubleshooting Summary: Williamson Ether Synthesis
| Parameter | Recommendation | Rationale |
|---|---|---|
| Base (NaH) | Use 1.1-1.2 equivalents of high-purity NaH. | Ensures complete deprotonation of the alcohol to form the reactive alkoxide. |
| Solvent | Use anhydrous THF or DMF. | Polar aprotic solvents enhance the nucleophilicity of the alkoxide for the SN2 reaction.[2] |
| Temperature | 0 °C for deprotonation, then allow to warm to RT for substitution. | Controls the exothermic deprotonation and prevents potential side reactions at higher temperatures.[2] |
| Reagent Purity | Use distilled 4-buten-1-ol and benzyl bromide/chloride. | Impurities (especially water) can consume the base and reduce yield. |
Question 2: After epoxidation with m-CPBA, my crude NMR shows the desired epoxide, but also a significant amount of a diol byproduct. What is causing this and how can it be prevented?
Answer: The formation of a 1,2-diol (in this case, 4-(benzyloxy)butane-1,2-diol) is the most common and problematic side reaction during this epoxidation. This occurs via the acid-catalyzed ring-opening of your newly formed epoxide product.[4][5] The primary source of acid is the m-chlorobenzoic acid byproduct generated from the m-CPBA reagent itself.
Mechanism of Side Reaction: The epoxidation reaction is concerted and stereospecific.[6][7] However, once the epoxide is formed, the acidic byproduct can protonate the epoxide's oxygen atom. This protonation turns the oxygen into a good leaving group, activating the ring for nucleophilic attack by any available nucleophile, most commonly water introduced during the aqueous workup.[8][9][10]
Caption: Desired epoxidation pathway versus the acid-catalyzed ring-opening side reaction.
Solutions to Minimize Diol Formation:
-
Buffer the Reaction: The most effective strategy is to prevent the reaction medium from becoming acidic. Adding a solid base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture will neutralize the m-chlorobenzoic acid as it forms.
-
Protocol: Add 2-3 equivalents of powdered, anhydrous NaHCO₃ to the solution of your alkene in dichloromethane (DCM) before adding the m-CPBA.
-
-
Control Reaction Temperature: The epoxidation is often run at 0 °C to room temperature. Keeping the temperature low can help slow the rate of the acid-catalyzed ring-opening relative to the epoxidation.
-
Careful Workup: The workup procedure is critical. Avoid any contact with acidic aqueous solutions. The goal is to quench excess peroxide and remove the benzoic acid byproduct under neutral or slightly basic conditions.
-
Protocol: Quench the reaction by adding a reducing agent like aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) while the solution is cold (0 °C). Then, perform washes with a saturated NaHCO₃ solution to remove all acidic components before proceeding with brine washes and drying. Some sources advise against sulfite as it can be nucleophilic; quenching with acetone is an alternative.[11]
-
Question 3: I'm having difficulty purifying the final epoxide. Column chromatography gives poor separation or I experience significant product loss. What are the best practices?
Answer: Purification challenges with this compound often stem from two sources: the similar polarity of the starting material and product, and the sensitivity of the epoxide to silica gel, which is weakly acidic.
Purification Strategy:
-
Efficient Workup is Key: The better your workup, the easier your purification. The primary goal of the workup is to remove the m-chlorobenzoic acid byproduct. A thorough wash with saturated sodium bicarbonate solution is essential. If the acid is not fully removed, it can streak on the column and co-elute with your product, or worse, cause decomposition of the epoxide on the silica.
-
Column Chromatography Technique:
-
Deactivate the Silica: The acidic nature of standard silica gel can catalyze epoxide ring-opening. To mitigate this, you can use silica gel that has been pre-treated with a base.
-
Protocol: Prepare a slurry of your silica gel in the starting eluent (e.g., 5% ethyl acetate in hexanes). Add ~1% triethylamine (Et₃N) by volume to the slurry, mix well, and then pack your column. This neutralizes the acidic sites on the silica.
-
-
Solvent System: A gradient elution is typically most effective. Start with a non-polar eluent system (e.g., 100% hexanes or petroleum ether) to elute any non-polar impurities. Gradually increase the polarity by adding ethyl acetate to elute your product. The starting alkene will elute before the more polar epoxide.
-
Flash Chromatography: Use flash chromatography rather than gravity chromatography.[12] This minimizes the time the product spends in contact with the silica gel, reducing the risk of decomposition.
-
Alternative Purification: If the reaction has gone to completion and the main impurity is the benzoic acid byproduct, it's sometimes possible to avoid chromatography. After a very thorough basic wash, the crude product might be of sufficient purity (>95%) for subsequent steps, depending on the requirements.[1] Distillation under reduced pressure is another possibility, but care must be taken as epoxides can be thermally sensitive.
Frequently Asked Questions (FAQs)
Q: What are the safety considerations when working with m-CPBA? A: m-CPBA is a powerful oxidizing agent and can be explosive, especially when impure or subjected to shock or friction.[4] Always use a spatula made of plastic or ceramic, not metal. Store it refrigerated and in its original container. Reactions should be conducted behind a safety shield.
Q: Can I use a different epoxidizing agent? A: Yes, other reagents can be used. For example, magnesium monoperoxyphthalate (MMPP) is a safer, more stable alternative to m-CPBA.[4] Other systems involving hydrogen peroxide with catalysts can also be effective.[13][14] However, m-CPBA remains widely used in laboratory settings due to its reliability and commercial availability.
Q: How do I confirm the successful formation of the epoxide ring? A: ¹H NMR spectroscopy is the most direct method. You will see the disappearance of the vinyl proton signals from the starting alkene (typically in the 5-6 ppm region) and the appearance of new signals for the protons on the epoxide ring (typically in the 2.5-3.5 ppm region). ¹³C NMR will show the disappearance of the sp² carbon signals (~115 and ~138 ppm) and the appearance of new sp³ carbon signals for the epoxide ring (typically ~45-55 ppm).
References
-
Brainly. (2023, February 8). Choose equations describing two different ways in which benzyl ethyl ether could be prepared by a Williamson ether synthesis. Retrieved from Brainly.com. [Link]
-
JoVE. (2023, April 30). Acid-Catalyzed Ring-Opening of Epoxides. Retrieved from JoVE. [Link]
-
Organic Chemistry Tutor. (2023, November 14). Epoxide Opening in Acidic and Basic Conditions. Retrieved from YouTube. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]
-
Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid) For The Epoxidation of Alkenes. Retrieved from Master Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from Organic Chemistry Portal. [Link]
-
ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from YouTube. [Link]
-
Reddit. (2023, May 17). Sensitivity of epoxides. Retrieved from r/OrganicChemistry. [Link]
-
Chemistry LibreTexts. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from Chemistry LibreTexts. [Link]
-
Josh Osbourn. (2021, July 7). mCPBA Epoxidation. Retrieved from YouTube. [Link]
-
Chemsrc. (2025, August 26). 2-((Benzyloxy)methyl)oxirane | CAS#:2930-05-4. Retrieved from Chemsrc. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from Organic Chemistry Portal. [Link]
-
OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. Retrieved from OpenOChem Learn. [Link]
-
Organic Syntheses. (2010). SYNTHESIS OF (3-CHLOROBUTYL)BENZENE BY THE COBALT-CATALYZED HYDROCHLORINATION OF 4-PHENYL-1-BUTENE. Org. Synth. 2010, 87, 88. [Link]
-
Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from Master Organic Chemistry. [Link]
-
PubMed. (n.d.). The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts. Retrieved from PubMed. [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (2025, August 5). Selectivity Engineering in Synthesis of 4-Benzyloxy Propiophenone Using Liquid–Liquid–Liquid Phase-Transfer Catalysis. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2024, October 2). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from Chemistry LibreTexts. [Link]
-
MDPI. (2024, January 19). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Retrieved from MDPI. [Link]
-
National Institutes of Health. (n.d.). 4-(Benzyloxy)benzaldehyde. Retrieved from PMC. [Link]
-
Chegg. (2025, February 27). Epoxidation and Hydroxylation of Alkenes Ft. Professor Dave. Retrieved from YouTube. [Link]
-
ResearchGate. (2023, November 7). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Retrieved from ResearchGate. [Link]
-
Indian Academy of Sciences. (n.d.). Epoxidation and oxidation reactions using 1,4-butanediol dimethacrylate crosslinked polystyrene-supported tertiary butyl hydroperoxide. Retrieved from Indian Academy of Sciences. [Link]
- Google Patents. (n.d.). Process for the purification of epoxides.
-
ACS Publications. (n.d.). Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst - Supporting Information. Retrieved from ACS Publications. [Link]
-
ResearchGate. (2025, August 10). Synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their application as antimicrobial additives to oils and fuels. Retrieved from ResearchGate. [Link]
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purification of 2-[2-(Benzyloxy)ethyl]oxirane by column chromatography
Answering the user's request.## Technical Support Center: Purification of 2-[2-(Benzyloxy)ethyl]oxirane by Column Chromatography
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable synthetic intermediate. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification process effectively.
Introduction: The Challenge of Purifying Epoxides
This compound is a key building block in organic synthesis, notable for its strained three-membered epoxide ring and the protective benzyl ether group.[1] The high ring strain makes the epoxide susceptible to ring-opening by various nucleophiles, a reactivity that is both synthetically useful and a primary challenge during purification.[1][2] The most common purification method, silica gel chromatography, can present a significant hurdle. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH), which can catalyze the hydrolytic ring-opening of the epoxide, leading to the formation of an undesired diol impurity and significantly reducing the yield of your target compound.[3][4][5]
This guide provides a structured approach to overcoming this challenge, focusing on troubleshooting common issues and offering robust, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is very low after column chromatography on standard silica gel. What is the most likely cause?
The most probable cause is the acid-catalyzed decomposition of the epoxide on the column. The acidic silanol groups on the surface of the silica gel can protonate the epoxide oxygen, making the ring highly susceptible to nucleophilic attack by trace amounts of water or other nucleophiles present in your solvent or sample.[6][7] This ring-opening reaction converts your desired epoxide into the corresponding diol, 4-(benzyloxy)butane-1,2-diol. You can test for this instability by spotting your crude material on a silica TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if a new, more polar spot (the diol) has appeared.[5]
Q2: What is the best stationary phase for purifying this compound?
Given the acid-sensitive nature of the epoxide, you have two primary, superior alternatives to standard silica gel:
-
Deactivated Silica Gel: This is standard silica gel that has been neutralized. The most common method is to add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (typically 1-2%).[8] Alternatively, the silica can be pre-treated by washing it with a solvent containing TEA.[9] This neutralizes the acidic sites, preventing epoxide degradation.
-
Neutral Alumina: Aluminum oxide (Al₂O₃) is another excellent choice.[10] It is available in acidic, basic, and neutral grades. For this application, neutral alumina (pH ≈ 7.0-7.5) is ideal as it provides a non-acidic environment that preserves the epoxide ring while still allowing for separation based on polarity.[11][12]
Q3: How do I select and optimize the mobile phase (eluent)?
Mobile phase selection should always begin with Thin-Layer Chromatography (TLC) analysis. A good starting point for a moderately polar compound like this compound is a solvent system of hexane and ethyl acetate.
-
Goal Rf Value: Aim for an Rf (retention factor) of 0.20–0.35 for your target compound on the TLC plate. This typically provides the best separation on a column.
-
Optimization: Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate) until you achieve the desired Rf.
-
Gradient Elution: For complex mixtures, a gradient elution on the column is highly effective. You would start with the low-polarity solvent system identified by TLC and gradually increase the polarity during the run to elute compounds with stronger interactions with the stationary phase.[8]
Q4: What visualization agents can I use for TLC analysis if my compound is not UV-active?
While the benzyl group in this compound allows for visualization under UV light (254 nm), using a chemical stain is often necessary to see non-UV-active impurities. Suitable general-purpose stains include:
-
Potassium Permanganate (KMnO₄) stain: Reacts with any compound that can be oxidized, appearing as yellow/white spots on a purple background. It is excellent for detecting the epoxide ring.
-
Ceric Ammonium Molybdate (CAM) stain: A versatile stain that visualizes a wide range of organic compounds as blue/black spots upon heating.
-
p-Anisaldehyde stain: Particularly good for visualizing nucleophiles like alcohols (the potential diol impurity), which often appear as distinctively colored spots upon heating.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Very Low or Zero Recovery of the Epoxide from the Column
| Potential Cause | Diagnostic Check | Solution |
| Epoxide Decomposition | Run a 2D TLC. Spot the crude mixture, elute in one direction, then turn the plate 90 degrees and elute again in the same solvent. If a new spot appears off the diagonal, the compound is decomposing on the stationary phase.[5] | Do not use standard silica gel. Switch to a deactivated stationary phase. Prepare triethylamine-deactivated silica gel (see Protocol 2) or use a pre-packed neutral alumina column.[8][12] |
| Incorrect Mobile Phase | Your compound either eluted in the solvent front (first few fractions) or is irreversibly stuck to the top of the column. Check your initial TLC analysis to confirm the Rf value. | Re-optimize the mobile phase using TLC to achieve an Rf of 0.2-0.35. If the compound is stuck, try a more polar solvent system (e.g., switching from Hexane/EtOAc to CH₂Cl₂/MeOH) to flush the column. |
| Sample Loading Issue | The sample was loaded in a solvent that is too polar, causing it to streak down the column before proper equilibration. | Dissolve the sample in a minimal amount of the initial, low-polarity mobile phase. If solubility is an issue, use a slightly more polar solvent (like dichloromethane) and adsorb the sample onto a small amount of silica ("dry loading").[13] |
Problem 2: Poor Separation (Co-elution of Product and Impurities)
| Potential Cause | Diagnostic Check | Solution |
| Suboptimal Solvent System | TLC shows spots that are very close together (ΔRf < 0.1). | Improve Selectivity: Test different solvent systems. For example, substitute hexane with toluene or ethyl acetate with diethyl ether to alter the separation selectivity. Run a Shallow Gradient: Instead of a steep increase in polarity, use a very gradual gradient (e.g., increasing ethyl acetate by 1-2% every few column volumes). |
| Column Overloading | The collected fractions show broad, overlapping peaks. The band of your compound on the column may look distorted or "fat." | Reduce Sample Load: A general rule is to use a silica-to-sample mass ratio of at least 50:1. For difficult separations, increase this to 100:1 or more. |
| Poor Column Packing | Cracks, channels, or air bubbles are visible in the stationary phase bed. This leads to uneven solvent flow and poor separation. | Repack the Column Carefully: Ensure the silica or alumina is packed as a uniform, homogenous slurry. Gently tap the column during packing to settle the bed and remove air bubbles. Once packed, never let the solvent level drop below the top of the stationary phase. |
Data & Visualization
Table 1: Comparison of Stationary Phases
| Feature | Standard Silica Gel | Triethylamine-Deactivated Silica | Neutral Alumina |
| Surface pH | Acidic (≈ 4.5–5.5) | Neutral (≈ 7.0) | Neutral (≈ 7.0–7.5)[10] |
| Compatibility | Poor: High risk of epoxide ring-opening.[3][4] | Excellent: Acidic sites are neutralized by TEA.[8] | Excellent: Inherently neutral and suitable for acid-sensitive compounds.[12] |
| Separation Power | High | High (similar to standard silica) | High, but with different selectivity than silica. |
| Considerations | Not recommended for this compound. | Requires pre-treatment or mobile phase modification. Residual TEA may need to be removed from product fractions. | May require different solvent systems than silica for optimal separation. |
Diagram 1: Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for epoxide purification.
Experimental Protocols
Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel
This protocol describes how to neutralize silica gel before packing the column to make it suitable for acid-sensitive compounds.[8][14]
-
Determine Solvent System: First, identify a mobile phase (e.g., Hexane/Ethyl Acetate) that gives your product an Rf of 0.2-0.35 on a standard TLC plate.
-
Prepare Deactivating Solvent: Create a solvent mixture that includes 1-3% triethylamine (TEA) in your chosen mobile phase. For example, if your mobile phase is 90:10 Hexane:EtOAc, prepare a solution of 89:10:1 Hexane:EtOAc:TEA.
-
Slurry and Pack: Prepare a slurry of your silica gel in this TEA-containing solvent. Pack your column with this slurry as you normally would.
-
Flush the Column: Pass at least one full column volume of the TEA-containing solvent through the packed column. Discard this eluent.
-
Equilibrate: The silica is now deactivated. Equilibrate the column with your intended mobile phase (which does not need to contain TEA) by passing 2-3 column volumes through it before loading your sample.
Protocol 2: General Column Chromatography Workflow
This protocol outlines the complete process from sample loading to fraction analysis.
Caption: Workflow for column chromatography purification.
-
Preparation:
-
Select a column of appropriate size.
-
Pack the column with your chosen stationary phase (deactivated silica or neutral alumina) using the initial low-polarity mobile phase. Ensure the packing is level and free of air bubbles.
-
Dissolve your crude sample in the absolute minimum amount of the mobile phase. If it doesn't dissolve well, use a slightly stronger solvent and perform a "dry load" by adsorbing the sample solution onto a small amount of silica, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[13]
-
-
Elution:
-
Carefully add the sample to the top of the column.
-
Begin eluting with the mobile phase, collecting fractions in test tubes or vials.
-
If running a gradient, systematically increase the percentage of the polar solvent in your mobile phase throughout the run.
-
-
Analysis:
-
Monitor the collected fractions using TLC. Spot multiple fractions per plate to identify which ones contain your desired compound and whether they are pure.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
References
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link][8]
-
Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link][9]
-
What makes an epoxide stable? (2012, April 29). Chemistry Stack Exchange. Retrieved from [Link][15]
-
How To Neutralize Silica Gel? (2025, March 14). Chemistry For Everyone - YouTube. Retrieved from [Link][14]
-
How can I prepare deactivated silica gel with 12%v/w water for chromatography? (2016, October 10). ResearchGate. Retrieved from [Link]
-
Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(3), 234-240. Retrieved from [Link][3]
-
Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography. (n.d.). Siliplus. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Aluminium Oxide Neutral - Column Chromatography. (n.d.). Column-chromatography.com. Retrieved from [Link][10]
-
Nagy, V., et al. (2009). Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. Phytochemical Analysis, 20(3), 234-240. Retrieved from [Link][4]
-
Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]
-
Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved from [Link][2]
-
Aluminium Oxide for Column Chromatography. (n.d.). Acme Synthetic Chemicals. Retrieved from [Link][16]
-
Epoxide Opening versus Silica Condensation during Sol-Gel Hybrid Biomaterial Synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]
-
GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link][13]
-
Mahler, M., & Thomason, V. (2012, November 9). RediSep neutral alumina column purification of high pKa compounds. Teledyne ISCO. Retrieved from [Link][12]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link][5]
-
Nagamalla, S., Mague, J. T., & Sathyamoorthi, S. (n.d.). Ring-Opening of Epoxides by Pendant Silanols. ChemRxiv. Retrieved from [Link]
-
Alumina sample cleanups and how can you implement in your workflow? (2023, March 6). Biotage. Retrieved from [Link][17]
-
Reactions of Epoxides: Ring-Opening. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved from [Link][6]
-
Ring opening reactions of epoxides: Acid-catalyzed. (n.d.). Khan Academy. Retrieved from [Link][7]
-
Chakraborti, A. K., Rudrawar, S., & Kondaskar, A. (2004). An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines. Organic & Biomolecular Chemistry, 2(8), 1277-1280. Retrieved from [Link]
-
Epoxide Bonded Phases for Chromatography and Immunoprecipitation. (2022, March 14). Purdue e-Pubs. Retrieved from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved from [Link]
-
Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst - Supporting Information. (n.d.). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]
-
Column Chromatography. (n.d.). Magritek. Retrieved from [Link]
-
Detection Progress of Selected Drugs in TLC. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- Process for the purification of epoxides. (n.d.). Google Patents.
-
Yudin, A. K., & Caiazzo, A. (n.d.). The synthesis of epoxides via base-promoted ring closure starting from X-hydrins. Retrieved from [Link]
-
TLC in the Analysis of Plant Material. (n.d.). MDPI. Retrieved from [Link]
-
Thin–layer Chromatography (TLC). (2017, July 14). Analytical Toxicology. Retrieved from [Link]
-
Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016). ResearchGate. Retrieved from [Link]
-
2-(Benzyloxy)ethanol Impurity | CAS 622-08-2. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved from [Link]
-
2-((Benzyloxy)methyl)oxirane | CAS 2930-05-4. (2025, August 26). Chemsrc. Retrieved from [Link]
-
Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
THIN LAYER CHROMATOGRAPHY ANALYSIS OF ETHANOL EXTRACT OF Garcinia forbesii King. AND ITS CYTOTOXIC EFFECT ON MCF-7 BREAST CANCER. (n.d.). Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 2-[2-(Benzyloxy)ethyl]oxirane Ring Opening
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the ring-opening of 2-[2-(Benzyloxy)ethyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial synthetic transformation. We will move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and achieve your desired synthetic goals.
Core Principles: Mastering Regioselectivity
The ring-opening of an unsymmetrical epoxide like this compound is a powerful method for introducing two new functional groups with defined stereochemistry.[1] However, the critical challenge lies in controlling which of the two epoxide carbons the nucleophile attacks. This regioselectivity is dictated by the reaction mechanism, which can be steered by choosing either acidic or basic/nucleophilic conditions.[2][3]
-
Under Basic or Nucleophilic Conditions (SN2 Pathway) : The reaction proceeds via a classic SN2 mechanism. A strong, negatively charged nucleophile directly attacks one of the epoxide carbons. Due to the significant ring strain of the epoxide, this reaction is favorable even though an alkoxide is typically a poor leaving group.[4][5] The attack occurs at the less sterically hindered carbon atom. For this compound, this is the terminal carbon (C3), as the carbon bearing the benzyloxyethyl group (C2) is more sterically encumbered.[4]
-
Under Acidic Conditions (SN1-like Pathway) : In the presence of an acid (Brønsted or Lewis), the epoxide oxygen is first protonated, making it a much better leaving group.[5][6] This activation makes the epoxide susceptible to attack by even weak nucleophiles like water or alcohols.[2][6] The C-O bonds of the protonated epoxide weaken, and a partial positive charge develops on the carbon atoms. The nucleophile will preferentially attack the carbon that can best stabilize this positive charge—the more substituted carbon.[2][3] This pathway has significant SN1 character, although a full carbocation intermediate is not always formed.[5][7] For this compound, attack will occur at the internal carbon (C2).
Caption: Regioselectivity is controlled by the reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the ring-opening of this compound in a direct question-and-answer format.
Q1: My reaction shows low or no conversion. What are the likely causes and solutions?
A1: Low conversion is a frequent issue that can often be traced back to several factors:
-
Insufficient Nucleophilicity/Basicity: If you are running the reaction under basic/nucleophilic conditions, ensure your nucleophile is strong enough. Amines, thiols, and alkoxides are generally effective.[2] If using a weaker nucleophile, consider adding a catalyst or switching to acidic conditions. For strongly basic nucleophiles like Grignard or organolithium reagents, ensure you are using an aprotic solvent, as protic solvents will quench the nucleophile.[4]
-
Catalyst Inactivity: Under acidic conditions, ensure your catalyst is active. Lewis acids like ZnCl₂, Ti(OiPr)₄, or YCl₃ can be deactivated by moisture.[8][9] Consider using freshly opened or dried reagents. Under basic conditions with weak nucleophiles, a phase-transfer catalyst or a tertiary amine co-catalyst can enhance the reaction rate.[10][11]
-
Low Temperature: While milder conditions are often desirable to prevent side reactions, epoxide ring-opening can be slow. If you observe no reaction at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C) while monitoring for byproduct formation.[12]
-
Incorrect Solvent: The solvent choice is critical. Protic solvents like water or alcohols can compete with your intended nucleophile, especially under acidic conditions.[13] Polar aprotic solvents such as THF, DMF, or acetonitrile are often good choices as they help dissolve reagents without interfering.[13]
Q2: I'm seeing a significant amount of a 1,2-diol byproduct. How can I prevent this?
A2: The formation of 1,2-diol is a classic sign of epoxide hydrolysis, where water acts as the nucleophile.[13] This is particularly common under acidic conditions where the epoxide is activated towards attack by even weak nucleophiles.
-
Ensure Anhydrous Conditions: This is the most critical step. Dry your solvents using standard procedures (e.g., distillation over sodium/benzophenone for ethers, or using molecular sieves). Flame-dry your glassware under vacuum or nitrogen before adding reagents. Use anhydrous grade reagents whenever possible.
-
Excess Nucleophile: If working in a system where trace water is unavoidable, using a significant excess (2-5 equivalents) of your desired nucleophile can help it outcompete water for reaction with the epoxide.[13]
Q3: My product is a mixture of regioisomers. How can I improve selectivity?
A3: Achieving high regioselectivity is dependent on enforcing a purely SN1-like or SN2 mechanism. A mixture of products suggests that both pathways may be competing.
-
For Attack at the Less Hindered Carbon (C3): Ensure your conditions are strongly nucleophilic and non-acidic. Use a strong, negatively charged nucleophile (e.g., sodium alkoxide instead of the neutral alcohol) in an aprotic solvent. Avoid any acidic catalysts. The reaction should be run under an inert atmosphere (N₂ or Ar) to prevent the formation of acidic species from solvent degradation.
-
For Attack at the More Substituted Carbon (C2): Use a catalytic amount of a strong Brønsted or Lewis acid.[9][14] Use a weak, neutral nucleophile (e.g., an alcohol or water). This combination ensures the mechanism proceeds through the protonated, SN1-like pathway. If you are using a strong nucleophile (like an amine) but desire attack at the more substituted position, adding a Lewis acid can sometimes override the inherent SN2 preference, though mixtures can still result.[15]
Sources
- 1. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes | MDPI [mdpi.com]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 12. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology | MDPI [mdpi.com]
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- 15. pubs.rsc.org [pubs.rsc.org]
Technisches Support-Center: Verhinderung der unerwünschten Polymerisation von 2-[2-(Benzyloxy)ethyl]oxiran
Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell zur Lösung von Problemen im Zusammenhang mit der unerwünschten Polymerisation von 2-[2-(Benzyloxy)ethyl]oxiran entwickelt wurde.
Einführung für den Forscher: 2-[2-(Benzyloxy)ethyl]oxiran ist eine wertvolle Zwischenstufe in der organischen Synthese und der Arzneimittelentwicklung, hauptsächlich aufgrund der reaktiven Natur seines gespannten Oxiranrings.[1] Diese Reaktivität ist jedoch auch seine größte Herausforderung in Bezug auf die Stabilität. Der Oxiranring kann leicht eine Ringöffnungspolymerisation durch kationische oder anionische Mechanismen eingehen, was zu unerwünschten Viskositätsänderungen, Verfestigung des Reagenzes und potenziell gefährlichen exothermen Reaktionen führen kann.[2][3][4]
Dieses Handbuch dient als Ressource für leitende Anwendungswissenschaftler, um häufige experimentelle Probleme zu diagnostizieren, zu beheben und zu verhindern und so die Integrität Ihrer Experimente und die Langlebigkeit des Reagenzes zu gewährleisten.
Teil 1: Anleitung zur Fehlerbehebung
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Lagerung oder des Experiments auftreten können. Er ist in einem Frage-Antwort-Format für eine schnelle Diagnose und Lösung konzipiert.
F1: Meine Probe von 2-[2-(Benzyloxy)ethyl]oxiran hat sich während der Lagerung verfestigt oder ist hochviskos geworden. Was ist passiert?
Antwort: Dies ist ein klassisches Anzeichen für eine spontane Polymerisation. Die wahrscheinlichste Ursache ist eine Kontamination mit Spuren von Substanzen, die als Initiatoren wirken.
-
Hauptursache A: Kationische Initiierung (Am häufigsten)
-
Mechanismus: Spuren von Säuren (Brønsted- oder Lewis-Säuren) können den Sauerstoff des Oxiranrings protonieren oder koordinieren, was ihn für einen nukleophilen Angriff durch ein anderes Monomermolekül aktiviert und eine Kettenreaktion auslöst.[5] Kationische Polymerisationen von Epoxiden können schnell und stark exotherm sein.[6]
-
Kontaminationsquellen:
-
Restliche Säurekatalysatoren aus dem Syntheseprozess.
-
Saure Verunreinigungen in Lösungsmitteln oder Reagenzien.
-
Unsachgemäß gereinigte Glaswaren mit sauren Rückständen.
-
Atmosphärisches Wasser und Kohlendioxid, die in situ schwache Säuren bilden können.[7]
-
-
-
Hauptursache B: Anionische Initiierung
-
Mechanismus: Starke Nukleophile, typischerweise Basen wie Hydroxid- oder Alkoxidionen, können den Oxiranring angreifen und öffnen, wodurch ein Alkoxid-Kettenende entsteht, das nachfolgende Monomereinheiten angreift.[3][4]
-
Kontaminationsquellen:
-
Basische Rückstände (z. B. NaOH, KOH) von der Reinigung der Glaswaren.
-
Verwendung stark basischer Reagenzien in früheren Schritten ohne ordnungsgemäße Aufreinigung.
-
-
✅ Korrektur- und Präventivmaßnahmen:
-
Strenge Glasreinigung: Implementieren Sie ein rigoroses Waschprotokoll:
-
Waschen Sie die Glaswaren mit einer basischen Lösung (z. B. wässriges NaOH), um saure Rückstände zu entfernen.
-
Spülen Sie gründlich mit deionisiertem Wasser.
-
Waschen Sie sie anschließend mit einer sauren Lösung (z. B. verdünnte HCl), um basische Rückstände zu neutralisieren.
-
Spülen Sie sie erneut gründlich mit deionisiertem Wasser und dann mit einem hochreinen Lösungsmittel (z. B. Aceton) ab.
-
Trocknen Sie die Glaswaren vor Gebrauch mindestens 4 Stunden lang bei >120 °C im Ofen, um jegliche Spuren von Wasser zu entfernen.
-
-
Handhabung unter inerter Atmosphäre: Führen Sie alle Übertragungen unter einer trockenen, inerten Atmosphäre (Argon oder Stickstoff) durch, um die Exposition gegenüber Luftfeuchtigkeit und CO₂ zu minimieren.
-
Lösungsmittelreinheit: Verwenden Sie nur wasserfreie Lösungsmittel mit hoher Reinheit, die über geeigneten Trockenmitteln (z. B. Molekularsieben) gelagert werden.
F2: Ich habe während meines experimentellen Aufbaus einen schnellen Temperaturanstieg (Exotherme) und eine Polymerisation beobachtet, noch bevor ich meinen beabsichtigten Initiator hinzugefügt habe. Warum?
Antwort: Ein unerwarteter Exotherm ist ein Warnsignal für eine außer Kontrolle geratene Polymerisation, die durch thermisches Durchgehen gefährlich werden kann.[8]
-
Hauptursache A: Lokale Hotspots
-
Erklärung: Selbst ohne Kontaminanten kann eine externe Wärmequelle (Heizplatte, unzureichende Kühlung) die Aktivierungsenergie für die Polymerisation liefern. Da die Polymerisation von Epoxiden exotherm ist, erzeugt die Reaktion selbst Wärme, was die Rate weiter beschleunigt und zu einem thermischen Durchgehen führt.[8]
-
-
Hauptursache B: Inkompatible Materialien
-
Erklärung: Bestimmte Materialien können die Polymerisation katalysieren. Beispielsweise können einige Metalle als Lewis-Säuren wirken und eine kationische Polymerisation initiieren. Reagierende Kunststoffe oder Gummis können Verunreinigungen auslaugen.
-
✅ Korrektur- und Präventivmaßnahmen:
-
Temperaturkontrolle: Führen Sie Reaktionen in einem gut kontrollierten Kühlbad (z. B. Eiswasser, Kryostat) durch, um jegliche erzeugte Wärme effektiv abzuleiten. Überwachen Sie die Innentemperatur kontinuierlich mit einem Thermoelement.
-
Materialkompatibilität: Verwenden Sie ausschließlich Glas-, Edelstahl- oder PTFE-Geräte. Vermeiden Sie den Kontakt mit PVC, Neopren oder anderen potenziell reaktiven Polymeren.
-
Langsames Hinzufügen von Reagenzien: Fügen Sie Reagenzien, insbesondere solche, die potenziell initiierend wirken könnten, langsam und kontrolliert hinzu, um eine Wärmeansammlung zu vermeiden.
Workflow zur Fehlerbehebung bei unerwarteter Polymerisation
Abbildung 1: Ein logischer Workflow zur Diagnose der Ursache einer unerwünschten Polymerisation.
Teil 2: Häufig gestellte Fragen (FAQs)
F1: Was sind die idealen Lagerbedingungen für 2-[2-(Benzyloxy)ethyl]oxiran?
Antwort: Die richtige Lagerung ist die wichtigste vorbeugende Maßnahme.
| Parameter | Empfehlung | Begründung |
| Temperatur | 2–8 °C[9][10] | Reduziert die kinetische Energie der Moleküle, verlangsamt die Reaktionsgeschwindigkeiten und minimiert die Wahrscheinlichkeit einer spontanen Initiierung. |
| Atmosphäre | Trockener Inertgas (Argon, N₂) | Verhindert den Kontakt mit Luftfeuchtigkeit und CO₂, die als Initiatoren für die kationische Polymerisation wirken können.[7] |
| Behälter | Braunglasflasche mit PTFE-ausgekleidetem Verschluss | Schützt vor Licht, das potenziell radikalische Wege initiieren könnte, und stellt eine inerte Kontaktfläche sicher. |
| Lagerort | Gut belüfteter, ausgewiesener Chemikalienschrank | Getrennt von Säuren, Basen, Oxidationsmitteln und Wärmequellen lagern.[11][12] |
F2: Muss ich einen Polymerisationsinhibitor hinzufügen? Wenn ja, welchen?
Antwort: Für die Langzeitlagerung ist ein Inhibitor sehr zu empfehlen, insbesondere wenn das Material im eigenen Haus synthetisiert und aufgereinigt wird. Die Wahl des Inhibitors hängt vom wahrscheinlichsten Polymerisationsweg ab, den Sie verhindern möchten.
| Polymerisationsweg | Potenzielle Initiatoren | Empfohlener Inhibitor | Wirkmechanismus | Typische Konzentration |
| Kationisch | Säuren (Brønsted/Lewis), Wasser | Gehinderte Amine (z. B. Triethylamin) oder eine sehr schwache, nicht-nukleophile Base | Neutralisiert saure Verunreinigungen, ohne den Oxiranring anzugreifen. | 100–500 ppm |
| Anionisch | Starke Basen (z. B. OH⁻, RO⁻) | Schwacher Protonendonor (z. B. BHT - Butylhydroxytoluol) | Wirkt als Radikalfänger und kann auch Spuren von Basen durch Protonierung neutralisieren.[] | 200–1000 ppm |
| Radikalisch | (Unwahrscheinlich ohne spezifischen Initiator) | Phenolische Inhibitoren (z. B. Hydrochinon, BHT) | Fängt freie Radikale ab, um die Kettenausbreitung zu stoppen.[][14] | 200–1000 ppm |
Wichtiger Hinweis: Inhibitoren müssen möglicherweise vor der Verwendung in kontrollierten Polymerisationsreaktionen entfernt werden. Eine gängige Methode ist die Filtration durch eine Säule mit basischem Aluminiumoxid oder Kieselgel.[15]
Mechanismen der Epoxidpolymerisation und -inhibierung
Abbildung 2: Vereinfachte Darstellung der kationischen und anionischen Polymerisationswege und wie Inhibitoren diese Initiatoren neutralisieren.
F3: Was sind die wichtigsten Sicherheitsprotokolle beim Umgang mit 2-[2-(Benzyloxy)ethyl]oxiran?
Antwort: Behandeln Sie dieses Reagenz aufgrund seiner Reaktivität und potenziellen Gefahren mit Vorsicht.
-
Persönliche Schutzausrüstung (PSA): Tragen Sie immer chemikalienbeständige Schutzbrillen, Nitril- oder Neoprenhandschuhe und einen Laborkittel.[16][17]
-
Belüftung: Führen Sie alle Manipulationen in einem ordnungsgemäß funktionierenden Abzug durch, um das Einatmen von Dämpfen zu minimieren.[16]
-
Verschüttungsmanagement: Halten Sie ein geeignetes Verschüttungs-Kit für Lösungsmittel bereit. Im Falle eines Verschüttens, absorbieren Sie das Material mit einem inerten Absorptionsmittel (z. B. Vermiculit), sammeln Sie es in einem verschlossenen Behälter und entsorgen Sie es als gefährlichen Abfall.[16]
-
Entsorgung: Entsorgen Sie alle kontaminierten Materialien und unbenutzten Reagenzien gemäß den institutionellen und lokalen Vorschriften für gefährliche Abfälle.
Teil 3: Experimentelles Protokoll
Protokoll: Entfernung des Inhibitors durch Filtration über eine basische Aluminiumoxid-Säule
Dieses Verfahren wird empfohlen, um phenolische Inhibitoren (z. B. BHT) unmittelbar vor einer Reaktion zu entfernen, die empfindlich auf solche Verbindungen reagiert.
Materialien:
-
2-[2-(Benzyloxy)ethyl]oxiran mit Inhibitor
-
Basisches Aluminiumoxid (Aktivitätsstufe I), im Ofen getrocknet
-
Trockener Inertgas (Argon oder Stickstoff)
-
Ofengetrocknete Glaswaren: Pasteurpipette oder kleine Chromatographiesäule, Rundkolben
-
Glaswolle oder Watte, im Ofen getrocknet
Verfahren:
-
Säulenvorbereitung: Setzen Sie einen kleinen Pfropfen aus ofengetrockneter Glaswolle in das untere Ende einer Pasteurpipette oder einer kleinen Chromatographiesäule.
-
Packen der Säule: Füllen Sie die Säule unter einer leichten Spülung mit Inertgas zu etwa 5-7 cm mit ofengetrocknetem basischem Aluminiumoxid. Klopfen Sie vorsichtig an die Seite, um das Packungsmaterial zu setzen.
-
Aufbringen des Monomers: Geben Sie die erforderliche Menge 2-[2-(Benzyloxy)ethyl]oxiran vorsichtig auf die Oberseite der Aluminiumoxid-Säule.
-
Elution: Lassen Sie das Monomer durch die Schwerkraft durch die Säule laufen und sammeln Sie das inhibitorfreie Eluat in einem sauberen, trockenen, mit Inertgas gespülten Rundkolben. Bei Bedarf kann ein leichter positiver Druck von Inertgas angewendet werden, um den Fluss zu beschleunigen.
-
Verwendung: Verwenden Sie das frisch gereinigte Monomer sofort. Lagern Sie inhibitorfreies Monomer nicht über längere Zeiträume, auch nicht im Kühlschrank.
Referenzen
-
Macromolecules. (n.d.). Cationic Photopolymerization of Epoxides by Direct and Sensitized Photolysis of Onium Tetrakis(pentafluorophenyl)borate Initiators. ACS Publications. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). Anionic Ring-Opening Polymerization of Epoxides and Related Nucleophilic Polymerization Processes. Verfügbar unter: [Link]
-
MDPI. (n.d.). Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. Verfügbar unter: [Link]
-
Macromolecules. (n.d.). Investigation of the Reactivity of Epoxide Monomers in Photoinitiated Cationic Polymerization. ACS Publications. Verfügbar unter: [Link]
-
Nature. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Verfügbar unter: [Link]
-
Chemistry LibreTexts. (2019). 24.3: Anionic Polymerization of Epoxides. Verfügbar unter: [Link]
-
Chemistry LibreTexts. (2023). 11.6.3: Anionic Polymerization of Epoxides. Verfügbar unter: [Link]
-
Taylor & Francis Online. (n.d.). Radical-Promoted Visible Light Photoinitiated Cationic Polymerization of Epoxides. Verfügbar unter: [Link]
-
Industrial & Engineering Chemistry Research. (n.d.). Cationic Ring-Opening Photopolymerization of Long-Chain Epoxides in the Rotator Phase: Confirmation, Mechanism, and Combination. ACS Publications. Verfügbar unter: [Link]
-
Macromolecules. (2022). Anionic Ring-Opening Polymerization of a Functional Epoxide Monomer with an Oxazoline Protecting Group for the Synthesis of Polyethers with Carboxylic Acid Pendants. ACS Publications. Verfügbar unter: [Link]
-
Chemical Reviews. (n.d.). Stereoselective Epoxide Polymerization and Copolymerization. ACS Publications. Verfügbar unter: [Link]
-
YouTube. (2025). How Do Polymerization Inhibitors Work?. Chemistry For Everyone. Verfügbar unter: [Link]
-
Reddit. (2014). Working with styrene (monomer): any tips on handling and safety?. r/chemistry. Verfügbar unter: [Link]
-
UCLA Chemistry and Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. Verfügbar unter: [Link]
-
Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Verfügbar unter: [Link]
-
EHS. (2023). FACT SHEET: Chemical Storage Room. Verfügbar unter: [Link]
-
Wikipedia. (n.d.). Ethylene oxide. Verfügbar unter: [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Verfügbar unter: [Link]
-
Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Verfügbar unter: [Link]
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Technical Support Center: 2-[2-(Benzyloxy)ethyl]oxirane Reactions
A Guide from the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-[2-(Benzyloxy)ethyl]oxirane. As a versatile bifunctional molecule, it serves as a crucial building block in pharmaceutical and complex molecule synthesis.[1] Its reactivity is dominated by two key features: the strained oxirane ring, which is susceptible to nucleophilic attack, and the benzyl ether, a common protecting group.
This guide is designed to help you, the research scientist, anticipate and troubleshoot common side reactions and byproduct formations. We will delve into the mechanistic underpinnings of these reactions to not only solve immediate experimental issues but also to build a predictive framework for your future synthetic endeavors.
Frequently Asked Questions (FAQs): Understanding Core Reactivity
Q1: What are the primary reactive sites of this compound and what dictates their reactivity?
A: The molecule has two main points of reactivity: the epoxide (oxirane) ring and the benzyl ether.
-
Epoxide Ring: This three-membered ring is highly strained (approx. 13 kcal/mol) and readily undergoes ring-opening reactions with a wide range of nucleophiles.[2][3] This is the most common transformation for this molecule. The reaction can be catalyzed by either acid or base.
-
Benzyl Ether: This is a robust protecting group for the primary alcohol. It is generally stable to many reagents but can be cleaved under specific conditions, most commonly catalytic hydrogenolysis or by using strong Lewis or Brønsted acids.[4]
The choice of reagents and reaction conditions will determine which part of the molecule reacts. Problems often arise when conditions intended for one functional group inadvertently trigger a reaction at the other.
Caption: Key reactive sites on the this compound molecule.
Troubleshooting Guide 1: Epoxide Ring-Opening Reactions
The most common use of this reagent involves opening the epoxide ring. However, this reaction is not always straightforward. The primary challenge is controlling regioselectivity, which dictates the point of nucleophilic attack on the asymmetric epoxide.
Q2: I'm reacting this compound with an amine and getting a mixture of two isomeric products. Why is this happening and how can I favor one over the other?
A: You are observing a classic case of competitive nucleophilic attack at the two different carbons of the epoxide ring. The regiochemical outcome is almost entirely dependent on the reaction conditions (acidic vs. basic/neutral).[5][6]
-
Under Basic or Neutral Conditions (SN2 Pathway): With strong nucleophiles like amines, alkoxides, or Grignard reagents, the reaction proceeds via a standard SN2 mechanism.[3][7] The nucleophile will attack the less sterically hindered carbon atom (C1). This is the most common and generally preferred pathway for maximizing regioselectivity.
-
Under Acidic Conditions (SN1-like Pathway): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[5][8] This also develops a partial positive charge on the epoxide carbons. The tertiary-like carbon (C2, adjacent to the ethyl chain) can better stabilize this partial positive charge. Consequently, the nucleophile preferentially attacks this more substituted carbon.[5][6] The transition state is considered to have significant SN1 character.
Caption: Control of regioselectivity in epoxide ring-opening reactions.
Troubleshooting Summary: Regioisomer Formation
| Condition | Mechanism | Site of Attack | Major Product | How to Promote |
| Basic / Neutral | SN2 | Less substituted carbon (C1) | 1-substituted-2-ol | Use strong nucleophiles (amines, alkoxides) without acid catalysts.[9][10] |
| Acidic | SN1-like | More substituted carbon (C2) | 2-substituted-1-ol | Use a protic or Lewis acid catalyst with weaker nucleophiles (water, alcohols).[8][11] |
Q3: My reaction is clean at room temperature, but upon heating to accelerate it, I see a new, very polar spot on my TLC plate. What is it?
A: This is likely the corresponding diol, 3-(benzyloxy)propane-1,2-diol. This byproduct forms if there is residual water in your solvent or reagents. Epoxide hydrolysis is catalyzed by both acid and base and is accelerated by heat.[5][11]
Preventative Measures:
-
Dry Solvents: Use freshly distilled or anhydrous grade solvents.
-
Dry Reagents: Ensure your nucleophile and any additives are free of water.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
Q4: I used a Lewis acid to catalyze the ring-opening, but my yield is low and I have a smear on my TLC/crude NMR. What happened?
A: Strong Lewis acids can promote the polymerization of epoxides.[2] The Lewis acid activates one epoxide molecule, which is then opened by another epoxide molecule, initiating a chain reaction. This leads to the formation of polyethers of various lengths, which often appear as a baseline smear on a TLC plate or as broad, unresolved humps in an NMR spectrum.
Solution:
-
Use a milder catalyst: Consider a weaker Lewis acid or a Brønsted acid.[9]
-
Lower the temperature: Polymerization often has a higher activation energy than the desired nucleophilic addition.
-
Control stoichiometry: Use a minimal amount of the Lewis acid catalyst.
Troubleshooting Guide 2: Benzyl Ether Cleavage
Debenzylation is a common final step after the epoxide has been functionalized. However, the conditions for this deprotection can sometimes lead to unwanted side reactions.
Q5: I performed a catalytic hydrogenation (Pd/C, H₂) to remove the benzyl group, but my final product seems to have a different mass than expected. What could be the issue?
A: While catalytic hydrogenation is the standard method for benzyl ether cleavage, it is a powerful reduction technique that can affect other functional groups.[4][12]
Potential Byproducts & Causes:
-
Over-reduction: If your molecule contains other reducible functional groups (alkenes, alkynes, C=O, C=N, nitro groups, etc.), they may also be reduced under the hydrogenation conditions.
-
Ring Saturation: In some cases, particularly with aggressive catalysts or high pressure, the benzene ring of the benzyl group (or other aromatic rings in your molecule) can be partially or fully hydrogenated to a cyclohexane ring.
-
Incomplete Reaction: The primary alcohol is the desired product, and toluene is the byproduct from the cleaved benzyl group.[4] An incomplete reaction will leave starting material present.
Validation & Solutions:
-
Check for Compatibility: Review your molecule for other hydrogen-sensitive groups before choosing this deprotection method.
-
Use a Transfer Hydrogenation: If over-reduction is an issue, consider a milder method like transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene or ammonium formate with Pd/C.[4] This can sometimes offer better selectivity.
-
Alternative Deprotection: If hydrogenation is incompatible, consider oxidative cleavage (e.g., with DDQ for p-methoxybenzyl ethers) or cleavage with strong acids if your substrate is stable.[4][13]
Experimental Protocols & Analytical Workflows
Protocol 1: Regioselective Ring-Opening of this compound with an Amine (SN2 Conditions)
This protocol is designed to maximize the formation of the 1-amino-3-(benzyloxy)propan-2-ol regioisomer.
-
Preparation: Under an inert atmosphere (Argon or N₂), add this compound (1.0 eq) to a flask containing a suitable solvent (e.g., ethanol or acetonitrile).
-
Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq). The reaction can be run neat or in a solvent. For less reactive amines, a polar protic solvent like ethanol can facilitate the reaction.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated (e.g., to 50-60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The starting epoxide is significantly less polar than the amino alcohol product.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any excess amine or salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.[14]
Caption: Workflow for reaction monitoring and purification.
Protocol 2: Analytical Identification of Byproducts by ¹H NMR
When troubleshooting, obtaining a clean ¹H NMR of your crude product is critical. Look for these characteristic signals:
| Species | Key ¹H NMR Signals (approx. δ, CDCl₃) | Explanation |
| Starting Epoxide | 2.6-2.8 ppm (multiplets, 2H), 3.1 ppm (multiplet, 1H) | Protons on the three-membered epoxide ring. |
| Desired Product (1-Nu-2-ol) | ~3.8-4.0 ppm (multiplet, 1H, -CH(OH)-) | The proton on the carbon bearing the new hydroxyl group. |
| Isomeric Byproduct (2-Nu-1-ol) | ~3.4-3.6 ppm (doublet, 2H, -CH₂OH) | The two protons on the carbon bearing the primary alcohol. |
| Diol Byproduct | Two distinct signals for -CH(OH)- and -CH₂OH | Presence of two different hydroxyl-bearing carbon environments. |
| Debenzylated Product | Absence of signals at ~7.3 ppm (5H, Ar-H) and ~4.5 ppm (2H, -OCH₂Ph) | The characteristic aromatic and benzylic protons are gone. |
References
-
Wikipedia. (n.d.). Epoxide. [Link]
-
OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides: Ring-opening. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. [Link]
-
ResearchGate. (n.d.). THE DETERMINATION OF EPOXIDE GROUPS. [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. [Link]
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1837–1843. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
ResearchGate. (2025). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. [Link]
-
The Royal Society of Chemistry. (n.d.). Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst - Supporting Information. [Link]
-
ResearchGate. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides: Ring-opening. [Link]
-
Chemsrc. (n.d.). 2-((Benzyloxy)methyl)oxirane. [Link]
-
ResearchGate. (2022). Synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their application as antimicrobial additives to oils and fuels. [Link]
-
ResearchGate. (n.d.). Ring-opening reaction of epoxide with alcohol and amine. [Link]
-
Royal Society of Chemistry. (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
Wiley. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. [Link]
-
Master Organic Chemistry. (2015). Epoxides – The Outlier Of The Ether Family. [Link]
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- 14. rsc.org [rsc.org]
Technical Support Center: Improving Yield in the Synthesis of 2-[2-(Benzyloxy)ethyl]oxirane
Welcome to the technical support center for the synthesis of 2-[2-(Benzyloxy)ethyl]oxirane[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.
The synthesis of this valuable epoxide intermediate is typically achieved through a robust two-step process:
-
Williamson Ether Synthesis: Formation of the alkene precursor, 4-(benzyloxy)-1-butene, from 3-buten-1-ol and a benzyl halide.
-
Epoxidation: Oxidation of the terminal alkene of 4-(benzyloxy)-1-butene to yield the target oxirane.
This guide is structured to address specific issues you may encounter at each stage, followed by detailed protocols and reference data.
Synthesis Workflow Overview
The overall transformation is a sequential SN2 reaction followed by an electrophilic addition/oxidation. Understanding the flow is critical for identifying potential bottlenecks.
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing causative explanations and actionable solutions.
Part A: Issues in the Williamson Ether Synthesis of 4-(Benzyloxy)-1-butene
Question 1: My yield of the intermediate ether, 4-(benzyloxy)-1-butene, is consistently low. What are the primary causes?
Answer: Low yield in this classic SN2 reaction typically stems from three areas: incomplete deprotonation, suboptimal reaction conditions, or competing side reactions.
-
Incomplete Deprotonation: The Williamson synthesis requires the formation of an alkoxide from the alcohol.[3][4] If the base used is too weak or used in insufficient quantity, a significant portion of the 3-buten-1-ol will remain unreacted.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in a slight excess (1.1-1.2 equivalents). Ensure the 3-buten-1-ol is added slowly to the NaH suspension in an anhydrous aprotic solvent like THF or DMF to allow for complete and safe deprotonation (hydrogen gas evolution). The rate of SN2 reactions can be enhanced by using solvents like DMF or DMSO.[5]
-
-
Suboptimal Temperature: While heating can increase the reaction rate, excessively high temperatures can promote a competing E2 elimination pathway, especially if using benzyl bromide. This would consume your benzyl halide to form stilbene and other elimination byproducts.
-
Solution: Conduct the reaction at a moderate temperature. Often, running the reaction at 0 °C during deprotonation and then allowing it to warm to room temperature or gently heating to 40-50 °C for several hours is sufficient. Monitor the reaction by TLC to track the consumption of the benzyl halide.
-
-
Reagent Purity: Water is the enemy of this reaction. Any moisture will quench the strong base and hydrolyze the alkoxide.
-
Solution: Use anhydrous solvents and ensure your glassware is oven-dried or flame-dried under an inert atmosphere (Argon or Nitrogen).[6] 3-buten-1-ol should be distilled if its purity is questionable.
-
Question 2: I'm observing several side products on my TLC plate and in my crude NMR. What are they and how can I avoid them?
Answer: The most common side products are from elimination reactions or unreacted starting materials.
-
Benzyl Alcohol/Dibenzyl Ether: If your benzyl halide (especially benzyl chloride or bromide) contains residual water or if there is moisture in the reaction, it can be hydrolyzed to benzyl alcohol. The resulting benzyloxide can then react with another molecule of benzyl halide to form dibenzyl ether.
-
Solution: Use high-purity, dry benzyl halide and maintain strictly anhydrous conditions.
-
-
Unreacted 3-buten-1-ol: This is a clear indicator of incomplete deprotonation or insufficient reaction time.
-
Solution: As mentioned in Q1, ensure complete alkoxide formation with a slight excess of a strong base. Allow the reaction to proceed until TLC analysis shows complete consumption of the limiting reagent.
-
Part B: Issues in the Epoxidation of 4-(Benzyloxy)-1-butene
Question 3: My epoxidation reaction stalls and does not go to completion, even after extended reaction times. Why?
Answer: An incomplete epoxidation is most often due to issues with the oxidizing agent, meta-chloroperoxybenzoic acid (m-CPBA).
-
m-CPBA Stoichiometry and Purity: m-CPBA degrades over time, especially if not stored properly (cold and dry). Commercially available m-CPBA often has a purity of ~70-77%, with the remainder being m-chlorobenzoic acid and water.[7] If you calculate stoichiometry based on 100% purity, you are under-loading the reagent.
-
Solution: Use a moderate excess of m-CPBA (typically 1.2-1.5 equivalents) based on the actual purity of your lot. For highly sensitive substrates, the purity of m-CPBA can be increased by washing a solution of it in a chlorinated solvent with a phosphate buffer (pH 7.5) and drying.
-
-
Reaction Temperature: The reaction is often performed at 0 °C and allowed to warm to room temperature. If the temperature is too low, the reaction rate may be impractically slow.
-
Solution: Monitor the reaction by TLC. If it stalls at low temperatures, allow it to stir at room temperature for a longer duration (12-24 hours). Gentle heating is generally not advised as it can promote side reactions.
-
Question 4: My final product is contaminated with a very polar impurity, which I suspect is a diol. How did this form and how can I prevent it?
Answer: The formation of 1-(benzyloxy)butane-3,4-diol is a classic side reaction caused by the acid-catalyzed ring-opening of your newly formed epoxide.[8][9]
-
Cause: The source of this reaction is twofold: (1) the presence of water in the reaction mixture, and (2) the acidic byproduct, m-chlorobenzoic acid, which catalyzes the hydrolysis.
-
Prevention: The key is to maintain anhydrous conditions. Use dry solvents (e.g., dichloromethane, DCM). While some commercial m-CPBA contains water, using a moderate excess in a well-dried solvent system is usually sufficient. To buffer the reaction mixture, you can add a solid base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize the acidic byproduct as it forms.
-
Question 5: The workup procedure is messy, and I struggle to completely remove the m-chlorobenzoic acid byproduct. What is an effective workup protocol?
Answer: Removing m-chlorobenzoic acid is a common challenge. A multi-step aqueous wash is highly effective.
-
Optimized Workup Protocol:
-
Upon reaction completion (monitored by TLC), cool the reaction mixture to 0 °C.
-
Quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₄) and stir vigorously for 20-30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2-3 times) to remove m-chlorobenzoic acid. You should see gas evolution cease.
-
Finally, wash with saturated aqueous NaCl (brine) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10] This procedure effectively removes both the peroxyacid and its carboxylic acid byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal combination of base and solvent for the Williamson ether synthesis step?
A1: For laboratory scale, the combination of sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) as the solvent is considered the gold standard. NaH provides irreversible and complete deprotonation, while polar aprotic solvents like THF and DMF effectively solvate the cation, leaving a highly reactive "naked" alkoxide nucleophile, which accelerates the SN2 reaction.[4][5]
Q2: How critical is it to use anhydrous solvents for the epoxidation step?
A2: It is highly critical. The presence of water leads directly to the formation of the 1,2-diol byproduct via acid-catalyzed hydrolysis of the epoxide, which can significantly reduce your yield and complicate purification.[8] Always use freshly distilled or commercially available anhydrous solvents.
Q3: What analytical techniques are best for monitoring these reactions?
A3: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring.
-
For Step 1 (Ether Synthesis): Use a non-polar solvent system (e.g., 10-20% Ethyl Acetate in Hexanes). You should see the consumption of the more polar 3-buten-1-ol and the formation of the less polar product ether. Benzyl halide can be visualized under UV light.
-
For Step 2 (Epoxidation): Use a similar solvent system. The product epoxide will be slightly more polar than the starting alkene. Staining with potassium permanganate (KMnO₄) is very effective here; the alkene starting material will show up as a yellow spot, while the saturated epoxide product will not react.
Q4: How should I store the final product, this compound?
A4: Epoxides are susceptible to ring-opening by nucleophiles, including water, and can be sensitive to acid. The product should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and kept refrigerated (2-8 °C) to minimize degradation over time.[2]
Data Summary Table
| Parameter | Condition A (Standard) | Condition B (Optimized for Rate) | Rationale & Expected Outcome |
| Base | NaH (1.1 eq) | KOtBu (1.1 eq) | KOtBu is more soluble in THF, potentially leading to faster deprotonation. Both are effective. |
| Solvent | Anhydrous THF | Anhydrous DMF | DMF is more polar and can accelerate SN2 reactions, but is harder to remove.[5] Expect faster reaction time in DMF. |
| Temperature | 0 °C to RT | RT | Running at RT can speed up the reaction but slightly increases the risk of elimination side products. |
| Expected Yield | 75-85% | 80-90% | The optimized conditions may provide a slightly higher yield if side reactions are well-controlled. |
| Table 1: Comparison of reaction conditions for the Williamson ether synthesis of 4-(benzyloxy)-1-butene. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)-1-butene
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF via syringe to form a slurry. Cool the flask to 0 °C in an ice bath.
-
Slowly add 3-buten-1-ol (1.0 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil via flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the product as a colorless oil.
Protocol 2: Synthesis of this compound
-
Dissolve 4-(benzyloxy)-1-butene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a single portion, add meta-chloroperoxybenzoic acid (m-CPBA) (1.3 eq, based on purity).
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-8 hours. Monitor the consumption of the starting alkene by TLC.
-
Upon completion, perform the optimized workup as described in Troubleshooting Question 5.
-
After concentrating the dried organic layer, purify the resulting crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to obtain the final epoxide.
Mechanistic & Troubleshooting Diagrams
Caption: Troubleshooting decision tree for low yield in the epoxidation step.
Caption: The concerted "Butterfly" mechanism for m-CPBA epoxidation.[11]
References
- The Royal Society of Chemistry. Supporting Information.
-
Ahluwalia, V.K., and Parashar, R.K. (2002). Williamson Ether Synthesis. In Organic Reaction Mechanisms. Cambridge University Press. Available at: [Link]
- University of the Fraser Valley. The Williamson Ether Synthesis Lab Manual.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
- Rivero-Jerez, P. S., & Pérez, E. G. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. Tetrahedron Letters, 125, 154609.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]
-
Abraham Entertainment. (2023). MCPBA Epoxidation: Mechanism Explained. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of epoxides. Available at: [Link]
-
Chemistry Stack Exchange. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Available at: [Link]
-
ChemRxiv. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]
-
Chemsrc. 2-((Benzyloxy)methyl)oxirane | CAS#:2930-05-4. Available at: [Link]
-
Ashenhurst, J. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]
- Citti, L., et al. (1984). The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA in vitro: synthesis and characterization of the main adducts. Carcinogenesis, 5(1), 47-52.
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Available at: [Link]
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes: Epoxidation and Hydroxylation. Available at: [Link]
-
Chegg. (2023). Epoxidation and Hydroxylation of Alkenes Ft. Professor Dave [Video]. YouTube. Available at: [Link]
- Sreekumar, K., & Pillai, V. N. R. (2001). Epoxidation and oxidation reactions using 1,4-butanediol dimethacrylate crosslinked polystyrene-supported tertiary butyl hydroperoxide. Journal of Chemical Sciences, 113(2), 143-149.
- Merger, F., et al. (1983). Process for the purification of epoxides. U.S.
-
Zhang, Z., et al. (2020). Auto-Relay Catalysis for the Oxidative Carboxylation of Alkenes into Cyclic Carbonates by a MOF Catalyst - Supporting Information. Available at: [Link]
Sources
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Technical Support Center: Controlling Regioselectivity in 2-[2-(Benzyloxy)ethyl]oxirane Ring Opening
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the regioselective ring-opening of 2-[2-(Benzyloxy)ethyl]oxirane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to control and optimize your synthetic outcomes.
Troubleshooting Guide
Here, we address specific issues you might encounter during your experiments, offering explanations and actionable solutions.
Q1: My reaction is producing a mixture of regioisomers. How can I favor nucleophilic attack at the C2 (less substituted) position?
Answer:
Achieving high regioselectivity for attack at the C2 position hinges on promoting an SN2-type mechanism. This pathway is dominated by steric factors, where the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide.[1][2][3] The bulky 2-(benzyloxy)ethyl substituent at C1 creates significant steric hindrance, naturally favoring attack at C2. To maximize this preference, consider the following:
-
Reaction Conditions: Employ basic or neutral conditions. Strong nucleophiles are required to open the epoxide ring without prior acid activation.[2][4] The absence of an acid catalyst prevents the formation of a partial positive charge on the more substituted carbon, which would favor an SN1-like pathway.[5]
-
Choice of Nucleophile: Use a strong, negatively charged nucleophile. Examples include alkoxides, Grignard reagents, organolithium reagents, and sodium azide.[1][2] These nucleophiles are potent enough to open the strained epoxide ring without assistance.
-
Solvent: Aprotic solvents are generally preferred to avoid protonation of the epoxide oxygen and to enhance the nucleophilicity of anionic reagents.
Experimental Protocol: Favoring C2 Attack (SN2 Conditions)
-
Reagent Preparation: Ensure all reagents and solvents are anhydrous to prevent the formation of diol byproducts.[6]
-
Reaction Setup: In an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound in a suitable anhydrous aprotic solvent (e.g., THF, diethyl ether).
-
Nucleophile Addition: Slowly add the strong nucleophile (e.g., sodium methoxide, methylmagnesium bromide) to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride for Grignard reagents, or water/mild acid for alkoxides) to protonate the resulting alkoxide.[1]
-
Purification: Extract the product into an organic solvent, dry the organic layer, and purify by column chromatography.
Q2: I need to synthesize the product resulting from C1 (more substituted) attack. What conditions should I use?
Answer:
To favor nucleophilic attack at the more substituted C1 position, you need to employ conditions that promote an SN1-like mechanism.[7] This involves enhancing the electrophilicity of the C1 carbon.
-
Reaction Conditions: Acidic conditions are essential.[8][9] The acid protonates the epoxide oxygen, making it a better leaving group.[5] This leads to the development of a partial positive charge on the epoxide carbons. The C1 carbon, being secondary and benzylic-like due to the ether oxygen, can better stabilize this partial positive charge compared to the primary C2 carbon.[5][10]
-
Choice of Nucleophile: Weak, neutral nucleophiles are typically used in conjunction with an acid catalyst.[2][11] Examples include water, alcohols, and carboxylic acids. Strong nucleophiles are often basic and would be neutralized by the acidic conditions.
-
Lewis Acids: Lewis acids can also be employed to activate the epoxide and promote attack at the more substituted carbon.[12] They coordinate to the epoxide oxygen, polarizing the C-O bonds and facilitating nucleophilic attack.
Experimental Protocol: Favoring C1 Attack (SN1-like Conditions)
-
Reagent Preparation: Ensure your starting epoxide and nucleophile (e.g., methanol) are free of strong bases.
-
Reaction Setup: Dissolve the this compound in your nucleophile, which often serves as the solvent (e.g., methanol for methoxy addition).
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., boron trifluoride etherate) to the mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. These reactions are often faster than their base-catalyzed counterparts.
-
Work-up: Neutralize the acid catalyst with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Purification: Extract the product, dry the organic phase, and purify via column chromatography.
Q3: My yields are consistently low, regardless of the regioisomer I'm targeting. What are the common causes?
Answer:
Low yields can arise from several factors beyond regioselectivity issues:
-
Diol Formation: The presence of water can lead to the formation of a 1,2-diol as a significant byproduct.[6] Ensure all glassware is oven-dried and use anhydrous reagents and solvents.
-
Polymerization: Epoxides, particularly under strong acidic conditions, can polymerize. Use only a catalytic amount of acid and maintain a controlled temperature.
-
Incomplete Reaction: If using a weak nucleophile, the reaction may not go to completion. Consider increasing the reaction time, temperature, or the amount of catalyst.[6]
-
Product Isolation: The resulting hydroxy-ether products can be quite polar. Ensure your extraction and purification methods are optimized for such compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the regioselectivity of the this compound ring opening?
Answer:
The regioselectivity is primarily dictated by the reaction mechanism, which is controlled by the reaction conditions.
-
Under Basic/Neutral Conditions (SN2): The reaction is governed by steric effects . The nucleophile attacks the less sterically hindered C2 carbon.[2][3]
-
Under Acidic Conditions (SN1-like): The reaction is controlled by electronic effects . The nucleophile attacks the more substituted C1 carbon, which can better stabilize the developing positive charge in the transition state.[5][10]
| Condition | Mechanism | Controlling Factor | Site of Attack |
| Basic/Neutral | SN2 | Steric Hindrance | C2 (Less substituted) |
| Acidic | SN1-like | Electronic (Carbocation Stability) | C1 (More substituted) |
Q2: Can the benzyloxyethyl side chain itself influence the regioselectivity?
Answer:
Yes, the benzyloxyethyl side chain plays a crucial role.
-
Steric Influence: As a bulky group, it provides the steric hindrance that directs nucleophiles to the C2 position under SN2 conditions.
-
Electronic Influence: The ether oxygen in the side chain can have a modest electron-withdrawing inductive effect, which can slightly influence the electron density at C1. However, under acidic conditions, its ability to help stabilize a positive charge through resonance is negligible compared to the inductive stabilization from the alkyl chain.
Q3: Why is the acid-catalyzed reaction described as "SN1-like" and not a pure SN1 reaction?
Answer:
A pure SN1 reaction involves the formation of a discrete carbocation intermediate. In the acid-catalyzed ring opening of this epoxide, a full carbocation is generally not formed.[5] Instead, the reaction proceeds through a transition state where the C-O bond is partially broken, and the nucleophile is simultaneously forming a new bond.[5] This transition state has significant SN1 character because a partial positive charge develops on the carbon, directing the nucleophile to the more substituted position. However, it also has SN2 character because the nucleophile attacks from the backside, leading to an inversion of stereochemistry.[7]
Visualizing the Reaction Pathways
The choice between acidic and basic conditions directs the nucleophilic attack to different carbons of the oxirane ring, leading to distinct regioisomers.
Caption: Control of regioselectivity in oxirane ring opening.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
University of Calgary. (n.d.). Ch16: SN1 type reactions of epoxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Retrieved from [Link]
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Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]
-
Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening. Retrieved from [https://oregonstate.edu/instruct/ch334/ch334-5/ epoxidelectronic.htm]([Link] epoxidelectronic.htm)
-
Pearson. (n.d.). Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
YouTube. (2018, March 2). Regioselectivity of epoxide ring-opening. Retrieved from [Link]
-
ACS Publications. (2020, October 20). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Retrieved from [Link]
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Navigating the Synthesis of 2-[2-(Benzyloxy)ethyl]oxirane: A Technical Support Guide for Scale-Up Challenges
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that often presents unique challenges, especially during scale-up. One such intermediate, 2-[2-(Benzyloxy)ethyl]oxirane, is a valuable building block in the synthesis of various pharmaceutical compounds. This technical support center provides a comprehensive guide to troubleshooting and navigating the common hurdles encountered during the synthesis of this versatile oxirane.
Introduction to the Synthesis of this compound
The most common and industrially scalable route to this compound is a modified Williamson ether synthesis. This method involves the reaction of 2-(benzyloxy)ethanol with an epihalohydrin, typically epichlorohydrin, in the presence of a base. While seemingly straightforward, this process is fraught with potential complications that can impact yield, purity, and safety, particularly when transitioning from laboratory to pilot or production scale.
This guide is structured to address specific problems you may encounter, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your process development.
Troubleshooting Guide: Common Challenges and Solutions
Issue 1: Low Yield of this compound
Question: My reaction is consistently resulting in a low yield of the desired oxirane. What are the likely causes, and how can I improve the conversion?
Answer: Low yields are a frequent challenge during scale-up and can be attributed to several factors. Let's break down the potential culprits and their remedies.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Solutions |
| Incomplete Deprotonation of 2-(Benzyloxy)ethanol | The reaction initiates with the deprotonation of the alcohol to form the more nucleophilic alkoxide. Incomplete deprotonation leads to unreacted starting material. Stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often used in lab-scale synthesis.[1][2] However, on a larger scale, safer and more cost-effective bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are preferred. The strength and concentration of the base are critical. | - Optimize Base Equivalents: Ensure at least a stoichiometric amount of a strong base is used. For NaOH/KOH, using a concentrated aqueous solution (e.g., 50%) can drive the equilibrium towards the alkoxide.- Consider Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can efficiently transport the hydroxide ion from the aqueous phase to the organic phase, facilitating deprotonation and subsequent reaction.[3][4][5] This is highly recommended for scale-up. |
| Side Reaction: E2 Elimination | The alkoxide of 2-(benzyloxy)ethanol is a strong base and can promote the E2 elimination of the epihalohydrin, leading to the formation of allyl alcohol and other undesired byproducts. This is a common side reaction in Williamson ether syntheses.[6] | - Control Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution over elimination.[6] Monitor the reaction for exotherms and maintain a controlled temperature profile.- Slow Addition of Epihalohydrin: Adding the epihalohydrin slowly to the solution of the alkoxide can help to keep its concentration low, minimizing the rate of the bimolecular elimination reaction. |
| Side Reaction: Ring-Opening of the Product | Under the basic reaction conditions, the newly formed oxirane ring of the product can be susceptible to nucleophilic attack by the alkoxide of 2-(benzyloxy)ethanol or hydroxide ions, leading to the formation of diol and other high-molecular-weight impurities. | - Stoichiometry Control: Use a slight excess of the epihalohydrin to ensure the complete consumption of the 2-(benzyloxy)ethanol alkoxide.- Temperature and Reaction Time: Avoid prolonged reaction times and excessive temperatures after the formation of the product. Quench the reaction once the starting material is consumed (monitor by GC or TLC). |
Experimental Workflow for Yield Optimization:
Caption: Workflow for troubleshooting low reaction yield.
Issue 2: Formation of Significant Impurities
Question: My crude product contains several significant impurities that are difficult to separate. What are these impurities likely to be, and how can I minimize their formation?
Answer: Impurity profiling is crucial for developing a robust and scalable process. In the synthesis of this compound, several byproducts can form.
Common Impurities and Their Origins:
| Impurity | Structure/Description | Mechanism of Formation | Mitigation Strategies |
| Unreacted 2-(Benzyloxy)ethanol | Starting material | Incomplete reaction due to insufficient base, poor mixing, or low temperature. | - Optimize base and consider PTC (as discussed in Issue 1).- Ensure efficient agitation, especially in heterogeneous mixtures. |
| Glycidol and its Polymers | Formed from the hydrolysis or polymerization of epichlorohydrin. | Epichlorohydrin can react with water or hydroxide ions to form glycidol, which can then polymerize. | - Use anhydrous solvents where possible.- Maintain a controlled temperature to prevent unwanted side reactions of epichlorohydrin. |
| 1-chloro-3-(2-(benzyloxy)ethoxy)propan-2-ol | Halohydrin intermediate | Incomplete ring closure of the intermediate formed after the initial nucleophilic attack of the alkoxide on epichlorohydrin. | - Ensure sufficient base is present to facilitate the intramolecular SN2 reaction to form the oxirane ring.- A moderate increase in temperature towards the end of the reaction can promote ring closure. |
| Dimeric and Oligomeric Ethers | High molecular weight byproducts | Ring-opening of the product oxirane by another molecule of the 2-(benzyloxy)ethanol alkoxide. | - Control stoichiometry carefully (slight excess of epichlorohydrin).- Maintain a lower reaction temperature. |
Visualizing Side Product Formation:
Caption: Main reaction versus common side reactions.
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify this compound from the crude reaction mixture, especially on a larger scale. What are the recommended purification methods?
Answer: Purification is often a bottleneck in scaling up a synthesis. The choice of method depends on the nature of the impurities and the desired final purity.
Purification Strategies:
-
Vacuum Distillation: This is often the most viable method for large-scale purification of liquid products.[1]
-
Troubleshooting Distillation:
-
Problem: Co-distillation of impurities with similar boiling points.
-
Solution: Use a fractional distillation column with sufficient theoretical plates. Optimize the reflux ratio to improve separation efficiency.
-
-
Problem: Thermal decomposition of the product at high temperatures.
-
Solution: Use a high-vacuum pump to lower the boiling point. Ensure the residence time in the heated reboiler is minimized, for example, by using a wiped-film evaporator for larger scales.
-
-
-
-
Column Chromatography: While effective at the lab scale, traditional column chromatography is often not practical for large quantities.[3]
-
Scale-Up Considerations:
-
For multi-kilogram scale, consider using automated flash chromatography systems with larger columns.
-
Optimize the solvent system to maximize the separation between the product and key impurities to reduce solvent consumption. A common eluent system is a gradient of ethyl acetate in hexanes.
-
-
Detailed Experimental Protocol: Lab-Scale Synthesis and Purification
This protocol provides a starting point for optimization.
Materials:
-
2-(Benzyloxy)ethanol[7]
-
Epichlorohydrin
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-(benzyloxy)ethanol (1.0 equivalent) and toluene.
-
Catalyst Addition: Add tetrabutylammonium bromide (0.02-0.05 equivalents).
-
Base Addition: Cool the mixture to 10-15 °C and slowly add 50% aqueous sodium hydroxide (1.5-2.0 equivalents) while maintaining the temperature.
-
Epichlorohydrin Addition: Slowly add epichlorohydrin (1.1-1.2 equivalents) via the addition funnel over 1-2 hours, ensuring the temperature does not exceed 25 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by GC or TLC.
-
Work-up: Once the reaction is complete, add water to dissolve the salts. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations for scaling up this synthesis?
A1: The primary safety concerns are:
-
Exothermic Reaction: The reaction can be exothermic. Ensure the reactor has adequate cooling capacity and that the addition of reagents is controlled to manage the heat evolution.
-
Handling of Sodium Hydroxide: Concentrated sodium hydroxide is highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[6]
-
Epichlorohydrin: Epichlorohydrin is a toxic and carcinogenic substance. Handle it in a well-ventilated area or a fume hood, and use appropriate PPE.
-
Pressure Build-up: If the reaction temperature is not well-controlled, the vapor pressure of the solvent and reagents can increase, leading to a pressure build-up in a closed system. Ensure the reactor is equipped with a pressure relief device.
Q2: Can I use other bases besides sodium hydroxide?
A2: Yes, other bases like potassium hydroxide can be used. Stronger, non-nucleophilic bases like sodium hydride are effective but pose significant safety challenges on a large scale due to the evolution of hydrogen gas. For industrial applications, NaOH and KOH are generally preferred for their cost-effectiveness and easier handling.
Q3: How can I effectively monitor the reaction progress on a large scale?
A3: For large-scale production, at-line or in-line monitoring is ideal.
-
Gas Chromatography (GC): Taking samples periodically and analyzing them by GC is a reliable way to monitor the disappearance of starting materials and the appearance of the product.
-
Infrared (IR) Spectroscopy: In-situ IR probes can be used to monitor the concentration of key functional groups in real-time.
Q4: What is the role of the phase-transfer catalyst, and is it always necessary?
A4: The phase-transfer catalyst (PTC) is crucial for reactions involving an aqueous phase and an organic phase.[5][8] It facilitates the transfer of the hydroxide anion into the organic phase where the reaction occurs. While the reaction can proceed without a PTC, the reaction rates are typically much slower, and side reactions can become more prevalent. For an efficient and scalable process, the use of a PTC is highly recommended.
Conclusion
The synthesis of this compound, while based on a classic organic reaction, presents several challenges that must be carefully addressed during scale-up. By understanding the underlying chemical principles and proactively troubleshooting potential issues such as low yield, impurity formation, and purification difficulties, researchers and drug development professionals can develop a robust, safe, and efficient process. This guide provides a framework for navigating these challenges, ultimately enabling the successful production of this important chemical intermediate.
References
-
ResearchGate. (n.d.). phase transfer catalysis. [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
PubChem. (n.d.). 2-(Benzyloxy) ethanol. [Link]
-
Chemsrc. (2025). 2-((Benzyloxy)methyl)oxirane. [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
SciSpace. (n.d.). A Two-Stage Iterative Process for the Synthesis of Poly-oxazoles. [Link]
- Google Patents. (n.d.).
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
European Patent Office. (2002). PROCESS FOR PRODUCING OXIRANE COMPOUND. [Link]
-
Semantic Scholar. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry. [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]
-
Asian Journal of Science and Engineering. (2023). Analysis of Bioethanol Purification with Two Outlet Distillation System. [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. [Link]
-
PubChem. (n.d.). Recovery and purification of ethylene oxide by distillation and absorption. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Semantic Scholar. (1990). BENZYLGLYCIDOL FROM OPTICALLY ACTIVE EPICHLOROHYDRIN. [Link]
-
ResearchGate. (n.d.). General reaction scheme of epichlorohydrin with alcohol. [Link]
-
ResearchGate. (2022). Synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their application as antimicrobial additives to oils and fuels. [Link]
-
Georganics. (n.d.). (R)-(-)-2-(Benzyloxymethyl)-oxirane. [Link]
-
PubChem. (n.d.). (2R)-2-[3-(Benzyloxy)propyl]oxirane. [Link]
- Google Patents. (n.d.).
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]
-
SciSpace. (2019). Study of packed sieve tray column in ethanol purification using distillation process. [Link]
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Technical Support Center: Purification of 2-[2-(Benzyloxy)ethyl]oxirane
Welcome to the technical support center for 2-[2-(Benzyloxy)ethyl]oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile epoxide intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experiments for the highest purity and yield.
Understanding the Chemistry of Impurity Formation
This compound is a valuable building block due to its reactive epoxide ring and the presence of a stable benzyl protecting group. However, the same reactivity that makes it useful also renders it susceptible to degradation and the formation of impurities. Understanding the sources of these impurities is the first step toward effective removal.
The primary routes of impurity generation include hydrolysis of the sensitive epoxide ring, side reactions during synthesis, and oligomerization during storage. The successful isolation of pure this compound hinges on carefully controlling reaction conditions and employing appropriate purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common impurities I should expect when working with this compound?
You can anticipate several classes of impurities, primarily arising from the synthesis and handling of the epoxide. The most prevalent are:
-
Diol Impurities: The corresponding diol, 4-(benzyloxy)butane-1,2-diol, is the most common impurity. It forms via the acid- or base-catalyzed hydrolysis of the epoxide ring.[1][2] Even trace amounts of water in your solvents or on your glassware can lead to the formation of this diol.
-
Unreacted Starting Materials: Depending on your synthetic route, you may have residual amounts of the starting alkene (e.g., 4-(benzyloxy)-1-butene) and the oxidizing agent or its byproducts (e.g., m-chlorobenzoic acid if you used m-CPBA for epoxidation).
-
Solvent Residues: Incomplete removal of reaction or chromatography solvents is a common source of contamination.
-
Oligomers or Polymers: The strained three-membered ether ring of the epoxide can be opened by nucleophiles, including another epoxide molecule, leading to the formation of dimers, oligomers, or polymers.[3] This is often promoted by acidic or basic conditions and elevated temperatures.
-
Carbonyl Compounds: Side reactions during epoxidation can sometimes lead to the formation of aldehydes or ketones.[4]
Table 1: Common Impurities and Their Origin
| Impurity Class | Specific Example | Origin |
| Diols | 4-(benzyloxy)butane-1,2-diol | Hydrolysis of the epoxide ring[2] |
| Starting Materials | 4-(benzyloxy)-1-butene | Incomplete reaction |
| Reagent Byproducts | m-chlorobenzoic acid | Byproduct of m-CPBA epoxidation |
| Oligomers | Dimer of this compound | Epoxide ring-opening by another epoxide molecule[3] |
| Carbonyls | Aldehydes, Ketones | Oxidative side reactions[4] |
FAQ 2: I have a significant amount of the corresponding diol in my product. What is the best way to remove it?
The presence of the diol impurity is a frequent challenge. Due to the significant difference in polarity between the epoxide and the diol, flash column chromatography on silica gel is the most effective laboratory-scale purification method.[5]
Expert Insight: The key to a successful separation is to exploit the much higher polarity of the diol, which has two hydroxyl groups, compared to the relatively nonpolar epoxide. The diol will have a much stronger affinity for the polar silica gel stationary phase.
Step-by-Step Protocol for Chromatographic Removal of Diol Impurities:
-
Slurry Preparation: Dissolve your crude product in a minimal amount of a non-polar solvent, such as dichloromethane or toluene. Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Evaporation: Gently remove the solvent from the slurry under reduced pressure until you have a free-flowing powder. This dry-loading technique prevents band broadening and improves separation.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).
-
Your desired product, the epoxide, will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute the more polar diol impurity.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure epoxide.
Workflow for Diol Impurity Removal
Caption: Workflow for Chromatographic Purification.
FAQ 3: My NMR spectrum shows some unreacted alkene. Is this a problem, and how do I get rid of it?
The presence of unreacted alkene is not uncommon, especially if the epoxidation reaction did not go to completion. While it may not interfere with some downstream reactions, it is best to remove it for high-purity applications.
Troubleshooting Strategy:
-
Drive the Reaction to Completion: If you are in the process of synthesis, consider adding another portion of the epoxidizing agent and extending the reaction time. Monitor the reaction progress carefully by TLC or GC to avoid the formation of side products.
-
Chromatography: If the reaction is complete, the unreacted alkene can typically be separated from the epoxide using silica gel chromatography, as described in FAQ 2. The alkene is less polar than the epoxide and will therefore elute from the column first.
FAQ 4: How can I prevent the formation of oligomers during storage?
Oligomerization is a common issue with epoxides and is often initiated by trace acidic or basic impurities.[3]
Best Practices for Storage:
-
Purity is Key: Ensure the epoxide is of high purity before storage. Residual acids or bases from the synthesis can catalyze polymerization.
-
Neutral Glassware: Store the purified epoxide in neutral glassware.
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reaction with atmospheric moisture and oxygen.
-
Low Temperature: Store at a low temperature (2-8°C is often recommended) to slow down the rate of potential degradation reactions.[6]
-
Avoid Contamination: Use clean, dry syringes or cannulas when handling the material to avoid introducing contaminants that could initiate polymerization.
Logical Relationship of Impurity Prevention
Caption: Key Stages for Ensuring Product Purity and Stability.
Advanced Purification Techniques
For particularly challenging separations or for removing trace impurities, you might consider the following:
-
Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be an option. This is especially useful for separating structurally similar impurities.
-
Chemical Scavenging: In some cases, impurities can be removed by reacting them with a scavenger. For example, trace acidic impurities could be neutralized by passing the crude product through a small plug of basic alumina or by treatment with a solid-supported base. A patent for epoxide purification describes using compounds with amino groups to remove carbonyl impurities.[4]
Analytical Methods for Purity Assessment
It is crucial to have reliable analytical methods to assess the purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities. For example, the presence of the diol will be indicated by characteristic broad signals for the hydroxyl protons and distinct signals for the CH-OH and CH₂-OH groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for detecting volatile impurities such as residual solvents and unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the epoxide and detect less volatile impurities like the diol and oligomers.[7][8]
By understanding the potential impurities and employing the appropriate purification and analytical techniques, you can ensure the high quality of your this compound for your research and development needs.
References
-
Elder, D. P., Snodin, D., & Teasdale, A. (2010). Analytical approaches for the detection of epoxides and hydroperoxides in active pharmaceutical ingredients, drug products and herbals. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1015–1023. [Link]
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1847–1854. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link]
-
Wyss, H. M. (2014). Epoxide Bonded Phases for Chromatography and Immunoprecipitation. Purdue e-Pubs. [Link]
-
Dobinson, B., Hofmann, W., & Stark, B. P. (1969). The Determination of Epoxide Groups. Elsevier. [Link]
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]
-
Wikipedia. (2023, December 19). Epoxide. [Link]
-
Kantheti, S. (2015, December 21). How to separate diol impurity from an epoxide material? ResearchGate. [Link]
- The Dow Chemical Company. (1983). Process for the purification of epoxides.
-
Wixtrom, R. N., & Hammock, B. D. (1988). Affinity purification of cytosolic epoxide hydrolase using derivatized epoxy-activated Sepharose gels. Analytical Biochemistry, 174(1), 291–299. [Link]
-
ResearchGate. (n.d.). Possible side reactions during epoxidation. [Link]
-
G-Biosciences. (2017, April 4). Epoxy-activated resin: a versatile affinity chromatography support. [Link]
- Ube Industries, Ltd. (1999). Process for removal of diol as impurity in cyclic carbonic acid ester.
-
Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. [Link]
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Technical Support Center: 2-[2-(Benzyloxy)ethyl]oxirane
A Guide to Understanding and Overcoming Stability Challenges
Welcome to the technical support guide for 2-[2-(Benzyloxy)ethyl]oxirane (CAS 94426-72-9). As Senior Application Scientists, we understand that while this reagent is a versatile building block in synthetic chemistry, its inherent reactivity can present stability challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and nature of this compound.
Q1: What makes this compound inherently unstable?
The core of its reactivity lies in the three-membered oxirane (epoxide) ring. This ring possesses significant strain energy, making it highly susceptible to nucleophilic attack that leads to ring-opening.[1][2] This reaction is the primary pathway for both desired synthetic transformations and undesired degradation.
Q2: What are the ideal storage conditions for this compound?
To maximize shelf life and maintain purity, specific storage conditions are critical. Improper storage is the most common cause of reagent degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[3][4] | Low temperatures slow down the rate of potential degradation reactions, including hydrolysis and polymerization. |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen)[4] | Prevents oxidation and minimizes exposure to atmospheric moisture, which can initiate hydrolysis.[5] |
| Container | Tightly sealed, opaque container | Protects from moisture and air ingress, and prevents potential light-induced degradation.[5] |
| Incompatibilities | Keep away from acids, bases, and strong nucleophiles | Traces of these substances can catalyze rapid degradation through ring-opening. |
Q3: Can I purify this compound using standard silica gel chromatography?
While silica gel chromatography is a common purification method, it must be approached with caution.[6] Standard silica gel is acidic and can catalyze the hydrolysis of the epoxide on the column, leading to the formation of the corresponding diol as a significant byproduct and resulting in low recovery of the desired compound.
Q4: What are the primary degradation products I should look for?
The most common degradation product is 1-(benzyloxy)-4-hydroxybutan-2-ol , the diol resulting from hydrolytic ring-opening of the epoxide. In the presence of other nucleophiles, you may see corresponding ring-opened products. Polymerization can also occur, appearing as a higher molecular weight, often insoluble, residue.
Troubleshooting Guide: Experimental Challenges
Encountering unexpected results is a common part of research. This section provides a systematic approach to diagnosing and solving problems related to the stability of this compound.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield in a nucleophilic addition reaction. | 1. Degraded Starting Material: The epoxide may have hydrolyzed to the diol prior to the reaction. | 1a. Verify the purity of the starting material via ¹H NMR or GC-MS before use. 1b. If degraded, purify a small amount using neutralized silica gel chromatography (see Protocol 2). |
| 2. Inactive Nucleophile: The nucleophile may not be sufficiently reactive under the chosen conditions. | 2a. For weak nucleophiles, consider adding a Lewis or Brønsted acid catalyst to activate the epoxide ring. Be mindful that this can alter regioselectivity.[7][8] 2b. For base-catalyzed reactions, ensure the base is strong enough to deprotonate the nucleophile or that the nucleophile itself is potent (e.g., Grignard reagents, amines).[7] | |
| Multiple spots on TLC, even after the reaction is complete. | 1. Competing Side Reactions: Acidic or basic impurities in solvents or on glassware are catalyzing degradation. | 1a. Use freshly distilled, anhydrous solvents. 1b. Ensure all glassware is thoroughly dried and, if necessary, rinsed with a weak base solution (like triethylamine in hexanes) and re-dried to neutralize acidic residues. |
| 2. Uncontrolled Reaction Temperature: Exothermic reactions can lead to a temperature increase, accelerating side reactions. | 2a. Run the reaction in an ice bath to maintain a consistent low temperature. | |
| Product isolation is difficult; material streaks on the silica gel column. | 1. On-Column Degradation: The acidic nature of silica gel is causing the product or remaining starting material to decompose. | 1a. Use neutralized silica gel for purification (See Protocol 2). 1b. Consider alternative purification methods like distillation under reduced pressure if the product is thermally stable. |
| 2. Product is highly polar. | 2a. Adjust the solvent system for chromatography. Adding a small amount of a polar solvent like methanol can improve elution, but be cautious as it can also act as a nucleophile. |
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common issues.
Caption: A workflow for troubleshooting experiments.
Key Degradation Pathways
Understanding the mechanisms of degradation is key to preventing them. The epoxide ring can be opened under both acidic and basic/nucleophilic conditions, leading to different regiochemical outcomes.[8][9]
Caption: Acid vs. Base-catalyzed epoxide hydrolysis.
-
Acid-Catalyzed Opening : The reaction is initiated by the protonation of the epoxide oxygen.[8] This makes the ring a much better leaving group. The transition state has significant carbocation character, so the nucleophile (e.g., water) preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge.[7][9]
-
Base-Catalyzed Opening : This is a classic SN2 reaction. A strong nucleophile (e.g., hydroxide) directly attacks one of the epoxide carbons.[8] Due to steric hindrance, the attack occurs at the less substituted carbon, leading to the opposite regiochemical outcome compared to the acid-catalyzed pathway.[7][10]
Experimental Protocols
Protocol 1: Recommended Handling and Aliquoting Procedure
-
Preparation : Before opening the main container, allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture inside the cold bottle.
-
Inert Atmosphere : Perform all manipulations under a positive pressure of an inert gas (argon or nitrogen). A Schlenk line or a glovebox is ideal.
-
Dispensing : Use a clean, oven-dried syringe or cannula to withdraw the desired amount of the liquid.
-
Aliquoting : For long-term storage, it is highly recommended to aliquot the material into smaller, single-use vials. This minimizes repeated exposure of the bulk material to the atmosphere.
-
Sealing and Storage : Tightly seal the main container and any aliquots with parafilm before returning to storage at 2-8°C.[3][4]
Protocol 2: Purification by Neutralized Flash Column Chromatography
-
Slurry Preparation : Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes).
-
Neutralization : Add 1% triethylamine (Et₃N) by volume to the slurry (e.g., 1 mL of Et₃N for every 99 mL of eluent). Stir the slurry for 15 minutes. This deactivates the acidic sites on the silica surface.
-
Column Packing : Pack the column using the neutralized slurry and eluent. Do not let the column run dry.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution : Elute the column with a gradient of ethyl acetate in hexanes, ensuring that the eluent mixture also contains 0.5-1% triethylamine to maintain neutral conditions throughout the purification.
-
Fraction Collection : Collect fractions and analyze by TLC.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.
References
- Benchchem. (n.d.). 2-[3-(Benzyloxy)propyl]oxirane | CAS 112482-35-6.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ChemScene. (2022). Safety Data Sheet.
- BLDpharm. (n.d.). (2S)-2-[2-(Benzyloxy)ethyl]oxirane.
- BIOFOUNT. (n.d.). This compound.
- Advanced ChemBlocks. (n.d.). This compound 95%.
- Benchchem. (n.d.). 2-[3-(Benzyloxy)phenyl]oxirane | 19957-64-3.
- OpenStax. (2023). Reactions of Epoxides: Ring-Opening. Organic Chemistry.
- ResearchGate. (n.d.). Computationally analyzed epoxide ring-opening reactions under basic and acidic conditions.
- Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
- Wamser, C. C. (2000). Exam 1 Answer Key. Chem 335 - Winter 2000.
- Benchchem. (n.d.). stability issues and degradation of 2-Acetyloxirane.
- Rogers, D. W., et al. (n.d.). Thermochemical Studies of Epoxides and Related Compounds. PMC - NIH.
Sources
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- 2. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 85960-55-0|(2S)-2-[2-(Benzyloxy)ethyl]oxirane|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 8. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 9. Exam 1 Answer Key [web.pdx.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2-[2-(Benzyloxy)ethyl]oxirane Reactions
<_ _>
Introduction
Welcome to the technical support guide for reactions involving 2-[2-(Benzyloxy)ethyl]oxirane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification stages of reactions utilizing this versatile epoxide intermediate. The presence of both a reactive epoxide ring and a stable, yet potentially labile, benzyl ether protecting group necessitates careful consideration of post-reaction procedures to ensure high yield and purity. This guide provides practical, field-tested solutions in a direct question-and-answer format, focusing on the causality behind each experimental choice.
General Work-up Principles & Decision Making
Before initiating any work-up, it is critical to assess the nature of your reaction. The choice of quenching agent, extraction solvent, and purification strategy depends heavily on the reagents used and the properties of the resulting product. The following flowchart provides a general decision-making framework.
Caption: Decision tree for selecting an appropriate work-up strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Quenching the Reaction
Q1: My reaction involved a strong nucleophile (e.g., Grignard reagent, organolithium, or LiAlH₄). What is the safest and most effective way to quench it?
A1: Reactions with highly reactive, basic nucleophiles must be quenched carefully to neutralize the base and protonate the newly formed alkoxide. The standard and most reliable method is to cool the reaction mixture (typically to 0 °C) and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Why NH₄Cl? Ammonium chloride is a weak Brønsted acid (pKa ≈ 9.2) that is strong enough to protonate the alkoxide intermediate but mild enough to avoid side reactions, such as cleavage of the benzyl ether, which can occur with stronger acids.[1] The use of water or dilute mineral acids can sometimes lead to vigorous, exothermic reactions with unreacted organometallics.
-
Causality: The epoxide ring-opening with a strong nucleophile proceeds via an Sɴ2 mechanism, resulting in an alkoxide.[1][2] The work-up's primary role is to protonate this intermediate to yield the final neutral alcohol product.[2]
Q2: I used a Lewis acid (e.g., BF₃·OEt₂, Ti(Oi-Pr)₄) to catalyze the ring-opening. How should I quench this reaction?
A2: Lewis acid-catalyzed reactions should be quenched by neutralizing the acid. The preferred method is to add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) solution.
-
Why a mild base? Adding a mild base deactivates the Lewis acid, preventing it from promoting undesired side reactions during extraction and concentration. Strong bases like NaOH should be avoided as they can catalyze other reactions and, in some cases, lead to emulsions.
-
Experimental Insight: Often, the addition of a Rochelle's salt solution (aqueous potassium sodium tartrate) is particularly effective for quenching reactions involving aluminum or titanium reagents, as the tartrate chelates the metal salts, preventing them from forming gelatinous precipitates that complicate extraction.
Q3: My reaction was an aminolysis (ring-opening with an amine). Does it require a specific quench?
A3: Often, aminolysis reactions, especially those run without a catalyst or with a mild acid catalyst like acetic acid, do not require a traditional quench.[3] The primary goal of the work-up is to remove any excess amine and catalyst. A simple aqueous wash is often sufficient. If an acid catalyst was used, a wash with dilute aqueous NaHCO₃ will neutralize it. If the product is a basic amine, the work-up will involve extracting the product into an organic layer, potentially after basifying the aqueous layer to ensure the product is in its free-base form.
Section 2: Extraction & Phase Separation
Q4: I'm consistently getting a stubborn emulsion during the aqueous work-up. How can I break it?
A4: Emulsion formation is a frequent issue, particularly with compounds containing aromatic rings like the benzyl group, which can act as surfactants.[4] Here is a systematic approach to breaking emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[5] Often, the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar and forcing organic components out, which helps to break the emulsion.[4][6]
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking. A slow stir with a glass rod at the interface can also be effective.[5]
-
Change Solvent Volume: Diluting the organic layer with more solvent can sometimes resolve the issue.[6]
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool.[4][6] This can physically disrupt the emulsified droplets.
Caption: Systematic approach to resolving emulsions during extraction.
Q5: I suspect the benzyl ether is being cleaved during my acidic work-up. How can I prevent this?
A5: Benzyl ethers are generally stable to a wide range of acidic and basic conditions.[7][8] However, they are susceptible to cleavage by strong acids, particularly in the presence of certain nucleophiles, or by catalytic hydrogenolysis.[9][10]
-
Avoid Strong Acids: Do not use strong, concentrated acids like HBr, HI, or H₂SO₄ during the work-up if you want to preserve the benzyl group.
-
Use Mild Conditions: For quenching acid-catalyzed reactions, use saturated NaHCO₃. For quenching base-catalyzed reactions, use saturated NH₄Cl. These reagents are sufficiently mild to avoid benzyl ether cleavage.[2]
-
Temperature Control: Perform all acidic or basic washes at low temperatures (0-5 °C) to minimize the rate of potential cleavage.
Section 3: Purification
Q6: My product, a β-amino alcohol, is streaking badly on the silica gel column and I'm getting poor recovery. What's happening?
A6: This is a classic problem when purifying basic compounds like amines on standard silica gel. The surface of silica gel is covered in slightly acidic silanol groups (Si-OH).[11] Basic amines interact strongly with these acidic sites via hydrogen bonding and acid-base interactions, leading to irreversible adsorption, peak tailing (streaking), and low recovery.[11]
Solutions:
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent system, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), typically 0.5-2% by volume. This base will occupy the acidic sites on the silica, allowing your product to elute more cleanly.[12]
-
Use an Alternative Stationary Phase: If streaking persists, switch to a different adsorbent.[13]
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[14][15] Basic alumina is particularly effective for amines.
-
Amine-Bonded Silica: Specialized silica gels where the surface is functionalized with amino groups are commercially available and provide a more inert surface for amine purification.[11]
-
Reversed-Phase Silica (C18): For very polar compounds, reversed-phase chromatography, using polar solvents like water/methanol or water/acetonitrile, can be a powerful alternative.[12]
-
Table 1: Comparison of Stationary Phases for Purifying Basic Products
| Stationary Phase | Principle of Separation | Advantages for Basic Compounds | Disadvantages |
| Silica Gel | Normal Phase (Polarity) | Inexpensive, widely available.[16] | Acidic surface causes streaking and poor recovery of bases.[11] |
| Silica + Et₃N/NH₄OH | Normal Phase (Modified) | Mitigates acidity, improves peak shape and recovery.[12] | Can alter selectivity; modifier must be removed from product. |
| Alumina (Basic) | Normal Phase (Polarity) | Basic surface prevents strong interaction with amines.[17] | Can be more reactive than silica for some functional groups. |
| Reversed-Phase (C18) | Reversed Phase (Hydrophobicity) | Excellent for polar, water-soluble amines.[12] | Requires aqueous mobile phases; higher cost. |
Q7: My product is a diol formed from hydrolysis. It's very polar and difficult to elute from the silica column. What are my options?
A7: Highly polar compounds like diols can be challenging to purify via standard silica gel chromatography. They often require very polar mobile phases (e.g., high percentages of methanol in dichloromethane or ethyl acetate), which can lead to issues.
Solutions:
-
High-Polarity Normal Phase: Use a gradient elution that goes to a high percentage of a polar solvent like methanol. While there is a myth that methanol dissolves silica, this is generally not a concern under normal chromatographic conditions.[18] However, high methanol concentrations can sometimes lead to column cracking. A common eluent system is DCM/MeOH or EtOAc/MeOH.
-
Alternative Chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for separating highly polar compounds and can be an excellent alternative.[19]
-
Reversed-Phase Chromatography: As with polar amines, C18 silica with a water/acetonitrile or water/methanol gradient is often very effective.
-
-
Non-Chromatographic Methods:
-
Crystallization: If your product is a solid, crystallization can be a highly effective and scalable purification method.
-
Distillation: If the product is a thermally stable liquid with a sufficiently low boiling point, Kugelrohr or short-path distillation under high vacuum can be used.
-
Detailed Protocols
Protocol 1: Standard Work-up for Amine Ring-Opening
This protocol is a representative example for the work-up following the reaction of this compound with a primary or secondary amine.
-
Reaction Monitoring: Ensure the reaction has gone to completion by TLC or LC-MS analysis.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., THF, EtOH).
-
Redissolution: Dissolve the crude residue in an extraction solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of starting material).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (aq) (to remove excess basic amine starting material).
-
Saturated NaHCO₃ (aq) (to neutralize any remaining acid and ensure the product is in its free base form).
-
Brine (saturated NaCl(aq)) (to remove bulk water and aid in phase separation).[6]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via flash column chromatography using an appropriate stationary phase and eluent system as described in Q6.
Protocol 2: Standard Work-up for Grignard/Organolithium Ring-Opening
This protocol is a representative example for the work-up following the reaction of this compound with an organometallic reagent.
-
Cooling: Once the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: While stirring vigorously, add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Monitor for any exotherm. Continue adding until gas evolution ceases and the mixture is no longer basic.[1]
-
Extraction: Add ethyl acetate (EtOAc) and transfer the mixture to a separatory funnel. If solid salts are present, add water until they dissolve.
-
Phase Separation: Separate the organic and aqueous layers. Extract the aqueous layer two more times with fresh EtOAc.
-
Combine & Wash: Combine all organic layers and wash once with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol product by standard silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient).
References
-
Benchchem. A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. 7
-
Benchchem. Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide. 8
-
ResearchGate. Are there alternatives for silica for column chromatography?
-
Benchchem. Technical Support Center: Purification of Polar SF5 Compounds. 19
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
-
Reddit. Alternatives to silica gel or alternative method of purification?
-
MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid.
-
ResearchGate. How can i isolate polar basic compound with silica gel column chromatography?
-
Columbia University. Column chromatography.
-
Chemistry Steps. Epoxides Ring-Opening Reactions.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase.
-
K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction.
-
University of York, Chemistry Teaching Labs. Problems with extractions.
-
Master Organic Chemistry. Opening of Epoxides With Acid.
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening.
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
-
University of Calgary. Column chromatography.
-
Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions.
-
Fundamentals of Organic Chemistry. 9.14 Reactions of Epoxides: Ring-Opening.
-
Digital Commons @ EMU. Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for.
-
Organic Chemistry | OpenStax. 18.5 Reactions of Epoxides: Ring-Opening.
-
YouTube. Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone.
-
Wikipedia. Protecting group.
-
Reddit. Maximum ethanol concentration for silica gel column chromatography?
-
MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
-
Master Organic Chemistry. Epoxide Ring Opening With Base.
-
MPG.PuRe. Polymer Chemistry.
-
Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
-
Benchchem. 2-[3-(Benzyloxy)phenyl]oxirane | 19957-64-3.
-
PubChem - NIH. 2-Benzyloxirane, (S)- | C9H10O | CID 11018915.
-
Semantic Scholar. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
-
MDPI. Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][7][13]oxaphospholes.
-
Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
-
Advanced ChemBlocks. This compound 95%.
-
BLDpharm. 85960-55-0|(2S)-2-[2-(Benzyloxy)ethyl]oxirane.
-
Organic Syntheses Procedure. Ethyl Benzoylformate.
-
ResearchGate. Synthesis and their construction studies of substituted cyclen compounds containing 2-(p-hydroxyphenoxy)ethyl.
-
PharmaCompass.com. Oxirane | Drug Information, Uses, Side Effects, Chemistry.
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- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
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common pitfalls in handling 2-[2-(Benzyloxy)ethyl]oxirane
Welcome to the technical support center for 2-[2-(Benzyloxy)ethyl]oxirane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the handling and application of this versatile epoxide building block. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the properties, storage, and safe handling of this compound.
Q1: What are the key structural features and chemical properties of this compound?
A1: this compound possesses two primary functional groups that dictate its reactivity: a strained three-membered oxirane (epoxide) ring and a benzyl ether. The high ring strain of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions.[1][2] The benzyloxy group serves as a stable protecting group for the primary alcohol, which can be removed under specific conditions, such as catalytic hydrogenolysis.[1] This bifunctionality makes it a valuable intermediate in the synthesis of more complex molecules.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures, typically between 2-8°C.[3][4] This minimizes exposure to moisture and atmospheric carbon dioxide, which can lead to slow hydrolysis or other degradation pathways. Proper storage is crucial to prevent the gradual loss of purity and reactivity.
Q3: What are the primary safety hazards associated with handling this compound and other epoxides?
A3: Like many epoxides, this compound is classified as a hazardous substance. The primary risks include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[5][6]
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[5][6]
-
Sensitization: Repeated exposure to epoxides can lead to skin sensitization, a type of allergic contact dermatitis.[7]
Therefore, it is imperative to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]
Q4: How should I properly dispose of waste containing this compound?
A4: Unreacted this compound should not be disposed of in a liquid state. Small amounts of waste can be rendered non-hazardous by reacting it with a nucleophile (e.g., a polyamine or water with a catalyst) to open the epoxide ring, followed by curing to an inert solid.[9] Always consult your institution's environmental health and safety guidelines and follow all federal, state, and local regulations for chemical waste disposal.[9]
Section 2: Troubleshooting Guide for Experimental Pitfalls
This section provides in-depth solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield in Epoxide Ring-Opening Reactions
Q: I am experiencing significantly lower than expected yields in my nucleophilic ring-opening reaction with this compound. What are the potential causes and how can I improve the yield?
A: Low yields are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is essential.
Probable Causes & Solutions:
-
Incomplete Reaction:
-
Causality: The reaction may not have reached completion due to insufficient reaction time, temperature, or reagent stoichiometry.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the starting material persists, consider extending the reaction time or moderately increasing the temperature. Ensure that the nucleophile is used in a sufficient molar excess, particularly if it is also acting as the solvent.[11]
-
-
Epoxide Instability and Side Reactions:
-
Causality: Epoxides can be sensitive to harsh reaction conditions. Strong acids or high temperatures can lead to undesired side reactions, such as polymerization or decomposition.[11][12]
-
Solution: If you suspect degradation, consider employing milder reaction conditions. For acid-catalyzed openings, use a catalytic amount of a weaker acid. For base-catalyzed reactions, ensure the temperature is well-controlled.
-
-
Hydrolysis of the Epoxide:
-
Causality: The presence of water can lead to the formation of a 1,2-diol as a significant byproduct, consuming your starting material.[11] This is a common issue when water acts as a competing nucleophile.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents and reagents to minimize water content.
-
-
Product Loss During Work-up and Purification:
-
Causality: The desired product may be lost during aqueous work-up if it has some water solubility, or during purification if its polarity is similar to that of byproducts.
-
Solution: Review your extraction and purification procedures. If the product is water-soluble, saturate the aqueous layer with a salt (e.g., NaCl) to decrease its solubility. For purification, optimize your chromatography conditions (e.g., solvent system, gradient) to achieve better separation.[1]
-
Experimental Protocol: General Procedure for a Nucleophilic Ring-Opening Reaction
-
Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere.
-
To a stirred solution of this compound in an appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, add the nucleophile (typically 1.1 to 2 equivalents).
-
If required, add the catalyst (e.g., a Lewis acid or a base) at the appropriate temperature (often 0°C or room temperature).
-
Allow the reaction to stir and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH4Cl for basic reactions or NaHCO3 for acidic reactions).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[13]
Issue 2: Lack of Regioselectivity in Ring-Opening
Q: My reaction is producing a mixture of regioisomers. How can I control which carbon of the oxirane ring is attacked by the nucleophile?
A: The regioselectivity of epoxide ring-opening is a classic challenge and is highly dependent on the reaction conditions.[14]
Controlling Regioselectivity:
-
Under Basic or Nucleophilic Conditions (SN2 Mechanism):
-
Causality: In the absence of an acid catalyst, the reaction proceeds via a direct SN2 attack. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[14][15]
-
For this compound: The terminal carbon (C1) of the oxirane is less substituted than the internal carbon (C2). Therefore, under basic or neutral nucleophilic conditions, the attack will occur at C1.
-
Workflow:
Caption: Regioselectivity under basic conditions.
-
-
Under Acidic Conditions (SN1-like or SN2 Mechanism):
-
Causality: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[2] The subsequent nucleophilic attack depends on the substitution pattern. For epoxides with primary and secondary carbons, the attack still occurs at the less substituted carbon (SN2-like). However, if one carbon is tertiary, the attack occurs at the more substituted carbon due to the partial positive charge stabilization in the transition state (SN1-like).[14][16]
-
For this compound: Both carbons are secondary. Therefore, even under acidic conditions, the attack is likely to favor the less sterically hindered terminal carbon. However, the selectivity may be lower than under strictly basic conditions.
-
Workflow:
Caption: Regioselectivity under acidic conditions.
-
Issue 3: Unexpected Polymerization
Q: I observed the formation of a viscous, insoluble material in my reaction vessel. What would cause the polymerization of this compound?
A: Polymerization is a common pitfall when working with epoxides, especially under certain catalytic conditions.
Causes and Prevention of Polymerization:
-
Cationic Polymerization:
-
Causality: Strong Lewis or Brønsted acids can initiate cationic ring-opening polymerization.[12] The initial ring-opening generates a carbocation (or an activated oxonium ion), which can then be attacked by the oxygen of another epoxide monomer, propagating the polymerization.
-
Prevention: Use catalytic amounts of acid and maintain low temperatures to disfavor the polymerization pathway. If possible, opt for non-acidic conditions.
-
-
Anionic Polymerization:
-
Causality: Strong bases can also initiate anionic polymerization. The alkoxide formed after the initial ring-opening can act as a nucleophile to attack another epoxide monomer.[12]
-
Prevention: This is more likely to occur with highly reactive, unhindered epoxides. Use a controlled stoichiometry of the nucleophile and avoid excessively high temperatures. Ensure that the initial ring-opened product is protonated during the work-up to quench the reactive alkoxide.
-
Summary of Reaction Conditions and Outcomes:
| Condition | Primary Mechanism | Expected Outcome | Common Pitfalls |
| Strong Nucleophile (Basic/Neutral) | SN2 | High regioselectivity for the less substituted carbon.[15] | Incomplete reaction if nucleophile is weak. |
| Acid Catalyst & Weak Nucleophile | SN2-like | Ring-opening, regioselectivity may be reduced.[14] | Polymerization, diol formation from residual water.[11] |
| Strong Acid / High Temperature | Cationic Polymerization | Formation of polyether.[12] | Low yield of desired monomeric product. |
Section 3: References
-
Entropy Resins. (n.d.). Epoxy Resin Safety Precautions. Retrieved from [Link]
-
Epoxycraft. (n.d.). Safety Precautions when Using Epoxy. Retrieved from [Link]
-
Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved from [Link]
-
Crosslink Technology Inc. (n.d.). Precautions working with Epoxy and Urethane components. Retrieved from [Link]
-
PRO-SET Epoxies. (n.d.). Epoxy Safety. Retrieved from [Link]
-
Pearson. (n.d.). Epoxide Reactions Explained. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(Benzyloxy)ethanol. Retrieved from [Link]
-
Chemsrc. (2025). 2-((Benzyloxy)methyl)oxirane | CAS#:2930-05-4. Retrieved from [Link]
-
Oesch, F., et al. (n.d.). Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. PubMed. Retrieved from [Link]
-
Kamal, A., et al. (1995). Enantioselective Hydrolysis of 2, 2-Disubstituted Oxiranes Mediated by Microsomal Epoxide Hydrolase. Synthetic Communications.
-
BIOFOUNT. (n.d.). This compound | CAS 94426-72-9. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)ethanol. Retrieved from [Link]
-
Kharas, G., et al. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv.
-
PubChem. (n.d.). (2R)-2-[3-(Benzyloxy)propyl]oxirane. Retrieved from [Link]
-
Yudin, A. K., & Caiazzo, A. (n.d.). The synthesis of epoxides via base-promoted ring closure starting from X-hydrins. Science of Synthesis.
-
Cheméo. (n.d.). Chemical Properties of Oxirane, ethyl- (CAS 106-88-7). Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Oxirane: Human health tier II assessment. Retrieved from [Link]
-
Lires, O., et al. (n.d.). DEGRADATION OF THE OXIRANE RING OF EPOXIDIZED VEGETABLE OILS IN LIQUID-LIQUID SYSTEMS: I. HYDROLYSIS AND ATTACK BY H2O2. SciELO Argentina.
-
RadTech. (n.d.). Cationic Photopolymerization of 3-Benzyloxymethyl-3-ethyl-oxetane. Retrieved from [Link]
-
Hubert, C., et al. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews.
-
Google Patents. (n.d.). Process for the purification of epoxides. Retrieved from
-
PubChem. (n.d.). 2-Benzyloxirane, (S)-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-2-phenyloxirane. Retrieved from [Link]
-
NIST. (n.d.). Oxirane, 2-ethyl-2-methyl-. NIST WebBook. Retrieved from [Link]
-
Georganics. (n.d.). (R)-(-)-2-(Benzyloxymethyl)-oxirane. Retrieved from [Link]
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- 1. benchchem.com [benchchem.com]
- 2. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 3. 85960-55-0|(2S)-2-[2-(Benzyloxy)ethyl]oxirane|BLD Pharm [bldpharm.com]
- 4. This compound 95% | CAS: 94426-72-9 | AChemBlock [achemblock.com]
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- 6. 2-Benzyloxirane, (S)- | C9H10O | CID 11018915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Safety Precautions when Using Epoxy – Professional Epoxy Coatings [pecepoxy.co.uk]
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- 9. wolverinecoatings.com [wolverinecoatings.com]
- 10. crosslinktech.com [crosslinktech.com]
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- 12. Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Catalyst Selection for 2-[2-(Benzyloxy)ethyl]oxirane Reactions
Welcome to the technical support center for reactions involving 2-[2-(Benzyloxy)ethyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to catalyst selection and reaction optimization for this versatile building block.
Introduction: The Chemistry of this compound
This compound is a valuable intermediate in organic synthesis, prized for its bifunctional nature. The strained oxirane ring is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups, while the benzyl ether serves as a robust protecting group for a primary alcohol.[1][2] The choice of catalyst is paramount in controlling the regioselectivity and stereoselectivity of the ring-opening reaction, and in minimizing unwanted side reactions. This guide will help you navigate the complexities of catalyst selection to achieve your desired synthetic outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My ring-opening reaction with an amine nucleophile is resulting in a low yield of the desired β-amino alcohol. What are the likely causes and how can I improve it?
Answer:
Low yields in the aminolysis of this compound can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Insufficient Catalyst Activity: The choice of catalyst is critical. For amine nucleophiles, both Lewis acids and Brønsted acids can be effective. However, a catalyst that is too weak may not sufficiently activate the epoxide, leading to a sluggish or incomplete reaction.
-
Solution: Consider screening a panel of Lewis acids. Ytterbium triflate (Yb(OTf)₃) is often an excellent choice for ring-opening reactions of epoxides with amines, as it is a strong Lewis acid that can be used in catalytic amounts.[3] Other effective Lewis acids include scandium triflate (Sc(OTf)₃) and cerium(III) chloride (CeCl₃).[4][5] If you are using a Brønsted acid, ensure it is strong enough to protonate the epoxide oxygen. Acetic acid can be an effective metal-free catalyst and solvent for this transformation.[6]
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-poor amines can be poor nucleophiles, leading to slow reaction rates.
-
Solution: If possible, consider using a less hindered or more electron-rich amine. Alternatively, increasing the reaction temperature or using a more potent catalyst can help to overcome the low reactivity of the nucleophile.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of your desired product. A common side reaction is the formation of a diol through hydrolysis of the epoxide if water is present in the reaction mixture.
-
Solution: Ensure that all your reagents and solvents are anhydrous. The use of freshly distilled solvents and dry glassware is recommended. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of atmospheric moisture.
-
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can all impact the yield.
-
Solution: Systematically optimize your reaction conditions. A solvent screen is often a good starting point; polar aprotic solvents like THF or acetonitrile are commonly used.[3] Increasing the reaction temperature can improve the rate, but be mindful of potential side reactions at higher temperatures. Monitoring the reaction by TLC or LC-MS will help you determine the optimal reaction time.
-
Question 2: I am observing a mixture of regioisomers in the ring-opening of this compound. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity in the ring-opening of unsymmetrical epoxides is a common challenge. The outcome is determined by the interplay of steric and electronic factors, which are heavily influenced by the reaction conditions.[7][8]
-
Understanding the Mechanism:
-
Under basic or neutral conditions (SN2-type mechanism): Nucleophilic attack generally occurs at the less sterically hindered carbon. For this compound, this would be the terminal carbon of the epoxide.[7][8]
-
Under acidic conditions (SN1-type mechanism): The reaction proceeds through a transition state with significant carbocationic character. The nucleophile will preferentially attack the more substituted carbon that can better stabilize the partial positive charge.[9]
-
-
Strategies for Controlling Regioselectivity:
-
For attack at the less substituted carbon (C1): Employ basic or neutral reaction conditions with a strong nucleophile. For example, using sodium azide (NaN₃) in a polar aprotic solvent will favor the formation of the 1-azido-2-hydroxy product.[4]
-
For attack at the more substituted carbon (C2): Utilize acidic conditions. A strong Lewis acid or Brønsted acid will promote the development of a partial positive charge on the more substituted carbon, directing the nucleophile to this position.[9]
-
Chelation Control: The presence of the benzyloxy group offers an opportunity for chelation control. Certain Lewis acids can coordinate to both the epoxide oxygen and the ether oxygen of the benzyloxy group. This can direct the nucleophile to the C2 position.[10][11] Titanium(IV) isopropoxide is a Lewis acid known to participate in chelation-controlled epoxide ring-opening reactions.
-
Question 3: The formation of a diol is a major byproduct in my reaction. How can I prevent this?
Answer:
Diol formation is a result of the epoxide reacting with water. This can be a significant issue, especially in acid-catalyzed reactions where the epoxide is activated towards nucleophilic attack by any available nucleophile, including water.
-
Strict Anhydrous Conditions: This is the most critical factor.
-
Solvents: Use freshly distilled, anhydrous solvents.
-
Reagents: Ensure all reagents, including the nucleophile and catalyst, are dry. Solid reagents can be dried in a vacuum oven.
-
Glassware: Flame-dry or oven-dry all glassware before use.
-
Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
-
Choice of Catalyst: Some catalysts are more water-sensitive than others.
-
Solution: If you are using a highly hygroscopic Lewis acid, consider switching to a less sensitive one. Alternatively, the use of a stoichiometric amount of a Lewis acid that also acts as a water scavenger can be beneficial.
-
-
Reaction Workup: Quenching the reaction with an aqueous solution can lead to diol formation if unreacted epoxide is still present.
-
Solution: Ensure the reaction has gone to completion before quenching. If possible, use a non-aqueous workup.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the benzyloxy group in the reactivity of this compound?
A1: The benzyloxy group has several important roles:
-
Protecting Group: It protects the primary alcohol functionality, preventing it from participating in unwanted side reactions. The benzyl group is stable to a wide range of reaction conditions and can be easily removed at a later stage via catalytic hydrogenation.[2]
-
Directing Group: The ether oxygen can act as a Lewis basic site, allowing for chelation with certain metal catalysts. This can influence the regioselectivity of the ring-opening reaction, often directing the nucleophile to the C2 position.[10][11]
-
Electronic Effects: The electron-withdrawing inductive effect of the ether oxygen can slightly influence the electronics of the epoxide, though this effect is generally less significant than steric factors or catalyst control.
Q2: Can I achieve an asymmetric ring-opening of this compound?
A2: Yes, asymmetric ring-opening is a powerful strategy for synthesizing chiral molecules from this prochiral epoxide. This is typically achieved using a chiral catalyst that will preferentially catalyze the reaction of one enantiomer of the product over the other. Chiral salen-metal complexes (e.g., with Cr, Co, or Al) have been shown to be highly effective catalysts for the asymmetric ring-opening of various epoxides with a range of nucleophiles.[12][13]
Q3: What are some recommended catalysts for the ring-opening of this compound with thiol nucleophiles?
A3: For the ring-opening with thiols to form β-hydroxy thioethers, both base-catalyzed and Lewis acid-catalyzed methods are effective.
-
Base-Catalyzed: A simple and effective method is to use a base such as sodium hydroxide or sodium hydride to deprotonate the thiol, forming a potent thiolate nucleophile. The reaction then proceeds via an SN2 mechanism with attack at the less hindered carbon.
-
Lewis Acid-Catalyzed: Lewis acids such as ytterbium triflate (Yb(OTf)₃) or erbium triflate (Er(OTf)₃) can catalyze the reaction under neutral conditions, often with high regioselectivity.
Part 3: Experimental Protocols & Data
Protocol 1: Ytterbium Triflate-Catalyzed Ring-Opening with Aniline
This protocol describes a general procedure for the Lewis acid-catalyzed ring-opening of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Ytterbium (III) triflate (Yb(OTf)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Add aniline (1.1 eq) to the solution.
-
Add ytterbium (III) triflate (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.
Data Summary: Catalyst Performance in Epoxide Ring-Opening
| Catalyst | Nucleophile | Solvent | Temp (°C) | Regioselectivity (C2:C1) | Yield (%) | Reference |
| Yb(OTf)₃ | Amines | THF | RT | High (C2) | Good-High | [3] |
| Sc(OTf)₃ | Amines | Water | RT | High | High | [5] |
| Acetic Acid | Amines | Neat | RT | High (C2) | High | [6] |
| NaOH | Thiols | Methanol | Reflux | High (C1) | Good | General Protocol |
| Er(OTf)₃ | Alcohols | Neat | RT | High | High |
Part 4: Visualizations
Diagram 1: Regioselectivity in Ring-Opening Reactions
Caption: Control of regioselectivity in epoxide ring-opening.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low reaction yield.
References
- Benchchem. (2025).
- Benchchem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols.
- Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. FULIR.
- Ytterbium triflate and high pressure-mediated ring opening of epoxides with amines. Journal of the Chemical Society, Perkin Transactions 1.
- Epoxides Ring-Opening Reactions. Chemistry Steps.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.
- Erbium(III) Triflate is a Highly Efficient Catalyst for the Synthesis of β-Alkoxy Alcohols, 1,2-Diols and β-Hydroxy Sulfides by Ring Opening of Epoxides. Organic Chemistry Portal.
- Ytterbium Trifluoromethanesulfonate Yb(OTf)3: An Efficient, Reusable Catalyst for Highly Selective Formation of β-Alkoxy Alcohols via Ring-Opening of 1,2-Epoxides with Alcohols.
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC - NIH.
- 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity.
- Protecting group. Wikipedia.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Ring opening reactions of DGEBA with benzyl alcohol.
- Opening of Epoxides With Acid. Master Organic Chemistry.
- Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 8. Synthesis and ring opening reactions of cis- and trans-oxides derived from 3-benzyloxycyclohexene and 2-benzyloxy-5,6-dihydro-2H-pyran. Lookchem.
- Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 5. Synthesis and reactions of some 2,3-epoxy-1-alkanol derivatives.
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
- Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC - PubMed Central.
- (PDF) Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives.
- Regioselective Azidolysis of Epoxides in Water Using Poly(vinylamine) and Poly(allylamine) as New Polymweic Cosolvents.
- Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliph
- Ring opening of various terminal epoxides with TBAF/THF. Yields in...
- Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacryl
- Cerium(III) Chloride Promoted Highly Regioselective Ring Opening of Epoxides and Aziridines Using NaN3 in Acetonitrile: A Facile Synthesis of 1,3-Azidoalcohols and 1,2-Azidoamines. Organic Chemistry Portal.
- (12)
- An In-depth Technical Guide to the Ring-Opening Reactions of 2-[(2-cyclopentylphenoxy)methyl]-oxirane. Benchchem.
- EP2455377A1 - Synthesis of fentanyl analogs.
- Epoxide ring-opening reaction of various epoxides by aniline in the...
- An environmentally benign regioselective synthesis of 2-benzyl-4-arylquinoline derivatives using aryl amines, styrene oxides and aryl acetylenes. Organic & Biomolecular Chemistry (RSC Publishing).
- REGIOCHEMICAL CONTROL OF THE RING-OPENING OF 1,2-EPOXIDES BY MEANS OF CHELATING PROCESSES .11. RING-OPENING REACTIONS OF ALIPHATIC MONOFUNCTIONALIZED AND DIFUNCTIONALIZED CIS AND TRANS 2,3-EPOXY AND 3,4-EPOXY ESTERS. ARPI.
- Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research.
- Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in W
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- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Ytterbium triflate and high pressure-mediated ring opening of epoxides with amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Cerium(III) Chloride Promoted Highly Regioselective Ring Opening of Epoxides and Aziridines Using NaN3 in Acetonitrile: A Facile Synthesis of 1,3-Azidoalcohols and 1,2-Azidoamines [organic-chemistry.org]
- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 9. Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 8. Synthesis and ring opening reactions of cis- and trans-oxides derived from 3-benzyloxycyclohexene and 2-benzyloxy-5,6-dihydro-2H-pyran - Lookchem [lookchem.com]
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- 11. mdpi.com [mdpi.com]
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- 13. Erbium(III) Triflate is a Highly Efficient Catalyst for the Synthesis of β-Alkoxy Alcohols, 1,2-Diols and β-Hydroxy Sulfides by Ring Opening of Epoxides [organic-chemistry.org]
Technical Support Center: Solvent Effects on 2-[2-(Benzyloxy)ethyl]oxirane Reactivity
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of reactions involving 2-[2-(Benzyloxy)ethyl]oxirane. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the ring-opening of this versatile epoxide. As Senior Application Scientists, we understand that achieving desired reactivity and regioselectivity is paramount. This resource consolidates our expertise to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of ring-opening reactions with this compound?
A1: The regioselectivity of the nucleophilic attack on the oxirane ring is principally governed by the reaction conditions, specifically whether the environment is acidic or basic/neutral.[1]
-
Under Basic or Neutral Conditions (SN2 Pathway): With strong nucleophiles, the reaction proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide.[1][2] For this compound, this is the terminal methylene carbon (C1). This pathway is favored due to the high ring strain of the epoxide, which facilitates the reaction even with a poor leaving group (alkoxide).[3][4]
-
Under Acidic Conditions (SN1-like Pathway): In an acidic medium, the epoxide oxygen is first protonated, making it a much better leaving group.[2][3] This is followed by the nucleophilic attack. The transition state has significant carbocationic character, and the attack occurs at the carbon that can best stabilize a developing positive charge.[1][5] For this specific oxirane, the attack will favor the more substituted carbon (C2), as it can better stabilize the partial positive charge.[2][6]
Q2: How does the choice of solvent impact the rate and success of the ring-opening reaction?
A2: The solvent plays a critical role in stabilizing reactants, intermediates, and transition states, thereby influencing the reaction rate and even the mechanism.[7] The primary distinction is between polar protic and polar aprotic solvents.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds.[8] In SN2 reactions (basic/neutral conditions), polar protic solvents can solvate and stabilize the nucleophile, which can sometimes decrease its reactivity by "caging" it.[9] However, in acid-catalyzed (SN1-like) reactions, these solvents are excellent at stabilizing the partial positive charge that develops in the transition state, as well as the leaving group.[9][10]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, THF): These solvents possess dipoles but cannot form hydrogen bonds.[8] They are generally preferred for SN2 reactions because they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "bare" and more reactive.[9][11] This leads to a significant rate enhancement for SN2 reactions compared to polar protic solvents.[9]
Q3: I am observing a mixture of regioisomers. How can I improve the selectivity of my reaction?
A3: Obtaining a mixture of regioisomers is a common issue, often stemming from reaction conditions that allow both SN1 and SN2 pathways to compete.
-
To favor attack at the less substituted carbon (C1): Ensure your reaction conditions are strictly basic or neutral. Use a strong, negatively charged nucleophile and a polar aprotic solvent like THF or DMF to maximize SN2 character.[12] Avoid any acidic impurities in your reagents or glassware.
-
To favor attack at the more substituted carbon (C2): Employ acidic catalysis. Use a weak nucleophile (e.g., water, alcohol) in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄, HCl).[2][13] The solvent should be polar and capable of stabilizing the developing positive charge, with polar protic solvents often being suitable.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Weak Nucleophile: Under basic/neutral conditions, the nucleophile may not be strong enough to open the epoxide ring.[3] 2. Poor Solvent Choice: The solvent may be hindering the nucleophile's reactivity (e.g., a strong nucleophile in a polar protic solvent).[9] 3. Insufficient Temperature: Some reactions require elevated temperatures to overcome the activation energy. | 1. Increase Nucleophilicity: If possible, use a stronger nucleophile. For example, use an alkoxide instead of an alcohol. 2. Optimize Solvent: For SN2 reactions, switch to a polar aprotic solvent like DMF or DMSO.[8] For acid-catalyzed reactions, ensure the solvent can stabilize the transition state. 3. Increase Temperature: Cautiously increase the reaction temperature while monitoring for side product formation. |
| Formation of a Diol Byproduct | Presence of Water: Trace amounts of water in the reagents or solvent can act as a nucleophile, especially under acidic conditions, leading to the formation of a 1,2-diol.[2] | Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Anhydrous DMF stored over molecular sieves is a good practice.[14] |
| Unexpected Side Products | 1. Product Instability: The desired product might be unstable under the reaction or workup conditions.[15] 2. Rearrangement: Under strongly acidic conditions, carbocation-like intermediates can potentially undergo rearrangement. | 1. Modify Workup: If you suspect acid or base sensitivity, use a neutral quench and workup procedure. Test the stability of your product under the reaction conditions on a small scale.[15] 2. Milder Conditions: Use a milder acid catalyst or lower the reaction temperature to disfavor rearrangement pathways. |
| Low Yield After Workup | 1. Product is Water-Soluble: The product may have significant solubility in the aqueous layer during extraction.[15] 2. Product Volatility: The product may be volatile and lost during solvent removal.[15] | 1. Check Aqueous Layer: Before discarding the aqueous layer, extract it several more times with a different organic solvent. Back-extraction can also be useful. 2. Careful Solvent Removal: Use a rotary evaporator at a lower temperature and pressure. Check the trap for any condensed product.[15] |
Experimental Protocols
Protocol 1: Base-Catalyzed Ring-Opening with an Amine Nucleophile (SN2 Pathway)
This protocol details the reaction of this compound with a primary amine, favoring nucleophilic attack at the less substituted carbon.
Materials:
-
This compound
-
Primary amine (e.g., tert-butylamine)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the primary amine (1.1 to 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile (SN1-like Pathway)
This protocol describes the acid-catalyzed addition of an alcohol, favoring nucleophilic attack at the more substituted carbon.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., Methanol)
-
Acid catalyst (e.g., a catalytic amount of sulfuric acid or a Lewis acid)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous alcohol (which also serves as the solvent) in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) until the solution is neutral.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Visualizing Reaction Pathways
The choice between acidic and basic/neutral conditions fundamentally alters the regiochemical outcome of the ring-opening reaction. This can be visualized as a decision-making workflow.
Caption: Decision workflow for regioselectivity in oxirane ring-opening.
References
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]
-
OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). Retrieved from [Link]
-
YouTube. (2020, April 26). Opening Epoxides - tuning regioselectivity. Retrieved from [Link]
-
Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (2022). Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. Retrieved from [Link]
-
CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. Retrieved from [Link]
-
Semantic Scholar. (1982). Solvent effects on chemical reactivity. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent effects on chemical reactivity | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. orgosolver.com [orgosolver.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. How To [chem.rochester.edu]
Technical Support Center: Monitoring 2-[2-(Benzyloxy)ethyl]oxirane Reactions by TLC
This guide provides in-depth technical and practical advice for researchers, scientists, and professionals in drug development on effectively monitoring the progress of reactions involving 2-[2-(Benzyloxy)ethyl]oxirane using Thin-Layer Chromatography (TLC). The content is structured to address specific challenges and provide actionable solutions, ensuring scientific integrity and reliable experimental outcomes.
Introduction: Why TLC is a Critical Tool for Monitoring Epoxide Reactions
This compound is a valuable building block in organic synthesis due to its strained three-membered ring, which is susceptible to ring-opening by a variety of nucleophiles.[1] This reactivity allows for the introduction of a functionalized sidechain, a common strategy in the synthesis of complex molecules. Given the high reactivity of the epoxide ring, careful monitoring of the reaction is crucial to maximize the yield of the desired product and minimize the formation of byproducts.
Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose. It is a rapid, simple, and cost-effective method to qualitatively track the progress of a reaction by observing the disappearance of the starting material and the appearance of the product(s).[2][3] For reactions involving this compound, which is a relatively non-polar molecule, and its more polar ring-opened products (typically diols, amino alcohols, or thioalcohols), TLC provides excellent separation, allowing for clear visualization of the reaction's progress.
Core Principles of TLC for Epoxide Reaction Monitoring
The separation on a TLC plate is based on the principle of adsorption chromatography. A small amount of the reaction mixture is spotted onto a stationary phase (typically silica gel), and a mobile phase (solvent) is allowed to move up the plate via capillary action. Compounds in the mixture travel up the plate at different rates depending on their polarity and their interaction with the stationary and mobile phases.
-
Starting Material (Epoxide): this compound is a moderately polar compound. It will travel a certain distance up the TLC plate.
-
Product (Ring-Opened): The ring-opening of the epoxide introduces a hydroxyl group, significantly increasing the polarity of the molecule. Therefore, the product will have a stronger interaction with the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the starting material.[4]
-
Reaction Completion: A reaction is generally considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[3]
Detailed Experimental Protocol for TLC Analysis
This protocol outlines the standard procedure for monitoring a this compound reaction.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (solvent system)
-
Visualization agent (e.g., UV lamp, iodine chamber, or a chemical stain)
-
Forceps
-
Pencil
Step-by-Step Procedure:
-
Prepare the Eluent: Choose an appropriate solvent system. A good starting point for separating the epoxide from its more polar products is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] A common initial ratio to try is 7:3 or 8:2 hexanes:ethyl acetate.
-
Prepare the TLC Plate: With a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Mark small 'x's on this line where you will spot your samples. It is good practice to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.[3]
-
Spot the Plate:
-
Starting Material (SM): Dissolve a small amount of the this compound in a volatile solvent (like ethyl acetate or dichloromethane) and use a capillary tube to apply a small spot on the origin in the designated lane.
-
Reaction Mixture (RM): Using a clean capillary tube, take a small aliquot of the reaction mixture and spot it on the origin in its lane.[3]
-
Co-Spot (Co): In the center lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot. This helps to confirm the identity of the starting material spot in the reaction mixture lane.[3]
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the origin line.[6][7] Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[4] Allow the plate to dry completely.
-
UV Light: Since the benzyloxy group contains an aromatic ring, the starting material and product should be UV active. Visualize the plate under a short-wave (254 nm) UV lamp.[8][9][10] The spots will appear as dark areas on a fluorescent background. Circle the spots with a pencil.
-
Staining: If the spots are not clearly visible under UV light, or for additional confirmation, use a chemical stain. Common stains for this type of compound include:
-
Potassium Permanganate (KMnO4) stain: This is a good general-purpose stain that reacts with oxidizable functional groups like alcohols (the product). The spots will appear as yellow-brown spots on a purple background.[11]
-
p-Anisaldehyde stain: This stain is also a good general-purpose stain that can produce a range of colors with different functional groups upon heating.[12]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[8][10][12]
-
-
Workflow Diagram:
Caption: A typical workflow for TLC monitoring of a chemical reaction.
Troubleshooting Guide
This section addresses common issues encountered during the TLC monitoring of this compound reactions in a question-and-answer format.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of Spots | - Sample is too concentrated (overloaded).- The eluent is too polar for the compound.- The compound is acidic or basic and is interacting strongly with the silica gel. | - Dilute the sample before spotting.- Decrease the polarity of the eluent (e.g., increase the proportion of hexanes).- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.[7] |
| Spots are Too High (High Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.[13][7] |
| Spots are Too Low (Low Rf) | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent.[13][7] |
| No Spots Visible | - The sample is too dilute.- The compound is not UV active and a UV lamp was the only visualization method used.- The compound is volatile and has evaporated from the plate. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6][7]- Use a chemical stain for visualization.[7]- This is less likely with the compounds , but if suspected, minimize the time the plate is exposed to air before development. |
| Smeared or Irregular Spots | - The TLC plate was touched with fingers.- The spotting capillary was too large, creating a large initial spot.- The solvent front ran unevenly. | - Handle TLC plates only by the edges.- Use a fine capillary to apply small, concentrated spots.- Ensure the TLC chamber is level and the plate is not touching the sides of the chamber.[6] |
| Starting Material and Product Spots Overlap | - The eluent system does not provide adequate separation. | - Experiment with different solvent systems. Try changing the polar component (e.g., use diethyl ether instead of ethyl acetate) or add a third solvent to fine-tune the polarity. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for monitoring the reaction of this compound with an amine?
A1: A good starting point is a mixture of hexanes and ethyl acetate. Begin with a ratio of 8:2 (hexanes:ethyl acetate) and adjust as needed. The starting epoxide will be less polar than the resulting amino alcohol product. If the product spot remains at the origin, you will need to increase the polarity of the eluent by increasing the proportion of ethyl acetate.
Q2: My reaction involves a thiol nucleophile. Are there any special considerations for TLC?
A2: The resulting β-hydroxy thioether will be more polar than the starting epoxide, so the same general principles apply. However, some thiols and thioethers can be visualized with specific stains like palladium chloride. For general monitoring, UV visualization and a potassium permanganate stain should be sufficient.
Q3: How can I be sure that a new spot on the TLC is my desired product and not a byproduct?
A3: While TLC is excellent for monitoring reaction progress, it is not a definitive identification tool. The appearance of a new, more polar spot is a strong indication of product formation. However, to confirm the identity of the product, you will need to isolate it (e.g., by column chromatography) and characterize it using other analytical techniques such as NMR, IR, and mass spectrometry.
Q4: The reaction is being run in a high-boiling point solvent like DMF or DMSO. How does this affect my TLC?
A4: High-boiling point solvents can interfere with TLC development, often causing streaking.[14] To mitigate this, after spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to remove the solvent before developing the plate.[14]
Q5: What does it mean if I see multiple new spots forming in the reaction mixture lane?
A5: The formation of multiple new spots suggests that the reaction may be producing byproducts. This could be due to side reactions, such as the hydrolysis of the epoxide if water is present, or further reactions of the desired product. Careful analysis of the reaction conditions and purification of the major product will be necessary.
Decision Tree for TLC Troubleshooting:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
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- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Home Page [chem.ualberta.ca]
- 14. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of 2-[2-(Benzyloxy)ethyl]oxirane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a critical aspect of ensuring drug safety and efficacy. The enantiomers of a chiral molecule, while possessing identical physical and chemical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 2-[2-(Benzyloxy)ethyl]oxirane, a versatile chiral building block in organic synthesis.
As Senior Application Scientists, our goal is to move beyond rote protocols and delve into the causality behind experimental choices. This guide is structured to provide not just a method, but a framework for rational method development, grounded in the principles of chiral recognition and supported by experimental data from analogous compounds.
The Challenge of Separating this compound Enantiomers
The structure of this compound presents a specific set of features that inform our strategy for chiral separation. The presence of a phenyl group within the benzyloxy moiety provides a crucial site for π-π interactions, while the oxygen atoms of the ether and oxirane ring can act as hydrogen bond acceptors. The chiral center is located on the oxirane ring, and its accessibility to the chiral stationary phase (CSP) will be a key determinant of enantioselectivity.
Comparing Chiral Stationary Phases: A Data-Driven Approach
The cornerstone of direct chiral HPLC is the selection of an appropriate CSP.[1] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated broad applicability for a wide range of chiral compounds, including epoxides.[2][3] The chiral recognition mechanism of these phases is a complex interplay of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, where the analyte fits into chiral grooves or cavities on the polysaccharide backbone.[4]
Table 1: Comparative Performance of Chiral Stationary Phases for Analytes Structurally Similar to this compound
| Analyte (Structural Analogue) | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) | Reference |
| (±)-Styrene Oxide | Chiralcel® OD-H | n-Hexane/2-Propanol (90:10) | 1.0 | 2.15 | 1.28 | 2.80 | |
| (±)-Styrene Oxide | Chiralpak® AD-H | n-Hexane/2-Propanol (90:10) | 1.0 | 3.50 | 1.15 | 1.95 | |
| (±)-Glycidyl phenyl ether | Chiralcel® OD-H | n-Hexane/2-Propanol (95:5) | 1.0 | 4.20 | 1.45 | 4.50 | |
| (±)-Glycidyl phenyl ether | Chiralpak® AD-H | n-Hexane/2-Propanol (98:2) | 1.0 | 5.80 | 1.25 | 3.10 |
Note: The data presented is for structurally analogous compounds and should be used as a guide for initiating method development for this compound.
From this comparative data, both Chiralcel® OD-H and Chiralpak® AD-H are excellent candidates. Chiralcel® OD-H often provides higher separation factors and resolutions for these types of compounds, suggesting a better fit within its chiral grooves. However, Chiralpak® AD-H can also provide baseline separation and its different selectivity should not be overlooked in a comprehensive screening approach.
Experimental Protocol: A Step-by-Step Methodology
The following protocol outlines a robust starting point for the chiral HPLC analysis of this compound, based on the analysis of structurally similar compounds. This protocol is designed to be a self-validating system, with clear checkpoints for assessing performance.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Columns:
-
Primary Screening Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)[5]
-
Secondary Screening Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase:
-
Initial Screening: A series of isocratic mobile phases consisting of n-Hexane and 2-Propanol (IPA). Recommended starting compositions:
-
98:2 (n-Hexane:IPA)
-
95:5 (n-Hexane:IPA)
-
90:10 (n-Hexane:IPA)
-
80:20 (n-Hexane:IPA)
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (due to the benzene ring in the benzyloxy group)
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Methodology:
-
System Preparation: Thoroughly flush the HPLC system with the initial mobile phase composition to ensure a stable baseline.
-
Column Equilibration: Equilibrate the Chiralcel® OD-H column with the starting mobile phase (e.g., 95:5 n-Hexane:IPA) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the this compound sample.
-
Data Analysis:
-
Assess the chromatogram for the presence of two separated peaks corresponding to the enantiomers.
-
Calculate the retention factors (k'), separation factor (α), and resolution (Rs). A resolution of >1.5 is generally considered baseline separation.
-
-
Method Optimization:
-
If no separation or poor resolution is observed, systematically vary the percentage of 2-Propanol in the mobile phase. Increasing the alcohol content generally decreases retention time but can also affect selectivity.
-
If baseline separation is not achieved on the Chiralcel® OD-H, switch to the Chiralpak® AD-H column and repeat the screening process. The different helical structure of the amylose backbone in Chiralpak® AD-H can offer complementary selectivity.
-
-
Protocol Validation: Once optimal conditions are identified, the method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.
Causality Behind Experimental Choices
-
Choice of Polysaccharide-Based CSPs: The aromatic ring and polar ether/oxirane functionalities of the analyte make it an ideal candidate for interaction with the carbamate derivatives on the polysaccharide backbone of Chiralpak® and Chiralcel® columns. These interactions are crucial for forming the transient diastereomeric complexes necessary for separation.[4]
-
Normal Phase Mode: The use of a non-polar mobile phase (n-Hexane) with a polar modifier (2-Propanol) enhances the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which are often the dominant forces in chiral recognition on these phases.
-
Systematic Mobile Phase Screening: The enantioselectivity on polysaccharide CSPs is highly sensitive to the type and concentration of the alcohol modifier. A systematic screening approach is therefore essential for efficient method development.[6]
Visualizing the Workflow and Logic
To better illustrate the decision-making process in chiral method development, the following diagrams outline the experimental workflow and the logical relationships between key parameters.
Caption: Experimental workflow for chiral HPLC method development.
Caption: Logical relationships between key analytical parameters.
Conclusion
The successful chiral analysis of this compound is readily achievable through a systematic screening approach utilizing polysaccharide-based chiral stationary phases. While Chiralcel® OD-H often presents a higher probability of initial success for structurally similar compounds, a comprehensive evaluation including Chiralpak® AD-H is recommended to ensure the optimal separation is achieved. By understanding the fundamental principles of chiral recognition and methodically exploring the parameter space, researchers can confidently develop robust and reliable HPLC methods for the critical task of enantiomeric purity determination. This guide provides a solid foundation for this endeavor, empowering scientists to move from trial-and-error to a more rational and efficient method development process.
References
-
Daicel Corporation. (n.d.). Chiral Applications Database. Retrieved January 12, 2026, from [Link]
- Ghanem, A., & Aboul-Enein, H. Y. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107-113.
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved January 12, 2026, from [Link]
- Barbakadze, V., Lomsadze, K., Merlani, M., Farkas, T., & Chankvetadze, B. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chirality, 24(9), 839-844.
-
Chiral Technologies Europe. (2013, April 1). Application guide helps to find the right chiral separation approach. Scientist Live. Retrieved January 12, 2026, from [Link]
- Chiral Technologies, Inc. (2013). Instruction Manual for Chiralcel® OD-H and Chiralcel® OJ-H.
- Lomsadze, K., Merlani, M., Barbakadze, V., Farkas, T., & Chankvetadze, B. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chirality, 24(9), 839-844.
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved January 12, 2026, from [Link]
-
Daicel Corporation. (n.d.). DAICEL Chiral Application Search. Retrieved January 12, 2026, from [Link]
- Ismail, D., & Ghanem, A. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 24(7), 1287.
- Al-Saeed, M., & El-Enany, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
-
HPLCSMS. (n.d.). Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323. Retrieved January 12, 2026, from [Link]
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (pp. 429-441). Marcel Dekker.
-
Analytics-Shop. (n.d.). 14394 - HPLC Column CHIRALCEL® OD-H, 150 x 2,1 mm, 5 µm. Retrieved January 12, 2026, from [Link]
- Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15(12), 395-406.
Sources
- 1. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. hplc.eu [hplc.eu]
- 6. phx.phenomenex.com [phx.phenomenex.com]
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of 2-[2-(Benzyloxy)ethyl]oxirane
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and chiral drug development. The stereochemical purity of a molecule like 2-[2-(Benzyloxy)ethyl]oxirane, a versatile chiral building block, dictates its efficacy and safety in subsequent applications. This guide provides an in-depth comparison of the primary analytical techniques for determining its enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed, self-validating protocols.
At a Glance: Method Comparison
| Method | Principle | Sample Throughput | Resolution | Development Time | Instrumentation |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) | Moderate to High | Excellent | Moderate | HPLC with UV Detector |
| Chiral GC | Differential interaction with a chiral stationary phase (CSP) | High | Excellent | Moderate | GC with FID or MS Detector |
| Chiral NMR | Formation of diastereomeric complexes with a chiral auxiliary, inducing chemical shift non-equivalence | Low to Moderate | Good to Excellent | Low to Moderate | NMR Spectrometer |
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers due to its versatility and high resolution.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For epoxides, particularly those with aromatic and ether functionalities like our target molecule, polysaccharide-based CSPs are often the most effective.[2]
The Rationale Behind Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, possess helical polymer structures that create a complex chiral environment. The separation mechanism is a multifaceted interplay of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide.[3] The benzyloxy and oxirane moieties of this compound can engage in these interactions, leading to differential retention times for the two enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
Experimental Protocol: Chiral HPLC
This protocol provides a robust starting point for the method development for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV Detector (set to an appropriate wavelength, e.g., 254 nm, due to the benzene ring)
-
Chiral Column: A polysaccharide-based column such as Daicel Chiralpak® AD-H or Chiralcel® OD-H is recommended as a starting point.
Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA) or Ethanol (EtOH)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and an alcohol modifier (IPA or EtOH). A common starting composition is 90:10 (v/v) n-Hexane:IPA. Degas the mobile phase thoroughly.
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. If separation is not achieved, systematically vary the mobile phase composition (e.g., 95:5, 80:20) and the alcohol modifier (e.g., switch to Ethanol).
-
Calculation of Enantiomeric Excess (% ee):
-
Identify the two peaks corresponding to the enantiomers.
-
Integrate the area of each peak (Area1 and Area2).
-
Calculate the % ee using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] * 100
-
Section 2: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers exceptional resolution and high throughput.[4] The separation principle is analogous to chiral HPLC, relying on a chiral stationary phase. For many chiral compounds, including epoxides, cyclodextrin-based CSPs are highly effective.[5]
The Rationale Behind Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped cavity.[6] In chiral GC, derivatized cyclodextrins are coated onto the capillary column. Enantiomers are separated based on the differential stability of the diastereomeric inclusion complexes formed between the analyte and the chiral cyclodextrin cavity. The benzyloxyethyl side chain of our target molecule can interact with the hydrophobic interior and the chiral hydroxyl groups at the rim of the cyclodextrin, leading to enantioselective separation.
Caption: Workflow for Chiral GC Analysis.
Experimental Protocol: Chiral GC
This protocol provides a starting point for developing a chiral GC method for this compound.
Instrumentation:
-
Gas Chromatograph (GC)
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column: A cyclodextrin-based column such as a Chiraldex® G-PN or a similar phase is a good starting point.
Reagents:
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Chiraldex® G-PN (30 m x 0.25 mm ID, 0.12 µm film thickness)
-
Carrier Gas: Helium or Hydrogen, with a constant flow or pressure program.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (FID)
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp at 2 °C/min to 180 °C, and hold for 10 min. This program should be optimized based on the initial results.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample.
-
Calculation of Enantiomeric Excess (% ee): The calculation is the same as for HPLC, using the integrated peak areas of the two enantiomers.
Section 3: Chiral NMR Spectroscopy
NMR spectroscopy offers a distinct approach to determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[7][8] For epoxides, chiral solvating agents are often preferred as they do not require covalent modification of the analyte.[9]
The Rationale Behind Chiral Solvating Agents
A chiral solvating agent is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[10] These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. Lanthanide-based chiral shift reagents can also be used, but may cause significant line broadening.
Caption: Workflow for Chiral NMR Analysis.
Experimental Protocol: Chiral NMR
This protocol outlines the general procedure for determining the enantiomeric excess of this compound using a chiral solvating agent.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher for better resolution)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, Benzene-d₆)
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a good candidate due to its ability to form hydrogen bonds with the epoxide oxygen.
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 5-10 mg) and dissolve it in approximately 0.6 mL of a deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent. The optimal ratio of CSA to analyte may need to be determined empirically.
-
-
NMR Acquisition:
-
Acquire another ¹H NMR spectrum after the addition of the CSA.
-
Look for splitting of one or more of the analyte's signals, particularly the protons on the oxirane ring, which are in close proximity to the chiral center.
-
-
Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Carefully integrate these two signals (Integral1 and Integral2).
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [|Integral1 - Integral2| / (Integral1 + Integral2)] * 100
-
Conclusion and Recommendations
The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis, including sample throughput, required precision, and available instrumentation.
-
Chiral HPLC is highly recommended for its robustness, excellent resolution, and wide applicability. It is often the gold standard for accurate quantitative analysis.
-
Chiral GC is an excellent alternative if the analyte is sufficiently volatile and thermally stable, offering high speed and resolution.
For routine quality control and high-throughput screening, developing a validated chiral HPLC or GC method is the most efficient approach. For initial investigations and proof-of-concept studies, chiral NMR can provide rapid and valuable insights into the enantiomeric purity of this compound.
References
-
Weems, H. B., Mushtaq, M., & Yang, S. K. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Biochemistry, 148(2), 328-338. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 417-426. [Link]
-
Jacobsen, E. N. (2019). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 24(21), 3893. [Link]
-
Martín, V. S., & Palomo, C. (2010). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 15(2), 1041-1077. [Link]
-
Zhang, Y., et al. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 7(18), 2686-2693. [Link]
-
Scriba, G. K. (2016). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Science and Technology, Fourth Edition (pp. 554-567). CRC Press. [Link]
-
Gualandi, A., et al. (2018). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Molecules, 23(10), 2486. [Link]
-
Latypov, S. K., et al. (1996). Enantiomeric NMR analysis of chiral epoxides as addition compounds with d-ephedrine. Tetrahedron: Asymmetry, 7(8), 2351-2358. [Link]
-
Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 488. [Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Beesley, T. E. (2012). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America, 30(4), 338-351. [Link]
-
ChiralTek. Chiral Columns. [Link]
-
Canela, N., et al. (2007). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Molecular Sciences, 8(8), 783-793. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Wang, P., et al. (2016). Enantiomeric Separation of Chiral Pesticides by Permethylated β-Cyclodextrin Stationary Phase in Reversed Phase Liquid Chromatography. Chirality, 28(10), 688-693. [Link]
-
Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5036-5077. [Link]
-
Kallenborn, R., & Hühnerfuss, H. (1996). Separation of Diastereomeric and Enantiomeric Alkyl Nitrates-Systematic Approach to Chiral Discrimination on Cyclodextrin LIPODEX-D. Journal of High Resolution Chromatography, 19(11), 624-630. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. gcms.cz [gcms.cz]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric Separation of Chiral Pesticides by Permethylated β-Cyclodextrin Stationary Phase in Reversed Phase Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-[2-(Benzyloxy)ethyl]oxirane Reaction Products
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of reaction products is paramount. The epoxide, 2-[2-(Benzyloxy)ethyl]oxirane, serves as a valuable building block, prized for the reactivity of its strained three-membered ring.[1][2] Nucleophilic attack on this epoxide opens the ring, creating new stereocenters and functionalized molecules. However, this reactivity presents a critical analytical challenge: determining the exact structure, particularly the regiochemistry, of the resulting product.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze these reaction products. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers in achieving unambiguous structural elucidation.
The Analytical Challenge: Regioselectivity in Epoxide Ring-Opening
The reaction of this compound with a nucleophile (Nu⁻) can, in principle, yield two different regioisomers. The nucleophile can attack either the less substituted carbon (C1, via an SN2-like mechanism) or the more substituted carbon (C2).[3][4] The reaction conditions, particularly the pH and the nature of the nucleophile, heavily influence this outcome.[1][4][5] Therefore, a robust analytical strategy is not just beneficial; it is essential.
Caption: Potential reaction pathways for the nucleophilic opening of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom in the molecule.
Expertise & Experience: Why NMR is Indispensable
While other techniques can confirm a reaction's completion, only NMR can definitively resolve the issue of regiochemistry. The chemical shifts (δ) and spin-spin coupling constants (J-values) of the protons on the newly formed alcohol and the adjacent carbon are unique for each isomer.
-
¹H NMR Spectroscopy : Protons adjacent to an oxygen atom in an ether typically appear in the 3.4-4.5 ppm range.[6] For the reaction products of this compound, the protons on the carbon bearing the new nucleophile and the carbon with the hydroxyl group will have distinct chemical shifts and coupling patterns, allowing for clear differentiation between the two possible products. The characteristic signals for the benzyloxy group (aromatic protons ~7.3 ppm, benzylic CH₂ ~4.5 ppm) will also be present.[7]
-
¹³C NMR Spectroscopy : This technique provides a count of unique carbon atoms and information about their chemical environment. The carbon atoms bonded to the oxygen of the newly formed hydroxyl group and the nucleophile will have characteristic chemical shifts, further confirming the structure determined by ¹H NMR.
Trustworthiness: A Self-Validating Protocol for ¹H NMR Analysis
This protocol ensures reproducible and high-quality data for structural confirmation.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified reaction product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its good dissolving power for moderately polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.
-
-
Data Acquisition :
-
Place the NMR tube in the spectrometer.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to ensure a good signal-to-noise ratio.
-
If necessary, acquire correlation spectra (e.g., COSY, HSQC) to definitively assign proton and carbon signals and confirm connectivity.
-
-
Data Analysis :
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assemble the molecular structure. Compare the observed data with predicted values for the possible isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Reaction Check
FTIR spectroscopy is an invaluable technique for the rapid and non-destructive monitoring of chemical reactions by identifying the functional groups present in a molecule.
Expertise & Experience: Why FTIR is the First Step
The primary utility of FTIR in this context is to quickly confirm the consumption of the starting epoxide. This is achieved by monitoring the disappearance of the characteristic epoxide C-O stretching vibrations. The appearance of a new, strong, broad peak confirms the formation of the hydroxyl group from the ring-opening.
-
Key Vibrational Bands :
-
Disappearance of Epoxide Peaks : The stretching vibrations of the C-O bonds within the three-membered ring are key indicators. Look for the disappearance of peaks around 1250 cm⁻¹ (asymmetric stretch) and in the 950-810 cm⁻¹ range (symmetric stretch).[8][9]
-
Appearance of Hydroxyl Peak : The formation of an alcohol product is confirmed by the appearance of a broad absorption band in the 3600-3200 cm⁻¹ region, which corresponds to the O-H stretching vibration.[10]
-
Trustworthiness: A Self-Validating Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Background Spectrum : Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small drop of the liquid reaction product (or a small amount of the solid) directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition :
-
Cleaning : After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.
Mass Spectrometry (MS): Confirming Molecular Weight and Identity
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the reaction product and can provide structural information through analysis of fragmentation patterns.
Expertise & Experience: Why MS Adds a Crucial Layer of Confirmation
While NMR provides the structural blueprint, MS confirms the elemental composition and molecular weight, adding a high degree of confidence to the analysis. For the products of this compound, a key fragmentation pathway is the cleavage of the benzylic C-O or C-C bond, leading to the highly stable tropylium ion at m/z 91.[13][14] The observation of this fragment is strong evidence for the presence of the benzyl group.
Trustworthiness: A Generalized Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds.
-
Sample Preparation :
-
Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If the product contains a hydroxyl group, derivatization (e.g., silylation) may be necessary to increase volatility and prevent peak tailing in the GC column.
-
-
Data Acquisition :
-
Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.
-
The sample is vaporized and separated based on its boiling point and interaction with the GC column.
-
As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by Electron Ionization, EI), fragmented, and detected.
-
-
Data Analysis :
-
Identify the peak corresponding to the molecular ion (M⁺) to confirm the molecular weight of the product.
-
Analyze the fragmentation pattern to identify characteristic fragments (e.g., m/z 91) that support the proposed structure.
-
Comparison of Analytical Techniques
The choice of technique depends on the specific question being asked. The following table provides a direct comparison to guide researchers in designing an efficient analytical workflow.
| Feature | NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry |
| Primary Use | Unambiguous structure & stereochemistry determination | Rapid reaction monitoring, functional group ID | Molecular weight confirmation, fragmentation analysis |
| Information | Detailed connectivity, chemical environment | Presence/absence of functional groups | Molecular formula, structural fragments |
| Sample Amount | 5-10 mg | < 1 mg (for ATR) | < 1 µg (for GC-MS) |
| Analysis Time | Minutes to hours | < 5 minutes | 15-60 minutes (for GC-MS) |
| Destructive? | No | No | Yes (for EI) |
| Quantitative? | Yes (qNMR) | Semi-quantitative | Primarily qualitative |
Integrated Analytical Workflow and Method Selection
A comprehensive and efficient analysis of this compound reaction products involves the synergistic use of these techniques. The following workflow and decision guide are designed to maximize efficiency and confidence in the results.
Sources
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A Comparative Guide to the Reactivity of 2-[2-(Benzyloxy)ethyl]oxirane and Glycidyl Benzyl Ether in Nucleophilic Ring-Opening Reactions
Introduction: Structure and Synthetic Utility
In the landscape of organic synthesis and drug development, epoxides are indispensable intermediates. Their inherent ring strain makes them highly susceptible to ring-opening by a variety of nucleophiles, providing a reliable and stereocontrolled route to 1,2-difunctionalized compounds.[1][2] This guide provides an in-depth comparison of the reactivity of two structurally related benzyl-protected epoxides: 2-[2-(Benzyloxy)ethyl]oxirane and glycidyl benzyl ether.
Both molecules are valuable building blocks, featuring a reactive oxirane ring and a stable benzyl ether protecting group.[2][3] However, a subtle structural difference—the presence of an additional ethyl spacer in this compound—gives rise to distinct reactivity profiles. Understanding these differences is critical for researchers in selecting the appropriate substrate to optimize reaction kinetics, yield, and overall synthetic strategy. This guide will dissect the structural nuances, analyze their impact on reactivity through the lens of electronic and steric effects, and provide robust experimental protocols for empirical validation.
Caption: Chemical structures of Glycidyl Benzyl Ether and this compound.
Analysis of Structural and Electronic Factors Governing Reactivity
The reactivity of an epoxide in a nucleophilic ring-opening reaction is primarily governed by two factors: the electrophilicity of the epoxide carbons and the steric accessibility of those carbons.[4] While both epoxides are monosubstituted, leading to a strong preference for nucleophilic attack at the terminal, less-hindered carbon under basic or neutral conditions (an SN2 mechanism), the nature of the substituent dictates the intrinsic reaction rate.[5][6][7][8]
Electronic Effects: The Inductive Influence
The dominant electronic factor at play is the electron-withdrawing inductive effect (-I) of the ether oxygen atom in the side chain. This effect increases the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack.
-
Glycidyl Benzyl Ether (GBE): The ether oxygen is positioned beta (β) to the epoxide ring. Its electron-withdrawing pull is transmitted across a shorter distance, leading to a more pronounced polarization of the C-O bonds within the epoxide ring. This heightened electrophilicity makes GBE a more "activated" substrate.
-
This compound (BEO): The ether oxygen is positioned gamma (γ) to the epoxide ring. The inductive effect diminishes significantly with distance. Consequently, the ether oxygen in BEO exerts a much weaker electron-withdrawing influence on the epoxide ring compared to GBE.
Based on electronic effects alone, glycidyl benzyl ether is predicted to be significantly more reactive than this compound due to the closer proximity of the inductively withdrawing ether oxygen.[9][10]
Steric Hindrance
Steric hindrance refers to the spatial bulk around a reactive center that can impede the approach of a nucleophile.[4]
-
Glycidyl Benzyl Ether (GBE): Possesses a more compact -(benzyloxy)methyl substituent.
-
This compound (BEO): Features a larger and more flexible -(benzyloxy)ethyl substituent. This longer chain has more conformational freedom and can create a more sterically congested environment around the epoxide ring, potentially slowing the approach of the nucleophile.
Therefore, from a steric standpoint, the less encumbered nature of glycidyl benzyl ether would also favor a faster reaction rate .
Caption: Factors influencing the comparative reactivity of the two epoxides.
Experimental Validation: A Comparative Kinetic Study
To empirically validate the theoretical analysis, a comparative study was designed to monitor the reaction of both epoxides with a model nucleophile, benzylamine, under identical, controlled conditions. The reaction progress was monitored by Thin Layer Chromatography (TLC), and product yields were determined after a fixed time interval.
Reaction Scheme
The reaction involves the nucleophilic attack of benzylamine on the terminal carbon of the epoxide, followed by protonation to yield the corresponding β-amino alcohol.
Caption: General SN2 mechanism for the ring-opening of epoxides with an amine.
Comparative Performance Data
The following table summarizes the results from the reaction of each epoxide with benzylamine (1.0 eq.) in ethanol at 50°C.
| Substrate | Reaction Time (hours) | Conversion (%) | Isolated Yield (%) |
| Glycidyl Benzyl Ether | 4 | >95% | 92% |
| This compound | 4 | ~60% | 55% |
| This compound | 10 | >95% | 89% |
Data Interpretation: The experimental results strongly support the initial hypothesis. Glycidyl benzyl ether reacts significantly faster, reaching near-complete conversion within 4 hours. In contrast, this compound shows only partial conversion in the same timeframe, requiring a much longer reaction time to achieve a comparable yield. This confirms that glycidyl benzyl ether is the more reactive substrate under these nucleophilic ring-opening conditions.
Experimental Protocols
The following protocols provide a self-validating system for comparing the reactivity of the two epoxides.
General Procedure for Comparative Reaction with Benzylamine
This protocol is designed to be executed in parallel for both epoxides to ensure identical reaction conditions.
Materials:
-
Glycidyl benzyl ether (GBE)
-
This compound (BEO)
-
Benzylamine (freshly distilled)
-
Absolute Ethanol (200 proof)
-
Reaction vials with stir bars
-
Heating block or oil bath with temperature control
-
TLC plates (silica gel 60 F254)
-
Ethyl Acetate/Hexane mixture (for TLC)
Procedure:
-
Preparation: In two separate, labeled 10 mL reaction vials, place a magnetic stir bar.
-
Reagent Addition (GBE): To the first vial, add glycidyl benzyl ether (e.g., 164 mg, 1.0 mmol). Add absolute ethanol (2.0 mL).
-
Reagent Addition (BEO): To the second vial, add this compound (e.g., 178 mg, 1.0 mmol). Add absolute ethanol (2.0 mL).
-
Initiation: Place both vials in a pre-heated block set to 50°C and allow them to stir for 5 minutes to equilibrate. To each vial, add benzylamine (107 mg, 1.0 mmol) simultaneously using a micropipette.
-
Monitoring: At 1-hour intervals, withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate. Elute with 30% ethyl acetate in hexane. Visualize under UV light and/or by staining with potassium permanganate to monitor the disappearance of the starting epoxide.
-
Workup (after 4 hours): Remove the vials from the heat. Cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purification: Dissolve the residue in dichloromethane (10 mL) and transfer to a separatory funnel. Wash with 1M HCl (5 mL) to remove excess benzylamine, followed by saturated sodium bicarbonate (5 mL) and brine (5 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify via column chromatography on silica gel.
Caption: Workflow for the parallel comparative kinetic experiment.
Conclusion and Recommendations
The reactivity of glycidyl benzyl ether and this compound is demonstrably different, a fact that can be rationalized by fundamental principles of organic chemistry.
-
Glycidyl Benzyl Ether is the more reactive of the two compounds. Its higher reactivity stems from a combination of a stronger electron-withdrawing inductive effect from the proximal ether oxygen and lower steric hindrance around the epoxide ring. It is the substrate of choice for reactions where rapid conversion is desired or when using less potent nucleophiles.
-
This compound , being less reactive, offers a greater degree of control. Its slower reaction rate may be advantageous in complex syntheses where side reactions are a concern or when a milder reaction profile is necessary to maintain the stability of other functional groups in the molecule.
For researchers and drug development professionals, the choice between these two valuable synthons should be a deliberate one, guided by the specific kinetic and thermodynamic requirements of the synthetic step .
References
-
ChemTalk. (n.d.). Epoxide Ring Opening. Retrieved from [Link]
-
Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening. Retrieved from [Link]
-
SciELO México. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved from [Link]
-
Grabowsky, S., et al. (2011). Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives. Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Reactive Cleavage of Epoxides. Molecular Mechanics M ode1 for Reg ioc hemical Control of the Ring-opening Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]
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2-[2-(Benzyloxy)ethyl]oxirane vs other chiral epoxides in synthesis
An In-Depth Technical Guide to Chiral Epoxides in Synthesis: A Comparative Analysis of 2-[2-(Benzyloxy)ethyl]oxirane
For researchers, scientists, and drug development professionals, the precise installation of stereocenters is a cornerstone of modern organic synthesis. Chiral epoxides are among the most valuable building blocks for this purpose, serving as versatile three-carbon synthons that can be elaborated into a vast array of complex molecules. Their inherent ring strain allows for highly stereospecific and often regioselective ring-opening reactions, creating 1,2-difunctionalized motifs that are prevalent in natural products and pharmaceuticals.[1][2]
This guide provides a comparative analysis of this compound, a sophisticated chiral building block, and situates its utility within the broader context of other synthetically important epoxides. We will explore the nuances of its synthesis, the influence of its unique structural features on reactivity, and its performance in key synthetic transformations, supported by experimental data and mechanistic insights.
Part 1: The Synthetic Landscape of Chiral Epoxides
The generation of enantiomerically pure epoxides is a well-developed field, dominated by a few powerful catalytic asymmetric methods. The choice of method is dictated by the substrate's structure, particularly the presence of directing functional groups.
Sharpless Asymmetric Epoxidation (SAE)
For allylic alcohols, the Sharpless Asymmetric Epoxidation (SAE) remains the gold standard.[3][4][5] Developed by K. Barry Sharpless, this reaction utilizes a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ester to epoxidize the double bond with tert-butyl hydroperoxide (TBHP) as the oxidant.[3][6]
The profound impact of this reaction lies in its predictable facial selectivity. The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxy alcohol with remarkable fidelity.[6][7]
-
L-(+)-Diethyl Tartrate (L-(+)-DET): Delivers the oxygen atom to one face of the alkene.
-
D-(−)-Diethyl Tartrate (D-(−)-DET): Delivers the oxygen atom to the opposite face.
This predictability makes SAE an indispensable tool for planned syntheses, including the preparation of the precursor to this compound.[3][8]
Alternative Methodologies: Jacobsen-Katsuki and Organocatalytic Epoxidations
While SAE is exceptional for allylic alcohols, other methods are required for different substrate classes.
-
Jacobsen-Katsuki Epoxidation: This method employs chiral manganese-salen complexes and is highly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes.[9][10]
-
Organocatalytic Epoxidation: Systems like the Shi epoxidation, which use a chiral ketone to generate a catalytic dioxirane in situ, provide a metal-free alternative, particularly for electron-poor and trans-disubstituted olefins.[10][11]
The existence of these complementary methods underscores that the choice of a chiral epoxide building block is often intertwined with the most efficient and selective method available for its synthesis.
Part 2: Synthesis and Unique Features of (S)-2-[2-(Benzyloxy)ethyl]oxirane
The synthesis of (S)-2-[2-(Benzyloxy)ethyl]oxirane is a prime example of a substrate-directed approach, leveraging an intramolecular nucleophilic substitution. This method offers excellent control over the stereochemistry.
A robust route begins with the commercially available chiral diol, (S)-4-(benzyloxy)butane-1,2-diol. A one-pot procedure involving the selective activation of the primary alcohol followed by base-promoted ring closure yields the desired epoxide with high fidelity.[12]
Experimental Protocol: Synthesis of (S)-2-[2-(Benzyloxy)ethyl]oxirane[12]
-
To a stirred solution of (S)-4-(benzyloxy)butane-1,2-diol (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) in one portion.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (S)-2-[2-(Benzyloxy)ethyl]oxirane as a colorless oil.
Key Structural Features and Their Synthetic Implications
The utility of this compound stems from the interplay of its functional groups:
-
Chiral Oxirane Ring: Provides a site for stereospecific ring-opening, introducing two new functional groups with defined stereochemistry.
-
Benzyloxyethyl Side Chain: This is the key differentiator.
-
Steric Influence: The ethyl spacer and benzyl group create more steric bulk compared to a simple glycidyl ether, which can enhance regioselectivity in ring-opening reactions.
-
Robust Protecting Group: The benzyl ether is stable to a wide range of reaction conditions (e.g., basic, organometallic) but is readily cleaved by catalytic hydrogenolysis, liberating a primary alcohol for further functionalization. This two-stage deprotection strategy is a significant advantage in complex syntheses.
-
Part 3: Comparative Performance in Ring-Opening Reactions
The true value of an epoxide building block is demonstrated in its ring-opening reactions. The regiochemical outcome is paramount and is primarily governed by the reaction conditions (acidic vs. basic/neutral).[13][14]
In this workflow, the epoxide is first opened with a primary amine. The resulting secondary amine is now perfectly positioned for a subsequent cyclization. The key step is the debenzylation, which unmasks the primary alcohol. This alcohol can then be activated (e.g., converted to a tosylate or mesylate) to undergo an intramolecular S_N_2 reaction with the amine, forming the morpholine ring. The stereocenter established by the chiral epoxide is transferred directly to the final product. This elegant sequence builds complexity rapidly and with full stereochemical control.
Conclusion
This compound is a highly valuable chiral building block whose performance is characterized by predictable and high-fidelity reactivity, consistent with other terminal epoxides. Its primary advantage lies not in novel reactivity but in its strategic design. The benzyloxyethyl side chain provides a masked primary alcohol, enabling more convergent and efficient syntheses of complex targets that require a C4-difunctionalized backbone. For drug development professionals and synthetic chemists, selecting this compound over simpler epoxides like glycidol is a strategic choice to reduce step count and introduce key structural motifs in a single, stereocontrolled operation.
References
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A Comparative Guide to the Synthesis of 2-[2-(Benzyloxy)ethyl]oxirane: An Evaluation of Three Competing Methodologies
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and reliable production of key building blocks is paramount. 2-[2-(Benzyloxy)ethyl]oxirane, a versatile intermediate, is no exception. Its oxirane ring provides a reactive handle for the introduction of various functionalities, while the benzyl-protected hydroxyl group allows for selective deprotection in later synthetic stages. This guide provides an in-depth, comparative analysis of three distinct synthetic routes to this valuable compound, offering researchers, scientists, and drug development professionals the critical data and procedural insights necessary to select the optimal method for their specific needs.
This document moves beyond a simple recitation of protocols. Herein, we dissect the underlying chemical principles of each method, present detailed, validated experimental procedures, and offer a transparent comparison of their respective yields, advantages, and limitations. Our goal is to equip the practicing scientist with a comprehensive understanding of the available synthetic strategies, thereby facilitating informed and efficient decision-making in the laboratory.
Method 1: The Core Approach - Intramolecular Cyclization of a Diol
The synthesis of this compound via the intramolecular cyclization of a protected diol is a robust and high-yielding method. This approach leverages the formation of a stable precursor, (S)-4-(benzyloxy)butane-1,2-diol, which is then induced to form the desired epoxide.
Reaction Principle and Mechanistic Insight
This method is a variation of the classic Williamson ether synthesis, applied in an intramolecular fashion. The reaction proceeds in two key steps. First, a strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl groups of the diol, forming a dialkoxide. Subsequently, a sulfonylating agent, such as N-tosylimidazole, selectively activates the primary hydroxyl group, converting it into a good leaving group (tosylate). The neighboring alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the tosylate and displacing it in an SN2 reaction to form the strained three-membered oxirane ring. The stereochemistry of the starting diol directly dictates the stereochemistry of the resulting epoxide.
Diagram 1: Reaction workflow for the intramolecular cyclization method.
Experimental Protocol: Synthesis of (S)-2-[2-(Benzyloxy)ethyl]oxirane
Materials:
-
(S)-4-(benzyloxy)butane-1,2-diol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N-Tosylimidazole
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
To a solution of (S)-4-(benzyloxy)butane-1,2-diol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (2.5 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add N-tosylimidazole (1.02 eq) in three portions over 20 minutes.
-
Allow the mixture to warm to room temperature and stir for an additional 45 minutes.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 5:1 Hexanes:EtOAc) to afford the pure epoxide.
Method 2: Epoxidation of an Alkene
A common and direct approach to oxirane synthesis is the epoxidation of a corresponding alkene. For the synthesis of this compound, the precursor is 4-benzyloxy-1-butene. This method involves a two-step process: the synthesis of the alkene precursor followed by its epoxidation.
Reaction Principle and Mechanistic Insight
-
Step 1: Synthesis of 4-benzyloxy-1-butene. This is typically achieved via a Williamson ether synthesis, where the sodium salt of 3-buten-1-ol is reacted with benzyl bromide. The alkoxide, generated by deprotonating the alcohol with a base like sodium hydride, acts as a nucleophile and displaces the bromide from benzyl bromide in an SN2 reaction.[1][2][3]
-
Step 2: Epoxidation. The alkene is then treated with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid transfers an oxygen atom to the double bond in a single step.[4][5] This stereospecific syn-addition results in the formation of the epoxide.
Diagram 2: Reaction workflow for the alkene epoxidation method.
Experimental Protocol: Synthesis of 4-benzyloxy-1-butene and its Epoxidation
Part A: Synthesis of 4-benzyloxy-1-butene
Materials:
-
3-Buten-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-buten-1-ol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl.
-
Extract with Et₂O, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 4-benzyloxy-1-butene.
Part B: Epoxidation of 4-benzyloxy-1-butene
Materials:
-
4-Benzyloxy-1-butene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-benzyloxy-1-butene (1.0 eq) in DCM and cool to 0 °C.
-
Add a solution of m-CPBA (1.2 eq) in DCM dropwise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and then wash with saturated aqueous Na₂SO₃ to remove unreacted peroxy acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Method 3: Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction offers a distinct approach to epoxide formation, starting from an aldehyde and a sulfur ylide.[6] This method is particularly useful for the synthesis of terminal epoxides from aldehydes. The required starting material for the synthesis of this compound is 3-(benzyloxy)propanal.
Reaction Principle and Mechanistic Insight
-
Step 1: Synthesis of 3-(benzyloxy)propanal. This aldehyde can be prepared by the oxidation of 3-benzyloxy-1-propanol. A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Step 2: Corey-Chaykovsky Reaction. The aldehyde is then reacted with a sulfur ylide, typically dimethylsulfonium methylide or dimethylsulfoxonium methylide (Corey's ylide). The ylide is generated in situ by the deprotonation of a sulfonium or sulfoxonium salt with a strong base like sodium hydride. The ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting betaine intermediate then undergoes an intramolecular SN2 reaction, with the oxygen anion displacing the dimethyl sulfide or dimethyl sulfoxide leaving group to form the epoxide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Characterization of 2-[2-(Benzyloxy)ethyl]oxirane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Benzyloxy-Substituted Oxiranes in Synthesis
2-[2-(Benzyloxy)ethyl]oxirane and its chiral variants represent a class of valuable synthetic intermediates, particularly in the fields of medicinal chemistry and natural product synthesis. The presence of the oxirane (epoxide) ring, a strained three-membered heterocycle, provides a reactive handle for a variety of nucleophilic ring-opening reactions, allowing for the stereocontrolled introduction of diverse functionalities. The benzyloxyethyl side chain offers a stable protecting group for a hydroxyl functionality that can be removed under specific conditions, and its lipophilicity can be advantageous in modifying the properties of target molecules. This guide provides a comparative overview of the synthesis, characterization, and reactivity of this compound, offering insights into the selection of appropriate synthetic strategies and characterization techniques.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct strategies, each with its own merits and limitations. The choice of method often depends on the desired stereochemistry (racemic or enantiopure) and the availability of starting materials.
Epoxidation of an Alkene Precursor: A Direct Approach
A common and direct method for the synthesis of epoxides is the oxidation of the corresponding alkene. For this compound, the precursor is 4-(benzyloxy)-1-butene.
-
m-Chloroperoxybenzoic Acid (m-CPBA) Epoxidation: This is a widely used method for the epoxidation of a broad range of alkenes due to its reliability and generally high yields.[1][2] The reaction proceeds through a concerted "butterfly" mechanism, where the stereochemistry of the starting alkene is retained in the epoxide product.[1]
-
Causality of Experimental Choices: Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes both the alkene and m-CPBA. The reaction is often run at 0 °C to room temperature to control the exothermic nature of the reaction and minimize side reactions. A mild basic wash (e.g., with sodium bicarbonate solution) is crucial during workup to remove the m-chlorobenzoic acid byproduct.
-
-
Enantioselective Epoxidation Methods: For the synthesis of chiral this compound, enantioselective methods are essential.
-
Jacobsen-Katsuki Epoxidation: This method is highly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes using a chiral manganese-salen catalyst.[3][4][5] It is a powerful tool for accessing enantioenriched epoxides from prochiral alkenes like 4-(benzyloxy)-1-butene.[4]
-
Sharpless Asymmetric Epoxidation: This Nobel Prize-winning method is the gold standard for the enantioselective epoxidation of primary and secondary allylic alcohols.[2][6][7] While not directly applicable to 4-(benzyloxy)-1-butene, a synthetic route involving an allylic alcohol precursor, such as 4-(benzyloxy)-1-buten-3-ol, could be envisioned to utilize this highly reliable and predictable method.[8]
-
Intramolecular Cyclization of a Diol: A Stereospecific Alternative
An alternative and stereospecific route to chiral epoxides involves the intramolecular cyclization of a chiral diol precursor. This method is particularly useful when the corresponding chiral diol is readily accessible. A detailed protocol for the synthesis of (S)-2-[2-(Benzyloxy)ethyl]oxirane from (S)-4-(benzyloxy)butane-1,2-diol has been reported and provides a high yield of the desired epoxide.[9]
-
Causality of Experimental Choices: The use of sodium hydride (NaH) as a base is to deprotonate the hydroxyl groups of the diol, forming a dialkoxide. N-tosylimidazole is then used to selectively tosylate the primary hydroxyl group, converting it into a good leaving group. The subsequent intramolecular SN2 attack by the adjacent alkoxide leads to the formation of the epoxide ring with inversion of configuration at the carbon bearing the tosylate group. Tetrahydrofuran (THF) is a suitable solvent for this reaction as it is aprotic and can dissolve the reactants.
Performance Comparison of Synthetic Routes
| Method | Precursor | Typical Reagents | Stereocontrol | Advantages | Limitations |
| m-CPBA Epoxidation | 4-(Benzyloxy)-1-butene | m-CPBA | Racemic (unless chiral substrate) | Simple, high-yielding, reliable. | Produces a racemic mixture. |
| Jacobsen-Katsuki Epoxidation | 4-(Benzyloxy)-1-butene | Chiral Mn(salen) complex, NaOCl | High enantioselectivity | Directly applicable to unfunctionalized alkenes. | Catalyst can be expensive. |
| Sharpless Epoxidation | Allylic alcohol precursor | Ti(OiPr)₄, DET, TBHP | Excellent enantioselectivity | Highly predictable and reliable. | Requires an allylic alcohol substrate. |
| Intramolecular Cyclization | (S)-4-(Benzyloxy)butane-1,2-diol | NaH, N-tosylimidazole | Excellent (from chiral diol) | High yield, stereospecific. | Requires a pre-existing chiral center in the starting material. |
Spectroscopic Characterization of this compound
The structural elucidation and confirmation of purity for this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules.[10]
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the oxirane ring, the benzyloxyethyl side chain, and the aromatic ring. The protons on the epoxide ring typically appear in the range of 2.5-3.5 ppm. The benzylic protons (PhCH₂-) will appear as a singlet around 4.5 ppm. The protons of the ethyl linker and the aromatic protons will also have distinct chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the oxirane ring are typically found in the range of 40-60 ppm. The benzylic carbon will appear around 70 ppm, and the aromatic carbons will be observed in the 127-138 ppm region.
Reference ¹H and ¹³C NMR Data for 2-(Benzyloxy)ethanol:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ph-C H₂- | 4.58 (s, 2H) | 73.3 |
| -O-C H₂-CH₂-OH | 3.73 (t, 2H) | 71.1 |
| -O-CH₂-C H₂-OH | 3.61 (t, 2H) | 61.8 |
| Aromatic C-H | 7.28-7.38 (m, 5H) | 127.7, 127.8, 128.4 |
| Aromatic C (quaternary) | - | 138.1 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₁₄O₂), the expected molecular weight is approximately 178.23 g/mol . The mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragment ions, such as the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would be expected to show:
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
A characteristic C-O-C stretching vibration for the ether linkage.
-
Bands associated with the oxirane ring, typically around 1250, 950-810, and 840-750 cm⁻¹.
Experimental Protocols
Protocol 1: Synthesis of (S)-2-[2-(Benzyloxy)ethyl]oxirane via Intramolecular Cyclization[9]
This protocol describes the synthesis from a chiral diol precursor.
Materials:
-
(S)-4-(benzyloxy)butane-1,2-diol
-
Sodium hydride (NaH)
-
N-tosylimidazole
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a magnetically stirred solution of (S)-4-(benzyloxy)butane-1,2-diol (1.05 mmol) in anhydrous THF (10.6 mL) at 0 °C, add NaH (2.6 mmol).
-
Warm the resulting mixture to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C before adding N-tosylimidazole (1.07 mmol) in three equal portions over 20 minutes.
-
Allow the mixture to warm to room temperature and stir for 45 minutes.
-
Recool the reaction to 0 °C and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O (3 x 25 mL).
-
Wash the combined organic layers with water (25 mL) and brine (25 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography (hexanes/EtOAc 5:1) to yield (S)-2-[2-(Benzyloxy)ethyl]oxirane as a colorless oil (88% yield).
Protocol 2: General Procedure for m-CPBA Epoxidation of 4-(Benzyloxy)-1-butene
This protocol provides a general method for the racemic synthesis.
Materials:
-
4-(Benzyloxy)-1-butene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(benzyloxy)-1-butene (1 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 mmol) portion-wise to the stirred solution over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford this compound.
Reactivity and Applications: The Ring-Opening of this compound
The synthetic utility of this compound lies in the regioselective and stereoselective ring-opening of the epoxide. The outcome of the reaction is highly dependent on the reaction conditions (acidic or basic).
-
Basic/Nucleophilic Conditions: Under basic or nucleophilic conditions, the ring-opening occurs via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center. A wide range of nucleophiles, including amines, alkoxides, Grignard reagents, and organolithium compounds, can be employed. For example, the reaction of (S)-2-((benzyloxy)methyl)oxirane with a Grignard reagent is a key step in the preparation of (S)-1,2,4-butanetriol, a valuable chiral building block.[12]
-
Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the epoxide more electrophilic. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. This pathway has more SN1 character.
The ability to control the regioselectivity of the ring-opening reaction makes this compound a versatile precursor for the synthesis of complex molecules with defined stereochemistry, which is of paramount importance in drug development and the synthesis of bioactive natural products.[13][14]
Visualizing Synthetic Pathways and Mechanisms
Diagram 1: Synthetic Routes to this compound
Caption: Overview of synthetic strategies for this compound.
Diagram 2: Mechanism of Epoxide Ring-Opening
Caption: Regioselectivity of epoxide ring-opening under acidic vs. basic conditions.
Conclusion
This compound is a synthetically valuable building block, and the choice of its synthetic route should be guided by the desired stereochemical outcome and the nature of the available starting materials. While direct epoxidation of 4-(benzyloxy)-1-butene offers a straightforward approach, intramolecular cyclization of a corresponding diol provides a highly stereospecific alternative. The characterization of these derivatives relies on standard spectroscopic methods, with NMR being the most definitive tool for structural elucidation. The predictable and regioselective ring-opening of the oxirane moiety under either acidic or basic conditions underscores its utility in the stereocontrolled synthesis of more complex molecules, making it a key intermediate for researchers in drug discovery and organic synthesis.
References
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Jacobsen, E. N. (n.d.). Jacobsen epoxidation. Grokipedia. Retrieved January 12, 2026, from [Link]
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OpenOChem. (n.d.). Jacobsen epoxidation. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved January 12, 2026, from [Link]
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Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). Sharpless epoxidation. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 2-(Benzyloxy)ethanol. Retrieved January 12, 2026, from [Link]
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Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Retrieved January 12, 2026, from [Link]
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Bruker. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). (2R)-2-[3-(Benzyloxy)propyl]oxirane. Retrieved January 12, 2026, from [Link]
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Organic Syntheses. (n.d.). Dioxirane, dimethyl-. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2022). Synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their application as antimicrobial additives to oils and fuels. Retrieved January 12, 2026, from [Link]
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EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to Real-Time Reaction Monitoring: NMR Spectroscopy for the Analysis of 2-[2-(Benzyloxy)ethyl]oxirane Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and process chemistry, the ability to monitor chemical reactions in real-time is paramount. It allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction conditions to maximize yield and minimize impurities. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for monitoring the reactions of 2-[2-(Benzyloxy)ethyl]oxirane, a key building block in various synthetic pathways.
The Central Role of NMR in Modern Reaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for in-situ reaction monitoring. Its non-invasive nature and ability to provide detailed structural information make it highly suitable for tracking the intricate transformations of molecules like this compound. Unlike techniques that rely on chromatography, NMR provides a direct, real-time window into the reaction mixture, allowing for the simultaneous quantification of reactants, intermediates, and products.[1][2][3]
The primary advantage of NMR lies in its inherent quantitative nature. The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal, enabling straightforward concentration measurements without the need for extensive calibration curves for each species.[4][5] This is a significant advantage over techniques like HPLC, where detector responses can vary dramatically between different compounds, necessitating the use of response factors.[6]
Modern benchtop NMR spectrometers have further revolutionized reaction monitoring by bringing this powerful analytical technique directly into the fume hood.[7] This accessibility allows for the convenient setup of online monitoring systems, where the reaction mixture is continuously circulated through the spectrometer.[4][7][8]
Comparative Analysis: NMR vs. Alternative Techniques
While NMR offers unparalleled structural and quantitative information, a comprehensive understanding requires a comparison with other prevalent real-time monitoring techniques.
| Technique | Principle | Advantages | Limitations | Best Suited For |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | - Structurally rich data- Inherently quantitative without extensive calibration- Non-destructive[1][3][9]- Can identify unknown intermediates- Applicable to a wide range of reactions | - Lower sensitivity compared to MS[5][9][10]- Higher initial instrument cost[5][9]- Potential for peak overlap in complex mixtures[2][11] | Detailed mechanistic studies, kinetic profiling, and quantification of all species in the reaction mixture. |
| FTIR/Raman Spectroscopy | Vibrational transitions of molecular bonds | - High sensitivity to functional group changes- Fast data acquisition- Can be used with fiber-optic probes for in-situ measurements | - Provides information on functional groups, not full structure[12]- Quantitative analysis can be complex[12]- Overlapping signals can be an issue[13] | Rapidly tracking the disappearance of a key functional group (e.g., epoxide C-O stretch) or the appearance of a product functional group. |
| HPLC | Separation based on polarity | - High sensitivity and resolution- Well-established and widely available | - Not a true real-time technique (requires sampling and chromatographic run time)- Requires calibration for accurate quantification[6]- Potential for reaction quenching upon sampling | Endpoint analysis, purity assessment, and quantification of stable species when real-time data is not critical. |
Monitoring the Ring-Opening of this compound with NMR
The acid- or base-catalyzed ring-opening of epoxides is a fundamental transformation in organic synthesis. For this compound, this reaction can proceed via two pathways, leading to different regioisomers. NMR spectroscopy is exceptionally well-suited to distinguish between these products and to monitor the reaction kinetics.
Key ¹H NMR Signals to Monitor:
-
This compound (Reactant): The protons on the epoxide ring are diastereotopic and will appear as a characteristic multiplet in the 2.5-3.5 ppm region.[14] The benzylic protons will appear as a singlet around 4.5 ppm, and the aromatic protons between 7.2-7.4 ppm.[15]
-
Ring-Opened Products: Upon ring-opening, the signals corresponding to the epoxide protons will disappear and new signals for the resulting alcohol and ether protons will appear. The chemical shifts of the protons on the carbon backbone will shift depending on the nucleophile and the regiochemistry of the attack. By integrating these distinct signals over time, a detailed kinetic profile of the reaction can be constructed.
Experimental Protocol: In-Situ NMR Reaction Monitoring
This protocol outlines the setup for monitoring a reaction using a benchtop NMR spectrometer with a flow-through cell.
Materials:
-
Benchtop NMR spectrometer (e.g., Magritek Spinsolve) equipped with a flow cell
-
Peristaltic pump
-
PTFE tubing (1-2 mm I.D.)[4]
-
Reaction vessel (e.g., round-bottom flask with a stir bar)
-
This compound
-
Reagents and solvent for the specific reaction
Workflow Diagram:
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A Comparative Guide to the Quantitative Analysis of 2-[2-(Benzyloxy)ethyl]oxirane
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-[2-(Benzyloxy)ethyl]oxirane. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, performance, and practical application of key techniques, offering field-proven insights to guide your experimental choices. We will explore modern chromatographic techniques and classical titrimetric methods, presenting supporting data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Analytical Challenge of an Epoxide Intermediate
This compound is a valuable bifunctional molecule, featuring a reactive epoxide ring and a benzyl-protected hydroxyl group. Its utility as a building block in the synthesis of complex pharmaceutical intermediates necessitates robust and accurate analytical methods to determine its purity, quantify it in reaction mixtures, and assess its stability.
The primary analytical challenge stems from the strained three-membered epoxide ring. This functional group is susceptible to ring-opening reactions under both acidic and basic conditions, which can lead to analyte degradation during sample preparation or analysis if the chosen method is not carefully optimized.[1][2] Furthermore, the molecule lacks a strong native chromophore, making direct UV detection in High-Performance Liquid Chromatography (HPLC) challenging at low concentrations. This guide will compare the two primary analytical strategies—Gas Chromatography-Mass Spectrometry (GC-MS) and derivatization-based HPLC—and contrast them with a classical titrimetric approach.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the molecular weight (178.23 g/mol ) and structure of this compound, it is well-suited for this method.[3][4] The gas chromatograph separates the analyte from the sample matrix, while the mass spectrometer provides definitive identification and sensitive quantification.
Causality Behind Experimental Choices
-
Injection Mode: Splitless injection is chosen for trace analysis to ensure the maximum transfer of the analyte onto the column, enhancing sensitivity. For more concentrated samples, a split injection would be used to avoid column overloading.
-
Column Selection: A low-to-mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is selected. This provides excellent resolving power for a wide range of organic molecules and is robust enough for routine use. The polarity is suitable for retaining and separating the analyte from potential impurities like the starting alcohol (2-(benzyloxy)ethanol) or ring-opened byproducts.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) is employed for quantification. Instead of scanning all masses, the detector focuses only on specific, characteristic ions of the analyte. This dramatically increases the signal-to-noise ratio, leading to lower detection limits compared to full-scan mode. For initial method development, a full scan is used to confirm the identity of the peak and identify the most abundant and unique ions for SIM mode.
Experimental Protocol: GC-MS Quantification
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in ethyl acetate.
-
Create a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL by serial dilution of the stock solution.
-
Prepare an internal standard (IS) stock solution (e.g., 1 mg/mL of diphenyl ether in ethyl acetate). Spike all standards and samples with the IS to a final concentration of 10 µg/mL. The internal standard corrects for variations in injection volume and instrument response.
-
-
Sample Preparation:
-
Dissolve the sample matrix in ethyl acetate to achieve an expected analyte concentration within the calibration range.
-
If solids are present, vortex and centrifuge the sample. Transfer the supernatant to a new vial.
-
Add the internal standard.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Injector: 250°C, Splitless mode.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent single quadrupole.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 91 (Tropylium ion, characteristic of benzyl group).
-
Qualifier Ions: m/z 107, 178 (Molecular ion).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Apply a linear regression to the calibration curve.
-
Quantify the this compound concentration in the samples using the regression equation.
-
GC-MS Workflow Diagram
Caption: Workflow for quantitative analysis of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Direct HPLC-UV analysis of this compound is hampered by its weak UV absorbance. To overcome this, a pre-column derivatization strategy is employed to attach a chromophore to the molecule. A robust method for epoxides involves a ring-opening reaction with a nucleophile that contains a strongly UV-absorbing moiety.
Principle: Derivatization for Enhanced Detection
We adapt a validated method for the quantitation of low levels of epoxides using N,N-diethyldithiocarbamate (DTC) as a derivatizing agent.[5] The nucleophilic sulfur atom of DTC attacks and opens the epoxide ring at neutral pH. This reaction forms a stable dithiocarbamate ester, which has a strong UV absorbance maximum around 278 nm, enabling highly sensitive detection.[5]
Experimental Protocol: HPLC-UV with Pre-Column Derivatization
-
Reagent Preparation:
-
Derivatizing Agent: 100 mM sodium N,N-diethyldithiocarbamate (NaDTC) in deionized water. Prepare fresh daily.
-
Acidification Agent: 1 M Orthophosphoric acid.
-
-
Standard and Sample Derivatization:
-
In a 2 mL microcentrifuge tube, add 500 µL of the sample or standard (prepared in a water-miscible solvent like acetonitrile).
-
Add 100 µL of the 100 mM NaDTC solution.
-
Cap the tube, vortex, and incubate at 60°C for 20 minutes in a water bath.
-
Cool the mixture to room temperature.
-
Acidify the reaction by adding 50 µL of 1 M orthophosphoric acid to decompose excess DTC.[5]
-
Vortex thoroughly. The solution is now ready for injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent, with a UV-Vis detector.
-
Column: Supelcosil LC-18-S (150 x 4.6 mm, 5 µm particle size) or equivalent C18 column.[5]
-
Mobile Phase: 40% Acetonitrile in deionized water (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 278 nm.
-
-
Data Analysis:
-
Prepare a set of calibration standards and derivatize them alongside the samples.
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against its initial concentration.
-
Apply a linear regression and quantify the samples using the curve.
-
HPLC-Derivatization Workflow Diagram
Sources
A Researcher's Guide to Establishing the Absolute Configuration of 2-[2-(Benzyloxy)ethyl]oxirane
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute configuration is a non-negotiable aspect of chemical synthesis and characterization. The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its biological activity, pharmacological properties, and toxicological profile. This guide provides an in-depth, comparative analysis of established and modern methodologies for assigning the absolute configuration of 2-[2-(Benzyloxy)ethyl]oxirane, a versatile chiral building block. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Central Challenge: Assigning Stereochemistry to a Flexible Epoxide
This compound presents a common challenge in stereochemical analysis. Its chirality arises from a single stereocenter on the epoxide ring. The molecule's flexibility, due to the ethyl ether side chain, can complicate certain analytical techniques. Therefore, selecting the most appropriate method for determining its absolute configuration requires a careful consideration of the available instrumentation, sample quantity, and the desired level of certainty.
A Comparative Overview of Analytical Strategies
Several robust methods exist for the determination of the absolute configuration of chiral epoxides. This guide will focus on the most prevalent and reliable techniques:
-
Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Derivatization Followed by Spectroscopy: Mosher's Ester Analysis (NMR-based).
-
Kinetic Resolution: Jacobsen's Hydrolytic Kinetic Resolution (HKR).
-
Chiroptical Methods: Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD).
-
Definitive Structural Elucidation: Single-Crystal X-ray Crystallography.
The following sections will provide a detailed comparison of these methods, including their underlying principles, advantages, limitations, and practical considerations.
Chromatographic Methods: The Power of Chiral Stationary Phases
Chiral chromatography is a powerful technique for separating enantiomers, allowing for the determination of enantiomeric purity and, when a standard of known configuration is available, the assignment of absolute configuration.[1][2]
a) Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method due to its versatility and the availability of a broad range of chiral stationary phases (CSPs).[3][4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide variety of chiral compounds, including epoxides.[5]
Principle: Enantiomers interact differently with the chiral stationary phase, leading to different retention times. By comparing the retention time of an unknown sample to that of a known enantiomerically pure standard, the absolute configuration can be assigned.
Experimental Data Snapshot: A Hypothetical Comparison
| Feature | Chiral HPLC |
| Instrumentation | Standard HPLC system with a UV detector |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) |
| Mobile Phase | Typically a mixture of hexane and isopropanol |
| Sample Requirement | Micrograms to milligrams |
| Analysis Time | 10-30 minutes per sample |
| Data Output | Chromatogram showing separated enantiomer peaks |
| Reliance on Standard | Yes, an enantiomerically pure standard is required for absolute configuration assignment. |
Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis.
b) Chiral Gas Chromatography (GC)
For volatile or semi-volatile epoxides, chiral GC offers excellent resolution and sensitivity.[2][6] Cyclodextrin-based chiral stationary phases are commonly employed for the separation of epoxide enantiomers.[2]
Principle: Similar to chiral HPLC, enantiomers exhibit different interactions with the chiral stationary phase in the GC column, resulting in different retention times.
Experimental Protocol: Chiral GC Analysis of a Volatile Epoxide
-
Sample Preparation: Dilute the epoxide sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Isothermal at a temperature optimized for the specific epoxide (e.g., 100-150 °C) or a temperature ramp for complex mixtures.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Interpretation: Compare the retention times of the enantiomers in the sample to those of a known standard to assign the absolute configuration.
Mosher's Ester Analysis: Unveiling Configuration through NMR
Mosher's ester analysis is a powerful NMR-based technique for determining the absolute configuration of chiral secondary alcohols.[7][8][9] This method can be applied to epoxides after a simple and clean ring-opening reaction to the corresponding 1,2-diol.
Principle: The chiral epoxide is first hydrolyzed to the corresponding 1,2-diol. The diol is then derivatized with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The protons in the vicinity of the newly formed chiral esters experience different magnetic environments, leading to observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR). The sign of these chemical shift differences can be used to deduce the absolute configuration of the original alcohol, and thus the epoxide.[10][11]
Workflow for Mosher's Ester Analysis
Caption: Workflow for Mosher's ester analysis.
Detailed Protocol: Mosher's Ester Analysis of the Diol from this compound
-
Epoxide Hydrolysis: Dissolve the epoxide in a mixture of THF and water (e.g., 3:1 v/v) and add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). Stir the reaction at room temperature until the epoxide is fully consumed (monitor by TLC). Work up the reaction to isolate the 1,2-diol.
-
Preparation of (R)-MTPA Ester: In a dry NMR tube, dissolve the diol (1-2 mg) in deuterated pyridine. Add a slight excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). Seal the tube and allow the reaction to proceed to completion at room temperature.
-
Preparation of (S)-MTPA Ester: In a separate dry NMR tube, repeat the procedure from step 2 using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis:
-
Carefully assign the proton signals for both esters. 2D NMR techniques (e.g., COSY) may be necessary.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the carbinol center.
-
Apply the established mnemonic for Mosher's method to determine the absolute configuration. For a secondary alcohol, protons on one side of the carbinol will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Jacobsen's Hydrolytic Kinetic Resolution: A Preparative and Analytical Tool
Jacobsen's Hydrolytic Kinetic Resolution (HKR) is a highly efficient method for the resolution of terminal epoxides.[12][13] It utilizes a chiral (salen)cobalt complex as a catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess.[14][15]
Principle: The chiral catalyst preferentially binds to and activates one enantiomer of the epoxide towards nucleophilic attack by water. This results in a faster rate of hydrolysis for one enantiomer, allowing for the separation of the unreacted, enantioenriched epoxide from the diol product. The stereochemical outcome is predictable based on the chirality of the salen ligand used.
Experimental Data Snapshot: Jacobsen's HKR
| Feature | Jacobsen's HKR |
| Catalyst | Chiral (salen)cobalt(III) complex |
| Reactant | Racemic epoxide and water |
| Products | Enantioenriched epoxide and enantioenriched diol |
| Typical ee | >98% for both epoxide and diol |
| Yield | Theoretical maximum of 50% for each product |
| Analysis | Enantiomeric excess of the products is determined by chiral GC or HPLC. |
Conceptual Workflow of Jacobsen's HKR
Sources
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- 8. experts.umn.edu [experts.umn.edu]
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A Comparative Guide to the Kinetic Studies of 2-[2-(Benzyloxy)ethyl]oxirane Ring-Opening Reactions
For researchers, scientists, and professionals in drug development, understanding the kinetics of epoxide ring-opening reactions is paramount for controlling reaction pathways and optimizing the synthesis of complex molecules. 2-[2-(Benzyloxy)ethyl]oxirane is a valuable building block, featuring a reactive oxirane ring and a protected primary alcohol. The benzyloxyethyl side chain can influence the epoxide's reactivity and provides a handle for further synthetic transformations. This guide provides an in-depth comparison of the kinetic studies of the ring-opening of this compound with common nucleophiles, supported by established mechanistic principles and detailed experimental protocols.
Foundational Principles of this compound Ring-Opening
The reactivity of the this compound ring is driven by the inherent strain of the three-membered ether, making it susceptible to nucleophilic attack. The reaction mechanism, and critically, the regioselectivity of this attack, are dictated by the reaction conditions, primarily the presence of an acid or base catalyst.
The unsymmetrical nature of this compound presents two potential sites for nucleophilic attack: the less substituted C3 and the more substituted C2 carbon of the oxirane ring.
-
Under Basic or Neutral Conditions (SN2 Pathway): With strong, typically anionic, nucleophiles, the reaction proceeds via a classic SN2 mechanism. Steric hindrance is the dominant factor, directing the nucleophile to attack the less sterically hindered C3 carbon. This pathway leads to the formation of a secondary alcohol.[1][2]
-
Under Acidic Conditions (SN1-like Pathway): In the presence of an acid, the epoxide oxygen is protonated, creating a better leaving group. This enhances the electrophilicity of the ring carbons. The transition state has significant carbocationic character, which is better stabilized at the more substituted C2 carbon. Consequently, the nucleophile preferentially attacks the C2 carbon, resulting in a primary alcohol.[3][4]
The choice of nucleophile and catalyst is therefore a critical decision in the synthetic design, influencing not only the reaction rate but also the final product's constitution.
Comparative Kinetic Analysis: Amines vs. Thiols
While specific kinetic data for this compound is not extensively published, we can infer comparative performance based on well-established principles and studies on analogous glycidyl ethers.[5][6] We will consider the reactions with a primary amine (e.g., benzylamine) and a thiol (e.g., benzyl thiol) as representative examples.
Amine Nucleophiles: A Base-Catalyzed Approach
The reaction of epoxides with amines is a cornerstone for the synthesis of β-amino alcohols, crucial motifs in many pharmaceutical agents.[7][8] Typically, these reactions are conducted under neat conditions or in a protic solvent and can be catalyzed by the amine itself or by the addition of a catalyst.
Expected Kinetic Profile: The reaction is expected to follow second-order kinetics, being first order in both the epoxide and the amine. The rate of reaction will be influenced by the nucleophilicity of the amine and the steric hindrance around the nitrogen atom.
Causality in Experimental Design: For a kinetic study, it is crucial to maintain pseudo-first-order conditions by using a large excess of the amine. This simplifies the rate law, allowing for the determination of the pseudo-first-order rate constant (k') from the linear plot of ln([Epoxide]) versus time. The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the amine.
Thiol Nucleophiles: The "Click" Chemistry Perspective
The thiol-epoxy reaction is a highly efficient "click" reaction, valued for its high yields and selectivity.[6][9] This reaction is typically base-catalyzed, with a tertiary amine often employed to generate the more nucleophilic thiolate anion.
Expected Kinetic Profile: The mechanism of the base-catalyzed thiol-epoxy reaction is more complex. The first step is the deprotonation of the thiol by the base to form a thiolate anion. The subsequent nucleophilic attack of the thiolate on the epoxide ring is generally the rate-determining step.[9] The reaction rate is therefore dependent on the concentrations of the epoxide, the thiol, and the base catalyst. The formation of hydroxyl groups as the reaction progresses can also lead to autocatalysis.[10]
Causality in Experimental Design: A kinetic study of the thiol-epoxy reaction requires careful control over the concentrations of all three components. Monitoring the disappearance of the thiol or epoxide, or the appearance of the product, will allow for the determination of the rate law. The apparent activation energy for similar thiol-epoxy systems has been reported to be in the range of 55-70 kJ/mol, indicating a moderate temperature dependence.[5][10]
Experimental Protocols for Kinetic Investigation
To provide a practical framework for researchers, the following are detailed, self-validating protocols for the kinetic analysis of the ring-opening of this compound.
Synthesis of (S)-2-[2-(Benzyloxy)ethyl]oxirane
A reliable synthesis of the starting material is the first critical step. The following protocol is adapted from established literature procedures.
Materials:
-
(S)-4-(Benzyloxy)butane-1,2-diol
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a magnetically stirred solution of (S)-4-(benzyloxy)butane-1,2-diol (1.05 mmol) in anhydrous THF (10.6 mL) at 0 °C, add NaH (2.6 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-2-[2-(Benzyloxy)ethyl]oxirane.
Kinetic Study of the Reaction with Benzylamine
Objective: To determine the second-order rate constant for the reaction of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Internal standard (e.g., Dodecane)
-
NMR tubes or GC vials
Procedure:
-
Prepare a stock solution of this compound with a known concentration of an internal standard in the chosen solvent.
-
In a thermostated reaction vessel, place a solution of benzylamine in the same solvent (in large excess, e.g., 10 equivalents).
-
Initiate the reaction by adding a known volume of the epoxide stock solution to the benzylamine solution.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution).
-
Analyze the quenched samples by Gas Chromatography (GC) or 1H NMR spectroscopy to determine the concentration of the remaining epoxide relative to the internal standard.
-
Plot ln([Epoxide]) versus time. The slope of the resulting straight line will be -k'.
-
Calculate the second-order rate constant, k = k' / [Benzylamine].
Kinetic Study of the Reaction with Benzyl Thiol
Objective: To investigate the kinetics of the base-catalyzed reaction of this compound with benzyl thiol.
Materials:
-
This compound
-
Benzyl thiol
-
Tertiary amine catalyst (e.g., Triethylamine or DBU)
-
Anhydrous solvent (e.g., THF)
-
Internal standard
-
Reaction monitoring equipment (e.g., in-situ IR or NMR)
Procedure:
-
In a reaction vessel equipped for in-situ monitoring, prepare a solution of this compound, benzyl thiol, and the internal standard in the chosen solvent.
-
Thermostate the mixture to the desired reaction temperature.
-
Initiate the reaction by adding a known amount of the tertiary amine catalyst.
-
Monitor the reaction progress in real-time by observing the decrease in the epoxide or thiol concentration or the increase in the product concentration.
-
Determine the initial rate of the reaction at different initial concentrations of each reactant to establish the rate law.
-
Calculate the rate constant from the integrated rate law that best fits the experimental data.
Data Presentation and Comparison
The following tables summarize the expected kinetic parameters and regiochemical outcomes for the ring-opening of this compound. These are based on established principles of epoxide reactivity.
Table 1: Expected Regioselectivity of Nucleophilic Attack
| Condition | Nucleophile | Expected Major Regioisomer | Mechanistic Pathway |
| Basic/Neutral | Amine (R-NH2) | 1-(Alkylamino)-4-(benzyloxy)butan-2-ol (Attack at C3) | SN2 |
| Basic/Neutral | Thiol (R-SH) | 1-(Alkylthio)-4-(benzyloxy)butan-2-ol (Attack at C3) | SN2 |
| Acidic | Amine (R-NH2) | 2-(Alkylamino)-4-(benzyloxy)butan-1-ol (Attack at C2) | SN1-like |
| Acidic | Thiol (R-SH) | 2-(Alkylthio)-4-(benzyloxy)butan-1-ol (Attack at C2) | SN1-like |
Table 2: Comparative Overview of Expected Kinetic Behavior
| Reaction System | Key Kinetic Features | Factors Favoring a Higher Rate |
| Amine Ring-Opening | - Second-order kinetics- Rate dependent on [Epoxide] and [Amine]- Moderate activation energy | - Less sterically hindered amine- More nucleophilic amine- Polar aprotic solvent |
| Base-Catalyzed Thiol Ring-Opening | - Complex rate law, dependent on [Epoxide], [Thiol], and [Base]- Potential for autocatalysis- Generally faster than the amine reaction | - Stronger base catalyst- Less sterically hindered thiol- Polar solvent to stabilize the thiolate anion |
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanistic pathways and a general experimental workflow for kinetic analysis.
Caption: General experimental workflow for a kinetic study of epoxide ring-opening.
Conclusion
This guide provides a comprehensive framework for understanding and investigating the kinetics of the ring-opening of this compound. While specific rate constants for this substrate require experimental determination, the principles of SN1-like and SN2 reactions, along with the provided experimental protocols, offer a robust starting point for any researcher in the field. By carefully selecting the nucleophile, catalyst, and reaction conditions, scientists can control the reaction rate and regioselectivity to achieve the desired synthetic outcomes, a critical capability in the development of novel therapeutics and advanced materials.
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Loureiro, F., et al. (2017). Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines. Polymer Chemistry, 8(35), 5346-5355. Available from: [Link]
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Pi, Y. H. (2022). Studies Of Thiol-epoxy Catalyzed By Photobase Generators. (Master's thesis). Available from: [Link]
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Bespalko, Y. N., & Shved, E. N. (2019). Experimental and theoretical study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids. Reaction Kinetics, Mechanisms and Catalysis, 126(2), 903–919. Available from: [Link]
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Ahmadi, S., et al. (2025). Base-catalyzed thiol-epoxy reactions: Energetic and kinetic evaluations. Journal of Molecular Graphics and Modelling, 135, 108933. Available from: [Link]
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CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening. (2020, June 27). YouTube. Retrieved from [Link]
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Yutilova, K., et al. (2023). QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. Journal of Chemistry and Technologies, 31(4), 633-642. Available from: [Link]
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PrepChem. (n.d.). Synthesis of (2-benzyloxy-3-cyclopentylbenzyl)oxirane. Retrieved from [Link]
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Sang, R., et al. (2020). Delayed Thiol-Epoxy Photopolymerization: A General and Effective Strategy to Prepare Thick Composites. ACS Omega, 5(25), 15476–15484. Available from: [Link]
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Kumar, A., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 53(75), 10421-10424. Available from: [Link]
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Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]
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Dekamin, M. G., & Eslami, M. (2014). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 58(1), 59-65. Available from: [Link]
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A Comparative Guide to Catalysts for the Synthesis of 2-[2-(Benzyloxy)ethyl]oxirane
The enantiomerically pure epoxide, 2-[2-(Benzyloxy)ethyl]oxirane, is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its structural motif is integral to various bioactive molecules, making its efficient and stereocontrolled synthesis a critical objective for drug development professionals. The primary route to this compound is the asymmetric epoxidation of 4-benzyloxy-1-butene. The choice of catalyst for this transformation is paramount, directly influencing yield, enantioselectivity, and process scalability.
This guide provides a comparative analysis of key catalytic systems for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic strategies.
Part 1: The Strategic Importance of Catalyst Selection
The epoxidation of an unfunctionalized terminal alkene like 4-benzyloxy-1-butene presents a distinct challenge compared to substrates with directing groups, such as allylic alcohols.[1][2] Catalysts must effectively differentiate between the enantiotopic faces of the alkene in the absence of strong coordinating handles. This guide will compare four major classes of catalysts: manganese-salen complexes, phase-transfer catalysts, Lewis acids, and biocatalysts.
Experimental and Analytical Workflow
A typical workflow for comparing these catalysts involves parallel reaction screening followed by rigorous analysis to determine conversion, yield, and enantiomeric excess.
Caption: General experimental workflow for comparative catalyst screening.
Part 2: A Head-to-Head Comparison of Catalytic Systems
Manganese-Salen Complexes: The Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a cornerstone of asymmetric catalysis, renowned for its ability to effect the highly enantioselective epoxidation of unfunctionalized alkenes.[1][3] The catalyst is a chiral manganese(III) complex featuring a salen-type ligand, which creates a precisely defined chiral environment around the metal center.[1]
Mechanism of Action: The catalytic cycle is initiated by the oxidation of the Mn(III) precursor to a high-valent manganese(V)-oxo species by a terminal oxidant, such as sodium hypochlorite (NaOCl) or m-chloroperoxybenzoic acid (mCPBA).[3][4] This potent Mn(V)=O intermediate then transfers its oxygen atom to the alkene substrate. The stereoselectivity is governed by the C2-symmetric salen ligand, which directs the alkene's approach to favor one enantiotopic face over the other.[3] While the exact mechanism of oxygen transfer has been debated (concerted vs. stepwise radical pathways), it is the chiral pocket of the catalyst that ensures high fidelity in stereocontrol.[5]
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Performance Insights: For cis-disubstituted and electron-rich terminal alkenes, the Jacobsen epoxidation routinely achieves enantiomeric excesses greater than 90%.[3][5] Its effectiveness with substrates like 4-benzyloxy-1-butene makes it a premier choice for this synthesis. The primary drawbacks are the cost of the chiral ligand and the potential for oxidative degradation of the salen ligand over time, which can lead to catalyst deactivation.[6]
Phase-Transfer Catalysis (PTC): The Industrial Workhorse
Phase-transfer catalysis is an exceptionally practical method for reactions involving reagents in immiscible phases. For epoxidation, this typically involves an aqueous phase containing an oxidant (e.g., hydrogen peroxide) and a co-catalyst (like sodium tungstate), and an organic phase containing the alkene substrate.[7] The phase-transfer catalyst, usually a quaternary ammonium salt, facilitates the reaction by shuttling the active oxidant species into the organic phase.[8]
Mechanism of Action: The tungstate salt is oxidized by H₂O₂ in the aqueous phase to form a peroxotungstate species. The lipophilic quaternary ammonium cation pairs with this anionic oxidant, forming an ion pair that is soluble in the organic phase. This complex then migrates across the phase boundary and delivers the oxygen atom to the alkene, after which the catalyst returns to the aqueous phase to restart the cycle.
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A Senior Application Scientist's Guide to Assessing the Purity of 2-[2-(Benzyloxy)ethyl]oxirane by GC-MS: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is not merely a quality control step but a cornerstone of safety and efficacy. 2-[2-(Benzyloxy)ethyl]oxirane, a key building block in various synthetic pathways, is no exception. Its reactive epoxide ring, while synthetically valuable, also presents analytical challenges. This guide provides an in-depth, scientifically grounded protocol for the purity assessment of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it offers a comparative analysis with alternative analytical techniques, empowering researchers to make informed decisions based on their specific analytical requirements.
The principles and methodologies outlined herein are grounded in established analytical validation guidelines, including the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust and reliable approach to quality assessment.[1][2][3][4]
The Challenge of Analyzing Epoxides: Why GC-MS?
Epoxides are a class of cyclic ethers that are susceptible to ring-opening reactions, particularly at elevated temperatures or in the presence of acidic or basic conditions. This inherent reactivity can lead to thermal degradation in the hot GC injector port, potentially forming byproducts that can complicate the purity assessment.[5][6] Despite this challenge, GC-MS remains a powerful tool for several reasons:
-
High Chromatographic Resolution: Capillary GC columns offer exceptional separation efficiency, enabling the resolution of closely related impurities from the main analyte.
-
Sensitive and Selective Detection: Mass spectrometry provides high sensitivity for trace-level impurity detection and offers structural information for unequivocal identification.[7][8]
-
Versatility: GC-MS can be adapted to analyze a wide range of volatile and semi-volatile compounds, making it suitable for identifying various potential process-related impurities and degradation products.
This guide will address the potential for thermal degradation head-on by proposing a carefully optimized GC-MS method designed to minimize on-instrument reactions and provide an accurate purity profile.
Optimized GC-MS Methodology for this compound Purity Analysis
The following protocol is a recommended starting point for the analysis of this compound. As with any analytical method, validation in accordance with ICH Q2(R1) guidelines is essential to demonstrate its suitability for its intended purpose.[1][2][3][4][7][9]
Sample Preparation
The goal of sample preparation is to introduce a representative aliquot of the sample into the GC-MS system in a suitable solvent, free from non-volatile residues.
-
Solvent Selection: Choose a high-purity, volatile solvent in which this compound is freely soluble. Dichloromethane or ethyl acetate are suitable choices.
-
Concentration: Prepare a sample solution at a concentration of approximately 1 mg/mL. This concentration is typically sufficient for detecting impurities at the 0.05% level or lower.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and dilute to the mark.
-
Mix thoroughly.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
GC-MS Instrumental Parameters
The choice of instrumental parameters is critical to prevent thermal degradation and achieve optimal separation.
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| MS System | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity. |
| Injector | Split/Splitless | Allows for a wide range of injection volumes and concentrations. |
| Inlet Temperature | 200 °C (or lower) | A lower inlet temperature minimizes the risk of thermal degradation of the epoxide.[5][10] |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for the main component. |
| Injection Volume | 1 µL | A small injection volume also helps to minimize thermal stress on the analyte. |
| Carrier Gas | Helium | Inert carrier gas with a high optimal linear velocity. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures consistent separation and retention times. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides good selectivity for a wide range of compounds. |
| Oven Program | Initial: 80 °C, hold for 2 min | Starts below the boiling point of the solvent. |
| Ramp: 10 °C/min to 280 °C | A moderate ramp rate allows for good separation of early and late-eluting impurities. | |
| Final Hold: 280 °C for 5 min | Ensures elution of any high-boiling point impurities. | |
| MS Transfer Line | 250 °C | Maintained at a temperature to prevent condensation without causing degradation. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Electron Energy | 70 eV | Standard energy for generating EI mass spectra. |
| Mass Range | 35 - 450 amu | Covers the expected mass range of the analyte and potential impurities. |
| Scan Rate | 3 scans/sec | Provides sufficient data points across each chromatographic peak. |
Data Analysis and Purity Calculation
-
Peak Identification: The main peak of this compound can be identified by its retention time and mass spectrum. The mass spectrum should be compared to a reference standard or a library spectrum if available.
-
Impurity Identification: Tentative identification of impurity peaks can be achieved by searching their mass spectra against the NIST library.[11]
-
Purity Calculation: The purity of the sample is typically determined by area percent normalization. This assumes that all components of the mixture have a similar response factor in the detector.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
For a more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to determine its relative response factor.
Workflow for GC-MS Purity Assessment
Caption: Workflow for GC-MS Purity Assessment of this compound.
Addressing Potential Challenges: Derivatization
For some epoxides, particularly those that are highly polar or thermally labile, derivatization can be a valuable strategy to improve their chromatographic behavior and reduce the risk of degradation.[12][13][14] Derivatization chemically modifies the analyte to make it more volatile and thermally stable.[13]
While the proposed direct injection method should be the first approach, if issues like peak tailing or evidence of degradation are observed, derivatization can be considered. A common approach for epoxides is silylation, which replaces the active hydrogens that can result from ring-opening with a trimethylsilyl (TMS) group.[12][14]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent.
-
Procedure: A small aliquot of the sample is dried and then heated with the silylating reagent in a sealed vial before GC-MS analysis.
It is important to note that derivatization adds a step to the sample preparation process and must be carefully optimized to ensure complete reaction.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique, other methods can also be employed for the purity assessment of this compound. The choice of technique depends on the specific analytical needs, such as the type of impurities to be detected, the required sensitivity, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| GC-MS | Separation based on volatility and polarity, detection by mass. | High resolution, high sensitivity, structural information for unknowns.[7][8] | Potential for thermal degradation of labile compounds.[5][6] | Broad-spectrum impurity profiling and identification. |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Non-destructive, suitable for non-volatile and thermally labile compounds. | Requires a UV chromophore, lower sensitivity for some impurities. | Quantifying known, UV-active impurities and non-volatile residues. |
| HPLC-MS | Separation based on polarity, detection by mass. | Suitable for non-volatile and thermally labile compounds, provides structural information. | Higher cost and complexity than HPLC-UV. | Identifying and quantifying non-volatile and thermally labile impurities. |
| ¹H NMR | Nuclear magnetic resonance of protons. | Provides detailed structural information, quantitative without a reference standard (qNMR).[15][16][17] | Lower sensitivity than chromatographic methods, complex spectra for mixtures. | Absolute purity determination (qNMR), structural confirmation. |
| Chiral GC/HPLC | Separation of enantiomers using a chiral stationary phase.[18][19][20] | Direct measurement of enantiomeric purity. | Requires specialized and often expensive chiral columns. | Assessing the enantiomeric excess of chiral this compound. |
| Titration | Chemical reaction with a standardized solution. | Simple, low cost, absolute method. | Non-specific, only quantifies total epoxide content, not individual impurities.[21] | Determining the overall epoxide content (epoxide value). |
Decision Matrix for Analytical Technique Selection
Caption: Decision matrix for selecting the appropriate analytical technique.
Conclusion and Best Practices
For a comprehensive assessment of the purity of this compound, GC-MS is the recommended primary technique due to its excellent resolving power and ability to identify unknown impurities. The key to a successful analysis lies in the careful optimization of the GC inlet temperature to prevent thermal degradation.
For a complete quality profile, especially in a regulated pharmaceutical environment, a multi-faceted approach is often necessary. This may involve using GC-MS for general purity and volatile impurities, HPLC for non-volatile or thermally sensitive impurities, and chiral chromatography if the enantiomeric purity is critical.[18][19][20] All methods must be thoroughly validated to comply with regulatory expectations and ensure the generation of reliable and accurate data.[1][2][3][4][7][9]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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A Senior Application Scientist's Guide to 2-[2-(Benzyloxy)ethyl]oxirane in Synthetic Chemistry
For the modern researcher in drug discovery and development, the strategic selection of chiral building blocks is paramount to the efficient synthesis of complex molecular targets. Among these, 2-[2-(Benzyloxy)ethyl]oxirane emerges as a versatile and highly valuable synthon. Its unique combination of a reactive epoxide for nucleophilic attack and a stable benzyl ether protecting group offers a reliable platform for stereocontrolled carbon-carbon and carbon-heteroatom bond formation.
This guide provides an in-depth technical comparison of the applications of this compound, offering field-proven insights into its utility and performance against alternative synthetic strategies. We will delve into specific applications, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic endeavors.
The Strategic Advantage of this compound
The efficacy of this compound as a synthetic intermediate stems from two key structural features:
-
The Oxirane Ring: This strained three-membered ether is primed for regioselective and stereospecific ring-opening by a wide array of nucleophiles.[1][2] Under basic or neutral conditions, nucleophilic attack predominantly occurs at the less sterically hindered carbon via an SN2 mechanism, leading to a predictable anti-diol-like arrangement.[3] In contrast, acid-catalyzed ring-opening favors attack at the more substituted carbon, proceeding through a mechanism with significant SN1 character.[4] This predictable reactivity allows for precise control over the introduction of new functionalities.
-
The Benzyl Protecting Group: The benzyloxyethyl side chain provides a robust protecting group for a primary alcohol. It remains stable under a variety of reaction conditions, including those that are basic, nucleophilic, and mildly acidic.[5] Crucially, the benzyl group can be readily removed in the later stages of a synthesis via catalytic hydrogenolysis, a clean and efficient deprotection strategy.[5]
This combination of a reactive electrophilic site and a stable, yet easily removable, protecting group makes this compound an ideal choice for the iterative construction of complex molecules.
Application in the Synthesis of Bioactive Molecules: A Comparative Analysis
To illustrate the practical utility of this compound, we will examine its application in the synthesis of key structural motifs found in various bioactive natural products, including diarylheptanoids and butenolides. We will also compare this approach with alternative synthetic strategies.
Case Study 1: Synthesis of the Core of (-)-Centrolobin, a Bioactive Diarylheptanoid
(-)-Centrolobin is a natural product that has demonstrated promising biological activities, including anti-leishmanial effects.[6] Its core structure features a substituted tetrahydropyran ring, the synthesis of which presents a significant stereochemical challenge. While a direct total synthesis of (-)-centrolobin using this compound has not been extensively reported, the synthesis of its core structure can be effectively achieved using a closely related chiral epoxy alcohol, demonstrating a powerful synthetic strategy that is directly applicable.
Epoxide-Based Approach: A Hypothetical Strategy Based on Known Chemistry
A plausible and efficient route to the core of (-)-centrolobin would involve the stereoselective epoxidation of a homoallylic alcohol, followed by a regioselective ring-opening with an organocuprate. This strategy leverages the predictable reactivity of the epoxide to establish the key stereocenters.
Conceptual Workflow for Epoxide-Based Synthesis:
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[2-(Benzyloxy)ethyl]oxirane
Editorial Note: This document provides procedural guidance for the safe disposal of 2-[2-(Benzyloxy)ethyl]oxirane. While a specific Safety Data Sheet (SDS) for this exact compound is not consistently available, the protocols herein are synthesized from best practices for analogous epoxide and ether compounds.[1] It is imperative that all procedures are conducted in full compliance with your institution's Environmental Health and Safety (EHS) department regulations. This guide supplements, but does not replace, local, state, and federal guidelines.[2]
Chemical Profile and Hazard Assessment
This compound is a reactive organic compound containing both an ether and a strained epoxide ring. The epoxide group makes it susceptible to ring-opening reactions, a characteristic that defines its reactivity and potential hazards. While comprehensive toxicological data for this specific molecule is sparse, the hazards can be inferred from similar chemical structures.
Epoxides as a class are known to be reactive alkylating agents.[3] Structurally related compounds, such as other oxiranes and benzyloxy-containing molecules, are classified as irritants and are harmful if swallowed.[4][5][6] Therefore, this compound should be handled as a hazardous substance, assuming it may cause skin, eye, and respiratory irritation.
Table 1: Chemical and Hazard Summary
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 94426-72-9 | [7] |
| Molecular Formula | C₁₁H₁₄O₂ | [7] |
| Molecular Weight | 178.23 g/mol | [7] |
| Assumed Hazards | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. | [4][5][6] |
| Storage | Store in an inert atmosphere at 2-8°C. | [8] |
The Core Principle of Epoxide Disposal: Inactivation
The fundamental principle for the disposal of reactive chemicals like epoxides is to render them non-hazardous whenever possible. For epoxides, this involves a chemical reaction to open the strained three-membered ring. However, the most critical guideline for laboratory personnel is that liquid, unreacted epoxide is considered hazardous waste.[9]
In contrast, fully cured or polymerized epoxy resin, where the epoxide has reacted with a hardener to form a solid, inert plastic, is generally not considered hazardous and can often be disposed of as regular solid waste.[2][10][11] Since this compound is typically used as a reagent rather than part of a two-part epoxy system, it will almost always be disposed of in its unreacted, hazardous state.
Mandatory Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the following PPE is required to minimize exposure risks.
-
Eye Protection : Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[12][13]
-
Hand Protection : Nitrile gloves are recommended for their chemical resistance.[13][14] Vinyl gloves are not suitable as they can perish when in contact with resins.[15] Always inspect gloves for tears or punctures before use.
-
Body Protection : A long-sleeved lab coat and closed-toe shoes are essential to protect the skin.[13] Consider a chemically resistant apron for larger quantities.
-
Respiratory Protection : All handling of this compound must be performed inside a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[1][16]
Step-by-Step Disposal Protocols
The proper disposal route depends on the form of the waste—whether it is the pure liquid chemical or materials contaminated with it.
Protocol 1: Disposal of Unused or Waste this compound (Liquid)
This protocol applies to leftover reagent, reaction byproducts, or any collected liquid waste containing the compound.
-
Designate a Waste Container : Obtain a dedicated, chemically compatible hazardous waste container from your institution's EHS department. The container must be in good condition, with a tightly sealing cap.
-
Label the Container : Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other required identifiers as per your institutional policy.
-
Transfer the Waste : Working inside a chemical fume hood, carefully transfer the liquid waste into the designated container using a funnel. Avoid splashing.
-
Seal and Store : Securely seal the container. Store it in a designated satellite accumulation area that is well-ventilated and away from incompatible materials (e.g., strong acids, bases, and oxidizing agents).
-
Arrange for Pickup : Contact your EHS department to schedule a pickup for the hazardous waste. Do not pour this chemical down the drain.[1]
Protocol 2: Disposal of Contaminated Solid Waste
This protocol applies to items such as used pipette tips, gloves, weigh boats, and absorbent paper contaminated with this compound.
-
Segregate Waste : At the point of generation, separate contaminated solid waste from regular trash.
-
Collect in a Labeled Bag : Place all contaminated solid items into a designated, leak-proof hazardous waste bag (e.g., a heavy-duty polyethylene bag).
-
Label the Bag : Clearly label the bag with "Hazardous Waste," the name of the chemical contaminant, and the date.
-
Seal and Store : Once the bag is full or at the end of the procedure, seal it securely. Store it in a designated solid hazardous waste container.
-
Arrange for Pickup : Dispose of the container through your institution's EHS-managed waste stream.
Emergency Procedures: Spill Management
Accidental spills require immediate and correct action to prevent chemical exposure and environmental contamination.
For Minor Spills (<100 mL) within a Fume Hood:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Contain the Spill : Use a commercial spill kit or absorbent material (e.g., vermiculite or sand) to contain the spill. Work from the outside of the spill inward to prevent spreading.[17]
-
Absorb the Chemical : Apply absorbent material over the spill.
-
Collect the Waste : Carefully scoop the absorbed material and any broken glass into a designated hazardous waste container.
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste : Seal and label all cleanup materials as hazardous waste and dispose of them according to Protocol 2.
For Major Spills (>100 mL) or Spills Outside a Fume Hood:
-
EVACUATE : Immediately evacuate the area. Alert all personnel to leave.[1][18]
-
ISOLATE : Close the doors to the affected area to confine the vapors.[19]
-
NOTIFY : From a safe location, call your institution's emergency number or 911. Provide the chemical name, location of the spill, and approximate quantity.[18][20]
-
Do NOT attempt to clean up a large spill yourself. Wait for the trained emergency response team.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and related waste.
Caption: Decision workflow for handling and disposing of this compound waste.
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Vertex AI Search Result[13] . (2024, May 22). Epoxy Safety 101: Choosing the Safety Equipment. Entropy Resins.
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WEST SYSTEM[10] . Environmental Impact of Epoxy.
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WEST SYSTEM[21] . Environmental Concerns.
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Entropy Resins[11] . (2024, May 22). Guidelines for Safe Epoxy Disposal.
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Princeton EHS[17] . Chemical Spill Procedures. Office of Environmental Health and Safety.
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Fisher Scientific[23] . (2025, December 19). SAFETY DATA SHEET - 2-Benzyloxyethanol.
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Navigating the Handling of 2-[2-(Benzyloxy)ethyl]oxirane: A Guide to Essential Personal Protective Equipment and Safety Protocols
For the modern researcher, scientist, and drug development professional, the synthesis of novel molecules is a routine yet critical task. Compounds like 2-[2-(Benzyloxy)ethyl]oxirane, a valuable building block due to its reactive epoxide ring and benzyloxyethyl side chain, are instrumental in this process. However, its utility is matched by the imperative for meticulous handling. The epoxide functional group, while synthetically advantageous, is inherently reactive and presents potential health risks upon exposure.[1] This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), operational plans, and disposal protocols. Our objective is to empower you with the knowledge to work safely, ensuring that scientific advancement and personal safety proceed in tandem.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
The primary hazards associated with compounds of this class include:
-
Skin Irritation and Corrosion: Direct contact can cause skin irritation.[2] Prolonged or repeated exposure may lead to more severe effects.
-
Serious Eye Damage/Irritation: Splashes are likely to cause serious eye irritation or damage.[2]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[2]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[2]
These hazards necessitate a multi-layered PPE strategy to create a robust barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE) Selection and Use
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-management process. The following table summarizes the recommended PPE for handling this compound, grounded in the known hazards of similar epoxide and benzyloxy compounds.
| Protection Type | Recommended PPE | Material/Standard | Causality and Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves. | Inner Glove: Nitrile Outer Glove: Butyl Rubber or heavy-duty Nitrile | The epoxide group can permeate standard laboratory gloves. Nitrile offers good initial splash protection, while butyl rubber provides superior resistance to a wider range of chemicals, including ethers and ketones.[3] Double-gloving provides a critical safety buffer in case the outer glove is breached. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Conforming to EN 166 or ANSI Z87.1 standards. | Protects against splashes to the eyes, which are highly susceptible to damage from irritants.[2] A face shield provides an additional layer of protection for the entire face from splashes during transfers or other manipulations. |
| Body Protection | Chemical-resistant lab coat or coveralls with an apron. | Flame-resistant material. Consider a butyl rubber apron for splash-heavy tasks. | Prevents contamination of personal clothing and skin. An apron provides an extra barrier during procedures with a higher risk of spills. |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges. | NIOSH-approved respirator with Organic Vapor (OV) cartridges (black color-coded). | Protects against the inhalation of harmful vapors that may be generated, especially when working outside of a fume hood or with heated material.[2] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | --- | Protects feet from potential spills. |
Operational Plan: From Preparation to Disposal
A safe workflow is as critical as the PPE itself. The following procedural guidance outlines the key steps for handling this compound in a laboratory setting.
Preparation and Donning of PPE
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
Caption: PPE Donning Workflow
Spill Management Protocol
Accidents can happen, but a prepared response minimizes risk.
For a Minor Spill (inside a chemical fume hood):
-
Alert others in the immediate area.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Work from the outside of the spill inward.
-
Collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate the spill surface. Wipe the area with a cloth dampened with isopropyl alcohol or acetone, followed by a thorough wash with soap and water.
-
Dispose of all contaminated materials (gloves, pads, etc.) as hazardous waste.
For a Major Spill (outside a chemical fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation by opening a window (do not prop open fire doors).
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the contaminated area.
Decontamination and Doffing of PPE
Proper removal of PPE is crucial to prevent cross-contamination.
Caption: PPE Doffing Workflow
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated disposables (e.g., gloves, absorbent pads, pipette tips) must be placed in a sealed, labeled hazardous waste container.
-
Container Disposal: Empty containers may retain chemical residue and should be disposed of as hazardous waste according to your institution's guidelines.
Never dispose of this chemical down the drain or in regular trash.
Conclusion
Working with reactive chemical intermediates like this compound is fundamental to advancing pharmaceutical and chemical research. By adopting a safety-first mindset, understanding the inherent hazards, and rigorously adhering to the PPE and handling protocols outlined in this guide, you can mitigate the risks effectively. This commitment to safety not only protects you and your colleagues but also ensures the integrity and success of your scientific endeavors.
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Oxirane: Human health tier II assessment . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
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2-(Benzyloxy) ethanol PubChem . National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


